molecular formula C14H13IN2O2 B153453 tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate CAS No. 864685-26-7

tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate

Cat. No.: B153453
CAS No.: 864685-26-7
M. Wt: 368.17 g/mol
InChI Key: GADLXNFRAAUWAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate (CAS 864685-26-7) is a high-value Boc-protected indole derivative designed for advanced synthetic and medicinal chemistry applications. With a molecular formula of C 14 H 13 IN 2 O 2 and a molecular weight of 368.17 g/mol, this compound features two highly versatile functional groups: a reactive 3-iodo substituent and an electron-withdrawing 5-cyano group on the indole scaffold . This strategic combination makes it an exceptional building block for constructing complex molecules. The primary research value of this compound lies in its application as a key intermediate in the synthesis of biologically active compounds and for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, where the iodine atom acts as a superior leaving group . The electron-withdrawing cyano group is a synthetically useful functional group that often remains intact during various chemical transformations, such as chlorination and oxidation reactions, allowing for selective modification at other sites on the molecule . The tert-butoxycarbonyl (Boc) protecting group safeguards the indole nitrogen and can be readily removed under mild acidic conditions to unveil the free NH indole, providing flexibility in synthetic planning. From a pharmacological perspective, indole derivatives are privileged structures in drug discovery, found in compounds with a wide range of activities, including analgesic, antiviral, and antimicrobial properties . Computational chemistry data predicts that this compound has high gastrointestinal absorption and is capable of crossing the blood-brain barrier, which is valuable information for researchers developing central nervous system (CNS) active agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care, referring to the supplied Safety Data Sheet for detailed hazard information .

Properties

IUPAC Name

tert-butyl 5-cyano-3-iodoindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IN2O2/c1-14(2,3)19-13(18)17-8-11(15)10-6-9(7-16)4-5-12(10)17/h4-6,8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADLXNFRAAUWAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590136
Record name tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864685-26-7
Record name 1,1-Dimethylethyl 5-cyano-3-iodo-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864685-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate CAS 864685-26-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate (CAS 864685-26-7)

Foreword: Unveiling a Strategic Synthetic Intermediate

In the landscape of modern medicinal chemistry, the indole scaffold stands as a quintessential "privileged structure," forming the core of numerous natural products and pharmaceutical agents. The strategic functionalization of this nucleus is paramount to the discovery of novel therapeutics. This guide provides a comprehensive technical overview of This compound , a highly versatile and strategically designed building block. Its unique combination of a protected indole nitrogen, an electron-withdrawing cyano group, and a reactive iodo handle at the key C-3 position makes it an invaluable tool for researchers, scientists, and drug development professionals. We will delve into its synthesis, explore its vast reactive potential, and contextualize its application within the demanding framework of drug discovery.

Core Molecular Profile and Physicochemical Properties

The subject of this guide is a multi-functionalized indole derivative designed for subsequent chemical elaboration. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the indole nitrogen, preventing unwanted side reactions and increasing solubility in organic solvents. The 5-cyano group acts as a powerful electron-withdrawing moiety, modulating the electronic properties of the indole ring and serving as a synthetic handle for further transformations. Critically, the iodine atom at the C-3 position is the primary locus of reactivity, enabling a host of powerful cross-coupling reactions.

Table 1: Physicochemical and Identification Data

Property Value Source(s)
CAS Number 864685-26-7 [1][2][3]
Molecular Formula C₁₄H₁₃IN₂O₂ [2][3]
Molecular Weight 368.17 g/mol [2]
IUPAC Name This compound [2]
Appearance Data not consistently available; typically a solid. [4]
Storage Conditions 2-8°C, Keep in dark place, Inert atmosphere [3]

| Purity | Typically ≥98% |[3][5] |

Interpreting the Spectroscopic Signature

While raw spectral data is proprietary to individual suppliers, a foundational understanding of the expected spectroscopic signature is crucial for compound verification. Based on its structure, the following characteristics can be anticipated:

  • ¹H NMR: The spectrum would be characterized by a sharp singlet around 1.6 ppm integrating to 9 protons, corresponding to the magnetically equivalent methyl groups of the tert-butyl moiety. The aromatic region (approx. 7.5-8.5 ppm) would display a series of multiplets corresponding to the three protons on the benzene portion of the indole ring. The proton at C-2 would likely appear as a distinct singlet further downfield.

  • ¹³C NMR: Key signals would include the carbonyl carbon of the Boc group (~150 ppm), the quaternary carbons of the tert-butyl group, the nitrile carbon (~118 ppm), and multiple signals for the sp² carbons of the indole core. The carbon bearing the iodine (C-3) would exhibit a signal at a significantly higher field (lower ppm value) than the other indole carbons due to the heavy atom effect.

  • Infrared (IR) Spectroscopy: The spectrum would be dominated by a strong absorption band around 2220-2240 cm⁻¹ for the C≡N stretch of the nitrile group. Another strong peak would be observed around 1730-1750 cm⁻¹ corresponding to the C=O stretch of the Boc protecting group.[6]

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be readily identifiable at m/z ≈ 368, confirming the molecular weight.[2]

Synthesis: Strategic Iodination of the Indole Core

The preparation of this compound is a prime example of regioselective electrophilic aromatic substitution on an electron-rich heterocyclic system. The C-3 position of the N-Boc protected indole is highly activated towards electrophiles, allowing for precise installation of the iodine atom.

The most common and efficient laboratory-scale synthesis starts from the readily available tert-butyl 5-cyano-1H-indole-1-carboxylate. The key transformation is a direct iodination reaction.

Mechanism of Electrophilic Iodination

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The N-Boc protected indole ring is electron-rich, particularly at the C-3 position. The electrophilic iodine source, typically N-Iodosuccinimide (NIS), is often activated by a catalytic amount of a protic acid like p-toluenesulfonic acid (TsOH). The indole's C-3 π-bond attacks the electrophilic iodine, forming a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation by a weak base (such as the solvent or the succinimide anion) restores aromaticity and yields the final 3-iodoindole product.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product SM tert-Butyl 5-cyano-1H-indole-1-carboxylate Reagents 1. N-Iodosuccinimide (NIS) 2. p-Toluenesulfonic acid (TsOH, cat.) 3. DMF (Solvent), Room Temp SM->Reagents Electrophilic Iodination Product tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate Reagents->Product

Caption: Synthetic workflow for the preparation of the title compound.

Self-Validating Experimental Protocol

This protocol is a representative procedure based on established methods for indole iodination.[7]

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add tert-butyl 5-cyano-1H-indole-1-carboxylate (1.0 eq). Purge the flask with an inert gas (Argon or Nitrogen).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material completely.

  • Reagent Addition: To the stirred solution, add N-Iodosuccinimide (NIS, 1.2 eq) in one portion, followed by a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.1-0.2 eq).

    • Causality Note: Using a slight excess of NIS ensures complete consumption of the starting material. The acid catalyst accelerates the reaction by activating the NIS, making it a more potent electrophile.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 12-16 hours).

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the acid. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

    • Self-Validation Check: The organic phase should be washed with 10% aqueous sodium thiosulfate (Na₂S₂O₅) solution to remove any unreacted iodine (indicated by the disappearance of any brown/yellow color). Follow with a brine wash to remove residual water.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude material can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

The Reactive Core: A Hub for Cross-Coupling Chemistry

The synthetic value of this compound lies in the versatility of its C(sp²)-I bond. This moiety is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the strategic and modular construction of highly complex indole derivatives.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions Core tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate Suzuki 3-Aryl/Vinyl Indoles Core->Suzuki Suzuki-Miyaura (R-B(OH)₂) Sonogashira 3-Alkynyl Indoles Core->Sonogashira Sonogashira (R-C≡C-H) Buchwald 3-Amino Indoles Core->Buchwald Buchwald-Hartwig (R₂NH) Other Other Derivatives (e.g., C-S, C-P bonds) Core->Other Heck, Stille, etc.

Caption: Key reaction pathways stemming from the title compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most robust and widely used method for forming C(sp²)-C(sp²) bonds.[8][9] It enables the introduction of a diverse range of aryl and vinyl substituents at the C-3 position of the indole.

  • Field-Proven Insight: This reaction is a cornerstone for building biaryl scaffolds, which are common motifs in kinase inhibitors and other targeted therapies. The mild reaction conditions and the commercial availability of a vast library of boronic acids make it ideal for generating compound libraries for screening.[10]

  • Reaction Setup: In a reaction vial, combine this compound (1.0 eq), the desired aryl/vinyl boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.

  • Execution: Seal the vial and heat the mixture with vigorous stirring (e.g., 80-100 °C) for 2-12 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is typically achieved via flash chromatography.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling facilitates the formation of a C-C triple bond by reacting the aryl iodide with a terminal alkyne.[11][12] This reaction is invaluable for creating rigid molecular scaffolds and for introducing a functional group that can undergo further chemistry (e.g., click reactions, reductions).

  • Field-Proven Insight: The introduction of an alkyne linker is a common strategy in drug design to probe binding pockets and optimize ligand-receptor interactions. Copper-free Sonogashira conditions are often preferred in late-stage synthesis to avoid potential copper contamination of the final product.[13]

  • Reaction Setup: To a flask, add this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 1-10 mol%).

  • Solvent and Reagents: Dissolve the solids in a suitable solvent like THF or DMF. Add a degassed amine base (e.g., triethylamine or diisopropylamine), which also acts as a solvent. Finally, add the terminal alkyne (1.1-1.5 eq).

  • Execution: Stir the reaction under an inert atmosphere at room temperature to 50 °C until completion.

  • Workup and Purification: Filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and purify the residue by flash chromatography.

Buchwald-Hartwig Amination: Accessing 3-Aminoindoles

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, coupling the aryl iodide with a primary or secondary amine.[14][15] This provides direct access to 3-aminoindole derivatives, which are important pharmacophores.

  • Field-Proven Insight: This reaction has largely replaced harsher classical methods for C-N bond formation. The choice of phosphine ligand is critical and often needs to be optimized based on the steric and electronic properties of the specific amine coupling partner.[16]

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2-2.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Execution: Seal the reaction vessel and heat to 80-110 °C until the starting material is consumed.

  • Workup and Purification: Cool the reaction, quench with water or saturated ammonium chloride, and extract with an organic solvent. The product is isolated after standard drying, concentration, and chromatographic purification.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.[4]

  • Hazard Classification (GHS):

    • H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P271: Use only outdoors or in a well-ventilated area.

  • Handling Recommendations: All manipulations should be performed inside a certified chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere, as recommended.[3]

Conclusion

This compound is more than just a chemical; it is a testament to strategic molecular design. It provides a stable, versatile, and highly reactive platform for the synthesis of complex indole-based molecules. Its utility in foundational cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—empowers chemists to rapidly generate molecular diversity around the indole C-3 position. For research teams in drug discovery and materials science, mastering the application of this intermediate opens a direct and efficient route to novel chemical entities with significant therapeutic and technological potential.

References

  • Vertex AI Search. (n.d.). 5-CYANO-3-IODOINDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER (CAS 864685-26-7).
  • Shanghai Aladdin Biochemical Tech Co.,Ltd. (2024).
  • Matrix Fine Chemicals. (n.d.). This compound.
  • Scribd. (n.d.). Pharmaceutical PDF.
  • Lead Sciences. (n.d.). This compound.
  • American Elements. (n.d.). This compound.
  • Filo. (2025). Compound X gave the following spectroscopic data (IR, Mass Spectrum, 13C..).
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Larock, R. C., & Yum, E. K. (1996). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 61(10), 3254-3255.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Valenti, P., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(8), 9439-9445.
  • Kummeter, M., et al. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. Molecules, 28(12), 4789.
  • YouTube. (2021). BTEC Applied Science Level 3 - Unit 19 Assignment 2 - Mass spec, IR, 1H & 13C NMR spectra analysis.
  • PubChem. (2017). Spectral Information in PubChem.
  • PubChem. (n.d.). tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate.
  • Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
  • MDPI. (n.d.). Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • Filo. (2025). Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13C..).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • PubMed. (2013). Palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides via tert-butyl isocyanide insertion.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • SlideShare. (n.d.). Synthesis and Chemistry of Indole.
  • Organic Chemistry Portal. (2013). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion.
  • MDPI. (n.d.). tert-Butyl 3-(4-Cyano-5-phenylisothiazol-3-yl)carbazate.
  • National Institutes of Health. (n.d.). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence.
  • MDPI. (n.d.). Improved, Odorless Access to Benzo[1,2-d;4,5-d′]- bis[1][5]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling.
  • Google Patents. (n.d.). EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines.

Sources

A Technical Guide to tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate, a key intermediate in organic synthesis and medicinal chemistry. With a precise molecular weight of 368.174 g/mol , this multi-functionalized indole derivative serves as a versatile building block for the development of complex pharmaceutical agents.[1] This document details its fundamental physicochemical properties, outlines a validated synthetic protocol with mechanistic insights, explores its strategic applications in drug discovery, and provides essential safety and handling information for laboratory professionals.

Molecular Profile and Physicochemical Properties

This compound is a synthetically valuable organic compound featuring a core indole scaffold protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group. The structure is further functionalized with a cyano group at the C5 position and an iodine atom at the C3 position, making it a highly activated and versatile substrate for further chemical modification.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

Property Value Reference(s)
Molecular Weight 368.174 g/mol [1]
Molecular Formula C₁₄H₁₃IN₂O₂ [1][2][3]
CAS Number 864685-26-7 [1][2][3]
IUPAC Name This compound [1]
Synonyms 1-Boc-3-iodoindole-5-carbonitrile [1]
Typical Purity ≥97% [1][2]

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place |[2] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved via electrophilic iodination of its non-iodinated precursor, tert-butyl 5-cyano-1H-indole-1-carboxylate. The C3 position of the N-protected indole ring is highly electron-rich and thus the most reactive site for electrophilic substitution.

Causality of Experimental Choices:

  • Iodinating Agent: N-Iodosuccinimide (NIS) is the reagent of choice as it serves as a mild and efficient source of an electrophilic iodine cation (I⁺).[4] Unlike harsher reagents, NIS operates under gentle conditions, which preserves the sensitive functional groups on the indole scaffold.[4]

  • Catalyst: While the reaction can proceed without a catalyst, the addition of a catalytic amount of an acid, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (TsOH), can activate the NIS, increasing the reaction rate and ensuring complete conversion.[5][6]

  • Solvent: A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is typically used to dissolve the indole substrate and reagents, facilitating a homogenous reaction environment.

G cluster_start Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product Start Precursor: tert-butyl 5-cyano-1H-indole-1-carboxylate Reaction Dissolve in Acetonitrile Add NIS & cat. TFA Stir at Room Temp Start->Reaction Quench Quench with Na₂S₂O₅ (aq) Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify via Silica Gel Chromatography Extract->Purify End tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate Purify->End

Caption: Experimental workflow for the synthesis of the title compound.

Detailed Experimental Protocol:

  • Reaction Setup: To a solution of tert-butyl 5-cyano-1H-indole-1-carboxylate (1 equivalent) in acetonitrile, add N-Iodosuccinimide (1.1-1.2 equivalents).

  • Initiation: Add a catalytic amount of trifluoroacetic acid (TFA, ~5 mol%) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₅) to quench excess iodine, followed by water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the final product as a solid.

Applications in Medicinal Chemistry and Drug Development

The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[7][8] this compound is a highly valuable intermediate precisely because its functional groups serve as versatile handles for constructing more complex and potent drug candidates.[9]

  • The Iodo Group (C3): The iodine atom at the C3 position is the most synthetically useful feature. It is an ideal leaving group for a wide array of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the precise and efficient introduction of diverse aryl, alkyl, alkynyl, and amino substituents, which is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).

  • The Cyano Group (C5): The nitrile functionality is a versatile precursor. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, which is a common bioisostere for a carboxylic acid in drug design. This provides multiple pathways for derivatization to modulate the polarity, solubility, and target-binding properties of the final molecule.[10]

  • The Boc-Protected Indole Core: The Boc group provides robust protection for the indole nitrogen during synthesis, preventing unwanted side reactions.[11] It can be cleanly and selectively removed under acidic conditions late in a synthetic sequence to reveal the N-H group, which can be a critical hydrogen bond donor for receptor binding or a site for further N-alkylation.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled by trained personnel in a well-ventilated chemical fume hood, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C.[2] It should be protected from light to prevent degradation.[2]

  • Hazards: While a specific safety data sheet (SDS) must be consulted, related functionalized indoles are often classified as causing skin and eye irritation.[12] Inhalation of dust should be avoided. In case of contact, wash the affected area thoroughly with water.

This guide is intended for research and development purposes. All procedures should be carried out with appropriate safety precautions.

References

  • This compound.
  • tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxyl
  • Exploring The Therapeutic Versatility of Indole Derivatives: Advances in Medicinal Chemistry. MDPI. [Link]
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • Indole-Containing Metal Complexes and Their Medicinal Applic
  • N-Iodosuccinimide (NIS) in Direct Aromatic Iodination.
  • Synthesis of functionalized indoles.
  • Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence.
  • tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)
  • Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]
  • N-Iodosuccinimide (NIS). Organic Chemistry Portal. [Link]
  • N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Acme Synthetic Chemicals. [Link]
  • N -Iodosuccinimide (NIS) Promoted Synthesis of 3-Substituted Indole Derivatives.
  • tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxyl
  • Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Str
  • tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate.

Sources

An In-Depth Technical Guide to tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate, a key building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and potential applications.

Introduction: Strategic Importance in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anti-cancer and anti-inflammatory properties. The strategic functionalization of the indole ring is a cornerstone of modern drug design. This compound (commonly referred to as N-Boc-5-cyano-3-iodoindole) is a highly versatile synthetic intermediate.

The key structural features that underpin its utility are:

  • The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the indole nitrogen serves a dual purpose. It deactivates the indole ring towards unwanted side reactions and directs electrophilic substitution to the C3 position. Furthermore, it can be readily removed under acidic conditions, allowing for subsequent derivatization at the nitrogen atom.

  • The C3-Iodo Group: The iodine atom at the 3-position is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This enables the introduction of a wide array of substituents at this position, providing a powerful tool for structure-activity relationship (SAR) studies.

  • The C5-Cyano Group: The cyano moiety at the 5-position is a versatile functional group. It can act as a hydrogen bond acceptor, participate in various chemical transformations, or serve as a bioisostere for other functional groups.

This unique combination of functional groups makes this compound a valuable precursor for the synthesis of complex heterocyclic systems, particularly in the development of kinase inhibitors and other targeted therapies.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 864685-26-7[2][3][4]
Molecular Formula C₁₄H₁₃IN₂O₂[2][3][4]
Molecular Weight 368.17 g/mol [2][4]
Appearance Off-white to yellow solidInferred from similar compounds
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C[3]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the direct iodination of its precursor, tert-butyl 5-cyano-1H-indole-1-carboxylate, using an electrophilic iodinating agent. N-Iodosuccinimide (NIS) is the reagent of choice for this transformation due to its mild reaction conditions and high regioselectivity for the C3 position of N-protected indoles.

Reaction Principle

The synthesis proceeds via an electrophilic aromatic substitution reaction. The Boc group on the indole nitrogen reduces the electron density of the pyrrole ring, making it less susceptible to polymerization under acidic conditions. The electron-withdrawing nature of the Boc group also directs the incoming electrophile (I⁺) to the C3 position.

G cluster_0 Reaction Workflow Starting Material tert-Butyl 5-cyano-1H-indole-1-carboxylate Reaction Electrophilic Iodination Starting Material->Reaction Reagent N-Iodosuccinimide (NIS) Solvent (e.g., DMF or ACN) Reagent->Reaction Workup Aqueous Workup (e.g., NaHCO₃, Na₂S₂O₅) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a similar iodination procedure for an N-Boc protected indole derivative.[5]

Materials:

  • tert-Butyl 5-cyano-1H-indole-1-carboxylate

  • N-Iodosuccinimide (NIS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous sodium thiosulfate (Na₂S₂O₅) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-butyl 5-cyano-1H-indole-1-carboxylate (1.0 eq) in anhydrous DMF or ACN, add N-Iodosuccinimide (1.1-1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, pour the reaction mixture into a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate (3 x volume of the aqueous phase).

  • Wash the combined organic layers with 10% aqueous Na₂S₂O₅ solution to remove any unreacted iodine, followed by washing with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole core protons, the tert-butyl group, and the aromatic protons. The proton at the C2 position of the indole ring will appear as a singlet. The aromatic protons on the benzene ring will exhibit a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The tert-butyl group will appear as a sharp singlet at approximately 1.6 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for all 14 carbon atoms. The carbonyl carbon of the Boc group will be observed around 150 ppm. The carbon bearing the iodine (C3) will be significantly shifted upfield compared to the unsubstituted indole. The nitrile carbon will appear in the characteristic region for nitriles (around 118-120 ppm).

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is expected to show the molecular ion peak [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of the compound.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include:

  • ~2220 cm⁻¹: C≡N stretching vibration of the nitrile group.

  • ~1730 cm⁻¹: C=O stretching vibration of the Boc-carbonyl group.

  • ~2980-2850 cm⁻¹: C-H stretching vibrations of the tert-butyl group and aromatic ring.

Applications in Drug Development

This compound is a valuable building block for the synthesis of a variety of biologically active molecules, particularly kinase inhibitors. The 3-iodo substituent allows for the introduction of diverse functionalities through cross-coupling reactions, enabling the exploration of the chemical space around the indole core.

G cluster_1 Application in Kinase Inhibitor Synthesis Start This compound Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Heck Heck Coupling (Alkenes) Start->Heck Deprotection Boc Deprotection (Acidic Conditions) Suzuki->Deprotection Sonogashira->Deprotection Heck->Deprotection N-Alkylation N-Alkylation/Arylation Deprotection->N-Alkylation Final_Compounds Diverse Kinase Inhibitors N-Alkylation->Final_Compounds

Caption: Synthetic utility in the generation of diverse kinase inhibitors.

The 5-cyano group can be maintained in the final molecule to act as a key pharmacophoric feature or can be further transformed into other functional groups such as a carboxylic acid or an amine, further expanding the synthetic possibilities.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important and versatile building block in organic synthesis and medicinal chemistry. Its well-defined reactivity and the presence of multiple functionalization points make it an invaluable tool for the rapid construction of complex molecular architectures. This guide provides a solid foundation for researchers to confidently synthesize, characterize, and utilize this compound in their drug discovery endeavors.

References

  • Matrix Fine Chemicals. (n.d.). This compound.
  • Lead Sciences. (n.d.). This compound.
  • American Elements. (n.d.). This compound.
  • Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems.
  • Toste, F. D., & Co-workers. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. Molecules, 28(12), 4825. [Link]

Sources

tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of this compound, a key heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, beginning with the foundational precursor, 5-cyano-1H-indole. Each subsequent transformation—N-protection and regioselective C-3 iodination—is discussed in detail, emphasizing the chemical principles and experimental considerations that ensure a robust and reproducible outcome. This document is intended for researchers, chemists, and professionals in the pharmaceutical industry, offering field-proven insights into the practical execution of this synthetic sequence.

Introduction and Strategic Overview

The indole scaffold is a privileged structure in pharmacology, forming the core of numerous natural products and synthetic drugs.[1] Functionalized indoles, such as this compound (CAS No: 864685-26-7), are highly valuable intermediates.[2][3][4] The cyano group at the C-5 position and the iodo group at the C-3 position provide orthogonal handles for further molecular elaboration through various cross-coupling reactions, making this compound a versatile precursor for creating diverse chemical libraries.

The synthesis of this target molecule is logically approached through a three-stage sequence. This strategy is designed to first establish the core indole structure with the required cyano functionality, then protect the reactive indole nitrogen to direct subsequent reactions, and finally, introduce the iodine atom with precise regioselectivity.

Synthesis_Workflow Start Starting Material (e.g., 5-Bromo-1H-indole) Step1 Step 1: Cyanation Synthesis of 5-Cyano-1H-indole Start->Step1 Step2 Step 2: N-Protection Synthesis of tert-butyl 5-cyano-1H-indole-1-carboxylate Step1->Step2 Step3 Step 3: C-3 Iodination Regioselective introduction of Iodine Step2->Step3 End Final Product This compound Step3->End

Caption: High-level workflow for the synthesis of the target compound.

Part I: Synthesis of the 5-Cyano-1H-indole Precursor

The journey begins with the synthesis of 5-cyano-1H-indole. While several methods exist, the most common and industrially relevant approach is the cyanation of 5-bromoindole, often via a Rosenmund–von Braun reaction.[1][5]

Causality Behind Experimental Choices:

  • Starting Material: 5-Bromoindole is a commercially available and relatively inexpensive starting material.

  • Cyanating Agent: Copper(I) cyanide (CuCN) is the classic reagent for this transformation. Its use requires high temperatures and polar aprotic solvents like N-methylpyrrolidone (NMP) or Dimethylformamide (DMF).[5][6] The copper facilitates the nucleophilic substitution of the bromide with the cyanide ion.

  • Solvent: NMP is often chosen for its high boiling point and ability to dissolve the reactants, facilitating the reaction which typically requires heating to proceed at a reasonable rate.[6]

Experimental Protocol: Synthesis of 5-Cyano-1H-indole
  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromoindole (1.0 eq) and N-methylpyrrolidone (NMP).

  • Reagent Addition: Add copper(I) cyanide (CuCN) (approx. 1.0-1.2 eq) to the mixture.[5]

  • Reaction: Heat the reaction mixture to reflux (a typical temperature is 85°C) and maintain for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[5][6]

  • Work-up: Cool the mixture to room temperature. Quench the reaction by adding aqueous ammonia and stir. This step is crucial for complexing the copper salts and making them water-soluble.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as n-hexane or ethyl acetate.[5][6]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure 5-cyano-1H-indole.

Part II: N-Protection with Boc Anhydride

With the 5-cyano-1H-indole in hand, the next critical step is the protection of the indole nitrogen. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability in a wide range of conditions and its facile removal under mild acidic conditions.[7][8]

Causality Behind Experimental Choices:

  • Protecting Group: The Boc group serves two primary functions here. First, it prevents N-iodination in the subsequent step. Second, as an electron-withdrawing group, it modulates the high reactivity of the indole ring, preventing polymerization or side reactions and ensuring a clean, regioselective C-3 iodination.

  • Reagent: Di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) is the most common reagent for introducing the Boc group.[8][9]

  • Catalyst/Base: While the reaction can proceed without a base, a catalyst like 4-(dimethylamino)pyridine (DMAP) or a base like triethylamine (TEA) is often used to accelerate the reaction.[9]

Experimental Protocol: N-Boc Protection
  • Setup: Dissolve 5-cyano-1H-indole (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) in a round-bottom flask.

  • Reagent Addition: Add Boc anhydride (1.1-1.2 eq) to the solution.[9] If used, add a catalytic amount of DMAP or a stoichiometric amount of TEA.

  • Reaction: Stir the mixture at room temperature for 3-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The residue can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure tert-butyl 5-cyano-1H-indole-1-carboxylate.

Part III: Regioselective C-3 Iodination

This is the final and most crucial transformation to yield the target compound. The electron-rich indole ring is susceptible to electrophilic substitution, with the C-3 position being the most nucleophilic and kinetically favored site, especially when the nitrogen is protected.[10]

Causality Behind Experimental Choices:

  • Iodinating Agent: N-Iodosuccinimide (NIS) is a mild and effective source of electrophilic iodine (I⁺), making it ideal for this transformation. It is generally easier to handle and more selective than molecular iodine.[11]

  • Solvent: A polar aprotic solvent like DMF is typically used to dissolve the protected indole and the iodinating reagent.[11]

  • Catalyst: An acid catalyst, such as p-toluenesulfonic acid (TsOH·H₂O), can be used to activate the NIS and accelerate the electrophilic substitution.[11]

Iodination_Mechanism cluster_0 Electrophilic Aromatic Substitution at C-3 Indole N-Boc-5-cyanoindole Intermediate Wheland Intermediate (Cationic) Indole->Intermediate Attack at C-3 by I⁺ NIS N-Iodosuccinimide (NIS) (Source of I⁺) Product tert-butyl 5-cyano-3-iodo- 1H-indole-1-carboxylate Intermediate->Product Deprotonation (Restores Aromaticity)

Caption: Simplified mechanism of C-3 iodination on the N-Boc protected indole.

Experimental Protocol: C-3 Iodination
  • Setup: Dissolve tert-butyl 5-cyano-1H-indole-1-carboxylate (1.0 eq) in anhydrous DMF in a flask protected from light.[11]

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.2 eq) to the solution. If desired, add a catalytic amount of TsOH·H₂O (0.2 eq).[11]

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours.[11] Protect the reaction from light to prevent radical side reactions. Monitor for completion by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate.[11]

  • Washing: Wash the combined organic layers sequentially with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine, followed by water and brine.[11]

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product, this compound.

Summary of Synthesis Parameters

The following table summarizes the key reaction parameters for the entire synthetic sequence.

StepStarting MaterialKey ReagentsSolventTemperatureTypical Time
1. Cyanation 5-Bromo-1H-indoleCuCNNMP / DMF85°C to Reflux12-16 h
2. N-Protection 5-Cyano-1H-indoleBoc Anhydride, DMAP (cat.)DCM / THFRoom Temp.3-12 h
3. C-3 Iodination tert-butyl 5-cyano-1H-indole-1-carboxylateN-Iodosuccinimide (NIS)DMFRoom Temp.12-16 h

Conclusion

The synthesis of this compound is a robust and reproducible three-step process that provides access to a highly versatile intermediate for drug discovery and organic synthesis. By understanding the underlying principles of each transformation—from the initial cyanation to the critical N-protection and final regioselective iodination—researchers can confidently and efficiently produce this valuable compound. The protocols described herein are based on established and reliable methodologies, providing a solid foundation for laboratory execution.

References

  • AMERICAN ELEMENTS. This compound.
  • Matrix Fine Chemicals. This compound.
  • Lead Sciences. This compound.
  • Venkatanarayana, M., et al. (2020). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Asian Journal of Chemistry.
  • Google Patents. (2014). CN103864663A - Simple synthesis method of important pharmaceutical and chemical intermediate 5-cyano indole.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways Using 5-Cyanoindole as a Precursor.
  • PubMed. Iodine-induced regioselective C-C and C-N bonds formation of N-protected indoles.
  • ResearchGate. Site Specific C3‐Alkenylation of Indoles Mediated by In Situ C−H Iodination.
  • NINGBO INNO PHARMCHEM CO.,LTD. Innovative Synthesis with Boc Anhydride: Advancing Drug Discovery and Development.
  • National Institutes of Health. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug.
  • Wikipedia. Di-tert-butyl dicarbonate.

Sources

tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate

Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry and drug discovery. The document details its core physical and chemical properties, provides validated experimental protocols for its synthesis and purification, discusses its spectroscopic signature, and outlines its strategic applications in organic synthesis. This guide is intended for researchers, chemists, and drug development professionals who utilize advanced synthetic intermediates.

Core Chemical Identity and Properties

This compound is a trifunctionalized indole derivative. The strategic placement of an iodine atom at the C3-position, a cyano group at the C5-position, and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen makes it a highly versatile and valuable intermediate for constructing complex molecular architectures. The iodine serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, the cyano group can be transformed into various other functionalities, and the Boc group provides robust protection of the indole nitrogen while enhancing solubility in organic solvents.

Table 1: Chemical Identifiers and Properties
PropertyValueSource(s)
IUPAC Name This compound[1]
Synonym 1-Boc-3-iodoindole-5-carbonitrile[1]
CAS Number 864685-26-7[1][2][3]
Molecular Formula C₁₄H₁₃IN₂O₂[1][2][3]
Molecular Weight 368.17 g/mol [1][3]
InChIKey GADLXNFRAAUWAD-UHFFFAOYSA-N[1]
SMILES CC(C)(C)OC(=O)N1C=C(I)C2=CC(=CC=C12)C#N[1]
Diagram 1: Annotated Chemical Structure

G cluster_0 This compound cluster_1 Key Functional Groups mol mol Boc Boc Protecting Group (N1 Position) Iodo Iodo Group (C3 Position) - Key for cross-coupling Cyano Cyano Group (C5 Position) - Versatile synthetic handle

Caption: Structure of the title compound with key functional groups highlighted.

Physicochemical Data

The physical properties of this compound are characteristic of a moderately complex, protected heterocyclic molecule. It is a solid at ambient temperature and requires specific storage conditions to maintain its integrity.

Table 2: Physical Properties
PropertyValueRationale & CommentsSource(s)
Appearance Solid (Form may vary from crystalline solid to oil depending on purity)The high molecular weight and planar indole core favor a solid state. Analogous compounds are described as solids or sticky oils.[4]N/A
Melting Point Data not availableNot specified in public literature. Expected to be higher than its non-cyano analogue (tert-butyl 3-iodo-1H-indole-1-carboxylate, m.p. 36-40 °C) due to the polar cyano group.N/A
Boiling Point Data not availableExpected to decompose at high temperatures before boiling under atmospheric pressure.N/A
Solubility Soluble in DMF, Ethyl Acetate, Dichloromethane, Chloroform. Insoluble in water.The Boc group and overall organic character confer solubility in common organic solvents. The indole and cyano groups are polar, but the large nonpolar surface area dominates.Inferred
Purity Commercially available from 97% to >98%Supplier data indicates high purity is achievable.[1][3][1][3]
Storage Store at 2-8°C, under an inert atmosphere, and protected from light.Recommended to prevent potential degradation over time. The C-I bond can be light-sensitive.[3][3]

Spectroscopic Characterization Profile

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While specific spectra are proprietary to manufacturers, the expected features can be predicted based on the structure.

  • ¹H NMR: The spectrum should show a characteristic singlet for the nine protons of the tert-butyl group around 1.6-1.7 ppm. The aromatic region will display signals corresponding to the protons on the indole ring. The H2 proton will appear as a singlet at a downfield shift. The protons on the benzene ring portion (H4, H6, H7) will show characteristic splitting patterns (doublets and doublet of doublets) consistent with the 1,2,4-trisubstituted pattern.

  • ¹³C NMR: The spectrum will show distinct signals for all 14 carbon atoms. Key signals include the quaternary carbon of the tert-butyl group, the carbonyl carbon of the Boc group (~148-150 ppm), the cyano carbon (~118-120 ppm), and the carbon bearing the iodine (C3), which will appear at a significantly upfield shift (~60-70 ppm) due to the heavy atom effect.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the range of 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. A strong absorption around 1730-1750 cm⁻¹ will correspond to the C=O stretch of the Boc-carbamate.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ should be observed at m/z 368.0, with the characteristic isotopic pattern for a molecule containing one iodine atom.

Synthesis and Purification Workflow

The most common and efficient synthesis of this compound involves the direct electrophilic iodination of the corresponding C3-unsubstituted precursor, tert-butyl 5-cyano-1H-indole-1-carboxylate.

Expertise & Causality in Protocol Design

The selection of N-Iodosuccinimide (NIS) as the iodinating agent is deliberate; it is an easy-to-handle, solid electrophilic iodine source that is highly effective for iodinating electron-rich heterocycles like indoles.[5] The reaction is typically performed in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) to ensure the solubility of the starting materials and reagents.[5] The addition of a catalytic amount of a strong acid, such as p-Toluenesulfonic acid (TsOH·H₂O), is often employed to activate the NIS, thereby accelerating the rate of electrophilic substitution at the electron-rich C3 position of the indole core.[5]

Diagram 2: Synthesis & Purification Workflow

G SM Starting Material: tert-butyl 5-cyano-1H-indole-1-carboxylate Reaction Reaction Vessel Stir at RT, 12-16h SM->Reaction Reagents Reagents: - N-Iodosuccinimide (NIS) - TsOH·H₂O (cat.) - Solvent: DMF Reagents->Reaction Workup Aqueous Workup - Pour onto NaHCO₃ (aq) - Wash with Na₂S₂O₅ (aq) - Extract with EtOAc Reaction->Workup Quench Purification Purification - Dry (Na₂SO₄) - Concentrate - Silica Gel Chromatography Workup->Purification Crude Product Product Final Product: tert-butyl 5-cyano-3-iodo-1H- indole-1-carboxylate Purification->Product Pure Product G cluster_Coupling C3 Position (Iodo) cluster_Cyano C5 Position (Cyano) cluster_Boc N1 Position (Boc) Mol tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate Suzuki Suzuki Coupling (Adds Aryl/Vinyl Groups) Mol->Suzuki Pd cat., Base Sonogashira Sonogashira Coupling (Adds Alkynes) Mol->Sonogashira Pd/Cu cat., Base Heck Heck Coupling (Adds Alkenes) Mol->Heck Pd cat., Base Reduction Reduction (Forms Aminomethyl Group) Mol->Reduction H₂, Raney Ni or LiAlH₄ Hydrolysis Hydrolysis (Forms Carboxylic Acid) Mol->Hydrolysis H₃O⁺ or OH⁻, heat Addition Organometallic Addition (Forms Ketones) Mol->Addition e.g., Grignard Reagent Deprotection Acidic Cleavage (TFA) (Reveals N-H) Mol->Deprotection TFA in DCM

Sources

A Comprehensive Technical Guide to tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic functionalization of this heterocycle is paramount for developing novel therapeutic agents. This guide provides an in-depth technical overview of tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate, a highly versatile and strategically designed synthetic intermediate. Its unique architecture, featuring an N-Boc protecting group, a C5-cyano moiety, and a C3-iodo handle, offers orthogonal reactivity that researchers can exploit for the systematic construction of complex molecular libraries. We will explore its fundamental properties, provide a validated synthetic protocol, and delve into its extensive utility in palladium-catalyzed cross-coupling reactions, which are central to modern drug discovery.

Introduction

This compound (CAS No: 864685-26-7) is a key building block for chemists engaged in the synthesis of functionalized indole derivatives.[2][3] The molecule's design is a masterclass in synthetic strategy:

  • The N-Boc Group: The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the indole nitrogen. This prevents unwanted side reactions at the nitrogen during subsequent transformations and enhances the solubility of the indole intermediate in common organic solvents. Its straightforward removal under acidic conditions provides a late-stage vector for further diversification.

  • The C3-Iodo Group: The iodine atom at the C3 position is the primary reactive handle for transition metal-catalyzed cross-coupling reactions.[1][4] Aryl iodides are among the most reactive halides in catalytic cycles, allowing for efficient bond formation under mild conditions.[5] This position is ideal for introducing aryl, heteroaryl, alkynyl, and amino substituents.

  • The C5-Cyano Group: The nitrile functionality at the C5 position is a versatile synthetic precursor. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to various heterocycles. Its electron-withdrawing nature also influences the reactivity of the indole ring.

This combination of functionalities makes the title compound an invaluable precursor for creating diverse libraries of compounds for screening in drug development programs.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. Proper characterization is essential for confirming identity and purity before its use in subsequent synthetic steps.

PropertyValueReference(s)
CAS Number 864685-26-7[3][6]
Molecular Formula C₁₄H₁₃IN₂O₂[3][6]
Molecular Weight 368.17 g/mol [6]
IUPAC Name This compound[6]
Synonyms 1-Boc-3-iodoindole-5-carbonitrile[6]
Appearance Yellow to brown solid or semi-solid[7]
Storage Conditions 2-8°C, under inert atmosphere, protected from light[3][8]

Spectroscopic Characterization (Expected):

  • ¹H NMR: The spectrum would feature a singlet for the tert-butyl protons around 1.7 ppm. Aromatic protons on the indole core would appear between 7.5 and 8.5 ppm, with distinct coupling patterns. A singlet for the C2-proton would be expected around 8.0 ppm.

  • ¹³C NMR: Key signals would include the quaternary carbons of the tert-butyl group (~28 ppm and ~85 ppm), the nitrile carbon (~118 ppm), and the C-I carbon at a low field (~70-80 ppm). Aromatic carbons and the carbonyl carbon (~149 ppm) would also be present.

  • IR Spectroscopy: Characteristic peaks would include a strong C≡N stretch around 2230 cm⁻¹, a strong C=O stretch for the carbamate around 1730 cm⁻¹, and C-H and C-N stretches in their respective regions.

Synthesis and Purification

The most logical and efficient synthesis of the title compound involves a two-step sequence starting from 5-cyanoindole: (1) Boc protection of the indole nitrogen, followed by (2) regioselective iodination at the C3 position.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: C3-Iodination 5-Cyano-1H-indole 5-Cyano-1H-indole Boc_Anhydride (Boc)₂O, DMAP 5-Cyano-1H-indole->Boc_Anhydride Protected_Indole tert-butyl 5-cyano-1H-indole-1-carboxylate Boc_Anhydride->Protected_Indole Protected_Indole_2 tert-butyl 5-cyano-1H-indole-1-carboxylate Protected_Indole->Protected_Indole_2 Intermediate NIS_Reagent N-Iodosuccinimide (NIS) TsOH (cat.) Final_Product This compound NIS_Reagent->Final_Product Protected_Indole_2->NIS_Reagent

Diagram 1: Synthetic workflow for the target compound.
Experimental Protocol: Synthesis via Electrophilic Iodination

This protocol is adapted from analogous procedures for the C3-iodination of N-Boc protected indoles.[9]

  • Dissolution: In a round-bottom flask protected from light, dissolve 1.0 equivalent of tert-butyl 5-cyano-1H-indole-1-carboxylate in anhydrous N,N-Dimethylformamide (DMF).

  • Addition of Reagents: To the stirred solution, add 1.2 equivalents of N-Iodosuccinimide (NIS). Follow this with the addition of a catalytic amount (0.1-0.2 equivalents) of p-Toluenesulfonic acid monohydrate (TsOH·H₂O). The use of an acid catalyst is crucial as it facilitates the electrophilic substitution by activating the NIS reagent.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate (3x). The bicarbonate quench neutralizes the acidic catalyst.

  • Washing: Combine the organic layers and wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₅) to remove any unreacted iodine, followed by a wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a solid.

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in the exceptional reactivity of the C3-iodo group in palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[1][10][11][12]

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki reaction couples the 3-iodoindole with an organoboron species (typically a boronic acid or ester) to form a new C-C bond.[12] This is arguably the most widely used method for constructing biaryl and heteroaryl-aryl linkages in drug discovery.[13]

Causality: The reaction requires a Pd(0) catalyst, a suitable phosphine ligand to stabilize the catalyst and facilitate the reaction steps, and a base. The base is critical for activating the organoboron species to facilitate the transmetalation step, which is often rate-limiting.[12]

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-I) Pd0->OxAdd Indole-I PdII_Complex R¹-Pd(II)L₂-I OxAdd->PdII_Complex Transmetalation Transmetalation (R²-B(OR)₂ + Base) PdII_Complex->Transmetalation PdII_Coupled R¹-Pd(II)L₂-R² Transmetalation->PdII_Coupled RedElim Reductive Elimination PdII_Coupled->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Diagram 2: Catalytic cycle of the Suzuki-Miyaura coupling.

Representative Protocol:

  • To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water.

  • Heat the mixture (typically 80-100 °C) until the starting material is consumed.

  • After cooling, perform an aqueous workup and purify by chromatography.

Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira coupling is the premier method for attaching terminal alkynes to aryl halides, forming conjugated enynes and aryl-alkynes.[5][11] This reaction is invaluable for creating rigid scaffolds and introducing functionalities for click chemistry.

Causality: This reaction typically employs a dual catalytic system.[5] The palladium catalyst orchestrates the main cycle (oxidative addition, reductive elimination), while a copper(I) co-catalyst activates the alkyne, forming a copper(I) acetylide. This species then undergoes transmetalation with the palladium complex.[11] A mild amine base is used both as a solvent and to neutralize the HX byproduct.

G cluster_pd Palladium Cycle cluster_cu Copper Co-catalyst Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-I Pd0->PdII Oxidative Addition (R¹-I) PdII_alkyne R¹-Pd(II)L₂-C≡CR² PdII->PdII_alkyne Transmetalation Product R¹-C≡CR² PdII_alkyne->Product Reductive Elimination Product->Pd0 Regenerates Alkyne H-C≡CR² Cu_acetylide Cu-C≡CR² Alkyne->Cu_acetylide + Cu(I), Base Base Base CuI Cu(I) Cu_acetylide->PdII To Pd Cycle

Diagram 3: Catalytic cycle of the Sonogashira coupling.

Representative Protocol:

  • Combine this compound (1.0 eq.), a palladium catalyst like PdCl₂(PPh₃)₂ (0.02 eq.), and a copper co-catalyst such as CuI (0.04 eq.) in a flask.

  • Evacuate and backfill with an inert gas.

  • Add a solvent like triethylamine or a THF/diisopropylamine mixture, followed by the terminal alkyne (1.2 eq.).

  • Stir at room temperature or with gentle heating until completion.

  • Filter the reaction mixture through celite, concentrate, and purify.

Palladium-Catalyzed Buchwald-Hartwig Amination

For the synthesis of N-aryl and N-heteroaryl compounds, the Buchwald-Hartwig amination is the gold standard.[10][14][15] It allows for the coupling of the 3-iodoindole with a vast range of primary and secondary amines.

Causality: This reaction requires a palladium catalyst, a sterically demanding and electron-rich phosphine ligand (e.g., XPhos, RuPhos), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄). The bulky ligand is essential for promoting the reductive elimination step, which is often challenging for C-N bond formation, while the strong base is needed to deprotonate the amine for coordination to the palladium center.[14][16]

Representative Protocol:

  • Charge a reaction tube with the palladium precatalyst, a suitable ligand, and the base (e.g., sodium tert-butoxide).

  • Add this compound (1.0 eq.) and the desired amine (1.1-1.5 eq.).

  • Seal the tube, evacuate, and backfill with argon.

  • Add a degassed anhydrous solvent such as toluene or dioxane.

  • Heat the reaction mixture (typically 80-110 °C) for the specified time.

  • Cool, quench with water, extract the product, and purify.

Handling, Storage, and Safety

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar iodo- and cyano-indoles suggests appropriate precautions should be taken.[17][18]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.[8] Analogous compounds are classified as skin and eye irritants.[17][18]

  • Storage: Store in a tightly sealed container in a cool, dry place, typically refrigerated at 2-8°C.[3] Protect from light and moisture to prevent degradation. Store under an inert atmosphere (e.g., argon) for long-term stability.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value, multifunctional building block for synthetic and medicinal chemistry. Its well-defined reactive sites allow for selective and sequential functionalization, providing a robust platform for the synthesis of complex indole derivatives. The C3-iodo group serves as a reliable linchpin for introducing molecular diversity through robust palladium-catalyzed cross-coupling reactions, while the cyano and N-Boc groups offer additional opportunities for modification. For researchers aiming to develop novel indole-based compounds, a thorough understanding of this intermediate's properties and reactivity is an essential prerequisite for success.

References

  • Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization.
  • American Elements. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization.
  • de la Cruz, R., Martínez-Díaz, S., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation.
  • ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines.
  • Matrix Fine Chemicals. (n.d.). This compound.
  • Lead Sciences. (n.d.). This compound.
  • Collot, V., et al. (1999). Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Semantic Scholar. [Link]
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • PubChem. (n.d.). tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Inam, M., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
  • Ma, G., et al. (n.d.).
  • Indian Academy of Sciences. (n.d.). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences. [Link]
  • Bak, A., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Nuno, M. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Herraiz, M. T., et al. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug.
  • Wuyan Pharmaceutical Technology. (n.d.). tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate.

Sources

Navigating the Synthesis Landscape: A Technical Safety Guide to tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its unique trifunctional nature, featuring a protected indole nitrogen, a cyano group, and an iodine atom, makes it a versatile building block for complex molecular architectures. However, the very reactivity that makes this compound valuable also necessitates a thorough understanding of its safety profile to ensure its responsible and safe handling in a research and development setting.

Chemical & Physical Properties

A clear understanding of the physical and chemical properties of a compound is the foundation of its safe handling. The table below summarizes the key properties of this compound.

PropertyValueSource(s)
CAS Number 864685-26-7[1][2]
Molecular Formula C₁₄H₁₃IN₂O₂[1][2]
Molecular Weight 368.17 g/mol [1]
Appearance Solid (form may vary)[3]
Purity Typically ≥97%[1]
Storage Temperature 2-8°C, in a dark place, under an inert atmosphere[1]

Hazard Identification and GHS Classification (Inferred)

Due to the absence of a specific SDS, the following Globally Harmonized System (GHS) classification is inferred from structurally related iodo- and cyano-substituted indole derivatives. Researchers must treat this compound with the caution warranted by these potential hazards.

Pictogram:



Signal Word: Warning

Potential Hazard Statements:

  • H302: Harmful if swallowed. The cyano group (-CN) can release cyanide in the body, which is highly toxic.

  • H315: Causes skin irritation. Halogenated organic compounds can be irritating to the skin upon prolonged contact.

  • H319: Causes serious eye irritation. Direct contact with the eyes is likely to cause significant irritation.

  • H335: May cause respiratory irritation. Inhalation of dust or powder may irritate the respiratory tract.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when working with compounds of unknown toxicity. The following handling procedures and PPE are mandatory.

Engineering Controls
  • Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when handling larger quantities or when there is a risk of splashing.

  • Hand Protection: Wear nitrile gloves. Inspect gloves for any signs of degradation or puncture before use. Change gloves frequently and immediately if contaminated.

  • Skin and Body Protection: A lab coat must be worn. For larger scale operations, consider the use of chemical-resistant aprons or suits.

  • Respiratory Protection: If there is a risk of generating dust and engineering controls are not sufficient, a NIOSH-approved respirator with a particulate filter is recommended.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood handle_weigh Weigh Compound in Fume Hood prep_fumehood->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve cleanup_waste Dispose of Waste in Designated Containers handle_dissolve->cleanup_waste cleanup_decontaminate Decontaminate Work Area cleanup_waste->cleanup_decontaminate cleanup_ppe Remove and Dispose of PPE Properly cleanup_decontaminate->cleanup_ppe

First-Aid Measures

In the event of exposure, immediate action is crucial.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Combustion of this compound will likely produce hazardous decomposition products, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen cyanide (HCN), and hydrogen iodide (HI).

  • Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Stability and Reactivity

Understanding a compound's stability and reactivity is key to preventing hazardous situations.

  • Chemical Stability: Stable under recommended storage conditions (2-8°C, dark, inert atmosphere).

  • Conditions to Avoid: Avoid exposure to light, heat, and moisture.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

  • Hazardous Decomposition Products: As mentioned, combustion can produce toxic gases such as carbon oxides, nitrogen oxides, hydrogen cyanide, and hydrogen iodide.

Storage and Disposal

Proper storage and disposal are essential for laboratory safety and environmental protection.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep in a dark place, under an inert atmosphere, and refrigerated at 2-8°C.[1]

  • Disposal: Dispose of this compound and its contaminated packaging in accordance with all applicable federal, state, and local regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Conclusion

This compound is a valuable synthetic intermediate that demands a high level of safety awareness. While a comprehensive SDS is not currently available, by understanding its chemical structure and extrapolating from similar compounds, a robust safety protocol can be established. Adherence to the guidelines outlined in this technical guide will help to ensure the safe and effective use of this compound in your research endeavors. Always prioritize caution and consult with your EHS department for any specific questions or concerns.

References

  • Lead Sciences.
  • American Elements.
  • Matrix Fine Chemicals.

Sources

A Technical Guide to the Spectral Characteristics of tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The targeted introduction of functional groups onto the indole ring is a key strategy in drug discovery, allowing for the fine-tuning of pharmacological properties. tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate is a highly functionalized indole derivative of significant interest as a versatile building block. The presence of the cyano group, the iodine atom, and the Boc-protecting group offers a multitude of synthetic handles for further molecular elaboration. This guide provides an in-depth analysis of the expected spectral characteristics of this compound, offering a foundational understanding for its identification, characterization, and utilization in complex synthetic pathways.

Molecular Structure and Key Features

This compound (CAS Number: 864685-26-7; Molecular Formula: C₁₄H₁₃IN₂O₂) is an N-Boc protected 3,5-disubstituted indole. The key structural features that dictate its spectral properties are:

  • Indole Core: The bicyclic aromatic system forms the foundational structure.

  • Iodine at C3: The heavy iodine atom significantly influences the electronic environment of the pyrrole ring and is a key feature in mass spectrometry due to its isotopic pattern.

  • Cyano Group at C5: This electron-withdrawing group affects the chemical shifts of the protons on the benzene ring in NMR spectroscopy and exhibits a characteristic absorption in the IR spectrum.

  • tert-Butoxycarbonyl (Boc) Group at N1: This bulky protecting group influences the conformation of the molecule and gives rise to a strong, characteristic signal in both ¹H and ¹³C NMR spectra, as well as a prominent carbonyl stretch in the IR spectrum.

Predicted Spectral Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring and the protons of the tert-butyl group.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 8.2 - 8.4s1HH2The C2 proton is adjacent to the electron-withdrawing Boc-protected nitrogen and is expected to be a singlet.
~ 8.0 - 8.2d1HH4The C4 proton is ortho to the cyano group and is expected to be a doublet with a small coupling constant.
~ 7.6 - 7.8dd1HH6The C6 proton is coupled to both H4 and H7, resulting in a doublet of doublets.
~ 7.4 - 7.6d1HH7The C7 proton is coupled to H6, appearing as a doublet.
~ 1.7s9Htert-butylThe nine equivalent protons of the tert-butyl group will appear as a sharp singlet.

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~ 149Carbonyl (Boc)The carbonyl carbon of the Boc group is typically found in this region.
~ 135C7aQuaternary carbon at the ring junction.
~ 130C2The C2 carbon, deshielded by the adjacent nitrogen.
~ 128C4Aromatic CH carbon, influenced by the adjacent cyano group.
~ 125C6Aromatic CH carbon.
~ 118C7Aromatic CH carbon.
~ 115Cyano (C≡N)The carbon of the cyano group.
~ 105C5Quaternary carbon bearing the cyano group.
~ 85Quaternary C (Boc)The quaternary carbon of the tert-butyl group.
~ 60C3The C3 carbon bearing the iodine atom will be significantly shifted upfield due to the heavy atom effect.
~ 28tert-butyl (CH₃)The methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Wavenumber (cm⁻¹) Functional Group Rationale
~ 2220 - 2240C≡N (Nitrile)The stretching vibration of the cyano group is sharp and of medium intensity.
~ 1730 - 1750C=O (Carbonyl, Boc)The carbonyl stretch of the Boc protecting group is typically strong and sharp.
~ 1500 - 1600C=C (Aromatic)Stretching vibrations of the indole ring.
~ 1370 and 1390tert-butylCharacteristic bending vibrations for the tert-butyl group.
~ 1150 - 1250C-N StretchStretching vibration of the C-N bond in the indole ring.
~ 700 - 800C-I StretchThe C-I bond stretch is typically weak and found in the fingerprint region.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The expected molecular weight is 368.01 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 368.

  • Isotopic Pattern: Iodine has a single stable isotope (¹²⁷I), so the molecular ion peak will be a singlet.

  • Fragmentation: Common fragmentation pathways would include the loss of the tert-butyl group (-57 amu) and the loss of the entire Boc group (-101 amu). The loss of iodine (-127 amu) is also a possible fragmentation pathway.

Synthesis and Experimental Protocols

A plausible synthetic route to this compound would involve the iodination of the corresponding 5-cyanoindole derivative. A general procedure based on established literature for similar transformations is provided below.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Iodination A 5-Cyano-1H-indole C tert-Butyl 5-cyano-1H-indole-1-carboxylate A->C DMAP, THF B Di-tert-butyl dicarbonate (Boc)₂O B->C D tert-Butyl 5-cyano-1H-indole-1-carboxylate F This compound D->F Acetonitrile E N-Iodosuccinimide (NIS) E->F

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-Butyl 5-cyano-1H-indole-1-carboxylate

  • To a solution of 5-cyano-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford tert-butyl 5-cyano-1H-indole-1-carboxylate.

Step 2: Synthesis of this compound

  • Dissolve tert-butyl 5-cyano-1H-indole-1-carboxylate (1.0 eq) in acetonitrile.

  • Add N-iodosuccinimide (NIS, 1.1 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours, protecting the reaction from light.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (ethyl acetate/hexanes) to yield the final product, this compound.

Conclusion

This compound is a valuable synthetic intermediate with a rich and informative spectral profile. This guide provides a detailed, albeit predictive, analysis of its NMR, IR, and MS data, which will be indispensable for its unambiguous identification in a research setting. The outlined synthetic protocol offers a reliable method for its preparation, enabling its broader application in the synthesis of complex molecular architectures for drug discovery and materials science. As a Senior Application Scientist, I trust this guide will serve as a valuable resource for researchers in the field.

References

  • (Note: A specific peer-reviewed article with the full experimental data for the title compound was not identified during the search.
  • American Elements.
  • Lead Sciences.
  • Matrix Fine Chemicals.

Sources

The Strategic Intermediate: A Technical Guide to tert-Butyl 5-Cyano-3-iodo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic design and utilization of complex molecular building blocks are paramount to the efficient synthesis of novel therapeutic agents. One such pivotal intermediate is tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate . This technical guide provides an in-depth analysis of its synthesis, characterization, and reactivity, highlighting its crucial role as a versatile scaffold in the development of pharmacologically active compounds, most notably as a key intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib.[1][2]

Physicochemical Properties and Structural Attributes

Before delving into the synthetic and reactive characteristics of this intermediate, a foundational understanding of its physical and chemical properties is essential.

PropertyValueReference
CAS Number 864685-26-7[3][4]
Molecular Formula C₁₄H₁₃IN₂O₂[3][4]
Molecular Weight 368.17 g/mol [3]
Appearance White to off-white solid[5]
Storage Keep in dark place, Inert atmosphere, 2-8°C[3]

The structure of this compound is characterized by a Boc-protected indole core, a cyano group at the C5 position, and an iodine atom at the C3 position. This specific arrangement of functional groups is not accidental; it is a deliberate design that imparts both stability and a diverse range of reactivity, making it an ideal precursor for complex molecular architectures. The bulky tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the indole nitrogen, preventing unwanted side reactions and allowing for selective functionalization at other positions. The cyano group at C5 and the iodo group at C3 are key handles for introducing further molecular complexity through various cross-coupling reactions.

Synthesis of the Core Intermediate: A Step-by-Step Protocol

The primary route to this compound involves the direct iodination of its precursor, tert-butyl 5-cyano-1H-indole-1-carboxylate. The C3 position of the indole ring is highly susceptible to electrophilic substitution, making this a regioselective and efficient transformation.

Experimental Protocol: Iodination of tert-Butyl 5-Cyano-1H-indole-1-carboxylate

This protocol is based on established methods for the iodination of indole derivatives.[6]

Materials:

  • tert-Butyl 5-cyano-1H-indole-1-carboxylate

  • N-Iodosuccinimide (NIS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • To a solution of tert-butyl 5-cyano-1H-indole-1-carboxylate (1.0 eq) in anhydrous DMF, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash successively with saturated aqueous sodium thiosulfate solution (to quench any remaining iodine), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as a solid.

Causality Behind Experimental Choices:

  • N-Iodosuccinimide (NIS): NIS is a mild and effective electrophilic iodinating agent, which allows for the selective iodination of the electron-rich C3 position of the indole ring without the need for harsh conditions.

  • DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves the starting materials and reagents, facilitating a homogeneous reaction mixture.

  • Aqueous Workup with Sodium Thiosulfate: This step is crucial to remove any unreacted iodine and other water-soluble impurities, ensuring a cleaner crude product for purification.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Accurate structural elucidation is critical for ensuring the purity and identity of the synthesized intermediate. While specific spectra for this exact compound are proprietary, data for analogous 3-iodoindole structures are well-documented.[6][7][8] The expected spectroscopic data are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the C2-H proton, multiplets for the aromatic protons on the benzene ring, and a singlet for the nine equivalent protons of the tert-butyl group. The chemical shifts will be influenced by the electron-withdrawing effects of the cyano and iodo substituents.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 14 carbon atoms in the molecule. The carbon bearing the iodine (C3) will appear at a characteristically upfield chemical shift due to the heavy atom effect. The quaternary carbons of the Boc group and the cyano group will also be readily identifiable.[9]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the exact mass of the compound, confirming its molecular formula. The isotopic pattern of iodine will also be observable.

Reactivity Profile: A Gateway to Molecular Diversity

The true utility of this compound lies in its reactivity, particularly the C-I bond at the 3-position, which serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, paving the way for the synthesis of diverse libraries of compounds for drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the iodoindole and various organoboron reagents.[10] This reaction is widely used to introduce aryl, heteroaryl, or vinyl groups at the C3 position.

Generalized Reaction Scheme: An aryl or vinyl boronic acid is coupled with the iodoindole in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) in a suitable solvent system (e.g., DME/water, toluene/water, dioxane/water).

Caption: Generalized Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the iodoindole and a terminal alkyne, providing access to 3-alkynylindole derivatives.[10] These products can serve as precursors for further transformations or as key structural motifs in biologically active molecules.

Generalized Reaction Scheme: A terminal alkyne is coupled with the iodoindole using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylamine) in a solvent such as THF or DMF.

Caption: Generalized Sonogashira coupling reaction.

Heck Coupling

The Heck reaction allows for the coupling of the iodoindole with an alkene, leading to the formation of 3-vinylindole derivatives. This reaction is valuable for introducing unsaturated side chains.

Generalized Reaction Scheme: An alkene is coupled with the iodoindole in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and a base (e.g., triethylamine, potassium carbonate) in a polar aprotic solvent like DMF or acetonitrile.

Application in the Synthesis of Alectinib

A prime example of the strategic importance of this compound is its role in the synthesis of Alectinib.[1][2] In a key step, this intermediate would undergo a Suzuki or a similar cross-coupling reaction to introduce the complex side chain required for the final drug molecule. The cyano group at the C5 position is a critical pharmacophore in Alectinib, contributing to its binding affinity and inhibitory activity against the ALK enzyme.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis and medicinal chemistry. Its well-defined structure, with strategically placed functional groups, allows for a wide range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. The ability to readily introduce diverse molecular fragments at the C3 position makes it an indispensable tool for the construction of complex molecular architectures, as exemplified by its application in the synthesis of the anticancer drug Alectinib. This guide provides a comprehensive overview for researchers and drug development professionals, enabling them to leverage the full potential of this powerful synthetic building block.

References

  • Regioselective C5−H Direct Iodination of Indoles. (n.d.).
  • A Novel Process For The Preparation Of An Intermediate Of Alectinib. (n.d.). Quick Company.
  • Exploring 6-Cyano-2-[1-[4-ethyl-3-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-1-methylethyl]-1H-indole-3-carboxylic Acid: A Key Alectinib Intermediate. (n.d.).
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (n.d.). MDPI. [Source for cross-coupling reactions on iodoindoles].
  • WO2022051983A1 - Synthesis method of alectinib. (2022). Google Patents.
  • 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737). (n.d.). Human Metabolome Database.
  • 5-cyano-3-iodoindole-1-carboxylic acid tert-butyl ester(864685-26-7) 1 h nmr. (n.d.). ChemicalBook.
  • This compound. (n.d.). Lead Sciences.
  • Alectinib Intermediates | Manufacturer | Supplier | SSpharma India. (n.d.).
  • This compound. (n.d.). American Elements.
  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. (n.d.). ACS Publications. [Source for synthesis and reactions of 3-iodoindoles].
  • WO2016074532A1 - Method for preparing alectinib. (2016). Google Patents.
  • Synthesis of 2,5-Disubstituted-3-cyanoindoles. (n.d.). ResearchGate. [Source for synthesis of cyanoindoles].
  • Methyl 1H-indole-3-carboxylate. (n.d.).
  • Regioselective C5-H Direct Iodination of Indoles. (n.d.). ResearchGate.
  • Iodination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate. (n.d.). [Commercial source with physical description].
  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Source for synthesis and reactions of 3-iodoindoles].
  • Oxidative Coupling of Indoles with 3-Oxindoles. (n.d.). ResearchGate. [Source for indole coupling reactions].
  • Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. (2010). The Journal of Organic Chemistry - ACS Publications.
  • tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate | 1256584-75-4. (n.d.). Sigma-Aldrich.
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). [Source for reactions of Boc-protected indoles].
  • Advanced Organic Chemistry:13C NMR spectrum of 2-iodo-2-methylpropane. (n.d.). [Educational resource for interpreting 13C NMR of iodoalkanes].
  • (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (n.d.). ResearchGate.

Sources

An In-depth Technical Guide to the Synthesis and Applications of tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate, a key building block in contemporary medicinal chemistry and organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document details the synthesis, physicochemical properties, and strategic applications of this versatile indole derivative.

Introduction: Strategic Importance in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic introduction of functional groups onto the indole ring allows for the fine-tuning of pharmacological activity. This compound (CAS No: 864685-26-7) is a highly functionalized indole derivative that serves as a valuable intermediate in the synthesis of complex therapeutic agents.[1][2][3] The presence of a cyano group at the 5-position, an iodine atom at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen provides a unique combination of reactivity and stability, making it an ideal precursor for a variety of chemical transformations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 864685-26-7[1][2][3]
Molecular Formula C₁₄H₁₃IN₂O₂[1][2][3]
Molecular Weight 368.17 g/mol [1][3]
Appearance Solid-
Purity Typically ≥98%[1]
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C[1]

Core Synthesis: N-Boc Protection of 3-iodo-1H-indole-5-carbonitrile

The most direct and widely employed synthetic route to this compound involves the N-protection of the corresponding indole precursor, 3-iodo-1H-indole-5-carbonitrile, with di-tert-butyl dicarbonate (Boc₂O). This reaction is a cornerstone of modern organic synthesis, valued for its high efficiency and the stability of the resulting N-Boc protected indole.

Mechanistic Rationale

The Boc protection of an amine, in this case, the indole nitrogen, proceeds via nucleophilic attack of the nitrogen on one of the carbonyl carbons of di-tert-butyl dicarbonate. The reaction is typically catalyzed by a base, which serves to deprotonate the indole nitrogen, thereby increasing its nucleophilicity. 4-(Dimethylamino)pyridine (DMAP) is a commonly used catalyst for this transformation due to its ability to form a highly reactive N-acylpyridinium intermediate with Boc₂O.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Indole_NH 3-iodo-1H-indole-5-carbonitrile (Indole-NH) Indole_Anion Indole Anion Indole_NH->Indole_Anion + Base Boc2O Di-tert-butyl dicarbonate (Boc₂O) Acylpyridinium N-Acylpyridinium Intermediate Boc2O->Acylpyridinium + DMAP DMAP 4-(Dimethylamino)pyridine (DMAP) Final_Product This compound Acylpyridinium->Final_Product Indole_Anion->Final_Product + Acylpyridinium Byproducts t-BuOH + CO₂ + DMAP

Caption: Generalized mechanism of DMAP-catalyzed N-Boc protection.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-Boc protection of functionalized indoles.[4]

Materials:

  • 3-iodo-1H-indole-5-carbonitrile

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP), catalytic amount

  • Anhydrous Tetrahydrofuran (THF)

  • Hexane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-iodo-1H-indole-5-carbonitrile (1.0 equivalent) in anhydrous THF, add a catalytic amount of DMAP.

  • Add di-tert-butyl dicarbonate (1.1 to 1.5 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the resulting residue in dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a hexane/dichloromethane solvent system to afford this compound as a solid.

Alternative Synthetic Strategies

While N-Boc protection of the pre-functionalized indole is the most common approach, alternative synthetic strategies can be envisioned, primarily revolving around the late-stage functionalization of the indole core.

Direct Iodination of N-Boc-5-cyanoindole

An alternative route involves the direct iodination of tert-butyl 5-cyano-1H-indole-1-carboxylate. The Boc-protected indole is electron-rich and susceptible to electrophilic substitution, with the C3 position being the most reactive site.

Conceptual Workflow:

Iodination_Workflow Start tert-butyl 5-cyano-1H-indole-1-carboxylate Reaction Electrophilic Iodination Start->Reaction Reagent Iodinating Agent (e.g., NIS, I₂/Base) Reagent->Reaction Product This compound Reaction->Product

Caption: Conceptual workflow for the direct iodination of N-Boc-5-cyanoindole.

Common iodinating reagents for indoles include N-iodosuccinimide (NIS) or a combination of molecular iodine and a base. The choice of reagent and reaction conditions would need to be optimized to achieve high regioselectivity and yield.

Applications in Organic Synthesis and Drug Development

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The C-I bond is particularly amenable to transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 3-position.

Cross-Coupling Reactions

The iodo group at the C3 position serves as an excellent handle for Suzuki, Sonogashira, Heck, and other palladium-catalyzed cross-coupling reactions. This enables the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of complex indole derivatives.

Exemplary Suzuki Coupling:

A typical application would involve the palladium-catalyzed coupling of this compound with an arylboronic acid. This reaction would yield a 3-aryl-5-cyano-1H-indole derivative, a common motif in pharmacologically active compounds.

Suzuki_Coupling Indole_Iodide This compound Product 3-Aryl-5-cyano-1H-indole derivative Indole_Iodide->Product Boronic_Acid Arylboronic Acid (Ar-B(OH)₂) Boronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., Na₂CO₃, K₂CO₃) Base->Product

Caption: Schematic representation of a Suzuki cross-coupling reaction.

The cyano group at the 5-position can also be further elaborated. For instance, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, further expanding the molecular diversity accessible from this key intermediate. The Boc protecting group can be readily removed under acidic conditions, allowing for subsequent functionalization of the indole nitrogen.[5]

Conclusion

This compound is a strategically designed and highly versatile building block for organic synthesis and medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity, particularly in cross-coupling reactions, make it an invaluable tool for the construction of complex molecular architectures. The synthetic protocols outlined in this guide provide a reliable foundation for the preparation and utilization of this important intermediate in the pursuit of novel therapeutic agents.

References

  • Lead Sciences.
  • American Elements.
  • Matrix Fine Chemicals.
  • Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
  • Royal Society of Chemistry. Experimental Procedure. [Link]
  • Sigma-Aldrich. 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)

Sources

A Technical Guide to the Reactivity of the C–I Bond in tert-Butyl 5-Cyano-3-iodo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive analysis of the reactivity of the carbon-iodine (C–I) bond in tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate, a versatile building block in modern medicinal chemistry. This document offers insights into the electronic and steric factors governing its reactivity and provides detailed protocols for its application in key cross-coupling reactions.

Introduction: A Strategically Functionalized Indole Scaffold

The indole nucleus is a privileged scaffold in numerous natural products and pharmaceuticals.[1][2] The strategic introduction of functional groups allows for the precise tuning of a molecule's biological activity. This compound (henceforth referred to as 1 ) is a highly functionalized indole derivative designed for synthetic diversification. Its structure, featuring an iodine atom at the electron-rich C3 position, a potent electron-withdrawing cyano group at C5, and a sterically demanding tert-butoxycarbonyl (Boc) protecting group at the N1 position, renders it an ideal substrate for a variety of transition-metal-catalyzed cross-coupling reactions.

The C3-iodo functionality serves as a versatile synthetic handle for the introduction of new carbon-carbon and carbon-heteroatom bonds. The reactivity of this C–I bond is significantly modulated by the electronic interplay of the substituents on the indole ring.

The Electronic Landscape and Its Influence on C–I Bond Reactivity

The inherent reactivity of the indole ring is characterized by its electron-rich nature, making it susceptible to electrophilic attack, particularly at the C3 position.[3] However, the substituents in compound 1 dramatically alter this electronic landscape.

  • The 5-Cyano Group: The cyano group at the C5 position is a strong electron-withdrawing group due to both its inductive (-I) and mesomeric (-M) effects.[3][4] This deactivates the entire indole ring system towards traditional electrophilic substitution. However, in the context of palladium-catalyzed cross-coupling, this deactivation of the ring enhances the electrophilicity of the C3 carbon, making the C–I bond more susceptible to oxidative addition by a low-valent palladium catalyst. This is a crucial step in many cross-coupling catalytic cycles.[5]

  • The N1-Boc Group: The tert-butoxycarbonyl (Boc) group at the indole nitrogen also exerts a significant electronic influence. It is an electron-withdrawing group that further decreases the electron density of the pyrrole ring. The presence of an electron-withdrawing group at the N1 position has been shown to reduce reactivity in some indole oxidation events, but in the context of cross-coupling at the C3 position, it can favor the desired reaction pathway by preventing side reactions at the nitrogen.[6] Furthermore, the Boc group provides steric bulk, which can influence the approach of the catalyst and other reagents.

The combined electron-withdrawing effects of the 5-cyano and N1-Boc groups make the C3-I bond of compound 1 a prime site for oxidative addition in palladium-catalyzed cross-coupling reactions, a key step for its successful functionalization.[7]

Diagram 1: Structure and Electronic Effects

Molecule_Structure Structure of this compound cluster_indole C2 C3 C2->C3 C3a C3->C3a I C3->I Reactive Bond C7a C3a->C7a C4 C3a->C4 N1 C7a->N1 N1->C2 Boc N1->Boc Electron-Withdrawing C5 C4->C5 C6 C5->C6 CN C5->CN Electron-Withdrawing C7 C6->C7 C7->C7a

Caption: Key functional groups and their electronic influence on compound 1.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The C3-I bond in compound 1 is highly amenable to a range of palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse libraries of substituted indoles. The reactivity order for aryl halides in these reactions is generally I > Br > Cl.[8]

Suzuki-Miyaura Coupling: Formation of C–C Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[5] For compound 1 , this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the C3 position.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or in situ generated Pd(0) from Pd(OAc)₂ with phosphine ligands are commonly used. For electron-deficient substrates like 1 , ligands such as Xantphos can be beneficial.

  • Base: A base is crucial for the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are typically employed. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl R-Pd(II)-I(L_n) Pd0->PdII_Aryl PdII_Boronate R-Pd(II)-R'(L_n) PdII_Aryl->PdII_Boronate Transmetalation PdII_Boronate->Pd0 Product R-R' PdII_Boronate->Product Reductive Elimination Indole_I Indole-I (1) Indole_I->PdII_Aryl Oxidative Addition Boronic_Acid R'-B(OH)₂ Boronic_Acid->PdII_Boronate Base Base Base->PdII_Boronate

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Compound 1

ParameterConditionRationale
Substrate This compound (1 )Electron-deficient aryl iodide.
Coupling Partner Arylboronic acid (1.2-1.5 equiv.)Source of the new C-C bond.
Catalyst Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)Efficient for aryl iodides.
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv.)Activates the boronic acid.
Solvent Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1)Biphasic system for reagent solubility.
Temperature 80-100 °CProvides sufficient thermal energy.
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst oxidation.

Protocol 1: Suzuki-Miyaura Coupling of Compound 1 with Phenylboronic Acid

  • To a dry Schlenk flask, add compound 1 (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄ (0.05 equiv.).

  • Add degassed dioxane and water (4:1 mixture).

  • Heat the reaction mixture to 90 °C with stirring for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling: Synthesis of Alkynylated Indoles

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[8] This reaction is highly valuable for introducing alkynyl moieties, which are precursors to many complex structures.

Causality Behind Experimental Choices:

  • Catalysts: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) is traditionally used. The copper co-catalyst facilitates the formation of a copper acetylide intermediate. Copper-free conditions have also been developed.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used, often serving as the solvent as well.

  • Ligand: Phosphine ligands are essential for stabilizing the palladium catalyst.

Diagram 3: Sonogashira Catalytic Cycle

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n PdII_Aryl R-Pd(II)-I(L_n) Pd0->PdII_Aryl PdII_Alkynyl R-Pd(II)-C≡CR'(L_n) PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Product R-C≡CR' PdII_Alkynyl->Product Reductive Elimination Indole_I Indole-I (1) Indole_I->PdII_Aryl Oxidative Addition Alkyne H-C≡CR' Cu_Acetylide Cu-C≡CR' Alkyne->Cu_Acetylide Cu_Acetylide->PdII_Aryl Base Base Base->Cu_Acetylide

Caption: Simplified catalytic cycles for the Sonogashira reaction.

Table 2: Representative Conditions for Sonogashira Coupling of Compound 1

ParameterConditionRationale
Substrate This compound (1 )Activated aryl iodide.
Coupling Partner Terminal alkyne (1.2-1.5 equiv.)Source of the alkynyl group.
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)Standard palladium pre-catalyst.
Co-catalyst CuI (5-10 mol%)Facilitates acetylide formation.
Base Et₃N or DIPAActs as base and often as solvent.
Solvent THF or DMFCo-solvent if needed.
Temperature Room temperature to 60 °CMild conditions are often sufficient.
Atmosphere Inert (Argon or Nitrogen)Protects the catalysts and intermediates.

Protocol 2: Sonogashira Coupling of Compound 1 with Phenylacetylene

  • To a dry Schlenk flask, add compound 1 (1.0 equiv.) and CuI (0.1 equiv.).

  • Evacuate and backfill the flask with argon.

  • Add a solution of Pd(PPh₃)₂Cl₂ (0.05 equiv.) in degassed THF.

  • Add degassed triethylamine, followed by phenylacetylene (1.2 equiv.).

  • Stir the reaction at room temperature for 6-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Heck-Mizoroki Reaction: Alkenylation of the Indole Core

The Heck-Mizoroki reaction couples an aryl halide with an alkene to form a substituted alkene.[9] This reaction allows for the introduction of vinyl groups at the C3 position of the indole.

Causality Behind Experimental Choices:

  • Catalyst: Pd(OAc)₂ is a common pre-catalyst, often used with phosphine ligands.

  • Base: An organic or inorganic base is required to regenerate the Pd(0) catalyst. Triethylamine or K₂CO₃ are frequently used.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are typical.

Protocol 3: Heck-Mizoroki Reaction of Compound 1 with n-Butyl Acrylate

  • In a sealed tube, combine compound 1 (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), P(o-tolyl)₃ (0.04 equiv.), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill with argon.

  • Add degassed DMF and n-butyl acrylate (1.5 equiv.).

  • Seal the tube and heat to 100-120 °C for 12-24 hours.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Buchwald-Hartwig Amination: C–N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C–N bonds by coupling an aryl halide with an amine.[10][11][12][13] This reaction enables the synthesis of 3-aminoindole derivatives from compound 1 .

Causality Behind Experimental Choices:

  • Catalyst and Ligand: A palladium pre-catalyst (e.g., Pd₂(dba)₃) is used with a specialized, sterically hindered phosphine ligand (e.g., BINAP, XPhos, or RuPhos). The choice of ligand is critical and depends on the specific amine coupling partner.

  • Base: A strong, non-nucleophilic base is required, such as NaOtBu or K₃PO₄.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Compound 1

ParameterConditionRationale
Substrate This compound (1 )Electrophilic coupling partner.
Coupling Partner Primary or secondary amine (1.2-1.5 equiv.)Nucleophilic nitrogen source.
Catalyst Pd₂(dba)₃ (1-2 mol%)Palladium(0) source.
Ligand XPhos or RuPhos (2-4 mol%)Promotes reductive elimination.
Base NaOtBu or K₃PO₄ (1.5-2.0 equiv.)Deprotonates the amine.
Solvent Toluene or Dioxane (anhydrous)Aprotic solvent.
Temperature 80-110 °CTo drive the reaction to completion.
Atmosphere Inert (Argon or Nitrogen)Crucial for catalyst stability.

Protocol 4: Buchwald-Hartwig Amination of Compound 1 with Morpholine

  • To a glovebox, add Pd₂(dba)₃ (0.01 equiv.), XPhos (0.02 equiv.), and NaOtBu (1.5 equiv.) to a dry reaction vial.

  • Add a solution of compound 1 (1.0 equiv.) in anhydrous toluene.

  • Add morpholine (1.2 equiv.).

  • Seal the vial and heat to 100 °C for 12-24 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Conclusion

This compound is a strategically designed building block with a highly reactive C–I bond at the C3 position. The electron-withdrawing nature of the 5-cyano and N1-Boc substituents enhances its utility in a variety of palladium-catalyzed cross-coupling reactions. This guide provides a framework for understanding its reactivity and offers robust starting protocols for Suzuki-Miyaura, Sonogashira, Heck-Mizoroki, and Buchwald-Hartwig reactions. By leveraging these transformations, researchers can efficiently access a wide array of novel 3-substituted indole derivatives for applications in drug discovery and materials science.

References

  • BenchChem. (2025). An In-depth Technical Guide on the Fundamental Reactivity of the Indole Ring in 5-Cyanoindole.
  • BenchChem. (2025). An In-depth Technical Guide to the Electron Density Distribution in the 5-Cyanoindole Molecule.
  • Reaction product and yields in the Sonogashira reaction of several 3-iodo-N-Boc (aza)indoles with 4-tolylacetylene as alkyne partner under batch and flow conditions.
  • Guzmán, A., et al. (2018).
  • Buchwald–Hartwig amin
  • Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization. Journal of Organic Chemistry, 71(1), 62-9.
  • BenchChem. (2025).
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. PMC.
  • Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 71(1), 62-69.
  • Oeltermann, O., et al. (2012). The structure of 5-cyanoindole in the ground and the lowest electronically excited singlet states, deduced from rotationally resolved electronic spectroscopy and ab initio theory. Physical Chemistry Chemical Physics, 14(29), 10266-70.
  • Benzylic C(sp3)–C(sp2)
  • Heck reaction. Wikipedia.
  • A novel application of [DTBNpP] Pd(crotyl)Cl (DTBNpP = di-tert-butylneopentylphosphine) (P2), an air-stable, commercially available palladium precatalyst that allows rapid access to a monoligated state, has been identified for room-temperature, copper-free Sonogashira couplings of challenging aryl bromides and alkynes. NIH.
  • Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cycliz
  • Heck reaction. YouTube.
  • Sonogashira coupling. Wikipedia.
  • Buchwald-Hartwig Amin
  • Heck Reaction. Organic Chemistry Portal.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central.
  • Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. Indian Academy of Sciences.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxyl
  • Collot, V., et al. (1999). Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Semantic Scholar.
  • Application Notes and Protocols for the Buchwald-Hartwig Amin
  • The structure of 5-cyanoindole in the ground and the lowest electronically excited singlet states, deduced from rotationally resolved electronic spectroscopy and ab initio theory.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
  • This compound.
  • tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxyl
  • Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles. MDPI.
  • Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles.
  • Selective bifunctionalization of indoles at the C2 and C3 positions utilizing iodonium ion intermediates.
  • Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Str
  • Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. PubMed Central.
  • Carbonylative synthesis and functionaliz

Sources

The Strategic Trifecta: Unpacking the Role of the Cyano Group in tert-Butyl 5-Cyano-3-iodo-1H-indole-1-carboxylate as a Keystone for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of protein kinase inhibitors. The strategic functionalization of this privileged heterocycle is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. This technical guide delves into the nuanced roles of the constituent functional groups of tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate, a highly versatile and strategically designed building block. We will dissect the synergistic interplay between the 5-cyano, 3-iodo, and N-Boc moieties, elucidating how each component contributes to the overall synthetic utility of the molecule. This guide will provide field-proven insights into its application in palladium-catalyzed cross-coupling reactions and its direct relevance to the synthesis of 3,5-disubstituted indoles, a scaffold prevalent in potent kinase inhibitors targeting enzymes such as Glycogen Synthase Kinase 3 (GSK-3). Detailed experimental protocols, mechanistic considerations, and logical workflows are presented to empower researchers, scientists, and drug development professionals in leveraging this powerful intermediate for accelerated discovery programs.

Introduction: A Molecule Designed for Purpose

The indole ring system is a recurring motif in a vast number of natural products and pharmaceuticals, prized for its unique electronic properties and ability to engage in various biological interactions. However, the unfunctionalized indole core often lacks the specific vectors required for high-affinity and selective binding to therapeutic targets like protein kinases. This compound (CAS: 864685-26-7) is not a random assortment of functional groups; it is a meticulously designed chemical entity engineered for modular synthesis and late-stage diversification.[1][2]

This guide will illuminate the distinct and synergistic contributions of its three key features:

  • The 5-Cyano Group: A powerful electron-withdrawing group that modulates the electronic character of the indole ring and serves as a key pharmacophoric element or a versatile synthetic handle.

  • The 3-Iodo Group: A prime leaving group for transition metal-catalyzed cross-coupling reactions, providing a robust platform for introducing a wide array of molecular fragments at a key binding position.

  • The N-tert-butoxycarbonyl (Boc) Group: A crucial protecting group that pacifies the indole nitrogen, preventing unwanted side reactions and directing reactivity, while being readily removable under specific conditions.

Together, these groups create a stable, yet highly reactive, platform for the construction of complex molecular architectures, particularly 3,5-disubstituted indoles, which are prominent in the development of inhibitors for therapeutically relevant kinases.[3][4][5]

The Multifaceted Role of the 5-Cyano Group

The cyano (-C≡N) group at the C5 position of the indole scaffold is a strategic feature that imparts several critical properties to the molecule. Its influence can be categorized into two primary domains: electronic modulation and synthetic utility.

Electronic Modulation of the Indole Ring

The indole ring is inherently electron-rich, making it susceptible to electrophilic attack, with the C3 position being the most reactive site. The introduction of the strongly electron-withdrawing cyano group at C5 significantly alters this electronic landscape through both inductive (-I) and mesomeric (-M) effects.

This deactivation of the indole ring towards electrophilic substitution is a key feature. While seemingly a disadvantage, it provides a crucial element of control. In the context of this compound, this electronic "tuning" complements the role of the N-Boc group, further ensuring that the intended cross-coupling at the C3-iodo position proceeds without competing electrophilic side reactions on the indole nucleus.

A Versatile Synthetic Handle and Pharmacophore

Beyond its electronic influence, the cyano group is a linchpin for molecular diversification and biological activity.

  • Pharmacophoric Contribution: In the context of kinase inhibitors, the cyano group can act as a potent hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases. This interaction can significantly enhance binding affinity and selectivity.

  • Metabolic Blocker: The cyano group can serve as a metabolic blocking group, preventing oxidative metabolism at the C5 position and thereby improving the pharmacokinetic profile of the final drug candidate.

  • Synthetic Handle: The nitrile functionality is a versatile precursor for a variety of other functional groups. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions, offering numerous avenues for further molecular elaboration.

The strategic placement of the cyano group at C5 is therefore a deliberate design choice, providing both a means to fine-tune the electronic properties of the indole core and a versatile point of attachment for further synthetic modifications or direct engagement with a biological target.

The 3-Iodo Group: The Gateway to Molecular Diversity

The iodine atom at the C3 position is the primary reactive center of the molecule, designed specifically for participation in transition metal-catalyzed cross-coupling reactions. The C-I bond is the most reactive among the carbon-halogen bonds in these reactions, making it an ideal choice for efficient and mild coupling conditions.[6] This enables the modular and convergent synthesis of complex molecules by introducing a wide variety of substituents at a position known to be critical for the activity of many indole-based kinase inhibitors.

Palladium-Catalyzed Cross-Coupling Reactions

The 3-iodo functionality makes this compound an excellent substrate for several powerful C-C and C-N bond-forming reactions, most notably:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds, ideal for introducing aryl or heteroaryl moieties.[6][7]

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing linear scaffolds for further functionalization or for probing deeper pockets in a binding site.[8]

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.[9]

These reactions are cornerstones of modern drug discovery, allowing for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies. The high reactivity of the C-I bond ensures that these couplings can often be performed under mild conditions, preserving other sensitive functional groups within the coupling partners.

The N-Boc Group: The Guardian of Reactivity

The tert-butoxycarbonyl (Boc) group attached to the indole nitrogen serves a critical protective role. The indole N-H is acidic and nucleophilic, and without protection, it can interfere with many synthetic transformations, including the desired cross-coupling reactions at C3.

The N-Boc group provides several key advantages:

  • Prevents N-Functionalization: It blocks the nucleophilicity of the indole nitrogen, preventing unwanted side reactions with electrophiles or participation in the catalytic cycle of cross-coupling reactions.

  • Modulates Ring Electronics: As an electron-withdrawing group, the Boc carbamate further deactivates the indole ring to electrophilic attack, synergizing with the 5-cyano group to ensure clean reactivity at the C3 position.

  • Improves Solubility: The bulky and lipophilic tert-butyl group often enhances the solubility of the indole intermediate in common organic solvents used for synthesis.

  • Facile Removal: The Boc group is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid) or other specific methods, allowing for the deprotection of the indole nitrogen at a later stage in the synthesis to reveal the final compound or to enable further N-functionalization.

The choice of the Boc group is therefore a strategic one, providing robust protection during key bond-forming steps while allowing for straightforward removal when no longer needed.

Synergistic Application in the Synthesis of Kinase Inhibitors

The true power of this compound lies in the synergistic interplay of its three key functional groups. This is particularly evident in its application as a starting material for 3,5-disubstituted indole-based kinase inhibitors, such as those targeting GSK-3.[10][11][12]

The general synthetic strategy involves:

  • C3-Functionalization: Utilizing the 3-iodo group for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Sonogashira) to install a key pharmacophoric element.

  • N-Deprotection: Removal of the N-Boc group to liberate the indole N-H.

  • Further Elaboration (Optional): The 5-cyano group can be retained as a key binding element or transformed into another functional group. The newly deprotected N-H can also be functionalized if required.

This modular approach allows for the rapid and efficient exploration of chemical space around the indole core, a critical activity in lead optimization.

Data Presentation: Cross-Coupling Reactions

The following table summarizes representative conditions for Suzuki-Miyaura and Sonogashira couplings on iodo-indole scaffolds, which are applicable to this compound.

Reaction Type Coupling Partner Catalyst Base Solvent Temp (°C) Typical Yield (%)
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80-10070-95
Sonogashira Terminal alkynePdCl₂(PPh₃)₂/CuIEt₃NTHF/DMF25-6065-90

Note: These are generalized conditions and may require optimization for specific substrates.

Experimental Protocols

The following protocols are illustrative examples of how this compound can be utilized in key synthetic transformations.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of a 3-aryl-5-cyano-1H-indole derivative.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene, Ethanol, and Water (4:1:1 mixture), degassed

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed toluene/ethanol/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-5-cyano-1-Boc-indole.

Protocol 2: N-Boc Deprotection

This protocol describes the removal of the Boc protecting group.

Materials:

  • 3-Aryl-5-cyano-1-Boc-indole (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the 3-aryl-5-cyano-1-Boc-indole in DCM (approx. 0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (5-10 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Carefully concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate to yield the deprotected 3-aryl-5-cyano-1H-indole.

Visualization of Synthetic Workflow

Diagram 1: Synthetic Utility in Kinase Inhibitor Scaffolds

Synthetic_Workflow A This compound B Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) A->B  + R-B(OH)₂ or R-C≡CH C 3-Substituted-5-cyano- 1-Boc-Indole Intermediate B->C D N-Boc Deprotection (e.g., TFA/DCM) C->D E 3,5-Disubstituted Indole Scaffold D->E F Kinase Inhibitor (e.g., GSK-3) E->F  SAR & Optimization

Caption: A streamlined workflow from the core building block to a kinase inhibitor scaffold.

Diagram 2: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition  R¹-I Pd(II) Complex R¹-Pd(II)L₂-I Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation  R²-B(OH)₂ + Base R¹-Pd(II)L₂-R² R¹-Pd(II)L₂-R² Transmetalation->R¹-Pd(II)L₂-R² Reductive\nElimination Reductive Elimination R¹-Pd(II)L₂-R²->Reductive\nElimination Reductive\nElimination->Pd(0)L₂  R¹-R²

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling at the C3-iodo position.

Conclusion

This compound is a testament to the power of rational molecular design in modern organic synthesis and drug discovery. The 5-cyano group acts as a powerful electronic modulator and a versatile synthetic and pharmacophoric element. The 3-iodo group provides a highly efficient handle for introducing molecular diversity through robust palladium-catalyzed cross-coupling reactions. Finally, the N-Boc group ensures the stability and desired reactivity of the indole core during these critical transformations. The synergy of these three functional groups makes this molecule an exceptionally valuable building block for the synthesis of complex heterocyclic compounds, particularly the 3,5-disubstituted indole scaffold found in numerous potent and selective protein kinase inhibitors. This guide has provided the foundational knowledge and practical protocols to effectively harness the synthetic potential of this key intermediate, empowering scientists to accelerate the discovery of next-generation therapeutics.

References

  • Zhang, F., et al. (2018). Design, synthesis, and evaluation of 3,5-disubstituted 7-azaindoles as Trk inhibitors with anticancer and antiangiogenic activities. Journal of Medicinal Chemistry, 61(3), 1134-1151.
  • Kim, J., et al. (2018). Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(14), 2513-2517.
  • Fancelli, D., et al. (2011). Discovery of novel 3,5-disubstituted indole derivatives as potent inhibitors of Pim-1, Pim-2, and Pim-3 protein kinases. Journal of Medicinal Chemistry, 54(21), 7658-7675.
  • Rao, V. K., et al. (2011). 3-Substitued indoles: One-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 21(12), 3511-3514.
  • Cui, J. J., et al. (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent. Journal of Medicinal Chemistry, 54(7), 2127-2142.
  • Eldar-Finkelman, H., et al. (2020). Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. International Journal of Molecular Sciences, 21(22), 8709.
  • American Elements. (n.d.). This compound.
  • Kim, H. Y., et al. (2022). Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. International Journal of Molecular Sciences, 23(23), 15286.
  • Bar-Ilan University. (2020). Discovery and design of novel small molecule gsk‐3 inhibitors targeting the substrate binding site. PURE.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ChemHelp ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
  • Lead Sciences. (n.d.). This compound.
  • Wu, Y., et al. (2015). Palladium-catalyzed desulfurative Sonogashira cross-coupling reaction of 3-cyano assisted thioamide-type quinolone derivatives with alkynes. RSC Advances, 5(59), 48558-48562.
  • Matrix Fine Chemicals. (n.d.). This compound.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Wikipedia. (n.d.). Heck reaction.
  • PubChem. (n.d.). tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate.
  • bioRxiv. (2022). Natural compound screening predicts novel GSK-3 isoform-specific inhibitors.
  • Wu, Y., et al. (2015). Palladium-catalyzed desulfurative Sonogashira cross-coupling reaction of 3-cyano assisted thioamide-type quinolone derivatives with alkynes. RSC Advances, 5(59), 48558-48562.
  • Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy. (2022). Molecules, 27(19), 6598.
  • Tang, T., et al. (2013). Palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides via tert-butyl isocyanide insertion. The Journal of Organic Chemistry, 78(7), 3170-3175.
  • Eldar-Finkelman, H. (2017, September 17). Novel GSK-3 Inhibitors for Treating CNS Disorders [Video]. YouTube. [Link]
  • Akter, T., et al. (2024).
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... [Table].

Sources

An In-depth Technical Guide to the Boc Protection of 5-cyano-3-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic functionalization of the indole ring is paramount for modulating pharmacological activity. This guide provides a comprehensive technical overview of the tert-butoxycarbonyl (Boc) protection of the nitrogen atom in 5-cyano-3-iodo-1H-indole. This specific transformation is a critical step in the synthesis of complex molecules, where selective protection of the indole nitrogen is necessary to prevent undesired side reactions in subsequent synthetic steps. We will delve into the mechanistic underpinnings of this reaction, provide a detailed and validated experimental protocol, and offer expert insights into troubleshooting and optimization.

Introduction: The Strategic Imperative of N-H Protection in Complex Indole Scaffolds

The indole nucleus is a cornerstone of modern drug discovery. However, the reactivity of the indole N-H proton can complicate synthetic sequences. This acidic proton can interfere with a wide range of reactions, including metal-catalyzed cross-couplings, organometallic additions, and strong base-mediated transformations. Consequently, the temporary "masking" or protection of this functional group is a frequently employed strategy.

The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous amine-protecting group in contemporary organic synthesis.[1] Its popularity stems from its ease of introduction, general stability to a broad range of non-acidic reagents, and the facility of its removal under mild acidic conditions.[2][3] In the context of 5-cyano-3-iodo-1H-indole, a substrate bearing both electron-withdrawing cyano and iodo groups, the Boc protection serves to deactivate the indole ring towards certain electrophilic additions and to prevent N-alkylation or other unwanted reactions at the nitrogen atom. This allows for selective manipulation of other parts of the molecule, such as the iodo group at the C3 position, which is a versatile handle for further functionalization via cross-coupling reactions.

Mechanistic Rationale: Understanding the "Why" Behind the "How"

The Boc protection of an amine, including the indole nitrogen, proceeds via nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.[2][4] The reaction is typically facilitated by a base. In the case of indoles, which are less nucleophilic than aliphatic amines, a catalyst such as 4-(dimethylamino)pyridine (DMAP) is often employed to enhance the reaction rate.[1][5]

The mechanism, when DMAP is used, involves the initial rapid reaction of DMAP with Boc₂O to form a highly reactive N-tert-butoxycarbonylpyridinium species.[6][7] This intermediate is a much more potent acylating agent than Boc₂O itself. The indole nitrogen then attacks the carbonyl carbon of this activated species, leading to the formation of the N-Boc protected indole and regenerating the DMAP catalyst.[6] The byproducts of this reaction are tert-butanol and carbon dioxide, which are formed from the breakdown of the unstable tert-butyl carbonate leaving group.[6]

The presence of the electron-withdrawing cyano and iodo groups on the indole ring decreases the nucleophilicity of the indole nitrogen. This electronic effect makes the use of a catalyst like DMAP particularly beneficial for achieving an efficient and high-yielding reaction.

Experimental Protocol: A Validated Step-by-Step Methodology

This protocol is designed to be a robust and reproducible method for the Boc protection of 5-cyano-3-iodo-1H-indole.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-cyano-3-iodo-1H-indole≥97%Commercially Available---
Di-tert-butyl dicarbonate (Boc₂O)Reagent GradeCommercially Available---
4-(Dimethylamino)pyridine (DMAP)≥99%Commercially AvailableCatalyst
Dichloromethane (DCM)AnhydrousCommercially AvailableSolvent
Saturated aqueous sodium bicarbonate (NaHCO₃)---Prepared in-houseFor workup
Brine (saturated aqueous NaCl)---Prepared in-houseFor workup
Anhydrous magnesium sulfate (MgSO₄)---Commercially AvailableDrying agent
Silica gel60 Å, 230-400 meshCommercially AvailableFor chromatography
HexanesHPLC GradeCommercially AvailableEluent
Ethyl acetateHPLC GradeCommercially AvailableEluent
Reaction Setup and Procedure

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh 5-cyano-3-iodo-1H-indole, Boc₂O, and DMAP Solvent Add anhydrous DCM to a flame-dried flask Reagents->Solvent Dissolution Dissolve indole in DCM Solvent->Dissolution Addition Add DMAP and Boc₂O to the solution Dissolution->Addition Stirring Stir at room temperature Addition->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quench Quench with sat. NaHCO₃ Monitoring->Quench Extract Extract with DCM Quench->Extract Wash Wash with brine Extract->Wash Dry Dry with MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Characterization Characterize product (NMR, MS, etc.) Purify->Characterization

Caption: Workflow for the Boc protection of 5-cyano-3-iodo-1H-indole.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-cyano-3-iodo-1H-indole (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Reagent Addition: To the stirred solution, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) followed by di-tert-butyl dicarbonate (Boc₂O) (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired product, tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate.

Expected Outcome and Characterization
ParameterExpected Value
Yield >90%
Appearance White to off-white solid
¹H NMR Consistent with the structure of this compound
¹³C NMR Consistent with the structure of this compound
Mass Spec (HRMS) Calculated m/z for C₁₄H₁₃IN₂O₂ [M+H]⁺ should match the observed value

Troubleshooting and Optimization: A Field-Proven Guide

IssuePotential CauseSuggested Solution
Incomplete Reaction - Insufficient reaction time- Deactivated catalyst- Low quality of Boc₂O- Allow the reaction to stir for a longer period.- Use fresh, high-purity DMAP.- Use fresh Boc₂O.
Formation of Side Products - Reaction temperature too high- Excess Boc₂O or DMAP- Maintain the reaction at room temperature.- Use the recommended stoichiometry.
Low Yield - Inefficient extraction- Product loss during chromatography- Perform multiple extractions with DCM.- Carefully select the eluent system for chromatography to ensure good separation.

Deprotection Strategies: Releasing the Indole N-H

The removal of the Boc group is typically achieved under acidic conditions.[1] A common and effective method is the use of trifluoroacetic acid (TFA) in a solvent such as DCM.[2] Alternatively, milder acidic conditions, such as using a solution of HCl in an organic solvent, can also be employed.[2] For substrates that are sensitive to strong acids, other methods for Boc deprotection have been developed.[8][9]

Conclusion

The Boc protection of 5-cyano-3-iodo-1H-indole is a fundamental yet critical transformation for the synthesis of more complex, biologically active molecules. A thorough understanding of the reaction mechanism, a validated experimental protocol, and a proactive approach to troubleshooting are essential for success. This guide provides the necessary technical depth and practical insights for researchers to confidently and efficiently perform this important synthetic step.

References

  • Bandi, P., et al. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287.
  • Wikipedia. (2023). Di-tert-butyl dicarbonate.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Azizi, N., et al. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 1(3), 89-93.
  • de la Torre, D., et al. (2021). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. RSC Advances, 11(54), 34221-34225.
  • Sabitha, G., et al. (2002). A mild and selective method for N-Boc deprotection. Tetrahedron Letters, 43(23), 4215-4217.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP).
  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP).
  • Matrix Fine Chemicals. (n.d.). This compound.

Sources

Methodological & Application

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1] Its development, which earned Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi the 2010 Nobel Prize in Chemistry, has revolutionized the assembly of complex molecular architectures.[2] For researchers in medicinal chemistry and drug development, this palladium-catalyzed reaction is an indispensable tool for synthesizing biaryl and heteroaryl structures, which are prevalent motifs in a vast array of pharmacologically active compounds.[3]

The indole scaffold, in particular, is a "privileged structure" found in numerous natural products and pharmaceuticals.[4] The ability to selectively functionalize the indole core, especially at the C-3 position, allows for the systematic exploration of structure-activity relationships (SAR). This guide provides an in-depth protocol and technical discussion for the Suzuki-Miyaura coupling of a specific, highly functionalized indole: This compound .

Substrate Analysis: Navigating Electronic and Steric Challenges

The successful coupling of this compound requires a nuanced understanding of its structural features, which present both advantages and challenges.

  • The Electrophilic Partner (3-Iodoindole): The carbon-iodine bond at the C-3 position is the reactive site for the initial oxidative addition step. Iodine is an excellent leaving group, generally leading to faster reaction rates compared to bromides or chlorides.[5]

  • Electronic Effects (5-Cyano Group): The cyano (-CN) group at the 5-position is strongly electron-withdrawing. This property enhances the electrophilicity of the indole ring and facilitates the oxidative addition of the palladium(0) catalyst into the C-I bond, which is often the rate-determining step of the catalytic cycle.[5]

  • Steric Considerations (N-Boc Group): The tert-butoxycarbonyl (Boc) group at the N-1 position serves two critical functions. First, it protects the indole N-H, which can otherwise interfere with the catalytic cycle or lead to undesired side reactions.[6] Second, its significant steric bulk can influence the conformation of the substrate and its approach to the catalytic center. While often beneficial, bulky protecting groups can sometimes hinder reactivity, necessitating careful optimization of catalyst and ligand choice.[7]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9] A base is essential for activating the organoboron species, facilitating the crucial transmetalation step.[10]

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OA_Complex [label="R¹-Pd(II)L₂-X\n(Oxidative Addition Complex)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TM_Complex [label="R¹-Pd(II)L₂-R²\n(Transmetalation Complex)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="R¹-R²\n(Coupled Product)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", fixedsize=true, width=1.8, height=0.8];

// Invisible nodes for layout sub_node [label="R¹-X\n(Indole Iodide)", shape=plaintext, fontcolor="#202124"]; boronic_node [label="R²-B(OR)₂\n(Boronic Acid/Ester) + Base", shape=plaintext, fontcolor="#202124"];

// Edges Pd0 -> OA_Complex [label=" Oxidative Addition"]; OA_Complex -> TM_Complex [label=" Transmetalation"]; TM_Complex -> Product [label=" Reductive\n Elimination", dir=both, arrowhead=normal, arrowtail=tee, edge_dest_port=w, edge_source_port=e]; TM_Complex -> Pd0 [headport=s, tailport=w];

// Connect substrates to the cycle sub_node -> OA_Complex [style=dashed, arrowhead=none]; boronic_node -> TM_Complex [style=dashed, arrowhead=none];

// Positioning {rank=same; sub_node; boronic_node;} sub_node -> boronic_node [style=invis]; } }

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid or Arylboronic acid pinacol ester (1.2–1.5 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%)

  • Base: K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0–3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas supply

  • Round-bottom flask or microwave vial, magnetic stir bar, condenser

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.[11]

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 1,4-dioxane/water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80–100 °C) and maintain for 2–24 hours.[9]

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting indole iodide is consumed.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3][9]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Experimental_Workflow

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Data Presentation: Optimization Parameters

The choice of catalyst, base, and solvent can significantly influence reaction efficiency. The following table provides a set of generalized conditions as a starting point for optimization.

ParameterRecommended ConditionRationale & Justification
Indole Substrate 1.0 equivThe limiting reagent.
Boronic Acid 1.2–1.5 equivA slight excess is used to drive the reaction to completion and account for potential protodeboronation side reactions.
Catalyst Pd(PPh₃)₄ (3 mol%)A common, effective Pd(0) source. For challenging couplings, catalysts with bulky, electron-rich ligands like XPhos or SPhos may offer improved yields.[6]
Base K₂CO₃ (2.0 equiv)A moderately strong inorganic base sufficient for many couplings. For less reactive partners, stronger bases like K₃PO₄ or Cs₂CO₃ may be required.[6][11]
Solvent 1,4-Dioxane / H₂O (4:1)The aqueous phase is crucial for dissolving the inorganic base and facilitating the transmetalation step.[9]
Temperature 90 °CProvides sufficient thermal energy to overcome activation barriers. Microwave irradiation can often reduce reaction times.[12]
Time 2–24 hReaction time is highly substrate-dependent and should be determined by monitoring.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for generating novel, functionalized indole derivatives for drug discovery and materials science. By understanding the electronic and steric properties of the substrate and carefully selecting the reaction parameters—catalyst, base, and solvent—researchers can achieve high yields and purity. The protocol provided herein serves as a validated starting point, enabling scientists to efficiently synthesize diverse libraries of C-3 arylated indoles for further investigation.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Stokes, B. J., et al. (2010). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. Tetrahedron Letters, 51(49), 6495–6497. [Link]
  • Cornett, L. (2025). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Ursinus College Digital Commons. [Link]
  • Fuwa, H., & Sasaki, M. (2007). Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies. The Journal of Organic Chemistry, 72(23), 8656–8666. [Link]
  • Bialy, L., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of Organic Chemistry, 77(9), 4347–4357. [Link]
  • CADDICK, S., et al. (2001). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 66(22), 7538–7541. [Link]
  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
  • Collot, V., et al. (1999). Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Tetrahedron Letters, 40(22), 4187-4190. [Link]
  • L'Homme, C., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 853. [Link]
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

Sources

Application Note: A Robust Heck Coupling Protocol for the Synthesis of C3-Alkene Substituted Indoles from tert-Butyl 5-Cyano-3-iodo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The palladium-catalyzed Heck coupling reaction stands as a cornerstone of modern organic synthesis for its powerful ability to form carbon-carbon bonds.[1] This application note provides a comprehensive, field-tested protocol for the Heck coupling of tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate with an activated alkene. The indole scaffold is a privileged structure in medicinal chemistry, and functionalization at the C3 position is a critical strategy in drug discovery. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step experimental procedure, and practical troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction: The Strategic Importance of Indole C3-Vinylation

The Mizoroki-Heck reaction, a Nobel Prize-winning transformation, facilitates the coupling of unsaturated halides with alkenes, catalyzed by a palladium complex.[1][2] This method is particularly valuable for modifying complex aromatic and heterocyclic systems. The C3 position of the indole ring is a frequent target for derivatization to modulate biological activity. The use of this compound (CAS 864685-26-7) as a substrate is strategic; the iodo group provides high reactivity for oxidative addition to the palladium catalyst, while the Boc-protecting group and the electron-withdrawing cyano moiety ensure stability and influence the electronic properties of the indole core.[3][4][5] This protocol details the coupling with n-butyl acrylate, a representative activated alkene, to yield a versatile C3-vinylated indole derivative.

The Heck Coupling: Mechanistic Underpinnings

A thorough understanding of the catalytic cycle is paramount for successful execution and optimization. The reaction proceeds through a Pd(0)/Pd(II) cycle, which involves several key steps.[3][6] The active catalyst, a Pd(0) species, is typically generated in situ from a more stable Pd(II) precatalyst such as palladium(II) acetate.[7]

The Catalytic Cycle consists of four primary stages:

  • Oxidative Addition: The cycle begins with the insertion of the coordinatively unsaturated 14-electron Pd(0) catalyst into the carbon-iodine bond of the indole substrate. This irreversible step forms a stable, square planar Pd(II) intermediate.[6] The high reactivity of aryl iodides compared to bromides or chlorides makes this step particularly efficient.[3]

  • Alkene Coordination and Migratory Insertion: The alkene (e.g., n-butyl acrylate) coordinates to the Pd(II) complex. This is followed by a syn-migratory insertion, where the aryl group and the palladium atom add across the double bond of the alkene. This carbopalladation step forms a new carbon-carbon sigma bond and is often the rate-determining step of the cycle.[1][6]

  • Syn β-Hydride Elimination: For the reaction to proceed to the desired alkene product, the intermediate must possess a hydrogen atom on the carbon β to the palladium. A rotation around the newly formed C-C bond aligns this hydrogen for a syn β-hydride elimination. This step forms the final substituted alkene product and a palladium-hydride complex.[6][7] The reaction's high stereoselectivity for the trans or (E)-isomer is established during this phase to minimize steric interactions.[2]

  • Catalyst Regeneration: A base, typically an amine like triethylamine, is crucial for the final step. It reacts with the palladium-hydride complex in a reductive elimination to regenerate the active Pd(0) catalyst and form a triethylammonium iodide salt, thus closing the catalytic cycle.[8]

Heck_Mechanism Figure 1: Catalytic Cycle of the Heck Reaction pd0 Pd(0)L₂ oxidative_add Oxidative Addition Intermediate pd0->oxidative_add Oxidative Addition pi_complex Alkene π-Complex oxidative_add->pi_complex Alkene Coordination migratory_insert σ-Alkyl Pd(II) Complex pi_complex->migratory_insert Migratory Insertion beta_hydride Pd(II) Hydride Complex migratory_insert->beta_hydride β-Hydride Elimination beta_hydride->pd0 Reductive Elimination product Coupled Product beta_hydride->product salt [H-Base]⁺I⁻ beta_hydride->salt aryl_iodide Indole-I aryl_iodide->oxidative_add alkene Alkene alkene->pi_complex base Base (Et₃N) base->pd0

Figure 1: Catalytic Cycle of the Heck Reaction

Experimental Protocol

This protocol describes the coupling of this compound with n-butyl acrylate.

Materials and Equipment
Reagent/MaterialCAS NumberSupplierNotes
This compound864685-26-7e.g., BLDpharm[4]Substrate (1.0 eq)
n-Butyl acrylate141-32-2Standard SupplierCoupling partner (1.5 eq)
Palladium(II) acetate (Pd(OAc)₂)3375-31-3Standard SupplierCatalyst precursor (0.02 eq)
Triphenylphosphine (PPh₃)603-35-0Standard SupplierLigand (0.04 eq)
Triethylamine (Et₃N)121-44-8Standard SupplierBase (3.0 eq), should be distilled
Acetonitrile (ACN)75-05-8Standard SupplierAnhydrous, reaction solvent
Ethyl Acetate141-78-6Standard SupplierFor workup and chromatography
Hexanes110-54-3Standard SupplierFor chromatography
Saturated aq. NH₄Cl12125-02-9Lab preparedFor workup
Brine (Saturated aq. NaCl)7647-14-5Lab preparedFor workup
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Standard SupplierDrying agent
Celite®61790-53-2Standard SupplierFiltration aid
Schlenk flask / oven-dried round-bottom flaskN/ALab Glassware
Magnetic stirrer and stir barN/ALab Equipment
Condenser and Argon/Nitrogen inletN/ALab Glassware
TLC plates (Silica gel 60 F₂₅₄)N/AStandard SupplierFor reaction monitoring
Reaction Setup and Execution

The reaction should be performed under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the catalyst and phosphine ligand.[3] Solvents should be deoxygenated.

Workflow Figure 2: Experimental Workflow A 1. Flask Preparation Oven-dry glassware and cool under inert gas (Ar/N₂). B 2. Reagent Addition Add indole (1.0 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.04 eq) to flask. A->B Inert Atmosphere C 3. Solvent & Liquid Reagents Add anhydrous ACN via syringe, followed by Et₃N (3.0 eq) and n-butyl acrylate (1.5 eq). B->C D 4. Reaction Heat mixture to 90°C with vigorous stirring. C->D E 5. Monitoring Track substrate consumption using TLC (e.g., 20% EtOAc/Hexanes). D->E Typically 4-12 h F 6. Workup Cool, filter through Celite®, and concentrate filtrate. E->F Upon completion G 7. Extraction Partition residue between EtOAc and aq. NH₄Cl. Wash organic layer with brine. F->G H 8. Purification Dry organic layer (MgSO₄), filter, concentrate, and purify crude product via flash column chromatography. G->H I 9. Analysis Characterize pure product using ¹H NMR, ¹³C NMR, and MS. H->I

Figure 2: Experimental Workflow

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times to establish an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous acetonitrile via syringe to achieve a concentration of approximately 0.1 M with respect to the indole substrate. Sequentially add triethylamine (3.0 eq) and n-butyl acrylate (1.5 eq) via syringe.

  • Heating: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with 20% ethyl acetate in hexanes. The reaction is complete upon the disappearance of the starting indole spot.

  • Workup: Once complete, allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the palladium black and salts.[3] Rinse the pad with additional ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with a saturated aqueous solution of ammonium chloride (NH₄Cl) and brine.[3]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Summary of Reaction Parameters and Troubleshooting

Effective execution relies on precise control of key parameters.

ParameterRecommended ValueRationale & Field Insights
Substrate Concentration ~0.1 MBalances reaction rate and solubility. Higher concentrations can sometimes lead to catalyst decomposition or side reactions.
Catalyst Loading 1–5 mol% Pd(OAc)₂Sufficient for most iodoarenes. Higher loading may be needed for less reactive partners but increases cost and residual metal content.[9]
Ligand:Metal Ratio 2:1 (PPh₃:Pd)A 2:1 or slightly higher ratio is standard for monodentate phosphine ligands to ensure the formation of the active L₂Pd(0) species and prevent palladium black precipitation.
Alkene Equiv. 1.2–1.5A slight excess of the alkene partner helps drive the reaction to completion.[3] Using a large excess can lead to oligomerization or be wasteful.
Base Equiv. 2.0–3.0A stoichiometric excess of base is required to neutralize the HI generated and efficiently regenerate the catalyst.[3]
Temperature 80–110 °CProvides sufficient thermal energy for the catalytic cycle. Lower temperatures may result in slow or incomplete reactions, while excessively high temperatures can degrade the catalyst or reactants.[1]

Troubleshooting Guide:

  • Problem: No or Low Conversion.

    • Cause: Inactive catalyst, insufficient heat, or poor-quality reagents.

    • Solution: Ensure the inert atmosphere is maintained. Use freshly distilled triethylamine and anhydrous solvent. Verify the temperature of the oil bath. Consider using a more electron-rich ligand like P(o-Tol)₃, which can accelerate oxidative addition.[6]

  • Problem: Formation of Palladium Black.

    • Cause: Decomposition of the Pd(0) catalyst. Often due to insufficient ligand, presence of oxygen, or excessively high temperatures.

    • Solution: Increase the ligand-to-palladium ratio (e.g., to 4:1). Ensure the solvent is properly deoxygenated. Lower the reaction temperature slightly.

  • Problem: Side Product Formation (e.g., homocoupling of the alkene).

    • Cause: Can occur under certain conditions, especially with highly reactive alkenes.

    • Solution: Adjust the stoichiometry, particularly reducing the excess of the alkene. Screen different solvent/base combinations.

Conclusion

This application note provides a validated and robust protocol for the Heck coupling of this compound. By detailing the critical mechanistic steps and explaining the causality behind the experimental design, this guide empowers researchers to confidently perform C3-vinylations of functionalized indoles. The described methodology is not only reproducible but also serves as a strong foundation for adaptation to other indole substrates and alkene partners, thereby accelerating research and development in medicinal chemistry and materials science.

References

  • Wikipedia contributors. (2024). Heck reaction. In Wikipedia, The Free Encyclopedia. URL: https://en.wikipedia.org/wiki/Heck_reaction
  • BYJU'S. (n.d.). Heck Reaction Mechanism. URL: https://byjus.com/chemistry/heck-reaction-mechanism/
  • NROChemistry. (n.d.). Heck Coupling. URL: https://nrochemistry.com/heck-coupling/
  • Sarmah, D., Choudhury, A., & Bora, U. (2024). Indole Synthesis through Intramolecular Heck Reaction with in situ Generated Pd Nanoparticles in PEG. Synfacts, 20(07), 1185. URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0043-1771191
  • Vedantu. (n.d.). Heck Reaction: Mechanism, Steps & Real-World Uses Explained. URL: https://www.vedantu.com/chemistry/heck-reaction
  • Chemistry LibreTexts. (2023). Heck Reaction. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Organometallic_Chemistry/25.07%3A_The_Heck_Reaction
  • Yang, H., et al. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. Tetrahedron Letters, 54(24), 3139-3142. URL: https://www.sciencedirect.com/science/article/pii/S004040391300481X
  • Blaser, D. (Ed.). (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/ebook/978-1-84973-717-0/978-1-84973-717-0-00100
  • Lead Sciences. (n.d.). This compound. URL: https://www.leadsciences.
  • Matrix Fine Chemicals. (n.d.). This compound. URL: https://matrix-fine-chemicals.
  • American Elements. (n.d.). This compound. URL: https://www.americanelements.

Sources

Application Note & Protocol: A Convergent Synthesis of Vilazodone Featuring a Palladium-Catalyzed Sonogashira Coupling of tert-Butyl 5-Cyano-3-iodo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Vilazodone is a dual-acting antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist.[1] This application note details a robust and convergent synthetic strategy for Vilazodone, commencing from the functionalized intermediate, tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate . The described pathway leverages a palladium- and copper-cocatalyzed Sonogashira cross-coupling reaction to construct the critical C3-butyl side chain of the indole core. Subsequent transformations, including alkyne reduction, functional group manipulation, and final coupling with the key 5-(piperazin-1-yl)benzofuran-2-carboxamide fragment, complete the synthesis. This guide provides detailed, step-by-step protocols, mechanistic insights, and critical process parameters designed for reproducibility and scalability in a research or process development setting.

Introduction & Strategic Overview

The synthesis of Vilazodone is most efficiently approached via a convergent strategy, wherein two key fragments are prepared independently and then coupled in a final step. This approach maximizes process efficiency and simplifies purification. The two primary synthons are:

  • The Indole Moiety: A 3-(4-halobutyl)-1H-indole-5-carbonitrile derivative.

  • The Benzofuran Moiety: 5-(piperazin-1-yl)benzofuran-2-carboxamide.

Traditional syntheses often rely on Friedel-Crafts acylation of 5-cyanoindole to install the side chain.[2] While effective, this method can present challenges in regioselectivity and require harsh reagents. The strategy outlined herein utilizes a modern cross-coupling approach, starting with the pre-functionalized This compound (1) . The 3-iodo substituent provides a versatile handle for palladium-catalyzed C-C bond formation, offering mild reaction conditions and high functional group tolerance.[3] The N-Boc protecting group ensures the indole nitrogen remains unreactive during the coupling and subsequent steps, preventing side reactions until its strategic removal.

The overall synthetic workflow is depicted below.

G cluster_0 Part A: Indole Fragment Synthesis cluster_1 Part B: Benzofuran Fragment cluster_2 Part C: Convergent Assembly A tert-Butyl 5-cyano-3-iodo- 1H-indole-1-carboxylate (1) B tert-Butyl 5-cyano-3-(4-hydroxybut-1-yn-1-yl)- 1H-indole-1-carboxylate (3) A->B Sonogashira Coupling C tert-Butyl 5-cyano-3-(4-hydroxybutyl)- 1H-indole-1-carboxylate (4) B->C Catalytic Hydrogenation D 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile (Key Intermediate 6) C->D Chlorination & N-Boc Deprotection F Vilazodone D->F E 5-(piperazin-1-yl)benzofuran- 2-carboxamide (7) E->F Nucleophilic Substitution

Figure 1: Overall convergent synthetic workflow for Vilazodone.

Experimental Protocols & Methodologies

Part A: Synthesis of Key Indole Intermediate (6)

Step 1: Sonogashira Coupling to Form the C3-Alkynyl Side Chain

The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling aryl or vinyl halides with terminal alkynes, catalyzed by palladium and copper(I) complexes.[4][5] Here, it is employed to couple the 3-iodoindole 1 with 3-butyn-1-ol (2) . The N-Boc group is stable under these conditions, and the terminal hydroxyl group on the alkyne does not require protection.

Protocol 2.1: Synthesis of tert-Butyl 5-cyano-3-(4-hydroxybut-1-yn-1-yl)-1H-indole-1-carboxylate (3)

  • To a dry, argon-purged Schlenk flask, add This compound (1) (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.06 eq).

  • Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (TEA) in a 4:1 v/v ratio.

  • To the resulting suspension, add 3-butyn-1-ol (2) (1.5 eq) dropwise via syringe.

  • Heat the reaction mixture to 50 °C and stir under argon for 4-6 hours. Monitor reaction progress by TLC or LC-MS for the disappearance of starting material 1 .

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst residues, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield compound 3 as a solid.

Reagent/ParameterMolar Ratio / ValuePurpose
Indole 1 1.0 eqStarting Material
3-Butyn-1-ol (2) 1.5 eqC4 Side Chain Source
Pd(PPh₃)₂Cl₂0.03 eqPalladium Catalyst
CuI0.06 eqCo-catalyst
Triethylamine (TEA)~3.0 eq (or as solvent)Base and Solvent
SolventTHF/TEA (4:1)Reaction Medium
Temperature50 °CThermal Energy
Time4-6 hoursReaction Duration

Table 1: Reagents and conditions for Sonogashira coupling.

Step 2: Reduction of the Alkyne to a Saturated Alkane Chain

Catalytic hydrogenation is employed to fully reduce the carbon-carbon triple bond to a saturated butyl chain. Palladium on carbon (Pd/C) is an effective and standard catalyst for this transformation.

Protocol 2.2: Synthesis of tert-Butyl 5-cyano-3-(4-hydroxybutyl)-1H-indole-1-carboxylate (4)

  • Dissolve the alkynol 3 (1.0 eq) in ethanol or methanol in a suitable hydrogenation vessel.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w).

  • Purge the vessel with hydrogen gas (or use a hydrogen-filled balloon) and stir the suspension vigorously at room temperature under a hydrogen atmosphere (1 atm).

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in air.

  • Wash the filter pad with the reaction solvent (ethanol/methanol).

  • Concentrate the filtrate under reduced pressure to yield the saturated alcohol 4 , which is often pure enough for the next step without further purification.[6]

Step 3: Conversion to the Chlorobutyl Intermediate and N-Boc Deprotection

This two-stage, one-pot procedure first converts the terminal hydroxyl group into a better leaving group (a chloride) and then removes the N-Boc protecting group under acidic conditions. Thionyl chloride (SOCl₂) is an effective reagent for the chlorination. The use of a strong acid like trifluoroacetic acid (TFA) or methanolic HCl subsequently cleaves the acid-labile Boc group.[7]

Protocol 2.3: Synthesis of 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile (6)

  • Dissolve the alcohol 4 (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere and cool to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add thionyl chloride (SOCl₂) (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • N-Boc Deprotection: Cool the reaction mixture back to 0 °C. Add trifluoroacetic acid (TFA) (5-10 eq) dropwise.

  • Remove the ice bath and stir at room temperature for 1-2 hours until TLC or LC-MS indicates complete removal of the Boc group.

  • Carefully quench the reaction by slowly adding it to a stirred, chilled saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the key intermediate 6 .[2]

Part B: Synthesis of 5-(piperazin-1-yl)benzofuran-2-carboxamide (7)

This key intermediate is typically synthesized via a multi-step sequence starting from materials like 5-bromobenzofuran-2-carboxamide and piperazine through an aromatic nucleophilic substitution.[8] For the purpose of this guide, it is assumed that intermediate 7 is available from commercial sources or synthesized according to established literature procedures.

Part C: Convergent Assembly of Vilazodone

The final step is a nucleophilic substitution reaction where the secondary amine of the piperazine ring on fragment 7 displaces the chloride from the butyl chain of the indole fragment 6 .

Protocol 2.4: Synthesis of Vilazodone

  • In a round-bottom flask, combine 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (6) (1.0 eq), 5-(piperazin-1-yl)benzofuran-2-carboxamide (7) (1.05 eq), potassium carbonate (K₂CO₃) (2.5 eq), and a catalytic amount of potassium iodide (KI) (0.1 eq).

  • Add N,N-dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into a beaker of cold water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with water and then with a small amount of cold ethanol or isopropanol to remove impurities.

  • The crude Vilazodone can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the final product.

Mechanistic Spotlight: The Sonogashira Coupling Catalytic Cycle

The Sonogashira coupling proceeds via two interconnected catalytic cycles involving palladium and copper. The generally accepted mechanism is outlined below.

G Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)-X L₂ Pd0->Pd_complex Oxidative Addition (R¹-X) Transmetal_complex R¹-Pd(II)-C≡CR² L₂ Pd_complex->Transmetal_complex Transmetalation Transmetal_complex->Pd0 Reductive Elimination (R¹-C≡CR²) CuX Cu(I)X Cu_alkyne Cu(I)-C≡CR² CuX->Cu_alkyne H-C≡CR², Base Cu_alkyne->Pd_complex

Figure 2: Catalytic cycle of the Sonogashira cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the indole 1 to form a Pd(II) complex.

  • Copper-Alkyne Formation: In the copper cycle, the base (triethylamine) deprotonates the terminal alkyne, which then coordinates with the Cu(I) salt to form a copper(I) acetylide intermediate.

  • Transmetalation: The organic group from the copper acetylide is transferred to the palladium(II) complex, displacing the halide and forming a new Pd(II)-alkynyl complex. The copper salt is regenerated.

  • Reductive Elimination: The two organic ligands (the indole and the alkynyl chain) on the palladium complex couple and are eliminated, forming the final product 3 and regenerating the active Pd(0) catalyst.

Safety & Handling Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

ReagentHazard ClassKey Precautions
Thionyl Chloride Corrosive, Acutely ToxicReacts violently with water. Handle with extreme care. Use a syringe for transfer. Quench excess reagent carefully.[9]
Trifluoroacetic Acid Corrosive, Acutely ToxicCauses severe skin burns and eye damage. Highly corrosive to metals. Handle with care in the fume hood.[9]
Palladium Catalysts Sensitizer, ToxicMay cause skin/respiratory sensitization. Handle as a fine powder in a way that avoids dust generation.[9]
DMF Reproductive ToxinSuspected of damaging fertility or the unborn child. Avoid inhalation and skin contact.[9]
Vilazodone Acutely Toxic (Oral)Harmful if swallowed. Avoid dust formation and inhalation.[9]

Table 2: Summary of key reagent hazards. Always consult the full Safety Data Sheet (SDS) before handling any chemical.

References

  • Taylor & Francis. (n.d.). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
  • National Institutes of Health. (n.d.). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • PubChem. (n.d.). 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile.
  • ACS Publications. (2012, August 29). Scale-Up Synthesis of Antidepressant Drug Vilazodone.
  • ResearchGate. (n.d.). An investigation of the synthesis of vilazodone.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
  • National Institutes of Health. (n.d.). Structural basis of vilazodone dual binding mode to the serotonin transporter.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of tert-Butyl 5-Cyano-3-iodo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C3-Functionalized Indoles

The indole nucleus is a cornerstone scaffold in medicinal chemistry and drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals.[1] Functionalization of the indole core, particularly at the C3-position, provides a powerful vector for modulating biological activity. Palladium-catalyzed cross-coupling reactions have emerged as the premier strategy for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position, offering unparalleled efficiency, selectivity, and functional group tolerance.[2]

This guide focuses on tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate , a highly valuable and versatile building block for complex molecule synthesis. The confluence of three key structural features defines its unique reactivity and utility:

  • The C3-Iodo Group: The carbon-iodine bond is the most reactive of the common halogens in palladium-catalyzed oxidative addition, the crucial first step of the catalytic cycle. This ensures high reactivity and often allows for milder reaction conditions compared to the corresponding bromides or chlorides.

  • The N1-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group serves a dual purpose. It protects the indole nitrogen, preventing side reactions and catalyst inhibition that can occur with free N-H indoles.[3] Furthermore, its steric bulk and electronic influence can modulate the reactivity of the indole core.

  • The C5-Cyano Substituent: As a potent electron-withdrawing group, the nitrile functionality significantly influences the electronic properties of the indole ring. This electronic perturbation can impact the rates of oxidative addition and reductive elimination in the catalytic cycle and is a key handle for further synthetic transformations.

These application notes provide field-proven insights and detailed experimental protocols for four major classes of palladium-catalyzed cross-coupling reactions utilizing this advanced intermediate: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination.

The Foundation: Understanding the Palladium Catalytic Cycle

All the reactions discussed herein are underpinned by a common mechanistic framework: the palladium catalytic cycle. A foundational understanding of this cycle is critical for rational troubleshooting and optimization. The cycle universally proceeds through three fundamental steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, Buchwald-Hartwig) or migratory insertion (for Heck), and reductive elimination.[2][4]

Palladium Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Iodide) PdII R¹-Pd(II)L₂-X (Palladium(II) Complex) OxAdd->PdII Transmetal Transmetalation (e.g., with R²-B(OH)₂) PdII->Transmetal R²-M (Coupling Partner) PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product

Figure 1: Generalized catalytic cycle for cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and vinyl-aryl structures, owing to the stability, low toxicity, and commercial availability of boronic acid coupling partners.

Causality Behind Experimental Choices
  • Catalyst System: The choice of palladium source and ligand is paramount. For heteroaryl halides like our indole substrate, electron-rich, bulky phosphine ligands such as SPhos, XPhos, or dppf are often required. These ligands promote the oxidative addition step and stabilize the catalytically active Pd(0) species. Pre-formed catalysts (precatalysts) that readily generate the active Pd(0) species are often preferred for reproducibility.

  • Base: A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[5] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly impact yield, particularly with sensitive functional groups.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typical. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Representative Quantitative Data

The following table presents data for Suzuki-Miyaura couplings on a closely related substrate, N-Boc-5-bromo-3-iodoindole, demonstrating the high selectivity for reaction at the C3-iodo position.[6]

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
13-Methoxyphenylboronic acidPd(PPh₃)₄ (2)Na₂CO₃ (1.5)DME/H₂O8012-24Low Yield
24-Dimethylaminophenylboronic acidPd(PPh₃)₄ (2)Na₂CO₃ (1.5)DME/H₂O70-8012-2479

Data adapted from a study on a related 5-methoxy-3-iodoindole substrate showcasing typical conditions.[6]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

G start Start setup Combine Indole, Boronic Acid, Base, & Catalyst in Vial start->setup purge Evacuate & Backfill with Inert Gas (3x) setup->purge add_solvent Add Degassed Dioxane/Water purge->add_solvent heat Heat with Stirring (e.g., 80-100 °C) add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Work-up (Cool, Dilute, Extract) monitor->workup Upon Completion purify Purify via Column Chromatography workup->purify end End purify->end

Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ ([Pd(dppf)Cl₂]·CH₂Cl₂) (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, [Pd(dppf)Cl₂]·CH₂Cl₂, and the base.

  • Seal the vial with a septum-lined cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Through the septum, add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane:water).

  • Place the vial in a preheated oil bath or heating block and stir vigorously at 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-aryl-5-cyano-1H-indole-1-carboxylate.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, providing direct access to C(sp²)-C(sp) bonds.[7] This reaction is distinguished by its use of a dual catalytic system, typically involving both palladium and copper(I) salts.

Causality Behind Experimental Choices
  • Dual Catalysis: The palladium catalyst (e.g., PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle. The copper(I) iodide (CuI) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the arylpalladium(II) complex.[1]

  • Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves not only to deprotonate the terminal alkyne but also often acts as the solvent for the reaction.

  • Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are typically required to stabilize the palladium catalyst and facilitate the catalytic cycle.

Representative Quantitative Data

The following table summarizes results from Sonogashira couplings performed on N-Boc-5-bromo-3-iodoindole, again highlighting the preferential reactivity at the C3-iodo position.[6]

EntryTerminal AlkyneCatalyst (mol%)Base/SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (5), CuI (10)Et₃N/DMFRT2493
21-HexynePdCl₂(PPh₃)₂ (5), CuI (10)Et₃N/DMFRT2488
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (5), CuI (10)Et₃N/DMFRT2491

Data adapted from a study on N-Boc-5-bromo-3-iodoindole.[6]

Detailed Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) Iodide (CuI) (4-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (Anhydrous)

  • N,N-Dimethylformamide (DMF) (Anhydrous, optional co-solvent)

Procedure:

  • To a dry, inert-atmosphere flask (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous triethylamine (and DMF if used) via syringe. Stir the mixture to dissolve the solids.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the amine solvent.

  • Dissolve the residue in ethyl acetate or dichloromethane and filter through a pad of Celite® to remove insoluble salts.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-alkynyl-5-cyano-1H-indole-1-carboxylate.

Heck Reaction: Vinylation of the Indole Core

The Heck reaction creates a C-C bond between an aryl halide and an alkene, resulting in a substituted alkene.[8] It is a powerful tool for introducing vinyl groups, which are versatile handles for further synthetic elaborations.

Causality Behind Experimental Choices
  • Catalyst: Palladium acetate (Pd(OAc)₂) is a common and robust palladium source. The active Pd(0) catalyst is typically formed in situ.

  • Ligand: For challenging substrates, phosphine ligands are often added. However, for reactive iodides, "ligandless" conditions (where the solvent or alkene may coordinate to palladium) or simple ligands like PPh₃ can be effective.

  • Base: An inorganic or organic base (e.g., Na₂CO₃, K₂CO₃, or Et₃N) is required to neutralize the hydrogen halide (HI) formed during the catalytic cycle, regenerating the active Pd(0) catalyst.

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMAc are frequently used to ensure solubility of all components and to allow for the higher temperatures often required for the Heck reaction.

Representative Quantitative Data

The following table provides representative conditions for the Heck reaction on related halo-indole substrates.

| Entry | Halo-Indole | Alkene | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | | :---: | :--- | :--- | :---: | :--- | :---: | :---: | | 1 | 5-Bromoindole | Acrylic Acid | Na₂PdCl₄ (5) / ˢSPhos (15) | Na₂CO₃ (4.0) | CH₃CN/H₂O | 80 | 95 | | 2 | 4-Bromo-N-Boc-Tryptophan | n-Butyl Acrylate | Pd(OAc)₂ (5) | Na₂CO₃ (2.0) | DMF | 80 | 85 |

Data adapted from studies on related indole substrates to illustrate typical conditions and yields.[1][8]

Detailed Experimental Protocol: Heck Reaction

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate, styrene) (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

  • Sodium Carbonate (Na₂CO₃) or Triethylamine (Et₃N) (2.0 equiv)

  • Tetrabutylammonium chloride (TBAC) (1.0 equiv, optional phase-transfer catalyst)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN) (Anhydrous)

Procedure:

  • In a sealable reaction tube, combine this compound, Pd(OAc)₂, the base, and TBAC (if used).

  • Evacuate and backfill the tube with an inert gas (3x).

  • Add the anhydrous solvent followed by the alkene via syringe.

  • Seal the tube tightly and place it in a preheated heating block at 80-120 °C.

  • Stir the reaction for 12-24 hours, monitoring progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of Celite® to remove the palladium black and inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash extensively with water to remove the DMF, followed by a final wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography to isolate the 3-vinyl-5-cyano-1H-indole-1-carboxylate.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds by coupling aryl halides with amines.[2][9] It provides access to a vast range of N-aryl compounds that are difficult to synthesize via classical methods.

Causality Behind Experimental Choices
  • Catalyst/Ligand System: This reaction is highly dependent on the ligand. Modern Buchwald-Hartwig aminations employ sophisticated, electron-rich, and sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands are crucial for promoting both the oxidative addition and the challenging C-N reductive elimination step. The use of pre-formed palladium precatalysts containing these ligands is highly recommended for consistency and activity.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sterically hindered alkoxides like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are most common. Weaker bases like K₂CO₃ or Cs₂CO₃ can be used in some cases, often with more reactive substrates or specialized catalyst systems.

  • Solvent: Anhydrous, non-protic solvents such as toluene, 1,4-dioxane, or tert-butanol are essential to prevent quenching of the strong base and interference with the catalytic cycle.

Representative Quantitative Data

The following table presents typical conditions for the Buchwald-Hartwig amination of aryl halides with various amines, which are applicable to the target indole substrate.

| Entry | Aryl Halide | Amine | Catalyst/Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | | :---: | :--- | :--- | :--- | :--- | :---: | :---: | | 1 | 4-Bromotoluene | Morpholine | Pd₂(dba)₃ (2) / XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 95 | | 2 | 4-Chloroanisole | Aniline | XPhos-Pd-G3 (2) | LHMDS (1.5) | Dioxane | 110 | 92 | | 3 | 1-Bromo-4-fluorobenzene | N-Boc-piperazine | Pd(OAc)₂ (2) / RuPhos (4) | Cs₂CO₃ (2.0) | t-BuOH | 100 | 89 |

Data compiled from general protocols for Buchwald-Hartwig amination to illustrate typical conditions.[10][11]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

cluster_prep Inert Atmosphere Prep (Glovebox) cluster_reaction Reaction on Schlenk Line cluster_workup Work-up & Purification prep_vial Add Indole, Amine, Base, Catalyst, & Ligand to a dry vial add_solvent Add Anhydrous Toluene prep_vial->add_solvent heat Heat with Stirring (e.g., 100 °C) add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, Quench, Filter & Extract monitor->workup purify Column Chromatography workup->purify

Figure 3: Workflow for a Buchwald-Hartwig amination reaction.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • XPhos Pd G3 Precatalyst (1-3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (Anhydrous, degassed)

Procedure: Note: This reaction is highly sensitive to air and moisture. All manipulations should be performed under an inert atmosphere, preferably in a glovebox.

  • Inside a glovebox, add this compound, the amine (if solid), NaOtBu, and the XPhos Pd G3 precatalyst to a dry reaction vial containing a magnetic stir bar.

  • Seal the vial, remove it from the glovebox, and connect it to a Schlenk line.

  • Add anhydrous, degassed toluene via syringe, followed by the amine (if liquid).

  • Place the reaction vial in a preheated oil bath or heating block and stir at 80-110 °C.

  • Monitor the reaction by TLC or LC-MS. Note that quenching an aliquot for analysis should be done carefully (e.g., with saturated NH₄Cl solution).

  • Once the reaction is complete, cool to room temperature. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Dilute with ethyl acetate and filter the mixture through a pad of Celite®.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired 3-amino-5-cyano-1H-indole-1-carboxylate.

Conclusion and Outlook

This compound stands as a premier building block for the efficient and modular synthesis of complex indole-containing molecules. Its high reactivity at the C3-position, coupled with the stability and electronic properties conferred by the N-Boc and C5-cyano groups, makes it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide robust starting points for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig transformations, enabling researchers, scientists, and drug development professionals to rapidly access diverse libraries of novel compounds for biological screening and materials science applications. As with all catalytic processes, substrate-specific optimization of catalyst loading, ligand, base, and solvent may be required to achieve maximum efficiency.

References

  • MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation.
  • National Institutes of Health. (n.d.). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • MDPI. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update.
  • National Institutes of Health. (n.d.). Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives.
  • ACS Publications. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
  • ResearchGate. (n.d.). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.
  • ResearchGate. (n.d.). Intramolecular Heck Reaction of 2- and 3-Iodoindole Derivatives for the Synthesis of β- and γ-Carbolinones.
  • PubMed. (2016). Synthesis of 3-Cyano-1H-indoles and Their 2'-Deoxyribonucleoside Derivatives through One-Pot Cascade Reactions.
  • ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines.
  • National Institutes of Health. (n.d.). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization.
  • ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
  • PubMed. (2011). Palladium-catalyzed synthesis of indoles via ammonia cross-coupling-alkyne cyclization.
  • Semantic Scholar. (n.d.). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • ResearchGate. (n.d.). Palladium-Catalyzed Oxidation of Indoles to Isatins by tert-Butyl Hydroperoxide.
  • ResearchGate. (n.d.). Palladium-catalyzed oxidative C–H/C–H cross-coupling for the synthesis of indolo[3,2-c]triazoloquinolines.
  • ACS Publications. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles.
  • ResearchGate. (n.d.). Regioselective Synthesis of 3-Aryl-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic Acids as Potential Insulin Receptor Activators.
  • RSC Publishing. (2011). Palladium-catalyzed synthesis of indoles via ammonia cross-coupling–alkyne cyclization.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • National Institutes of Health. (n.d.). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][2]-Fused Indole Heterocycles.
  • PubMed. (2006). The Synthesis of C-3β Functionalized Indoles via a hydroboration/Suzuki-Miyaura Coupling Sequence.
  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with....

Sources

Application Notes and Protocols for the Functionalization of the Indole C3 Position using tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, with a significant number of approved pharmaceuticals and biologically active compounds featuring this heterocyclic motif.[1][2][3][4][5] Functionalization of the indole core, particularly at the C3 position, is a critical strategy for modulating the pharmacological properties of these molecules.[6][7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate as a versatile building block for the targeted functionalization of the indole C3 position. Detailed protocols for various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, are presented. The causality behind experimental choices, self-validating protocols, and in-depth mechanistic insights are provided to ensure reliable and reproducible results.

Introduction: The Strategic Importance of Indole C3 Functionalization

The indole nucleus is a privileged structure in drug discovery, present in numerous natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in various biological interactions make it an attractive scaffold for the design of novel therapeutic agents targeting a wide range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1][4][5]

The C3 position of the indole ring is particularly amenable to functionalization and plays a crucial role in the biological activity of many indole-containing compounds.[6][7] The ability to introduce diverse substituents at this position allows for the fine-tuning of a molecule's steric and electronic properties, thereby influencing its binding affinity, selectivity, and pharmacokinetic profile.

This compound (CAS No: 864685-26-7) is a highly valuable and versatile reagent for C3 functionalization.[9][10][11] The key features of this building block are:

  • Activated C3 Position: The iodo group at the C3 position serves as an excellent leaving group for various transition metal-catalyzed cross-coupling reactions.

  • Electron-Withdrawing Cyano Group: The 5-cyano group modulates the electronic properties of the indole ring, influencing its reactivity and the properties of the final products.

  • N-Boc Protection: The tert-butoxycarbonyl (Boc) group on the indole nitrogen protects the N-H proton, preventing unwanted side reactions and improving solubility in organic solvents. This protecting group can be readily removed under mild conditions.[12][13]

This guide will provide detailed protocols for leveraging these features to synthesize a diverse array of C3-functionalized indoles.

General Workflow for C3 Functionalization

The overall strategy for utilizing this compound involves a two-step process: a palladium-catalyzed cross-coupling reaction to introduce the desired functional group at the C3 position, followed by the optional deprotection of the N-Boc group.

G start This compound coupling Palladium-Catalyzed Cross-Coupling Reaction (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) start->coupling product_protected N-Boc Protected C3-Functionalized Indole coupling->product_protected deprotection N-Boc Deprotection product_protected->deprotection product_deprotected C3-Functionalized Indole deprotection->product_deprotected

Caption: General workflow for indole C3 functionalization.

Palladium-Catalyzed Cross-Coupling Reactions: Protocols and Mechanistic Insights

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The 3-iodoindole substrate is highly reactive in these transformations.[14][15]

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the indole C3 position and various aryl, heteroaryl, or vinyl groups.[16][17] This reaction is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups.[16][18]

Reaction Scheme:

This compound + R-B(OH)₂ --(Pd catalyst, Base)--> tert-butyl 5-cyano-3-(R)-1H-indole-1-carboxylate

Reagent Amount (mmol) Equivalents Notes
This compound1.01.0Starting material.
Aryl/Heteroaryl boronic acid1.21.2Coupling partner.
Pd(PPh₃)₄0.050.05Palladium catalyst. Other catalysts like Pd(dppf)Cl₂ can also be used.
K₂CO₃2.02.0Base. Cs₂CO₃ or Na₂CO₃ can be used as alternatives.
1,4-Dioxane/H₂O (4:1)10 mL-Solvent system.

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture (10 mL).

  • Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-I PdII Ar-Pd(II)-I(L₂) OA->PdII Trans Transmetalation PdII->Trans R-B(OH)₂ Base PdII_R Ar-Pd(II)-R(L₂) Trans->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Product Ar-R RE->Product

Caption: Simplified mechanism of the Suzuki-Miyaura coupling.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction facilitates the coupling of the 3-iodoindole with an alkene to form a new C-C bond, leading to the synthesis of C3-alkenylindoles.[19][20]

Reaction Scheme:

This compound + Alkene --(Pd catalyst, Base)--> tert-butyl 5-cyano-3-(alkenyl)-1H-indole-1-carboxylate

Reagent Amount (mmol) Equivalents Notes
This compound1.01.0Starting material.
Alkene1.51.5Coupling partner (e.g., n-butyl acrylate).
Pd(OAc)₂0.050.05Palladium catalyst.
P(o-tolyl)₃0.10.1Ligand.
Et₃N3.03.0Base.
Acetonitrile or DMF10 mL-Solvent.

Procedure:

  • In a sealed tube, dissolve this compound (1.0 mmol) in the chosen solvent (10 mL).

  • Add the alkene (1.5 mmol), Et₃N (3.0 mmol), P(o-tolyl)₃ (0.1 mmol), and Pd(OAc)₂ (0.05 mmol).

  • Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the triethylammonium iodide salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-I PdII Ar-Pd(II)-I(L₂) OA->PdII Coord Alkene Coordination PdII->Coord Insert Migratory Insertion Coord->Insert Elim β-Hydride Elimination Insert->Elim Elim->Pd0 Base Product Ar-Alkene Elim->Product

Caption: Simplified mechanism of the Heck reaction.

Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling is a reliable method for the synthesis of C3-alkynylindoles by reacting the 3-iodoindole with a terminal alkyne.[21] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[15][21]

Reaction Scheme:

This compound + Terminal Alkyne --(Pd/Cu catalyst, Base)--> tert-butyl 5-cyano-3-(alkynyl)-1H-indole-1-carboxylate

Reagent Amount (mmol) Equivalents Notes
This compound1.01.0Starting material.
Terminal Alkyne1.21.2Coupling partner.
PdCl₂(PPh₃)₂0.020.02Palladium catalyst.
CuI0.040.04Copper(I) iodide co-catalyst.
Et₃N2.02.0Base and solvent.
THF (optional)5 mL-Co-solvent if reactants are not fully soluble in Et₃N.

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol) and the terminal alkyne (1.2 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add Et₃N (and THF if needed) via syringe.

  • Add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol).

  • Stir the reaction at room temperature to 50 °C for 2-8 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL), water (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

G cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-I PdII Ar-Pd(II)-I(L₂) OA->PdII Trans Transmetalation PdII->Trans PdII_Alk Ar-Pd(II)-Alkynyl(L₂) Trans->PdII_Alk RE Reductive Elimination PdII_Alk->RE RE->Pd0 Product Ar-Alkynyl RE->Product CuI CuI Alk_Cu Alkynyl-Cu CuI->Alk_Cu Alkyne, Base Alk_Cu->CuI to Transmetalation

Caption: Simplified mechanism of the Sonogashira coupling.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of C3-aminoindoles by coupling the 3-iodoindole with a primary or secondary amine.[22][23][24] This reaction is crucial for introducing nitrogen-containing functionalities.

Reaction Scheme:

This compound + R¹R²NH --(Pd catalyst, Base)--> tert-butyl 5-cyano-3-(NR¹R²)-1H-indole-1-carboxylate

Reagent Amount (mmol) Equivalents Notes
This compound1.01.0Starting material.
Amine1.21.2Primary or secondary amine.
Pd₂(dba)₃0.020.02Palladium catalyst.
Xantphos0.040.04Ligand. Other bulky electron-rich phosphine ligands can be used.
NaOt-Bu1.41.4Strong, non-nucleophilic base.
Toluene10 mL-Anhydrous solvent.

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOt-Bu (1.4 mmol) to an oven-dried Schlenk tube.

  • Add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Add anhydrous toluene (10 mL) followed by the amine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-I PdII Ar-Pd(II)-I(L₂) OA->PdII Amine_Coord Amine Coordination PdII->Amine_Coord R¹R²NH Deprot Deprotonation Amine_Coord->Deprot Base Pd_Amido Ar-Pd(II)-NR¹R²(L₂) Deprot->Pd_Amido RE Reductive Elimination Pd_Amido->RE RE->Pd0 Product Ar-NR¹R² RE->Product

Caption: Simplified mechanism of the Buchwald-Hartwig amination.

N-Boc Deprotection

The final step in many synthetic sequences is the removal of the N-Boc protecting group to yield the free N-H indole. This can be achieved under various conditions, with acidic methods being the most common.

Protocol: Acidic N-Boc Deprotection
Reagent Amount/Volume Notes
N-Boc protected C3-functionalized indole1.0 mmolStarting material.
Trifluoroacetic acid (TFA)2 mLStrong acid for deprotection.
Dichloromethane (DCM)10 mLSolvent.

Procedure:

  • Dissolve the N-Boc protected indole (1.0 mmol) in DCM (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (2 mL) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the product with DCM (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product can be purified by column chromatography or recrystallization if necessary.

Note: For substrates sensitive to strong acid, milder deprotection methods can be employed, such as using a catalytic amount of a base like sodium methoxide in methanol.[12][13]

Characterization of Products

The synthesized C3-functionalized indoles should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide variety of C3-functionalized indoles. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide reliable and reproducible methods for accessing novel indole derivatives with potential applications in drug discovery and materials science. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can effectively utilize this reagent to advance their synthetic programs.

References

  • Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 71(1), 62–69. [Link]
  • Shafiei, M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2283. [Link]
  • Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Journal of Organic Chemistry. [Link]
  • Yadav, J. S., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
  • ResearchGate. (n.d.). Synthesis of functionalized indoles. [Link]
  • Hale, R., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(5), 1229-1235. [Link]
  • Toro, A., et al. (2018).
  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. [Link]
  • ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]
  • Wuts, P. G. M., & Greene, T. W. (1994). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 59(11), 2815–2816. [Link]
  • Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662. [Link]
  • MDPI. (2024).
  • ResearchGate. (2024). (PDF)
  • Kim, S., et al. (2021). C3-Heteroarylation of Indoles via Cu(II)-Catalyzed Aminocupration and Subsequent Nucleophilic Addition of o-Alkynylanilines. The Journal of Organic Chemistry, 86(17), 11697–11706. [Link]
  • Collot, V., et al. (1999). Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Tetrahedron Letters, 40(22), 4167-4170. [Link]
  • Reddy, G. R., et al. (2021). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 86(15), 10149–10165. [Link]
  • Wikipedia. (n.d.).
  • Pazur, E. J., Tasker, N. R., & Wipf, P. (2023). Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-type reaction. ChemRxiv. [Link]
  • Kaur, M., & Singh, V. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. RSC Advances, 11(5), 2919-2936. [Link]
  • Lead Sciences. (n.d.).
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
  • Li, Z., et al. (2022). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. Organic Letters, 24(1), 169–173. [Link]
  • Chemistry LibreTexts. (2023).
  • Odinity. (2013). Intro to Organometallics: The Heck Reaction. [Link]
  • Pazur, E., Tasker, N., & Wipf, P. (2023). Direct C3-functionalization of indoles with alpha-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer-type reaction. ChemRxiv. [Link]
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • Wikipedia. (n.d.). Heck reaction. [Link]
  • Matrix Fine Chemicals. (n.d.).
  • Dömling, A., et al. (2020). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 25(21), 5036. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • American Elements. (n.d.).
  • Epistemeo. (2012, April 6).
  • Chemistry Solved. (2023, August 6). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem [Video]. YouTube. [Link]
  • The Organic Chemist. (2023, October 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Synthesis of 3-Aryl-5-cyano-1H-indoles: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Abstract

This document provides a comprehensive guide for the synthesis of 3-aryl-5-cyano-1H-indoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The described protocol is based on the robust and versatile Fischer indole synthesis. This application note details the underlying chemical principles, a step-by-step experimental procedure, safety considerations, and methods for purification and characterization of the final products. The content is tailored for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of 3-Aryl-5-cyano-1H-indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of an aryl group at the 3-position and a cyano group at the 5-position of the indole ring can significantly modulate the pharmacological properties of the molecule. These substitutions can enhance binding affinity to various biological targets, improve metabolic stability, and fine-tune the overall pharmacokinetic profile. Consequently, 3-aryl-5-cyano-1H-indoles are valuable intermediates and target molecules in the development of novel therapeutics.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and widely used methods for the preparation of indoles.[1][2] This acid-catalyzed reaction involves the cyclization of a (substituted) phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and an aldehyde or ketone.[1][3][4] The versatility of the Fischer synthesis allows for the introduction of a wide variety of substituents on both the indole ring and at the 2- and 3-positions, making it an ideal choice for the synthesis of a diverse library of 3-aryl-5-cyano-1H-indoles.

The Synthetic Strategy: A Mechanistic Overview of the Fischer Indole Synthesis

The synthesis of 3-aryl-5-cyano-1H-indoles via the Fischer indole synthesis is a multi-step process that begins with the reaction of 4-cyanophenylhydrazine with an appropriate aryl methyl ketone. The reaction proceeds through the following key steps:

  • Hydrazone Formation: The initial step is the acid-catalyzed condensation of 4-cyanophenylhydrazine with an aryl methyl ketone to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.

  • [4][4]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[4][4]-sigmatropic rearrangement, which is the key bond-forming step in the indole ring formation.[3]

  • Cyclization and Aromatization: The resulting intermediate undergoes cyclization and subsequent elimination of ammonia to yield the final aromatic indole product.[1][3][4]

The choice of acid catalyst is crucial for the success of the reaction. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed.[1][4] The selection of the acid and reaction conditions can influence the reaction rate and the yield of the desired product.

Fischer_Indole_Synthesis cluster_0 Hydrazone Formation cluster_1 Indole Ring Formation 4-Cyanophenylhydrazine 4-Cyanophenylhydrazine Hydrazone Hydrazone 4-Cyanophenylhydrazine->Hydrazone + Aryl Methyl Ketone (Acid Catalyst) Aryl Methyl Ketone Aryl Methyl Ketone Aryl Methyl Ketone->Hydrazone Enamine Enamine Hydrazone->Enamine Tautomerization Rearrangement_Intermediate [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement_Intermediate Cyclized_Intermediate Cyclization & -NH3 Rearrangement_Intermediate->Cyclized_Intermediate Indole_Product 3-Aryl-5-cyano-1H-indole Cyclized_Intermediate->Indole_Product

Caption: Overall workflow of the Fischer Indole Synthesis.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of a representative 3-aryl-5-cyano-1H-indole.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
4-Cyanophenylhydrazine hydrochloride≥98%Sigma-Aldrich2644-42-0
Acetophenone≥99%Sigma-Aldrich98-86-2(or other desired aryl methyl ketone)
Polyphosphoric acid (PPA)83% P₂O₅ assaySigma-Aldrich8017-16-1
Ethanol (EtOH)AnhydrousFisher Scientific64-17-5
Ethyl acetate (EtOAc)ACS GradeFisher Scientific141-78-6
HexanesACS GradeFisher Scientific110-54-3
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution144-55-8
BrineSaturated aqueous solution of NaCl7647-14-5
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeFisher Scientific7757-82-6
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Silica gel for column chromatography (230-400 mesh)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware and consumables

Step-by-Step Procedure

Step 1: Formation of the Phenylhydrazone (in situ)

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-cyanophenylhydrazine hydrochloride (1.0 g, 5.9 mmol).

  • Add ethanol (20 mL) to the flask and stir the suspension.

  • Add acetophenone (0.71 g, 0.69 mL, 5.9 mmol) to the suspension.

  • Stir the reaction mixture at room temperature for 30 minutes. The formation of the hydrazone can be monitored by TLC.

Step 2: Fischer Indole Synthesis

  • To the reaction mixture from Step 1, slowly add polyphosphoric acid (10 g) in portions. Caution: The addition of PPA is exothermic.

  • Attach a reflux condenser to the flask and heat the reaction mixture to 80-90 °C with stirring.

  • Maintain the temperature and continue stirring for 2-3 hours. Monitor the progress of the reaction by TLC (eluent: 30% ethyl acetate in hexanes).

Step 3: Work-up and Extraction

  • After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice-water (100 mL).

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

  • The crude product is purified by column chromatography on silica gel.

  • Pack a column with silica gel using a slurry of 10% ethyl acetate in hexanes.

  • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (starting from 10% and gradually increasing to 30%).

  • Collect the fractions containing the desired product (monitor by TLC) and combine them.

  • Evaporate the solvent to obtain the pure 3-phenyl-5-cyano-1H-indole as a solid.

Experimental_Workflow Start Start Hydrazone_Formation 1. In situ Hydrazone Formation (4-Cyanophenylhydrazine + Aryl Ketone in EtOH) Start->Hydrazone_Formation Fischer_Cyclization 2. Fischer Indole Synthesis (Add PPA, Heat to 80-90°C) Hydrazone_Formation->Fischer_Cyclization Workup 3. Work-up (Quench with ice-water, Neutralize with NaHCO3) Fischer_Cyclization->Workup Extraction 4. Extraction (EtOAc) Workup->Extraction Purification 5. Purification (Column Chromatography) Extraction->Purification Characterization 6. Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Pure 3-Aryl-5-cyano-1H-indole Characterization->Final_Product

Sources

Application Notes & Protocols: Tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate as a Strategic Building Block for Complex Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Pre-functionalized Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds, including anti-migraine agents, anti-cancer drugs, and antihypertensives.[1][2] The synthesis of complex, highly substituted indoles often requires multi-step sequences that can be lengthy and inefficient. The strategic use of pre-functionalized building blocks offers a powerful solution, enabling rapid diversification and the construction of complex molecular architectures.

This guide details the utility of tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate (CAS: 864685-26-7), a trifunctionalized building block designed for versatility and efficiency in modern synthetic chemistry.[3][4] Each functional group serves a distinct and crucial role:

  • The 3-Iodo Group: This is the primary reactive handle for a wide array of palladium-catalyzed cross-coupling reactions. Its high reactivity in oxidative addition makes it an excellent substrate for Suzuki, Sonogashira, and Heck couplings, allowing for the facile introduction of aryl, vinyl, and alkynyl moieties at the C3 position.[5][6][7][8]

  • The N-Boc Group: The tert-butyloxycarbonyl (Boc) group protects the acidic indole nitrogen. This prevents unwanted side reactions during base-mediated couplings and facilitates C2-lithiation if desired.[9] Crucially, the Boc group is known for its stability under many coupling conditions and its facile removal under acidic or specific thermal conditions, revealing the N-H for further functionalization.[9][10][11]

  • The 5-Cyano Group: This electron-withdrawing group modulates the electronic properties of the indole ring and serves as a versatile synthetic handle for subsequent transformations. It can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or converted to a tetrazole, opening avenues for further derivatization.

This document provides detailed protocols, mechanistic insights, and practical guidance for leveraging this building block in the synthesis of complex indole derivatives.

Physicochemical Properties and Handling

Proper handling and storage are critical to maintaining the integrity of the reagent.

PropertyValueSource
CAS Number 864685-26-7[3][4][12]
Molecular Formula C₁₄H₁₃IN₂O₂[3][12]
Molecular Weight 368.17 g/mol [4]
Appearance Off-white to light yellow solid
Purity ≥97%[3]
Storage Conditions Keep in a dark place, Inert atmosphere, 2-8°C[3]

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Use standard personal protective equipment (gloves, safety glasses, lab coat).

  • Maintain an inert atmosphere (Nitrogen or Argon) for both storage and reactions to prevent degradation.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The C3-iodo functionality is the primary anchor for building molecular complexity. The following sections provide detailed protocols for two of the most powerful C-C bond-forming reactions: Suzuki-Miyaura and Sonogashira couplings.

Suzuki-Miyaura Coupling for 3-Arylindole Synthesis

The Suzuki-Miyaura reaction is a robust and widely used method for creating C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.[13] Using this building block, a diverse range of aryl or heteroaryl groups can be installed at the C3 position.

Scientist's Insight: The choice of a palladium(0) source, a suitable ligand, and a base is critical for an efficient catalytic cycle.[13][14] The base (e.g., Na₂CO₃, K₃PO₄) plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[13][15] The N-Boc group is stable under these typically basic conditions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv).

  • Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 v/v). The solvent volume should be sufficient to ensure dissolution at the reaction temperature.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 3-arylindole product.

Illustrative Reaction Scheme: Suzuki-Miyaura Coupling

Caption: General scheme for Suzuki-Miyaura coupling.

Sonogashira Coupling for 3-Alkynylindole Synthesis

The Sonogashira coupling is an exceptionally powerful method for forming C(sp²)-C(sp) bonds, providing access to alkynyl-substituted indoles.[16] These products are valuable intermediates themselves, as the alkyne can participate in cycloadditions, reductions, or further coupling reactions.

Scientist's Insight: The classic Sonogashira reaction employs a dual catalyst system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[16] The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center. The reaction is typically run in the presence of an amine base (e.g., Et₃N or DIPA), which also serves as a solvent.[5]

Protocol 2: General Procedure for Sonogashira Coupling

  • Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.03 equiv) and CuI (0.06 equiv).

  • Solvent and Base: Add degassed anhydrous solvent such as THF or DMF, followed by a degassed amine base like triethylamine (Et₃N) (3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) for 2-8 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Illustrative Reaction Scheme: Sonogashira Coupling

Caption: General scheme for Sonogashira coupling.

Post-Coupling Derivatization: N-Boc Deprotection

After successful C3-functionalization, the N-Boc group can be easily removed to provide the free indole, which can be a final target molecule or an intermediate for N-functionalization.

Scientist's Insight: The Boc group is classically removed under acidic conditions (e.g., trifluoroacetic acid). However, for substrates with other acid-sensitive functional groups, alternative methods may be preferable. A mild and highly selective method involves using a catalytic amount of sodium methoxide in methanol, which proceeds at room temperature with high yields.[10] Thermal deprotection is also a viable, catalyst-free option.[11][17]

Protocol 3: Mild N-Boc Deprotection with Sodium Methoxide

  • Reaction Setup: Dissolve the N-Boc protected indole (1.0 equiv) in dry methanol.

  • Base Addition: Add a catalytic amount of sodium methoxide (NaOMe) (0.2 equiv).

  • Reaction Execution: Stir the mixture at ambient temperature for 1-3 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude product is often pure, but can be further purified by column chromatography if necessary.[10]

Synthetic Strategy Workflow

The power of this building block lies in its capacity for sequential, regioselective functionalization. A typical workflow allows for the rapid assembly of a tri-substituted indole.

Workflow A Start: tert-butyl 5-cyano-3-iodo- 1H-indole-1-carboxylate B Step 1: C3-Functionalization (e.g., Suzuki Coupling) A->B Protocol 1 C Intermediate: N-Boc-3-Aryl-5-cyanoindole B->C D Step 2: N-Deprotection (e.g., NaOMe/MeOH) C->D Protocol 3 E Product: 3-Aryl-5-cyano-1H-indole D->E F Optional Step 3: Cyano Group Transformation (Hydrolysis/Reduction) E->F G Final Complex Indole F->G

Caption: A strategic workflow for complex indole synthesis.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex indole-containing molecules. Its orthogonal functional handles—a reactive C3-iodo group for cross-coupling, a stable yet readily cleavable N-Boc protecting group, and a modifiable C5-cyano group—enable a logical and efficient approach to molecular construction. The protocols and insights provided herein demonstrate its utility in streamlining the synthesis of diverse indole libraries for applications in drug discovery, materials science, and natural product synthesis.

References

  • Reddy, K. S., et al. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(14), 2365-2370.
  • Boreddy, S. R., & Vangala, S. R. (2020). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. ResearchGate.
  • Rousset, F., et al. (n.d.). A mild and selective method for N-Boc deprotection. ElectronicsAndBooks.
  • Carrick, J. D. (2020). Indole N‐Boc deprotection method development. ResearchGate.
  • Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 71(1), 62–69.
  • Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry.
  • Deadman, B. J., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(9), 1247-1252.
  • ResearchGate. (n.d.). Reaction with Boc protection of indole nitrogen (a) and the two....
  • Miranda, S., et al. (2007). Convenient Synthesis of Highly Functionalized, 3,4-Disubstituted Indole Building Blocks. The Open Organic Chemistry Journal, 1, 1-12.
  • Huma, A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333.
  • Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization. PubMed.
  • Singh, A., & Kumar, A. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. RSC Advances, 11(7), 4165-4188.
  • Ragnarsson, U., & Grehn, L. (1982). Synthesis, Properties, and Use of Nin-Boc-tryptophan Derivatives. Journal of the Chemical Society, Perkin Transactions 1, 288-290.
  • Al-Harrasi, A., et al. (2022). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 12(33), 21359-21391.
  • Boufroura, H., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2038.
  • Chen, C., et al. (2023). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 4(1), 102061.
  • D'Aronco, S., et al. (2023). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry, 19, 972-990.
  • Yue, D., & Larock, R. C. (2002). Synthesis of 3-Iodoindoles by Electrophilic Cyclization of N,N-Dialkyl-2-(1-alkynyl)anilines. Organic Letters, 4(18), 3043–3045.
  • ResearchGate. (2018). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines.
  • Lead Sciences. (n.d.). This compound. Lead Sciences.
  • OBC. (n.d.). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry.
  • American Elements. (n.d.). This compound. American Elements.
  • Matrix Fine Chemicals. (n.d.). This compound. Matrix Fine Chemicals.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Pelc, M. J., & Wotal, A. C. (2012). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. Tetrahedron Letters, 53(28), 3589–3591.
  • PubChem. (n.d.). tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate. National Center for Biotechnology Information.
  • The Organic Chemist. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Chemistry LibreTexts. (2023, October 10). Suzuki-Miyaura Coupling.
  • Collot, V., et al. (1999). Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Tetrahedron Letters, 40(22), 4187-4190.
  • Smith, A. B., et al. (2018). Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy. Molecules, 23(11), 2963.

Sources

Application Note & Protocol: Strategic Deprotection of tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the deprotection of tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate, a key intermediate in medicinal chemistry and drug development. The removal of the tert-butoxycarbonyl (Boc) protecting group is a critical step to liberate the indole N-H for subsequent synthetic transformations. This document explores the mechanistic underpinnings of the most common deprotection strategies, offers validated, step-by-step protocols, and discusses the critical parameters for achieving high-yield, high-purity 5-cyano-3-iodo-1H-indole. The guide is intended for researchers, chemists, and process development professionals engaged in the synthesis of complex indole-containing molecules.

Introduction: The Strategic Importance of N-H Free Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] The targeted functionalization of the indole ring is paramount for modulating biological activity. Protecting the indole nitrogen, often with a tert-butoxycarbonyl (Boc) group, is a common strategy to prevent unwanted side reactions and direct electrophilic substitution to other positions on the ring.

The starting material, this compound, is a valuable synthetic intermediate. The iodo-group at the C3-position serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), while the C5-cyano group can be a precursor to amines, amides, or carboxylic acids.[1][2] The final and crucial step before these further modifications is the quantitative and clean removal of the N-Boc group. The choice of deprotection method is dictated by the overall stability of the molecule and the presence of other sensitive functional groups. This guide focuses primarily on the robust and widely adopted acid-catalyzed deprotection using trifluoroacetic acid (TFA).

Mechanistic Insight: The Chemistry of Boc Deprotection

The acid-catalyzed cleavage of the N-Boc group is a well-understood, three-step elimination process.[3][4] Understanding this mechanism is key to optimizing reaction conditions and troubleshooting incomplete reactions.

  • Protonation: The strong acid, typically trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the Boc group. This initial step activates the carbamate for cleavage.[3][4]

  • Carbocation Formation: The protonated intermediate is unstable and collapses, leading to the formation of a highly stable tert-butyl cation and a transient carbamic acid intermediate.[3][4]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide (CO₂) gas and the free amine (the deprotected indole N-H).[3] The liberated indole nitrogen is then protonated by the excess acid in the medium, forming its trifluoroacetate salt.[3][4]

The generation of gaseous byproducts, isobutylene (from the tert-butyl cation) and CO₂, necessitates that the reaction is not performed in a sealed system.[3]

Boc Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Final State Boc_Indole N-Boc Indole Protonated_Boc Protonated Intermediate Boc_Indole->Protonated_Boc + H⁺ (from TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Deprotected_Indole Deprotected Indole (Amine) Carbamic_Acid->Deprotected_Indole CO2 CO₂ Carbamic_Acid->CO2 Final_Product Indole TFA Salt Deprotected_Indole->Final_Product + H⁺ (excess TFA)

Caption: Acid-catalyzed N-Boc deprotection mechanism.

Validated Deprotection Protocols

While several methods exist for N-Boc deprotection, acid-catalyzed cleavage with TFA remains the most common and reliable approach for substrates like this compound.

Protocol 1: Standard Deprotection with Trifluoroacetic Acid (TFA)

This protocol is the industry standard for its efficiency and reliability. Dichloromethane (DCM) is the preferred solvent due to its ability to dissolve the starting material and its volatility, which simplifies product isolation.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the N-Boc protected indole (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add trifluoroacetic acid (TFA) (5-10 eq, often a 25-50% v/v solution of TFA in DCM is used) to the stirred solution.[5][6] A slight exotherm may be observed.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Work-up - Quenching: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA. Caution: Ensure your rotary evaporator is equipped with a base trap to neutralize corrosive TFA vapors.

  • Neutralization: Carefully dilute the residue with ethyl acetate. Slowly add saturated aqueous NaHCO₃ solution with vigorous stirring until gas evolution (CO₂) ceases and the aqueous layer is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-cyano-3-iodo-1H-indole.

  • Purification: The crude product can often be used directly in the next step. If necessary, purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Thermal Deprotection

Thermal deprotection offers a "greener" alternative by avoiding the use of strong acids and subsequent aqueous work-up.[7] However, it requires significantly higher temperatures, which may not be suitable for all substrates.

Materials:

  • This compound

  • High-boiling point solvent (e.g., 2,2,2-trifluoroethanol (TFE), N-methyl-2-pyrrolidone (NMP), or solvent-free)

Step-by-Step Procedure:

  • Reaction Setup: Place the N-Boc protected indole in a flask equipped with a reflux condenser. Add the chosen solvent (if any).

  • Heating: Heat the mixture to a high temperature (typically 150-180 °C).[7][8]

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Reaction times can be lengthy, often several hours to days.[7]

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. If the reaction was performed neat, dissolve the residue in a suitable organic solvent. The product can then be isolated by direct crystallization or after purification by column chromatography.

Summary of Methodologies

MethodReagents & ConditionsAdvantagesDisadvantages & Considerations
Acid-Catalyzed (TFA) TFA (5-10 eq), DCM, 0 °C to RT, 1-3 hFast, reliable, high-yielding, well-established.Requires handling of corrosive TFA; aqueous work-up needed.[9][10]
Acid-Catalyzed (HCl) 4M HCl in Dioxane or MeOH, RT, 0.5-2 hOften yields a crystalline HCl salt, easy to handle.[11]Dioxane is a peroxide-former and suspected carcinogen.
Thermal Deprotection Heat (150-180 °C), optional high-boiling solvent.No acid reagents or byproducts; simple work-up.[7]High temperatures may degrade sensitive substrates; long reaction times.[12]
Mild Basic Deprotection NaOMe (catalytic), MeOH, RTHighly selective for N-Boc on aromatic systems.[13]Not universally applicable; may not be suitable if base-labile groups are present.

Experimental Workflow

The general laboratory workflow for the standard TFA-mediated deprotection is outlined below.

Caption: General workflow for TFA-mediated deprotection.

Safety & Handling Precautions

Trifluoroacetic Acid (TFA) is a highly corrosive and hazardous chemical. [14][15][16] All manipulations must be performed with appropriate engineering controls and personal protective equipment.

  • Engineering Controls: Always handle TFA inside a properly functioning chemical fume hood.[9][16] Ensure an eyewash station and safety shower are immediately accessible.[10]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves. Nitrile gloves are suitable for small volumes, but for larger quantities, heavy-duty gloves like butyl rubber or Viton are required.[9] Double-gloving is recommended.[15]

    • Eye Protection: Chemical splash goggles and a face shield are mandatory.[10]

    • Lab Attire: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.[15]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[9][14] When diluting, always add acid to the solvent slowly.

  • Spills: In case of a spill, evacuate the area. Absorb small spills with an inert material like vermiculite or sand.[10] Do not use combustible materials.

  • Waste Disposal: TFA waste is considered hazardous. Dispose of it according to institutional and local regulations. Do not pour down the drain.[15]

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
  • Trifluoroacetic Acid SOP. University of Washington Environmental Health & Safety. [Link]
  • Standard Operation Procedures for Working with Trifluoroacetic Acid at Amherst College. Amherst College. [Link]
  • Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY. New Jersey Department of Health. [Link]
  • Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]
  • Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Boc Deprotection (TFA) Examples. Common Organic Chemistry. [Link]
  • Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online. [Link]
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Iodine-Mediated Neutral and Selective N-Boc Deprotection.
  • Rapid N-Boc Deprotection with TFA. Scribd. [Link]
  • Thermal Methods for BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • TFA‐mediated N‐Boc deprotection/intramolecular N‐acylation reaction of oxoindole‐derived α‐aryl‐β‐amino acids.
  • Deprotection of different N-Boc-compounds.
  • Indole N‐Boc deprotection method development.
  • How to do work-up of a BOC deprotection reaction by TFA?
  • A mild and selective method for N-Boc deprotection. ElectronicsAndBooks. [Link]
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
  • tert-Butyl Esters. Organic Chemistry Portal. [Link]
  • A Mild and Selective Method for the Cleavage of tert-Butyl Esters.
  • Boc De-protection : r/Chempros. Reddit. [Link]
  • TERT-BUTYL 5-CYANO-3-IODO-1H-INDOLE-1-CARBOXYL
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]
  • Regioselective C5−H Direct Iodin
  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. [Link]
  • Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2.
  • US Patent for Processes for the preparation of 3-alkyl indoles.
  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. [Link]
  • Simple synthesis method of important pharmaceutical and chemical intermediate 5-cyano indole.

Sources

Application Notes and Protocols for the Scale-up Synthesis of Vilazodone Intermediate: tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Vilazodone, an antidepressant agent, functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[1] Its complex molecular architecture necessitates a multi-step synthesis, wherein the strategic construction of key intermediates is paramount for overall efficiency and purity. One such critical intermediate is tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate. This molecule serves as a versatile building block, with the iodo group at the 3-position providing a reactive handle for subsequent carbon-carbon bond formation, and the Boc-protected nitrogen ensuring regioselectivity in further transformations. The 5-cyano group is a key feature of the final vilazodone molecule.

This document provides a comprehensive guide for the scale-up synthesis of this compound, commencing from the readily available 5-cyanoindole. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles.

Synthetic Pathway Overview

The synthesis of this compound from 5-cyanoindole is a two-step process:

  • N-Boc Protection: The indole nitrogen of 5-cyanoindole is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent iodination step.[2]

  • Regioselective Iodination: The Boc-protected intermediate undergoes regioselective iodination at the electron-rich C3 position of the indole ring.

Synthetic_Pathway 5-Cyanoindole 5-Cyanoindole tert-Butyl_5-cyano-1H-indole-1-carboxylate tert-Butyl 5-cyano-1H- indole-1-carboxylate 5-Cyanoindole->tert-Butyl_5-cyano-1H-indole-1-carboxylate Boc Anhydride, Base Target_Intermediate tert-Butyl 5-cyano-3-iodo-1H- indole-1-carboxylate tert-Butyl_5-cyano-1H-indole-1-carboxylate->Target_Intermediate Iodinating Agent

Caption: Synthetic route to the target intermediate.

Experimental Protocols

Part 1: Synthesis of tert-Butyl 5-cyano-1H-indole-1-carboxylate (Boc-5-cyanoindole)

Rationale: The introduction of the Boc protecting group is a crucial step to deactivate the indole nitrogen, thereby preventing N-iodination and directing the electrophilic substitution to the C3 position.[2] The use of di-tert-butyl dicarbonate (Boc₂O) is a standard and efficient method for Boc protection of amines and indoles.[3]

Materials and Reagents:

Reagent/MaterialGradeSupplier
5-Cyanoindole98%Commercially Available
Di-tert-butyl dicarbonate (Boc₂O)Reagent GradeCommercially Available
4-Dimethylaminopyridine (DMAP)99%Commercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Ethyl acetateACS GradeCommercially Available
HexaneACS GradeCommercially Available
Saturated sodium bicarbonate solution-Prepared in-house
Brine-Prepared in-house
Anhydrous sodium sulfate-Commercially Available

Protocol:

  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 5-cyanoindole (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, 10 mL/g of 5-cyanoindole) to the flask and stir until the 5-cyanoindole is completely dissolved.

  • Addition of Reagents: To the solution, add 4-dimethylaminopyridine (DMAP, 0.1 eq) followed by the portion-wise addition of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) at room temperature. The addition of Boc₂O may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the starting material (5-cyanoindole) indicates the completion of the reaction.

  • Work-up:

    • Once the reaction is complete, quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL/g of initial 5-cyanoindole).

    • Combine the organic layers and wash with brine (1 x 10 mL/g of initial 5-cyanoindole).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane to yield tert-butyl 5-cyano-1H-indole-1-carboxylate as a white to off-white solid.

Part 2: Synthesis of this compound

Rationale: The C3 position of the Boc-protected indole is highly activated towards electrophilic substitution. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for electron-rich aromatic and heteroaromatic compounds. Acetonitrile is a suitable solvent for this reaction.

Materials and Reagents:

Reagent/MaterialGradeSupplier
tert-Butyl 5-cyano-1H-indole-1-carboxylateAs prepared in Part 1-
N-Iodosuccinimide (NIS)98%Commercially Available
AcetonitrileAnhydrousCommercially Available
DichloromethaneACS GradeCommercially Available
Sodium thiosulfate solution (10%)-Prepared in-house
Brine-Prepared in-house
Anhydrous sodium sulfate-Commercially Available

Protocol:

  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and protected from light, add tert-butyl 5-cyano-1H-indole-1-carboxylate (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile (15 mL/g of starting material) to the flask and stir until the solid is completely dissolved.

  • Addition of Iodinating Agent: Cool the solution to 0-5 °C using an ice bath. Add N-iodosuccinimide (NIS, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC (ethyl acetate/hexane). The formation of a new, less polar spot and the consumption of the starting material will be observed.

  • Work-up:

    • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to reduce any unreacted NIS.

    • Dilute the mixture with water and extract the product with dichloromethane (3 x 20 mL/g of starting material).

    • Combine the organic layers and wash with brine (1 x 15 mL/g of starting material).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.

Process Safety and Optimization

Safety Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • N-Iodosuccinimide is a corrosive and light-sensitive solid. Handle with care and store in a dark, cool place.

  • Anhydrous solvents are flammable and should be handled away from ignition sources.

Scale-up Considerations and Optimization:

  • Temperature Control: Precise temperature control during the iodination step is critical to minimize the formation of di-iodinated byproducts.

  • Reagent Addition: For larger scale reactions, the portion-wise addition of NIS should be carefully controlled to manage the exotherm. A dropping funnel can be used for the controlled addition of a solution of NIS in acetonitrile.

  • Crystallization: The purification of the final product by crystallization should be optimized to maximize yield and purity. Different solvent systems can be screened to find the optimal conditions.

  • Impurity Profile: The impurity profile of the final product should be carefully analyzed by HPLC to ensure it meets the required specifications for its use in the synthesis of Vilazodone.

Data Summary

StepIntermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Typical YieldPurity (by HPLC)
1tert-Butyl 5-cyano-1H-indole-1-carboxylateC₁₄H₁₄N₂O₂242.2890-95%>98%
2This compoundC₁₄H₁₃IN₂O₂368.1785-90%>99%

Workflow Diagram

Experimental_Workflow cluster_part1 Part 1: Boc Protection cluster_part2 Part 2: Iodination Setup1 Reaction Setup: 5-Cyanoindole in THF Reagents1 Add DMAP and Boc₂O Setup1->Reagents1 Monitor1 Stir at RT, Monitor by TLC Reagents1->Monitor1 Workup1 Quench, Extract, Dry, Concentrate Monitor1->Workup1 Purify1 Recrystallize Workup1->Purify1 Product1 tert-Butyl 5-cyano-1H- indole-1-carboxylate Purify1->Product1 Setup2 Reaction Setup: Boc-5-cyanoindole in ACN Product1->Setup2 Input for Part 2 Reagents2 Cool to 0-5°C, Add NIS Setup2->Reagents2 Monitor2 Stir at 0-5°C, Monitor by TLC Reagents2->Monitor2 Workup2 Quench, Extract, Dry, Concentrate Monitor2->Workup2 Purify2 Column Chromatography Workup2->Purify2 Product2 tert-Butyl 5-cyano-3-iodo-1H- indole-1-carboxylate Purify2->Product2

Caption: Step-by-step experimental workflow.

References

  • Hu, B., Song, Q., & Xu, Y. (2012). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Organic Process Research & Development, 16(10), 1664-1668. [Link]
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • Lead Sciences. (n.d.). This compound.
  • Matrix Fine Chemicals. (n.d.). This compound.

Sources

Application Notes and Protocols: The Strategic Use of tert-Butyl 5-Cyano-3-iodo-1H-indole-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Trifunctional Scaffold for Accelerated Drug Discovery

In the landscape of modern medicinal chemistry, the indole nucleus stands as a "privileged scaffold," forming the core of numerous natural products and FDA-approved drugs.[1] Its structural versatility and ability to interact with a wide array of biological targets make it a focal point of drug discovery programs targeting conditions from cancer to viral infections and neurological disorders.[2][3] Within this class of compounds, tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate (CAS: 864685-26-7) has emerged as a particularly strategic building block for the synthesis of complex, polyfunctionalized indole derivatives.[2][4][5]

This guide provides an in-depth exploration of the reactivity and synthetic utility of this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. The unique trifunctional nature of this reagent offers a powerful platform for controlled, sequential diversification:

  • N1-Boc Group: The tert-butyloxycarbonyl (Boc) protecting group serves a dual purpose. It activates the indole ring for certain transformations while preventing unwanted side reactions at the nitrogen. Its lability under acidic conditions provides a straightforward deprotection step, revealing a secondary amine for further functionalization.

  • C3-Iodo Group: The iodine atom at the C3 position is the primary reactive handle for a host of palladium-catalyzed cross-coupling reactions. This allows for the efficient and modular installation of a wide variety of carbon and heteroatom substituents, which is critical for structure-activity relationship (SAR) studies.[6]

  • C5-Cyano Group: The electron-withdrawing cyano group significantly modulates the electronic properties of the indole ring, influencing its reactivity and the acidity of the N-H proton in the deprotected state.[7][8] Furthermore, the nitrile functionality itself is a versatile synthetic handle that can be transformed into amines, amides, or tetrazoles, and is a recognized pharmacophore in several marketed drugs.

This document will detail the application of this building block in three cornerstone reactions of modern synthetic chemistry: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. The protocols provided are based on established methodologies for closely related 3-iodoindole systems and are designed to serve as robust starting points for laboratory implementation.

G cluster_starting_material Core Building Block cluster_transformations Key Synthetic Transformations cluster_products Diverse Scaffolds for Medicinal Chemistry A tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate B Suzuki-Miyaura (C-C Bond) A->B R-B(OH)₂ Pd Catalyst C Sonogashira (C-C Bond) A->C R-C≡CH Pd/Cu Catalyst D Buchwald-Hartwig (C-N Bond) A->D R₂NH Pd Catalyst E Nitrile Hydrolysis/Reduction (C5 Modification) A->E H₂O₂ or H₂/Pd F Boc Deprotection (N1 Modification) A->F TFA or HCl G 3-Aryl/Vinyl-5-cyanoindoles B->G H 3-Alkynyl-5-cyanoindoles C->H I 3-Amino-5-cyanoindoles D->I J 3-Iodo-5-carboxamidoindoles E->J K 3,5-Disubstituted Indoles (NH) F->K

Caption: Synthetic utility of the title compound.

Suzuki-Miyaura Coupling: Introduction of Aryl and Vinyl Groups

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, prized for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[9] For the synthesis of potential kinase inhibitors and other biologically active molecules, the introduction of (hetero)aryl groups at the indole C3-position is a common strategy to probe key interactions within a protein's binding site.

Causality Behind Experimental Choices
  • Catalyst System: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand is standard. For 3-iodoindoles, ligands such as triphenylphosphine (PPh₃) or more electron-rich, bulky ligands like SPhos or XPhos can be effective. The choice of ligand is critical; bulkier ligands often promote the reductive elimination step and prevent catalyst decomposition.

  • Base: A base is required to activate the boronic acid for transmetalation. Aqueous solutions of inorganic bases like Na₂CO₃ or K₂CO₃ are common and effective, offering a good balance of reactivity and functional group compatibility.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
Coupling PartnerPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)
Phenylboronic acidPd(OAc)₂ (2)PPh₃ (8)Na₂CO₃ (2)Dioxane/H₂O9012-18
4-Pyridylboronic acidPd₂(dba)₃ (1.5)SPhos (3.5)K₂CO₃ (2)Toluene/H₂O10016
Vinylboronic acid pinacol esterPd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)DME/H₂O858-12
Experimental Protocol: Synthesis of tert-Butyl 5-cyano-3-phenyl-1H-indole-1-carboxylate
  • Reagent Setup: To a flame-dried round-bottom flask, add this compound (368 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Catalyst Addition: In a separate vial, dissolve palladium(II) acetate (4.5 mg, 0.02 mmol) and triphenylphosphine (21 mg, 0.08 mmol) in 1 mL of dioxane. Add this catalyst solution to the main reaction mixture via syringe.

  • Reaction: Attach a reflux condenser and heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-18 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and transfer to a separatory funnel. Wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.

Sonogashira Coupling: Installation of Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10] The resulting alkynyl-indoles are valuable intermediates and target molecules in medicinal chemistry. The rigid, linear nature of the alkyne linker can be used to span active sites or as a precursor for further transformations, such as the synthesis of heterocycles.

Causality Behind Experimental Choices
  • Catalyst System: The classic Sonogashira reaction employs a dual catalyst system: a palladium(0) source (e.g., Pd(PPh₃)₂Cl₂ or generated in situ) and a copper(I) co-catalyst (typically CuI).[11] The copper co-catalyst is believed to facilitate the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne and to neutralize the HX generated during the reaction.

  • Solvent: Apolar solvents like THF or DMF are commonly used. Degassing the solvent is important to prevent oxidative homocoupling of the alkyne (Glaser coupling).

G Start Reaction Setup (Indole, Alkyne, Base, Solvents) Catalyst Add Pd and Cu Catalysts (e.g., Pd(PPh₃)₂Cl₂, CuI) Start->Catalyst Reaction Heat Reaction Mixture (e.g., 50-70 °C under Inert Gas) Catalyst->Reaction Monitor Monitor Progress (TLC or LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup (Dilute, Extract, Wash) Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Product Isolated 3-Alkynyl-5-cyanoindole Purify->Product

Caption: General workflow for Sonogashira coupling.

Data Presentation: Representative Conditions for Sonogashira Coupling
Coupling PartnerPalladium Catalyst (mol%)Copper(I) Source (mol%)Base (equiv.)SolventTemp (°C)Time (h)
PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)TEA (3)THF606-12
TrimethylsilylacetylenePd(PPh₃)₄ (4)CuI (6)DIPEA (3)DMF508
Propargyl alcoholPd(OAc)₂ (2) / PPh₃ (4)CuI (5)TEA (3)Acetonitrile7010
Experimental Protocol: Synthesis of tert-Butyl 5-cyano-3-(phenylethynyl)-1H-indole-1-carboxylate
  • Reagent Setup: To a flame-dried Schlenk flask, add this compound (368 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe. Then, add phenylacetylene (0.13 mL, 1.2 mmol).

  • Reaction: Heat the reaction mixture to 60 °C and stir.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.

  • Workup: Once the reaction is complete, cool to room temperature and filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (hexane/ethyl acetate) to obtain the title compound.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a linkage central to a vast number of pharmaceuticals.[12] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles under relatively mild conditions.[13] Applying this to the 3-iodoindole scaffold provides direct access to 3-aminoindole derivatives, which are important pharmacophores and versatile synthetic intermediates.

Causality Behind Experimental Choices
  • Catalyst System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like BINAP, Xantphos, or specialized Buchwald ligands (e.g., RuPhos, BrettPhos) are essential for facilitating the catalytic cycle, particularly the challenging reductive elimination step that forms the C-N bond.[14][15]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like LHMDS or K₃PO₄ can be used for base-sensitive substrates.[6]

  • Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are standard to ensure the stability and activity of the catalytic species.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
Amine NucleophilePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)
MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBu (1.4)Toluene10016-24
AnilinePd(OAc)₂ (2)Xantphos (3)Cs₂CO₃ (2)Dioxane11018
BenzylaminePd₂(dba)₃ (1.5)RuPhos (3.5)K₃PO₄ (2.1)Toluene10020
Experimental Protocol: Synthesis of tert-Butyl 5-cyano-3-(morpholino)-1H-indole-1-carboxylate
  • Reagent Setup: In a glovebox or under a stream of argon, add sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk tube. Add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and BINAP (25 mg, 0.04 mmol).

  • Add Substrates: Add this compound (368 mg, 1.0 mmol).

  • Solvent and Nucleophile Addition: Remove the tube from the glovebox. Add anhydrous toluene (10 mL) followed by morpholine (0.10 mL, 1.2 mmol) via syringe.

  • Inert Atmosphere: Seal the Schlenk tube and ensure the headspace is under an inert atmosphere.

  • Reaction: Place the tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction by LC-MS until the starting iodide is consumed.

  • Workup: Cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by flash chromatography on silica gel to afford the desired product.

Conclusion and Future Directions

This compound is a high-value building block that provides medicinal chemists with a rapid and efficient means to explore chemical space around the indole scaffold. The orthogonal reactivity of the C3-iodo and C5-cyano groups, combined with the N-Boc protecting group, allows for a planned, stepwise synthesis of highly decorated indole derivatives. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings represent foundational transformations that can be readily adapted and optimized for the synthesis of diverse compound libraries. Further exploration could involve leveraging the C5-cyano group in cycloaddition reactions or its conversion to other functional groups post-coupling, further expanding the synthetic utility of this versatile reagent.

References

  • Kashani, S. K., & Jessiman, J. E. (n.d.).
  • MDPI. (2018).
  • Chemistry LibreTexts. (2023).
  • Lead Sciences. (n.d.).
  • Wikipedia. (n.d.).
  • Google Patents. (n.d.). CN102924359A - Method for synthesizing substituted indole compounds through one-pot method.
  • Matrix Fine Chemicals. (n.d.).
  • MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]
  • PubMed. (2018).
  • American Elements. (n.d.).
  • PubMed. (2011). Discovery of novel 3,5-disubstituted indole derivatives as potent inhibitors of Pim-1, Pim-2, and Pim-3 protein kinases. [Link]
  • National Institutes of Health. (n.d.). Benzylic C(sp3)–C(sp2)
  • ResearchGate. (2025). Recent Advances in Sonogashira Reactions. [Link]
  • National Institutes of Health. (n.d.).

Sources

Catalytic systems for cross-coupling with tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate

Introduction: The Strategic Importance of Functionalized Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals, including anti-tumor agents and HMG-CoA reductase inhibitors.[1] The ability to precisely functionalize the indole ring at specific positions is paramount for developing new chemical entities with tailored biological activities. This compound[2][3][4] is a highly versatile building block designed for this purpose. Its structure incorporates three key strategic elements:

  • C3-Iodo Group: The carbon-iodine bond at the C3 position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.[1][5][6] The high reactivity of the C-I bond enables coupling under relatively mild conditions.[7]

  • C5-Cyano Group: The nitrile functionality is a valuable pharmacophore and a versatile synthetic intermediate. It can participate in various chemical transformations and its electron-withdrawing nature influences the reactivity of the indole ring.

  • N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the indole nitrogen serves two critical functions. It prevents N-arylation or other side reactions at the nitrogen atom and modulates the electronic properties of the indole system, often improving solubility and stability during synthesis.[8] Care must be taken, however, as the Boc group can be sensitive to strongly basic or acidic conditions.[8][9]

This guide provides detailed application notes and protocols for leveraging this key intermediate in several cornerstone palladium-catalyzed cross-coupling reactions, offering researchers a robust toolkit for synthesizing complex, functionalized indole derivatives.

Core Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, while distinct in their coupling partners, all proceed through a similar catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reactions. The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.

Palladium_Catalytic_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + R¹-X (Indole-I) pd_complex R¹-Pd(II)L_n-X (Aryl-Pd Complex) oxidative_addition->pd_complex coupling Transmetalation (Suzuki) or Alkyne Coordination (Sonogashira) or Amine Coordination (Buchwald) or Alkene Insertion (Heck) pd_complex->coupling + Coupling Partner (R²) coupled_complex R¹-Pd(II)L_n-R² (Diorganopalladium Complex) coupling->coupled_complex reductive_elimination Reductive Elimination coupled_complex->reductive_elimination reductive_elimination->pd0 + R¹-R² (Product)

Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the 3-iodoindole with an organoboron species, typically a boronic acid or ester.[10][11] This reaction is widely used due to the stability and low toxicity of the boron reagents and its tolerance of a broad range of functional groups.

Causality Behind Component Selection
  • Palladium Precatalyst: Pd(PPh₃)₄ or Pd(OAc)₂ are common choices. Pd(OAc)₂ is often paired with a phosphine ligand, which generates the active Pd(0) catalyst in situ.[12]

  • Ligand: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃ accelerate the oxidative addition and reductive elimination steps, which is crucial for the sterically hindered environment around the C3 position.[12]

  • Base: A base is required to activate the boronic acid for transmetalation.[12] Aqueous solutions of inorganic bases like K₂CO₃ or K₃PO₄ are effective and are generally mild enough to avoid cleavage of the N-Boc group.[10]

  • Solvent: A biphasic solvent system, such as toluene/water or dioxane/water, is often used to dissolve both the organic substrate and the inorganic base.[10]

Experimental Protocol: Suzuki-Miyaura Coupling
  • To a reaction vial, add this compound (1.0 mmol, 368 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol, 414 mg).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 4.5 mg) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 16.4 mg).

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add degassed solvents, such as a 4:1 mixture of dioxane and water (5 mL).

  • Seal the vial and heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling
ParameterConditionRationale
Catalyst Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)Highly active system for a broad range of substrates.[12]
Base K₂CO₃ (3 equiv)Effective for boronic acid activation, mild on Boc group.[10]
Solvent Dioxane/H₂O (4:1)Good solubility for both organic and inorganic reagents.
Temperature 90 °CProvides sufficient thermal energy for catalyst turnover.
Typical Yield 75-95%Dependent on the electronic and steric nature of the boronic acid.

Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling enables the synthesis of 3-alkynylindoles by reacting the iodoindole with a terminal alkyne.[7] This reaction uniquely requires a dual catalytic system of palladium and copper(I).[13]

Causality Behind Component Selection
  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ is a standard and effective precatalyst.[14]

  • Copper(I) Co-catalyst: A copper(I) salt, typically CuI, is essential. It reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the catalytic cycle.[7]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required. It serves to deprotonate the terminal alkyne and act as the solvent.[1][6]

  • Solvent: Often, the amine base itself serves as the solvent. In other cases, a co-solvent like THF or DMF may be used.

Experimental Protocol: Sonogashira Coupling
  • To a Schlenk flask, add this compound (1.0 mmol, 368 mg) and the terminal alkyne (1.2 mmol).

  • Add the palladium catalyst (Pd(PPh₃)₂Cl₂, 0.03 mmol, 21 mg) and copper(I) iodide (CuI, 0.05 mmol, 9.5 mg).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed triethylamine (Et₃N, 5 mL).

  • Stir the reaction mixture at room temperature to 50 °C for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous NH₄Cl solution (15 mL), water (15 mL), and brine (15 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary: Sonogashira Coupling
ParameterConditionRationale
Catalyst Pd(PPh₃)₂Cl₂ (3 mol%) / CuI (5 mol%)Classic and reliable system for Sonogashira reactions.[1][6]
Base/Solvent Et₃NActs as both base and solvent, simplifying the reaction setup.[1]
Temperature 25-50 °CReaction proceeds smoothly under mild thermal conditions.
Typical Yield 80-98%Generally high-yielding for a variety of terminal alkynes.

Heck Coupling: C-C Bond Formation with Alkenes

The Heck reaction facilitates the arylation of an alkene at the C3 position of the indole core, forming a new carbon-carbon bond and yielding a styrenyl-type derivative.[15][16]

Causality Behind Component Selection
  • Catalyst: Pd(OAc)₂, a simple and common palladium source, is highly effective.[15]

  • Ligand: While some Heck reactions can be ligand-free, phosphine ligands like P(o-tolyl)₃ or PPh₃ are often added to stabilize the catalyst and improve yields, especially with more challenging substrates.

  • Base: An organic or inorganic base is needed to neutralize the HI generated during the catalytic cycle. Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) are common choices.[15][17]

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMAc are typically used to ensure solubility and allow for higher reaction temperatures if needed.

Experimental Protocol: Heck Coupling
  • In a sealed tube, combine this compound (1.0 mmol, 368 mg), the alkene (e.g., n-butyl acrylate, 1.5 mmol), and palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg).

  • Add the ligand if used (e.g., P(o-tolyl)₃, 0.1 mmol, 30.4 mg) and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).

  • Evacuate and backfill the tube with an inert gas.

  • Add degassed DMF (5 mL).

  • Seal the tube and heat to 100-120 °C for 12-24 hours.

  • After cooling, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Data Summary: Heck Coupling
ParameterConditionRationale
Catalyst Pd(OAc)₂ (5 mol%)Standard and effective catalyst for Heck reactions.[5]
Base K₂CO₃ (2 equiv)Neutralizes the acid byproduct to allow catalyst regeneration.
Solvent DMFHigh-boiling point, polar aprotic solvent suitable for Heck conditions.
Temperature 110 °CHigher temperatures are often required to drive the reaction.
Typical Yield 60-85%Yields can be variable depending on the alkene coupling partner.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, coupling the 3-iodoindole with primary or secondary amines.[18][19] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[18]

Causality Behind Component Selection
  • Catalyst System: This reaction typically requires a specialized palladium precatalyst and ligand system. Precatalysts like G3-XPhos or systems generated in situ from Pd₂(dba)₃ and a bulky biarylphosphine ligand (e.g., XPhos, RuPhos) are state-of-the-art. These ligands promote the challenging C-N reductive elimination step.[19][20]

  • Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to deprotonate the amine coupling partner.[21]

  • Solvent: Anhydrous, apolar, or weakly polar solvents like toluene or dioxane are preferred to prevent catalyst deactivation and unwanted side reactions.

Experimental Protocol: Buchwald-Hartwig Amination
  • To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., G3-XPhos, 0.02 mmol) and sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg).

  • Add this compound (1.0 mmol, 368 mg).

  • Add anhydrous, degassed toluene (5 mL).

  • Add the amine (1.2 mmol). If the amine is a solid, add it with the other solids.

  • Seal the tube and heat the reaction mixture at 90-110 °C for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and carefully quench with water.

  • Separate the layers, and extract the aqueous phase with ethyl acetate (15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Data Summary: Buchwald-Hartwig Amination
ParameterConditionRationale
Catalyst G3-XPhos (2 mol%)A modern, highly active precatalyst for C-N coupling.[19][20]
Base NaOtBu (1.4 equiv)Strong base required for amine deprotonation.[21]
Solvent TolueneAnhydrous, apolar solvent standard for this reaction type.
Temperature 100 °CPromotes efficient catalyst turnover and reductive elimination.
Typical Yield 70-90%Highly effective for a wide range of primary and secondary amines.

General Experimental Workflow

The following diagram outlines the typical laboratory workflow for performing these cross-coupling reactions.

Experimental_Workflow setup 1. Reaction Setup (Vial/Flask, Reagents, Catalyst, Base) inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvent(s) inert->solvent reaction 4. Reaction (Stirring & Heating) solvent->reaction workup 5. Aqueous Work-up (Quench, Extract, Wash, Dry) reaction->workup purify 6. Purification (Concentrate & Column Chromatography) workup->purify analyze 7. Analysis (NMR, MS, etc.) purify->analyze

Caption: Standard laboratory workflow for cross-coupling reactions.

References

  • Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 71(1), 62–69. [Link]
  • Zhu, L., et al. (2018). Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study.
  • Wang, H., et al. (2022). Palladium Metallaphotoredox-Catalyzed 2-Arylation of Indole Derivatives. Organic Letters, 24(26), 4758–4763. [Link]
  • Yang, Y., et al. (2017). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 139(25), 8424–8427. [Link]
  • Larock, R. C., Yue, D., & Yao, T. (2005). Synthesis of 3-Iodoindoles by Electrophilic Cyclization of N,N-Dialkyl-2-(1-alkynyl)anilines. Organic Letters, 7(24), 5535–5538. [Link]
  • Cacchi, S., & Fabrizi, G. (2011). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 7, 1483–1496. [Link]
  • Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 71(1), 62-69. [Link]
  • Li, X., et al. (2018). Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide: A Method for Synthesis of Indomethacin Precursor. Molecules, 23(10), 2484. [Link]
  • Yue, D., Yao, T., & Larock, R. C. (2006).
  • Mallick, S., et al. (2024). Divergent Electrochemical Synthesis of Indoles through pKa Regulation of Amides: Synthetic and Mechanistic Insights.
  • Various Authors. (n.d.).
  • Lead Sciences. (n.d.).
  • Reddy, T. R., et al. (2015). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 11, 2026–2033. [Link]
  • Matrix Fine Chemicals. (n.d.). This compound.
  • Various Authors. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Li, Y., et al. (2021). A three-component iodine-catalyzed oxidative coupling reaction: a heterodifunctionalization of 3-methylindoles. Organic & Biomolecular Chemistry, 19(39), 8499-8503. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Takagi, K. (1990). Cyanation of Iodobenzene Catalyzed by Pd2 (dba) 3 • CHC13.
  • Various Authors. (2023).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Various Authors. (n.d.). Suzuki reaction. Wikipedia. [Link]
  • Wang, D., et al. (2021). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 19(19), 4279-4284. [Link]
  • Various Authors. (n.d.). Sonogashira coupling. Wikipedia. [Link]
  • Various Authors. (n.d.). Heck reaction. Wikipedia. [Link]
  • Baeza, A. (2018). Asymmetric Electrophilic Amination of 3-Substituted Oxindoles: Access to Quaternary Stereogenic Centers.
  • Janecký, M., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(16), 4945. [Link]
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
  • Various Authors. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • American Elements. (n.d.).
  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]
  • Mao, J., et al. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction.
  • Various Authors. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction.
  • Various Authors. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
  • Various Authors. (n.d.). Indole N‐Boc deprotection method development.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • The Chemist's Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • National Center for Biotechnology Information. (n.d.). tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)
  • Kamal, A., et al. (2006). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
  • Szyling, J., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2207. [Link]
  • Chem Survival. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]
  • Zhao, L., et al. (2020). Zn-Catalyzed Cyanation of Aryl Iodides. Semantic Scholar. [Link]
  • Silva, F., et al. (2020). RECENT ADVANCES IN CYANATION REACTIONS.
  • Tunoori, A. R., et al. (2020).

Sources

Application Notes and Protocols for the Sonogashira Coupling of 3-Iodoindoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Alkynylation of Indoles

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, natural products, and biologically active molecules.[1] The ability to forge new carbon-carbon bonds at specific positions on this privileged scaffold is paramount for drug discovery and development. The Sonogashira cross-coupling reaction, a powerful method for coupling terminal alkynes with sp²-hybridized carbons, offers a mild and versatile strategy for the direct introduction of alkynyl moieties.[2][3][4][5]

This guide provides a detailed examination of the reaction conditions, mechanistic underpinnings, and practical protocols for the Sonogashira coupling of 3-iodoindoles. Given the high reactivity of the C-I bond, 3-iodoindoles are excellent substrates for this transformation, enabling the synthesis of a diverse array of 3-alkynylindoles which serve as valuable intermediates for more complex molecular architectures.[1][2][3]

Mechanistic Framework: A Tale of Two Catalytic Cycles

The classical Sonogashira reaction operates through a synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][6] While the precise intermediates can be elusive, the consensus mechanism provides a robust framework for understanding and optimizing the reaction.[4]

  • The Palladium Cycle (The Cross-Coupling Engine):

    • Oxidative Addition: The cycle begins with the active Pd(0) catalyst undergoing oxidative addition into the carbon-iodine bond of the 3-iodoindole, forming a Pd(II) intermediate.[2][3]

    • Transmetalation: This key step involves the transfer of the alkynyl group from a copper acetylide species (generated in the copper cycle) to the palladium center, displacing the iodide and forming a new Pd(II)-alkynyl complex.[2][7]

    • Reductive Elimination: The final step involves the cis-to-trans isomerization followed by reductive elimination, which forges the desired C-C bond between the indole and the alkyne. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

  • The Copper Cycle (The Alkyne Activator):

    • In the presence of a base, the terminal alkyne coordinates to the copper(I) salt (typically CuI).[2]

    • The base facilitates the deprotonation of the alkyne, forming a highly reactive copper acetylide intermediate.[2][3] This species is now primed to participate in the transmetalation step of the palladium cycle.

The necessity of the copper co-catalyst has been debated, and its primary drawback is the promotion of undesirable alkyne homocoupling (Glaser coupling).[6][8] This has led to the development of highly efficient copper-free protocols, which will be discussed later.

Caption: The dual catalytic cycles of the Sonogashira coupling.

Optimizing Reaction Conditions: A Component-by-Component Analysis

Success in the Sonogashira coupling of 3-iodoindoles hinges on the careful selection and balance of several key parameters.

Palladium Catalyst

The choice of palladium source is critical. Both Pd(0) and Pd(II) complexes are commonly used, with Pd(II) sources acting as "precatalysts" that are reduced in situ to the active Pd(0) species by an amine base or phosphine ligand.[2][3]

  • Common Catalysts: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are the most frequently used.[2][9]

  • Catalyst Loading: Typically, loadings range from 1-5 mol%. Higher loadings may be necessary for challenging substrates but increase cost and can complicate purification.[8]

Copper(I) Co-catalyst

Copper(I) iodide (CuI) is the standard co-catalyst, used to activate the alkyne.[2][9]

  • Loading: Usually employed in catalytic amounts, often half the molar quantity of the palladium catalyst (e.g., 0.5-2.5 mol%).

  • Caveat: Oxygen must be rigorously excluded from the reaction, as its presence can promote copper-mediated homocoupling of the alkyne.[2][6]

Ligands

Ligands stabilize the palladium center, prevent its precipitation as palladium black, and modulate its reactivity.

  • Phosphine Ligands: Triphenylphosphine (PPh₃) is intrinsic to the most common catalysts. More electron-rich and bulky phosphines like dppf (1,1'-Bis(diphenylphosphino)ferrocene) can sometimes improve yields for less reactive substrates.[10]

  • N-Heterocyclic Carbenes (NHCs): NHCs have emerged as highly effective alternatives to phosphines, often providing greater catalyst stability and efficiency, which is particularly useful in copper-free systems.[2][5][11]

Base

The base plays a dual role: it neutralizes the hydrogen iodide (HI) formed during the reaction and facilitates the crucial deprotonation of the terminal alkyne.[2]

  • Amine Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are standard choices. They are often used in excess and can serve as the reaction solvent.[2][9][12]

  • Inorganic Bases: For copper-free variants, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently employed.[13]

Solvent

The choice of solvent can significantly impact reaction rates and yields.[14]

  • Common Solvents: Anhydrous, deoxygenated solvents are required. Tetrahydrofuran (THF), N,N-dimethylformamide (DMF), acetonitrile (MeCN), and toluene are common choices.[2][13][14]

  • Solvent-Free: In many cases, using the liquid amine base (e.g., Et₃N) as the solvent is a highly effective and convenient option.[15]

Temperature and Reaction Time

Due to the high reactivity of the C-I bond, the coupling of 3-iodoindoles often proceeds under mild conditions.

  • Temperature: Reactions can frequently be run at room temperature or with gentle heating (e.g., 40-60 °C).[2][9][16]

  • Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS to determine the point of completion, which can range from a few hours to overnight.

Summary of Proven Reaction Conditions

The following table summarizes various conditions reported for the Sonogashira coupling of indole-related substrates, providing a valuable starting point for optimization.

SubstrateAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
N,N-Dialkyl-2-iodoanilinePhenylacetylenePdCl₂(PPh₃)₂ (2)1Et₃NEt₃N505-2495[9]
N,N-Dimethyl-2-iodoaniline1-OctynePdCl₂(PPh₃)₂ (2)1Et₃NEt₃N505-2492[9]
2-IodoanilinePhenylacetylenePdCl₂(PPh₃)₂ (3)2Et₃NEt₃N / MeCN60292[17]
3-IodoindazolePhenylacetylenePd(PPh₃)₄ (5)10Et₃NDMFRT1285[16]
2-IodophenolPhenylacetylenePdCl₂(PPh₃)₂ (5)5[DBU]AcToluene110192[18]
2-IodophenolPhenylacetylenePd-PEPPSI (2)K₂CO₃DMF1002482[11]
Aryl IodideTerminal AlkynePd(CH₃CN)₂Cl₂ (0.5)Cs₂CO₃2-MeTHFRT1-1275-98[13]

Detailed Experimental Protocol: A Representative Procedure

This protocol describes the coupling of 1-Boc-3-iodoindole with phenylacetylene. The Boc protecting group on the indole nitrogen can enhance solubility and is easily removed post-coupling if desired.

Materials and Reagents:

  • 1-Boc-3-iodoindole (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) Iodide (CuI) (1 mol%)

  • Anhydrous, degassed triethylamine (Et₃N)

  • Anhydrous, degassed tetrahydrofuran (THF)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere line (Nitrogen or Argon)

  • Standard glassware for workup and column chromatography

  • Silica gel for chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Caption: Experimental workflow for Sonogashira coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1-Boc-3-iodoindole, PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.01 equiv).

  • Inerting the System: Seal the flask with a septum and purge with a gentle stream of nitrogen or argon for 10-15 minutes. Alternatively, evacuate and backfill the flask with inert gas three times. This step is crucial to prevent oxygen from entering the reaction, which can cause catalyst deactivation and alkyne homocoupling.[2]

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF and triethylamine via syringe. A typical solvent ratio might be 3:1 THF:Et₃N.

  • Alkyne Addition: Add phenylacetylene (1.2 equiv) dropwise via syringe. The reaction mixture may change color, often turning dark.

  • Reaction: Stir the mixture at room temperature. If the reaction is sluggish (as determined by TLC), gently heat the mixture to 40-50 °C using an oil bath.

  • Monitoring: Monitor the consumption of the 3-iodoindole starting material by TLC (a typical eluent system is 10-20% Ethyl Acetate in Hexanes). The product spot should be less polar than the starting material and UV active.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and quench by adding saturated aqueous ammonium chloride solution to complex with the copper salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude residue is purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., starting with pure hexanes and gradually increasing the proportion of ethyl acetate) to afford the pure 3-alkynylindole product.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd or Cu).2. Insufficiently deoxygenated system.3. Amine base is old/oxidized.4. Temperature too low.1. Use fresh, high-quality catalysts.[15]2. Improve degassing procedure (e.g., freeze-pump-thaw cycle for solvents).3. Distill the amine base before use.[15]4. Gradually increase temperature (e.g., to 60-80 °C).[10]
Significant Homocoupling 1. Presence of oxygen.2. High concentration of CuI.3. Reaction run for too long after completion.1. Ensure a rigorously anaerobic setup.2. Reduce the amount of CuI or consider a copper-free protocol.3. Monitor the reaction closely and work up promptly upon completion.
Catalyst Decomposition 1. Reaction temperature too high.2. Presence of impurities.3. Inappropriate solvent choice (e.g., THF can sometimes promote Pd black formation).[15]1. Lower the reaction temperature.2. Ensure high purity of all reagents and solvents.3. Try an alternative solvent like DMF or toluene.
Indole N-H Reactivity The N-H proton of an unprotected indole can be acidic and may interfere with the reaction.For problematic substrates, protect the indole nitrogen (e.g., with Boc, SEM, or tosyl groups) prior to coupling.

Conclusion

The Sonogashira coupling is an indispensable tool for the functionalization of 3-iodoindoles, providing direct access to a class of compounds with significant potential in materials science and medicinal chemistry. By carefully controlling the catalyst system, base, solvent, and atmosphere, researchers can achieve high yields and product purity. Understanding the underlying mechanism and potential pitfalls allows for rational troubleshooting and adaptation of protocols to a wide range of indole and alkyne substrates.

References

  • Sonogashira coupling. In Wikipedia.
  • Sonogashira Coupling. In Chemistry LibreTexts.
  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. In Vedantu.
  • Sonogashira Coupling. In BYJU'S.
  • Ko-Ting, L., et al. (2013). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics, 32(3), 833–842. [Link]
  • Yue, D., & Larock, R. C. (2002). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 67(6), 1905–1909. [Link]
  • Mhaske, S. B., & Argade, N. P. (2006). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. Journal of the Indian Chemical Society, 83(11), 1134-1140. [Link]
  • Ghosh, S., et al. (2020). Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Advances, 10(49), 29505–29512. [Link]
  • Sonogashira Cross-Coupling Reactions and Construction of the Indole Ring System Using a Robust, Silica-Supported Palladium Catalyst. In Semantic Scholar.
  • Javaid, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • What is the best procedure for Sonogashira coupling?. In ResearchGate.
  • Alonso, D. A., et al. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments.
  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Yue, D., Yao, T., & Larock, R. C. (2005). An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. Organic Letters, 7(25), 5725–5728. [Link]
  • Guillaumet, G., et al. (2006). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Tetrahedron, 62(49), 11546-11554. [Link]
  • Blinco, J. P., et al. (2010). The palladium-catalysed copper-free Sonogashira coupling of isoindoline nitroxides: a convenient route to robust profluorescent carbon–carbon frameworks. Organic & Biomolecular Chemistry, 8(2), 374-381. [Link]
  • Copper-free Sonogashira cross-coupling reactions: an overview. In PubMed Central.
  • Sharma, G., & Kumar, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(16), 9615-9635. [Link]
  • A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction. In Wiley Online Library.
  • Mak, A., et al. (2014). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 3(1), 732-744. [Link]
  • Struggling to make a sonogashira coupling reaction happen. In Reddit.
  • Novák, Z., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation.
  • Sonogashira troubleshooting help needed. In Reddit.
  • Sonogashira Coupling. In Organic Chemistry Portal.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. In SciSpace.
  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. In Jurnal Pendidikan Kimia.

Sources

Purification of products from reactions with tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Chromatographic Purification of 3-Substituted Indole Derivatives

Abstract

tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate is a highly versatile and functionalized building block, pivotal in the synthesis of complex heterocyclic compounds for pharmaceutical and materials science applications. Its utility in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, provides a direct route to diverse 3-substituted indole scaffolds. However, the successful isolation of pure products from these complex reaction mixtures presents a significant challenge. This application note provides a comprehensive guide with detailed protocols for the purification of products derived from this key intermediate. We delve into the rationale behind each step, from initial reaction workup to final chromatographic separation and post-purification N-Boc deprotection, ensuring researchers can achieve high purity and yield.

Introduction: The Purification Challenge

The indole nucleus is a privileged scaffold in medicinal chemistry.[1] The starting material, this compound, offers three points of chemical diversity: the C3-iodo position for cross-coupling, the C5-cyano group for further transformations, and the N1-tert-butyloxycarbonyl (Boc) group for protection and modulation of reactivity.

While the synthesis of derivatives is often straightforward, purification is not. Key challenges include:

  • Catalyst Residues: Palladium and copper catalysts used in cross-coupling reactions can co-elute with the product, leading to contamination and discoloration.

  • Substrate & Byproduct Polarity: The Boc protecting group renders the starting material and coupled products relatively nonpolar and soluble in common organic solvents. This often leads to close retention factors (Rƒ) between the product, unreacted starting material, and nonpolar byproducts, complicating chromatographic separation.[2]

  • Post-Reaction Deprotection: Subsequent removal of the Boc group dramatically increases the polarity of the final molecule. This necessitates a complete change in purification strategy and introduces new challenges, such as reduced solubility in common chromatography solvents and potential for interaction with the silica gel stationary phase.

This guide provides validated protocols to navigate these challenges effectively.

General Workflow for Purification

A successful purification strategy follows a logical sequence of steps designed to remove different classes of impurities at each stage. The overall process can be visualized as a funnel, progressively narrowing down the mixture to the desired pure compound.

G A Crude Reaction Mixture (Product, Catalyst, Salts, Byproducts) B Aqueous Workup / Extraction (Removes inorganic salts, polar impurities) A->B  Step 1 C Filtration through Celite®/Silica Plug (Removes bulk of catalyst) B->C  Step 2 D Column Chromatography (Separates product from starting material & byproducts) C->D  Step 3 E Pure N-Boc Protected Product D->E  Step 4 F N-Boc Deprotection Reaction E->F Optional Next Step G Aqueous Workup / pH Adjustment (Neutralizes acid, removes t-butyl byproducts) F->G  Step 5 H Final Purification (Chromatography or Recrystallization) G->H  Step 6 I Pure Deprotected Indole H->I  Step 7

Caption: General purification workflow from crude reaction to pure products.

Protocols for N-Boc Protected Products

The following protocols are tailored for the purification of products immediately following Suzuki, Sonogashira, or Heck reactions, where the Boc protecting group is still intact.

Initial Workup and Catalyst Removal

The primary goal of the initial workup is to remove inorganic salts and the majority of the palladium catalyst before attempting column chromatography.

Protocol 1: General Post-Coupling Workup

  • Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 volumes relative to the reaction solvent).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash sequentially with:

    • Water (2x) to remove water-soluble salts (e.g., carbonates, phosphates).

    • Brine (1x) to break up emulsions and remove residual water from the organic layer.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration & Concentration: Filter the drying agent and concentrate the organic phase in vacuo. At this stage, the crude product is often a dark oil or solid.

Flash Column Chromatography

Flash chromatography is the primary method for isolating the pure, Boc-protected product. The key to a successful separation is selecting an appropriate solvent system.

Causality Behind Solvent Selection: The Boc group significantly decreases the polarity of the indole. Therefore, solvent systems for chromatography are typically nonpolar, consisting of a mixture of a hydrocarbon (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane). The goal is to find a ratio where the product has an Rƒ value of approximately 0.25-0.35 on a TLC plate, ensuring good separation on the column.[2]

Table 1: Recommended Starting Solvent Systems for N-Boc Products

Reaction TypeTypical Product PolarityRecommended Eluent System (v/v)Notes
Suzuki Moderately NonpolarHexane:Ethyl Acetate (9:1 to 4:1)Boronic acid byproducts can be slightly polar; a preliminary aqueous wash is crucial.
Sonogashira NonpolarHexane:Ethyl Acetate (10:1 to 5:1)Alkyne dimerization products are often very nonpolar and elute quickly.
Heck NonpolarHexane:Dichloromethane (1:1 to 0:1)The polarity is similar to Sonogashira products; DCM can improve the solubility of some products.

Protocol 2: Flash Chromatography of N-Boc Protected Product

  • Column Packing: Pack a glass column with silica gel (40-63 µm particle size) using the chosen eluent system. The amount of silica should be 50-100 times the weight of the crude material.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like DCM) and pipette it directly onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., DCM, Acetone), add a small amount of silica gel (2-3x the weight of the crude), and concentrate in vacuo until a free-flowing powder is obtained.[3] Carefully add this powder to the top of the packed column. This technique prevents band broadening and improves resolution.

  • Elution: Run the column under positive pressure, collecting fractions.

  • Monitoring: Monitor the fractions by TLC. Use a UV lamp (254 nm) for visualization; indole derivatives are typically UV-active. A potassium permanganate (KMnO₄) stain can also be used.[4]

  • Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified N-Boc protected indole.

Post-Purification: N-Boc Deprotection and Final Isolation

The removal of the Boc group is a common final step. This transformation drastically alters the molecule's properties, necessitating a different purification approach. The resulting free N-H indole is significantly more polar and can now participate in hydrogen bonding.

Protocol 3: N-Boc Deprotection with Trifluoroacetic Acid (TFA)

  • Reaction Setup: Dissolve the pure N-Boc protected indole in dichloromethane (DCM) (approx. 0.1 M concentration) in a round-bottom flask.[5]

  • TFA Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) dropwise (typically 5-10 equivalents).

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is usually complete within 1-4 hours. Monitor by TLC; the product spot will be at a much lower Rƒ (often at the baseline in the original solvent system) than the starting material.

  • Workup:

    • Concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.

    • Re-dissolve the residue in EtOAc or DCM.

    • Carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution (CO₂) ceases. This step neutralizes the acidic TFA and removes its salt form.

    • Wash with water and then brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

Purification of the Deprotected Indole

The free indole is more polar and may require a more polar solvent system for chromatography. In some cases, if the product is a stable solid, recrystallization may be a superior and more scalable purification method.[6]

G cluster_0 N-Boc Protected cluster_1 N-H (Deprotected) A Low Polarity Good solubility in Hex/EtOAc No H-Bonding Donation B Purification Method: Normal Phase Chromatography (e.g., Hexane:EtOAc) D Purification Method: Polar Chromatography (e.g., DCM:MeOH) or Recrystallization B->D Deprotection (TFA/DCM) C High Polarity Poor solubility in Hexane Potential H-Bonding

Caption: Shift in properties and purification strategy after N-Boc deprotection.

Table 2: Recommended Purification Methods for Deprotected Indoles

MethodRecommended Eluent / Solvent SystemRationale & Key Considerations
Chromatography Dichloromethane:Methanol (100:0 to 95:5) or Ethyl Acetate:Methanol (100:0 to 98:2)The addition of a small amount of methanol is often necessary to elute the more polar product from the silica gel. Avoid acidic or basic additives unless necessary, as they can complicate product isolation.
Recrystallization Ethyl Acetate/Hexane, Toluene, or Ethanol/WaterIdeal for obtaining highly pure, crystalline solids.[7] The crude product is dissolved in a minimum of hot solvent and allowed to cool slowly. This method is highly effective for removing minor, more soluble impurities.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Product is a dark, inseparable oil after chromatography. Residual palladium catalyst.Filter the crude material through a plug of Celite® and a small layer of silica gel before loading onto the main column. Consider treating the crude solution with a metal scavenger.
Multiple spots or streaking on TLC after column. Column was overloaded; Poor choice of eluent.Reduce the amount of material loaded. Re-optimize the eluent system using TLC to achieve better spot separation (ΔRƒ > 0.15). Dry loading is highly recommended.[3]
Low yield after N-Boc deprotection workup. Product is partially soluble in the aqueous basic wash.Minimize the volume and contact time with the aqueous NaHCO₃ solution. After the initial washes, re-extract the aqueous layers with fresh organic solvent (EtOAc or DCM) to recover any dissolved product.
Product won't crystallize. Presence of impurities (e.g., solvent, oil from another product).Re-purify by chromatography. Ensure the product is fully dry and free of residual solvent by drying under high vacuum. Try adding a seed crystal or gently scratching the inside of the flask with a glass rod to induce nucleation.

References

  • Kim, S.J., et al. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. Molecules, 30(11), 2327. [Link][7]
  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
  • U.S. Patent No. 5,085,991. (1992). Process of preparing purified aqueous indole solution.
  • Organic Chemistry Portal. (2021). Suzuki Coupling. [Link][9]
  • Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link][3]
  • YouTube. (2021).
  • Reddit. (2021). Problems with Fischer indole synthesis. [Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this specific transformation and achieve high-yield, reproducible results.

The indole core is a privileged structure in numerous natural products and FDA-approved drugs.[1] The presence of a cyano group and a halogen at key positions, along with a protective group on the indole nitrogen, makes this compound a valuable intermediate for creating diverse molecular architectures.[1] However, the electronic properties of the cyano group and the steric hindrance of the tert-butoxycarbonyl (Boc) group can present unique challenges in achieving optimal yields in Suzuki coupling reactions.

This guide is structured to provide direct, actionable solutions to common problems encountered during the experimental process.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the Suzuki coupling of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step guidance for resolution.

Q1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I improve the yield?

Low or no conversion is a frequent challenge in Suzuki couplings and can stem from several factors.[2][3] A systematic approach to troubleshooting is essential.

Potential Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species is susceptible to oxidation.

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[5][6][7][8] For sterically hindered and electron-deficient substrates, the choice of ligand is critical.

    • Solution: Screen a variety of phosphine ligands. Bulky, electron-rich ligands are often effective for challenging couplings.[5][6][9] Refer to the table below for some recommended catalyst/ligand systems.

  • Ineffective Base: The base is essential for the transmetalation step, activating the boronic acid.[10][11][12]

    • Solution: The choice of base and its solubility are critical.[12][13] For this substrate, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more effective than weaker bases like sodium carbonate (Na₂CO₃).[2] Ensure the base is finely powdered and anhydrous.

  • Poor Reagent Quality: Degradation of the boronic acid or ester can halt the reaction.

    • Solution: Use fresh, high-purity boronic acid/ester. Boronic acids can undergo protodeboronation; using more stable pinacol esters can be advantageous.[4]

  • Suboptimal Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. While many Suzuki reactions are run at 80-100 °C, some systems may benefit from temperatures up to 120 °C.[2]

Experimental Protocol: A General Starting Point for Optimization
  • To a dry Schlenk flask, add this compound (1.0 eq), the desired boronic acid or pinacol ester (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Seal the flask, and cycle between vacuum and argon/nitrogen three to five times to establish an inert atmosphere.[4]

  • Add the palladium pre-catalyst (e.g., Pd(OAc)₂) and the phosphine ligand under a positive flow of inert gas.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

Q2: I'm observing significant formation of homocoupled byproducts from my boronic acid. How can I suppress this side reaction?

Homocoupling of the boronic acid is a common side reaction, particularly when the desired cross-coupling is slow.

Potential Causes & Solutions:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.

    • Solution: Rigorous degassing of all solvents and maintaining a strict inert atmosphere throughout the reaction is paramount.[14] Freeze-pump-thaw cycles are a highly effective degassing method.

  • Catalyst Choice: Some palladium sources are more prone to inducing homocoupling.

    • Solution: Using a Pd(0) source like Pd₂(dba)₃ may be preferable to a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf).

  • Slow Transmetalation: If the transmetalation step is the rate-limiting step, the boronic acid has more opportunity to undergo side reactions.

    • Solution: Optimizing the base and solvent system can accelerate transmetalation. A stronger, more soluble base can be beneficial.

Q3: My main byproduct is the dehalogenated starting material (protodeiodination). What is causing this and how can it be minimized?

The formation of the dehalogenated indole indicates a reductive pathway is competing with the desired cross-coupling.

Potential Causes & Solutions:

  • Source of Hydride: The hydride source for the reduction can be trace water, the solvent, or even the phosphine ligand.

    • Solution: Ensure all reagents and solvents are anhydrous. Using a deuterated solvent can help identify if the solvent is the primary hydride source.

  • Reaction Conditions: Certain bases and solvents can favor the dehalogenation pathway.

    • Solution: Experiment with different bases. Sometimes, a weaker base or a different cation can disfavor the reductive pathway. Changing the solvent can also have a significant impact.

Q4: The purification of my final product is difficult due to closely eluting impurities. What are my options?

Purification can be challenging, especially if side products have similar polarities to the desired compound.[15]

Potential Causes & Solutions:

  • Incomplete Reaction: Unreacted starting materials can complicate purification.

    • Solution: Drive the reaction to completion by optimizing the conditions as described above.

  • Similar Polarity of Byproducts: Homocoupled and dehalogenated byproducts can be difficult to separate from the product.

    • Solution:

      • Chromatography: Utilize a high-performance flash chromatography system with a shallow solvent gradient to improve separation.

      • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.

      • Alternative Workup: An acidic or basic wash during the workup may help remove certain impurities.

Frequently Asked Questions (FAQs)

What is the role of the Boc protecting group in this reaction?

The tert-butoxycarbonyl (Boc) group on the indole nitrogen serves two primary purposes. First, it protects the N-H proton, preventing it from interfering with the reaction, as unprotected N-H groups can sometimes inhibit the catalyst.[16] Second, its steric bulk can influence the reactivity and regioselectivity of other positions on the indole ring.[1]

Which palladium catalyst and ligand combination is best for this substrate?

There is no single "best" combination, as the optimal choice often depends on the specific boronic acid partner.[17][18] However, for a sterically hindered and electronically deactivated substrate like this, catalyst systems known for high activity are a good starting point.

Catalyst/Ligand SystemBaseSolventTemperature (°C)Notes
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O80-100A robust system for many challenging couplings.[9]
Pd₂(dba)₃ / XPhosCs₂CO₃Toluene or THF80-110Often effective for sterically demanding substrates.[16]
PdCl₂(dppf)K₂CO₃DMF or DME/H₂O90-110A more "traditional" choice, but may be less effective here.
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80-100Can be effective, but often requires higher catalyst loading.

How does the cyano group at the 5-position affect the reaction?

The electron-withdrawing nature of the cyano group activates the C-I bond towards oxidative addition, which is generally the rate-determining step in the Suzuki catalytic cycle.[5] This can be beneficial for the reaction. However, it also makes the indole ring more electron-deficient, which can impact the subsequent steps of the catalytic cycle.

What is the general mechanism for the Suzuki coupling reaction?

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][10][15][19]

Suzuki_Coupling_Cycle cluster_cycle A Pd(0)Ln (Active Catalyst) B Oxidative Addition (R-X) C R-Pd(II)-X (Ln) A->C Oxidative Addition B->C D Transmetalation (R'-B(OR)2 + Base) E R-Pd(II)-R' (Ln) C->E Transmetalation D->E E->A E->A Reductive Elimination F Reductive Elimination G R-R' (Product) F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle consists of three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the indole substrate to form a Pd(II) complex.[5][15]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by the base.[10][19]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][15]

Troubleshooting_Workflow start Low Yield / No Reaction check_inert Verify Inert Atmosphere (Degas Solvents, Purge with Ar/N2) start->check_inert check_reagents Check Reagent Quality (Fresh Catalyst, Boronic Acid, Dry Base) check_inert->check_reagents optimize_conditions Systematic Optimization check_reagents->optimize_conditions ligand_screen Screen Ligands (e.g., SPhos, XPhos) optimize_conditions->ligand_screen No Improvement base_screen Screen Bases (e.g., K3PO4, Cs2CO3) optimize_conditions->base_screen No Improvement temp_screen Vary Temperature (e.g., 80-120 °C) optimize_conditions->temp_screen No Improvement analyze_byproducts Analyze Byproducts (Homocoupling, Dehalogenation) optimize_conditions->analyze_byproducts Side Products Observed success Improved Yield ligand_screen->success Improvement base_screen->success Improvement temp_screen->success Improvement homocoupling Issue: Homocoupling analyze_byproducts->homocoupling Boronic Acid Dimer dehalogenation Issue: Dehalogenation analyze_byproducts->dehalogenation Reduced Starting Material homocoupling_sol Solution: - Rigorous Degassing - Use Pd(0) Source homocoupling->homocoupling_sol dehalogenation_sol Solution: - Anhydrous Conditions - Change Solvent/Base dehalogenation->dehalogenation_sol homocoupling_sol->optimize_conditions dehalogenation_sol->optimize_conditions

Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.

References
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Indian Academy of Sciences. Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction.
  • Wikipedia. Suzuki reaction.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • National Institutes of Health. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • National Institutes of Health. (n.d.). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence.
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
  • MDPI. (2018, August 16). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation.
  • ACS Publications. (2014, February 27). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[15][20]-Fused Indole Heterocycles.
  • National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • Semantic Scholar. (1999, May 28). Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles.
  • Royal Society of Chemistry. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • ResearchGate. (n.d.). Effect of different palladium catalysts on the Suzuki-Miyaura coupling a.
  • ResearchGate. (2021, September 13). Palladium Catalysts with Triglyme‐Functionalized NHC Ligands for Suzuki Coupling Reactions in Aqueous Solvent.
  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a.
  • MDPI. (n.d.). Carboxyethylsilanetriol-Functionalized Al-MIL-53-Supported Palladium Catalyst for Enhancing Suzuki–Miyaura Cross-Coupling Reaction.
  • Semantic Scholar. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a.
  • SciSpace. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
  • National Institutes of Health. (n.d.). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[15][20]-Fused Indole Heterocycles.
  • Royal Society of Chemistry. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Journal of the American Chemical Society. (2024, August 13). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy.
  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?.
  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?.
  • Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?.
  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • MDPI. (2023, March 23). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
  • ResearchGate. (2025, August 10). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
  • National Institutes of Health. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.

Sources

Technical Support Center: Troubleshooting Side Reactions in the Sonogashira Coupling of tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Sonogashira cross-coupling reaction is a powerful tool for forming C(sp²)-C(sp) bonds, widely used in the synthesis of pharmaceuticals and complex organic materials.[1] The reaction involving tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate is of particular interest in drug development. However, the unique electronic and steric properties of this substrate present specific challenges, often leading to undesired side reactions that can complicate synthesis and reduce yields. This guide provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help researchers navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the Sonogashira coupling of this specific indole derivative.

Q1: My main byproduct is a symmetrical diyne. What is it and how can I prevent it? This is the result of alkyne homocoupling, often called Glaser-Hay coupling.[2] It is the most common side reaction, catalyzed by the copper(I) co-catalyst in the presence of an oxidant like air.[2][3] To minimize it, ensure your reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). Alternatively, switching to a "copper-free" Sonogashira protocol is a highly effective strategy.[4][5]

Q2: My starting iodo-indole is consumed, but my main product is the des-iodo indole (tert-butyl 5-cyano-1H-indole-1-carboxylate). What is causing this? This side reaction is known as protodehalogenation (or hydrodehalogenation). It occurs when the aryl-palladium intermediate reacts with a proton source instead of the alkyne. Common proton sources include trace water in the solvent or the amine base itself. Ensuring anhydrous conditions and selecting the appropriate base can mitigate this issue.

Q3: My reaction mixture turns black and seems to stop. What's happening to my catalyst? The formation of a black precipitate is typically palladium black, which is finely divided, catalytically inactive palladium metal.[6] This indicates catalyst decomposition or deactivation. It can be caused by impurities, excessively high temperatures, or an inappropriate choice of phosphine ligand, which fails to stabilize the Pd(0) active species.

Q4: Is the tert-butyl carbamate (Boc) protecting group stable under Sonogashira conditions? The Boc group is generally stable to the mild, basic conditions used in most Sonogashira reactions, which typically employ amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[7][8] However, it is sensitive to strong acids and can be cleaved under certain thermal conditions.[9] Standard Sonogashira protocols conducted at temperatures below 80°C are unlikely to cause significant deprotection.

Q5: Does the 5-cyano group interfere with the reaction? The cyano group is an electron-withdrawing group and is generally well-tolerated in palladium-catalyzed cross-coupling reactions.[10] It is unlikely to directly participate in the catalytic cycle, but its electron-withdrawing nature can influence the reactivity of the iodo-indole substrate, potentially affecting the rate of oxidative addition.

Part 2: In-Depth Troubleshooting Guide

This section provides a detailed analysis of the primary side reactions, their mechanisms, and targeted strategies for their suppression.

Issue 1: Alkyne Homocoupling (Glaser-Hay Coupling)
  • Observation: Significant formation of a symmetrical diyne byproduct, consuming the terminal alkyne starting material.

  • Root Cause Analysis: This side reaction is catalyzed by the copper(I) species. The terminal alkyne reacts with the Cu(I) salt to form a copper acetylide.[11] In the presence of an oxidant (typically atmospheric oxygen), this intermediate can undergo oxidative dimerization to form the diyne.[2][12] This pathway competes directly with the desired transmetalation step to the palladium center.[13]

Caption: Competing Sonogashira and Glaser-Hay coupling pathways.

  • Mitigation Strategies & Protocols:

    • Rigorous Inert Atmosphere: The most direct approach is to eliminate oxygen.

      • Protocol: Use Schlenk line techniques. Degas all solvents (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Assemble the reaction glassware under a positive pressure of argon or nitrogen. Maintain this inert atmosphere throughout the reaction.

    • Copper-Free Conditions: Eliminating the copper co-catalyst is the most robust solution to prevent Glaser coupling.[4][5] These reactions often require a stronger organic base and may need slightly higher temperatures or more specialized phosphine ligands to facilitate the catalytic cycle.[13]

      • Protocol: See the Optimized Copper-Free Protocol in Part 3.

    • Use of a Reductant: Adding a mild reductant can help keep the copper in its Cu(I) state and suppress oxidation.

      • Protocol: In a standard Pd/Cu-catalyzed reaction, the addition of a small amount of hydroxylamine hydrochloride or running the reaction under a dilute hydrogen atmosphere (e.g., 5% H₂ in N₂) has been shown to diminish homocoupling.[14]

Issue 2: Protodehalogenation
  • Observation: Formation of tert-butyl 5-cyano-1H-indole-1-carboxylate as a major byproduct.

  • Root Cause Analysis: After oxidative addition of the iodo-indole to the Pd(0) catalyst, the resulting Ar-Pd(II)-I intermediate is susceptible to protonolysis. This can occur if a proton source is available, leading to the cleavage of the Ar-Pd bond and regeneration of a Pd(II) species, effectively terminating the catalytic cycle for that molecule and replacing the iodine with hydrogen.

Caption: Competition between productive coupling and protodehalogenation.

  • Mitigation Strategies & Protocols:

    • Anhydrous Conditions: Minimize the primary proton source—water.

      • Protocol: Use freshly distilled or commercially available anhydrous solvents. Dry the amine base over KOH pellets before use. Dry all glassware in an oven ( >120°C) and cool under vacuum or in a desiccator before use.

    • Choice of Base: Some amine bases are more prone to facilitating protodehalogenation.

      • Protocol: Consider switching from triethylamine (TEA) to a bulkier, less nucleophilic base like diisopropylethylamine (DIPEA) or a non-amine base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), especially in copper-free systems.[15]

Issue 3: Catalyst Deactivation
  • Observation: The reaction mixture darkens, turns black, and stalls before completion.

  • Root Cause Analysis: The active Pd(0) catalyst can aggregate to form inactive palladium black.[6] This is often promoted by high temperatures, low ligand concentration, or the presence of impurities. For phosphine-based catalysts, oxidation of the phosphine ligand (to phosphine oxide) can also lead to catalyst deactivation.

  • Mitigation Strategies & Protocols:

    • Temperature Control: Avoid excessive heat.

      • Protocol: The C(sp²)-I bond is the most reactive halide for Sonogashira coupling, often allowing for reactions at room temperature or with mild heating (40-60°C).[16] Monitor the reaction temperature carefully and avoid local overheating.

    • Ligand Selection and Loading: The ligand stabilizes the Pd(0) center.

      • Protocol: Ensure an adequate ligand-to-palladium ratio, typically 2:1 to 4:1 for monodentate ligands like PPh₃. For challenging couplings, consider more electron-rich and bulky ligands like P(t-Bu)₃ or XPhos, which form more stable catalytic complexes.[13][17]

    • Purity of Reagents: Ensure all reagents are free of contaminants that could poison the catalyst.

Part 3: Optimized Experimental Protocols

The following protocols are designed to minimize the side reactions discussed above for the coupling of this compound.

Table 1: Comparison of Recommended Reaction Conditions
ParameterProtocol A: Standard Pd/CuProtocol B: Copper-Free
Primary Goal General purpose, rapid reactionEliminate alkyne homocoupling
Pd Catalyst PdCl₂(PPh₃)₂ (2 mol%)(AllylPdCl)₂ (1 mol%)
Cu Co-catalyst CuI (1.5 mol%)None
Ligand (Included in catalyst)P(t-Bu)₃ (4 mol%)
Base Triethylamine (TEA)Cesium Carbonate (Cs₂CO₃)
Solvent Anhydrous THF or DMFAnhydrous DMF
Temperature Room Temperature to 50°C60°C
Atmosphere Strict Inert (Argon)Strict Inert (Argon)
Protocol A: Standard Pd/Cu Catalyzed Sonogashira Coupling

This protocol is optimized for speed and efficiency while minimizing side reactions through careful control of the atmosphere.

Reagents:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • Copper(I) Iodide (CuI) (0.015 equiv)

  • Anhydrous, Degassed Triethylamine (serves as base and co-solvent)

  • Anhydrous, Degassed THF

Procedure:

  • To an oven-dried Schlenk flask under a positive pressure of Argon, add the iodo-indole, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous, degassed THF (to dissolve substrate, ~0.1 M concentration) followed by anhydrous, degassed triethylamine (3.0 equiv).

  • Add the terminal alkyne via syringe.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. If the reaction is sluggish, gently warm to 40-50°C.

  • Upon completion, dilute the mixture with ethyl acetate, and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aq. NH₄Cl, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol B: Optimized Copper-Free Sonogashira Coupling

This protocol completely eliminates the risk of Glaser-Hay homocoupling.[4][17]

Reagents:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • (AllylPdCl)₂ (0.01 equiv)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (0.04 equiv, as a 0.5 M solution in toluene)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, Degassed DMF

Procedure:

  • To an oven-dried Schlenk flask under a positive pressure of Argon, add the iodo-indole and cesium carbonate.

  • Evacuate and backfill the flask with Argon three times.

  • In a separate small flask under Argon, prepare the catalyst pre-mixture: dissolve (AllylPdCl)₂ in a small amount of anhydrous DMF and add the P(t-Bu)₃ solution. Stir for 10 minutes.

  • To the main reaction flask, add anhydrous, degassed DMF (~0.1 M concentration) followed by the terminal alkyne.

  • Transfer the pre-mixed active catalyst solution to the main flask via cannula or syringe.

  • Heat the reaction mixture to 60°C and stir under Argon. Monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water (3x) to remove DMF, then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

  • Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 71(1), 62–69. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Soheili, A., Albaneze-Walker, J., Murry, J. A., Dormer, P. G., & Hughes, D. L. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191–4194. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization.
  • Royal Society of Chemistry. (2016). The Glaser–Hay Coupling Reaction. In Synthetic Methods in Drug Discovery (Vol. 1). [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Al-Zoubi, R. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11, 12345-12367. [Link]
  • ResearchGate. (n.d.). The pathway of copper-free Sonogashira reaction to provide different compounds.
  • ReactionFlash. (n.d.). Copper-free Sonogashira coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Jana, S., et al. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. ACS Omega, 5(31), 19870–19881. [Link]
  • The Organic Chemistry Tutor. (2019). Sonogashira coupling. YouTube. [Link]
  • ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes.
  • MDPI. (n.d.). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments.
  • ResearchGate. (n.d.). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction.
  • SynArchive. (n.d.). Glaser-Hay Coupling.
  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling.
  • Royal Society of Chemistry. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10, 35672-35698. [Link]
  • ResearchGate. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
  • Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein J. Org. Chem., 18, 262–285. [Link]
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Beilstein Journals. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein J. Org. Chem., 18, 262-285. [Link]
  • NROChemistry. (n.d.). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation).
  • ResearchGate. (n.d.). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
  • ResearchGate. (n.d.). A new palladium catalyst system for the cyanation of aryl chlorides.
  • PubMed. (2005). Sonogashira coupling of aryl halides catalyzed by palladium on charcoal.
  • ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions.
  • PubMed Central. (2021). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend.
  • ResearchGate. (n.d.). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
  • ResearchGate. (n.d.). Conventional Tetrakis(triphenylphosphine)palladium-Copper(I) Iodide-Catalyzed Sonogashira Coupling of Free and BOC- Protected Propargylic Amines “On Water”.
  • Chemical Reviews. (2010). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 110(4), 2487-2547. [Link]
  • Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines.
  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.

Sources

Preventing deiodination of tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate in cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Deiodination of tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

From the desk of: A Senior Application Scientist

Welcome to the technical support center. This guide is designed to provide in-depth, practical solutions for a common and frustrating challenge in synthetic chemistry: the undesired deiodination of this compound during palladium-catalyzed cross-coupling reactions. Our goal is to move beyond simple protocol recitation and delve into the mechanistic reasoning behind these side reactions, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is my this compound so prone to deiodination during cross-coupling?

A1: The propensity for deiodination (also known as hydrodehalogenation or reductive dehalogenation) in this specific substrate is a result of a combination of electronic and mechanistic factors.[1][2]

  • Electronic Effects: The indole ring, particularly when substituted with an electron-withdrawing cyano group (-CN) at the C5 position, becomes electron-deficient. While this electron deficiency activates the C-I bond towards the initial oxidative addition step with the Pd(0) catalyst, it also stabilizes the resulting Pd(II)-indole intermediate.[3][4]

  • Weak Carbon-Iodine Bond: The C-I bond is the weakest among the carbon-halogen bonds, making it more susceptible to cleavage.[5] This is why iodides are highly reactive but also prone to side reactions.

  • Mechanistic Pathway: Deiodination is a common side reaction in palladium-catalyzed couplings.[1] After the initial oxidative addition step, the resulting (Indole)-Pd(II)-I complex is at a critical juncture. The desired pathway is transmetalation followed by reductive elimination to form the C-C bond.[6] However, a competing pathway exists where this intermediate is intercepted by a hydride source, leading to a (Indole)-Pd(II)-H species. This species then rapidly undergoes reductive elimination to yield the deiodinated indole and H-I.[3]

Sources of Hydride:

  • Solvents: Protic solvents like alcohols or even residual water can act as hydride donors.[7][8] Some aprotic solvents like DMF can also decompose at high temperatures to provide a hydride source.[9]

  • Bases: Certain bases, particularly alkoxides or those with available β-hydrides, can generate hydride species that participate in the catalytic cycle.[3]

  • Reagents: The organoboron reagent itself or its byproducts can sometimes be implicated.

Below is a diagram illustrating the main catalytic cycle and the competing deiodination pathway.

G cluster_main Desired Suzuki-Miyaura Cycle cluster_side Parasitic Deiodination Pathway Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Int1 R¹-Pd(II)L₂(I) (R¹ = Indole) OA->Int1 Trans Transmetalation (with R²-B(OR)₂) Int1->Trans Int_H R¹-Pd(II)L₂(H) Int1->Int_H Interception Int2 R¹-Pd(II)L₂(R²) Trans->Int2 RE Reductive Elimination Int2->RE RE->Pd0 Catalyst Regeneration Product R¹-R² (Desired Product) RE->Product Hydride Hydride Source (Solvent, Base, etc.) Hydride->Int_H RE_H Reductive Elimination Int_H->RE_H Side_Product R¹-H (Deiodinated Indole) RE_H->Side_Product

Caption: Suzuki cycle vs. the competing deiodination pathway.

Q2: My main byproduct is the deiodinated starting material. What are the key parameters I should investigate first?

A2: When significant deiodination is observed, a systematic approach to optimizing reaction parameters is crucial. The goal is to accelerate the desired reductive elimination step so that it outcompetes the deiodination pathway.[1]

Here is a logical troubleshooting workflow:

G start Deiodination Observed? p1 1. Lower Temperature start->p1 p2 2. Change Ligand p1->p2 Still an issue? p3 3. Re-evaluate Base p2->p3 Still an issue? p4 4. Switch Solvent p3->p4 Still an issue? p5 5. Use a Pre-catalyst p4->p5 Still an issue? end Problem Solved p5->end

Caption: A logical workflow for troubleshooting deiodination.

  • Temperature: This is often the most impactful and easiest parameter to change. Higher temperatures can accelerate deiodination.[2][5] Attempt the reaction at the lowest temperature that still allows for reasonable conversion (e.g., start at room temperature or 40-60 °C).[2][10]

  • Ligand: The ligand choice is critical. Bulky, electron-rich phosphine ligands are known to accelerate the rate of reductive elimination, which helps the desired reaction outcompete the deiodination pathway.[1][3][11]

  • Base: The base can be a source of hydrides or promote pathways that lead to deiodination. Switch from strong, nucleophilic bases (like alkoxides) to weaker, non-nucleophilic inorganic bases.[2][7]

  • Solvent: Avoid protic solvents (alcohols) if possible, as they can be a direct source of protons/hydrides.[7] Opt for anhydrous, aprotic solvents like dioxane, toluene, or THF.[2][7]

Q3: Which catalyst and ligand system is best suited to prevent deiodination with this substrate?

A3: For challenging substrates prone to deiodination, modern biarylphosphine ligands developed by groups like Buchwald and Fu are the gold standard. These ligands are both sterically bulky and electron-rich.[1][4]

  • Steric Bulk: Promotes the final reductive elimination step, which is often the rate-limiting step for product formation.[3][11] By accelerating this step, the lifetime of the (Indole)-Pd(II)-I intermediate is shortened, reducing the opportunity for it to be intercepted and deiodinated.

  • Electron-Rich Nature: Facilitates the initial oxidative addition step, which can allow the reaction to proceed at lower temperatures.[3][4]

LigandKey Features & Recommendations
XPhos, SPhos, RuPhos These are excellent starting points. They are bulky, electron-rich monophosphine ligands known to be highly effective in suppressing dehalogenation and promoting coupling of challenging substrates.[1][2][7][10] RuPhos, in particular, is noted for its efficacy in low-temperature couplings.[10]
N-Heterocyclic Carbenes (NHCs) NHCs are strongly electron-donating and sterically hindered, making them a viable alternative to phosphine ligands.[11] PEPPSI-type precatalysts are often used with NHC ligands.[3]
Traditional Ligands (e.g., PPh₃) While classic, triphenylphosphine is often not active enough for this type of challenging substrate and can lead to a higher incidence of side reactions. It is generally not recommended here.

Recommendation: Start with a modern palladium precatalyst system, such as XPhos-Pd-G3 or RuPhos-Pd-G3. These precatalysts readily form the active Pd(0) species and can improve reaction outcomes, especially at lower temperatures.[12]

Q4: What is the role of the base, and which one should I choose to minimize deiodination?

A4: The base plays multiple crucial roles in the Suzuki-Miyaura reaction, including activating the organoboron reagent to facilitate transmetalation.[11] However, the wrong choice of base can be a primary contributor to deiodination.

Base TypeImpact on Deiodination & Recommendation
Strong Alkoxides (e.g., NaOtBu, KOtBu) High Risk. These are often too harsh for sensitive substrates. They can act as hydride sources or promote other side reactions. Avoid if possible, unless specifically required by a well-established protocol for your substrate class.[7]
Hydroxides (e.g., NaOH, KOH) Moderate Risk. While common, they can increase the nucleophilicity of any water present, potentially leading to issues. Use with caution.
Inorganic Carbonates (e.g., Cs₂CO₃, K₂CO₃) Good Choice. These are generally milder and less nucleophilic. Cesium carbonate (Cs₂CO₃) is often effective but can be hygroscopic. Potassium carbonate (K₂CO₃) is a good, cost-effective alternative.[2][7]
Inorganic Phosphates (e.g., K₃PO₄) Excellent Choice. Potassium phosphate is a moderately weak, non-nucleophilic base that is highly effective for many challenging Suzuki couplings, including those with N-heterocycles.[2][7][12] It is often the base of choice for sensitive substrates.
Organic Amines (e.g., Et₃N, DIPEA) Use with Caution. Typically used in Sonogashira or Heck couplings. In Suzuki reactions, they are generally less effective and can sometimes act as ligands, poisoning the catalyst.

Recommendation: For your specific indole substrate, K₃PO₄ is the recommended starting point. It provides sufficient basicity to promote the catalytic cycle while minimizing the risk of base-induced side reactions.

Recommended Starting Protocol: Suzuki-Miyaura Coupling

This protocol is designed as a robust starting point to minimize deiodination. Optimization may be required for your specific boronic acid partner.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • RuPhos-Pd-G3 precatalyst (2 mol%)

  • RuPhos ligand (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

Procedure:

  • Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the indole iodide, arylboronic acid, K₃PO₄, RuPhos-Pd-G3 precatalyst, and extra RuPhos ligand.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the rigorous exclusion of oxygen.[10]

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane and degassed water (typically a 5:1 to 10:1 solvent:water ratio) via syringe.[10][12]

  • Reaction: Place the reaction vial in a pre-heated block set to a low-to-moderate temperature (start with 45 °C). Stir vigorously.[10]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the deiodinated byproduct.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, extract the aqueous phase with ethyl acetate, and combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[10]

References

  • Application Notes and Protocols for Low-Temperature Suzuki-Miyaura Coupling with RuPhos. Benchchem.
  • Cross-Coupling Reactions Guide. Johnson Matthey.
  • Minimizing dehalogenated byproducts in Suzuki coupling reactions. Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. National Institutes of Health (PMC).
  • How to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki reaction. Wikipedia.
  • Preventing deiodination of 4-iodopyrazoles during coupling reactions. Benchchem.
  • Metal-Catalyzed Cross-Coupling Reactions. ChemTalk.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health.
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications.
  • Pd-Catalyzed Reduction of Aryl Halides Using Dimethylformamide as the Hydride Source. ResearchGate.
  • Preventing deiodination of 4-Iodobenzylamine during reactions. Benchchem.

Sources

Technical Support Center: Sonogashira Coupling of tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sonogashira coupling of tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize the formation of homocoupled alkyne byproducts and achieve optimal yields of your desired cross-coupled product.

Understanding the Challenge: The Unwanted Homocoupling Side Reaction

The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. However, a prevalent side reaction is the oxidative homocoupling of the terminal alkyne, often referred to as Glaser coupling. This dimerization is particularly problematic as it consumes the often-valuable alkyne starting material and complicates the purification of the desired product. The presence of both a copper(I) co-catalyst and oxygen is known to promote this undesired pathway.[1]

Our focus here is on the specific substrate, this compound. The electron-withdrawing nature of the 5-cyano group and the steric bulk of the N-Boc protecting group can influence the delicate balance of the catalytic cycles, potentially exacerbating the issue of homocoupling if reaction conditions are not carefully optimized.

Troubleshooting Guide: Minimizing Alkyne Homocoupling

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

Q1: I am observing a significant amount of a byproduct with a mass corresponding to the dimer of my alkyne. What is the primary cause and how can I prevent it?

A1: The formation of a diyne byproduct is a classic sign of alkyne homocoupling. This is primarily caused by the copper(I)-catalyzed oxidation of the terminal alkyne, a reaction that is significantly accelerated by the presence of oxygen.[1] To mitigate this, consider the following strategies:

  • Rigorous Exclusion of Oxygen: The most critical step is to create and maintain an inert atmosphere.

    • Protocol:

      • Thoroughly dry all glassware in an oven and allow it to cool under a stream of inert gas (argon or nitrogen).

      • Degas all solvents by sparging with an inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles.

      • Assemble the reaction under a positive pressure of inert gas.

  • Slow Addition of the Alkyne: Maintaining a low concentration of the free alkyne can disfavor the bimolecular homocoupling reaction.

    • Protocol:

      • Instead of adding the alkyne all at once, prepare a solution of the alkyne in a degassed solvent.

      • Add this solution to the reaction mixture dropwise over an extended period (e.g., 1-2 hours) using a syringe pump.

Q2: Despite my efforts to exclude air, homocoupling is still a major issue. Are there any catalyst system modifications I can make?

A2: Absolutely. The choice of catalyst and ligands can significantly influence the relative rates of the desired cross-coupling and the undesired homocoupling.

  • Copper-Free Sonogashira Conditions: The most direct way to eliminate copper-catalyzed homocoupling is to remove the copper co-catalyst entirely.[1]

    • Rationale: While copper(I) accelerates the reaction by facilitating the formation of a copper acetylide intermediate, modern palladium catalysts with appropriate ligands can facilitate the reaction without it.

    • Recommended Protocol:

      • Catalyst: Use a high-activity palladium precatalyst, such as those based on bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands).[2]

      • Base: A strong, non-coordinating base like cesium carbonate or potassium carbonate is often effective in copper-free systems.

  • Ligand Choice: The ligand on the palladium center can influence the reaction outcome.

    • Rationale: Bulky and electron-rich phosphine ligands can promote the oxidative addition step and favor the desired cross-coupling pathway.[3]

    • Recommendation: If you are using a traditional catalyst like Pd(PPh₃)₄, consider switching to a catalyst system with a more sterically demanding and electron-donating ligand.

Q3: My reaction is sluggish, and by the time the starting material is consumed, a lot of homocoupling has occurred. How can I speed up the cross-coupling reaction?

A3: A slow cross-coupling reaction provides more opportunity for the homocoupling side reaction to occur. The reactivity of your specific indole substrate, while possessing a highly reactive iodide, might be influenced by its electronic and steric properties.

  • Temperature Optimization:

    • Rationale: While many Sonogashira reactions proceed at room temperature, moderate heating can often accelerate the rate-limiting oxidative addition step without significantly increasing the rate of homocoupling, especially under strictly inert conditions.

    • Protocol: Gradually increase the reaction temperature in increments (e.g., to 40 °C, then 60 °C) while monitoring the reaction progress by TLC or LC-MS.

  • Solvent and Base Combination:

    • Rationale: The choice of solvent and base is crucial. Amine bases like triethylamine or diisopropylethylamine are common, but for more challenging substrates, a switch to a stronger base and a more polar a-protic solvent might be beneficial.

    • Recommendation: Consider using a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in a solvent like DMF or THF.

ParameterRecommendation for Minimizing HomocouplingRationale
Atmosphere Strictly inert (Argon or Nitrogen)Oxygen promotes oxidative homocoupling.[1]
Copper Co-catalyst Consider copper-free conditionsEliminates the primary catalyst for Glaser coupling.[1]
Palladium Ligand Bulky, electron-rich phosphinesPromotes efficient oxidative addition and favors cross-coupling.[3]
Alkyne Addition Slow, dropwise additionKeeps the instantaneous concentration of the alkyne low.
Base Stronger, non-coordinating bases for copper-free systems (e.g., Cs₂CO₃)Can enhance the rate of the desired reaction.
Solvent Anhydrous, degassed polar aprotic (e.g., THF, DMF)Ensures solubility and can influence reaction kinetics.
Temperature Moderate heating (40-60 °C) if the reaction is sluggishCan accelerate the desired cross-coupling.

Frequently Asked Questions (FAQs)

Q: Is the this compound considered an "electron-rich" or "electron-poor" aryl iodide?

A: The indole ring system is generally considered electron-rich. However, the presence of the electron-withdrawing cyano group at the 5-position will decrease the electron density of the aromatic system. This can be advantageous, as electron-withdrawing groups on the aryl halide can sometimes accelerate the rate of oxidative addition to the palladium(0) center.[3][4]

Q: Can the N-Boc protecting group cause any issues?

A: The tert-butoxycarbonyl (Boc) group is relatively bulky, which could introduce some steric hindrance around the indole nitrogen. However, given its distance from the 3-iodo position, it is unlikely to directly impede the oxidative addition at the C-I bond.[5] Its primary role is to protect the indole nitrogen, and it is generally well-tolerated in cross-coupling reactions.

Q: I'm trying to couple an alkyne that also has an electron-withdrawing group. Will this be a problem?

A: It can be. Terminal alkynes bearing electron-withdrawing groups can be less reactive in Sonogashira couplings.[6] If you are facing difficulties with such a substrate, you may need to employ more forcing reaction conditions (higher temperature, more active catalyst system) to achieve a reasonable reaction rate.

Q: What is a simple way to remove the homocoupled diyne byproduct during workup?

A: Purification can be challenging as the homocoupled product often has a similar polarity to the desired cross-coupled product. Careful column chromatography is the most common method. Sometimes, the diyne is less soluble and may precipitate from the reaction mixture or during workup, allowing for separation by filtration.

Experimental Workflow and Decision-Making Diagram

The following diagram illustrates a logical workflow for troubleshooting and optimizing the Sonogashira coupling of this compound to minimize homocoupling.

Sonogashira_Troubleshooting start Start: Sonogashira Coupling with This compound check_homocoupling Significant Homocoupling Observed? start->check_homocoupling inert_atmosphere Ensure Rigorously Inert Atmosphere (Degassed Solvents, Ar/N2 Purge) check_homocoupling->inert_atmosphere Yes check_reaction_rate Is the Reaction Sluggish? check_homocoupling->check_reaction_rate No slow_addition Implement Slow Addition of Alkyne (Syringe Pump) inert_atmosphere->slow_addition recheck_homocoupling1 Homocoupling Still an Issue? slow_addition->recheck_homocoupling1 copper_free Switch to Copper-Free Conditions (e.g., Pd precatalyst, Cs2CO3 base) ligand_optimization Optimize Ligand (Bulky, Electron-Rich Phosphines) copper_free->ligand_optimization recheck_homocoupling2 Homocoupling Still an Issue? ligand_optimization->recheck_homocoupling2 recheck_homocoupling1->copper_free Yes recheck_homocoupling1->check_reaction_rate No recheck_homocoupling2->check_reaction_rate Yes success Successful Coupling: Minimal Homocoupling recheck_homocoupling2->success No increase_temp Increase Temperature Moderately (e.g., 40-60 °C) check_reaction_rate->increase_temp Yes check_reaction_rate->success No optimize_solvent_base Optimize Solvent/Base System (e.g., DMF/DBU) increase_temp->optimize_solvent_base optimize_solvent_base->success

Caption: A decision-making workflow for minimizing alkyne homocoupling.

References

  • Larock, R. C., & Dong, Y. (2005). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 70(2), 437–440. [Link]
  • Larock, R. C., & Dong, Y. (2005). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization.
  • Collot, V., Bovy, P. R., & Rault, S. (2002). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Request PDF. [Link]
  • ResearchGate. (n.d.). 3-Iodoindole sublibrary.
  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Request PDF. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Plenio, H., & Schilz, M. (2007). The Effect of Steric Bulk in Sonogashira Coupling Reactions. PubMed. [Link]

Sources

Purification challenges of tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of complex indole derivatives. This guide is specifically tailored to address the challenges encountered during the purification of tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate and related structures. As drug development professionals, we understand that purity is not just a metric; it is the foundation of reliable biological data and successful therapeutic outcomes.

The unique trifunctionalized nature of this indole core—bearing an electron-withdrawing cyano group, a bulky iodo substituent, and an acid-labile tert-butoxycarbonyl (Boc) protecting group—presents a distinct set of purification challenges. This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.

Frequently Asked Questions (FAQs)

Here, we address the most common issues that researchers face during the purification of substituted N-Boc indoles.

Q1: My N-Boc protected indole appears to be degrading during silica gel column chromatography. What is the likely cause?

A1: The primary culprit is often the acidic nature of standard silica gel.[1] The surface of silica gel is covered with silanol groups (Si-OH), which can create a localized acidic environment. The N-Boc group, particularly on an electron-rich indole ring, is susceptible to acid-catalyzed cleavage. This results in the formation of the deprotected indole, isobutylene, and carbon dioxide. The electron-withdrawing nature of the cyano group at the 5-position can somewhat mitigate this by reducing the electron density of the indole nitrogen, but the risk remains significant, especially with prolonged exposure on the column.

Q2: I'm observing significant tailing of my compound during column chromatography. How can I improve the peak shape?

A2: Tailing is often caused by strong interactions between the analyte and the stationary phase, particularly the acidic silanol groups on silica gel.[1] For indole derivatives, the lone pair of electrons on the nitrogen can interact with these sites. To improve peak shape, you can:

  • Deactivate the silica gel: Add a small amount of a basic modifier, such as triethylamine (TEA) (typically 0.5-2% v/v), to your eluent.[1] This will neutralize the acidic sites on the silica.

  • Use a less acidic stationary phase: Consider alternatives like neutral alumina or Florisil if your compound is particularly sensitive.[1]

  • Optimize your solvent system: Ensure your compound has adequate solubility in the mobile phase to prevent on-column precipitation and streaking.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point. This is common with impure samples or when cooling is too rapid.[2] To induce crystallization, you can:

  • Reheat and add more solvent: Reheat the solution to dissolve the oil, then add a small amount of additional "good" solvent and allow it to cool more slowly.[2]

  • Scratch the flask: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic scratches provide nucleation sites for crystal growth.[2]

  • Introduce a seed crystal: If you have a small amount of pure, solid material, adding a tiny crystal to the cooled, supersaturated solution can initiate crystallization.

  • Use a two-solvent system: Dissolve your compound in a minimal amount of a "good" hot solvent, then slowly add a "poor" solvent (in which the compound is less soluble) until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.[2]

Q4: What are the best analytical techniques to assess the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination, providing quantitative data on the main compound and any impurities. A reversed-phase C18 column with a gradient of water and acetonitrile (often with 0.1% trifluoroacetic acid or formic acid) is a common starting point for indole derivatives.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any residual solvents or impurities.[4]

  • Mass Spectrometry (MS): Provides the molecular weight of your compound and can be used to identify impurities by their mass-to-charge ratio. LC-MS is particularly powerful for identifying and quantifying impurities.[5]

  • Elemental Analysis: Provides the elemental composition of your compound, which can be a stringent test of purity.[6]

Troubleshooting Guides

Column Chromatography

The purification of this compound by column chromatography requires careful consideration of the stationary and mobile phases to prevent degradation and achieve good separation.

Problem Potential Cause Recommended Solution
Low Recovery / On-Column Degradation Acid-catalyzed cleavage of the N-Boc group by silica gel.[1][7]1. Deactivate Silica Gel: Add 1-2% triethylamine (TEA) to the eluent to neutralize acidic sites. 2. Use Alternative Stationary Phases: Consider neutral alumina or Florisil for highly sensitive compounds.[1] 3. Minimize Residence Time: Use flash chromatography with a slightly more polar solvent system to expedite elution.
Poor Separation of Product and Impurities Inappropriate solvent polarity.1. Optimize Solvent System via TLC: Test various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve a target Rf of 0.2-0.4 for your product.[8] 2. Use a Gradient Elution: Start with a less polar eluent and gradually increase the polarity to resolve closely eluting compounds.
Co-elution with a Similarly Polar Impurity Structurally similar impurities (e.g., de-iodinated starting material).1. Change Solvent System: Switch to a different solvent system with different selectivity (e.g., from hexane/ethyl acetate to toluene/acetone). 2. Use a Different Stationary Phase: A cyano-bonded or phenyl-bonded silica phase can offer different selectivity based on π-π interactions.
Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material, but finding the right conditions is key.

Problem Potential Cause Recommended Solution
Compound is Insoluble in Common Solvents High crystallinity or strong intermolecular forces.1. Use a More Polar Solvent: Try solvents like ethanol, isopropanol, or acetone. 2. Use a High-Boiling Point Solvent: Solvents like toluene or xylenes can be heated to higher temperatures to dissolve the compound.
Low Yield After Recrystallization Using too much solvent; premature crystallization during filtration.1. Use Minimal Hot Solvent: Dissolve the compound in the minimum amount of boiling solvent required. 2. Pre-heat Funnel and Filter Paper: This prevents the solution from cooling and crystallizing prematurely during hot filtration.
Colored Impurities in Final Product Presence of highly conjugated, colored byproducts.1. Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities. Be aware that charcoal can also adsorb your product, so use it sparingly.

Experimental Protocols

Protocol 1: Purification by Column Chromatography on Deactivated Silica Gel

This protocol is designed to minimize the risk of N-Boc deprotection during chromatographic purification.

  • Preparation of Deactivated Eluent:

    • Based on TLC analysis, prepare the desired eluent system (e.g., 80:20 Hexane:Ethyl Acetate).

    • Add triethylamine (TEA) to the eluent to a final concentration of 1% v/v. Mix thoroughly.

  • Column Packing:

    • Prepare a slurry of silica gel in the deactivated eluent.

    • Pack the column with the slurry, ensuring an even and compact bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica.

    • Carefully load the dry, sample-adsorbed silica onto the top of the packed column.

  • Elution and Fraction Collection:

    • Elute the column with the deactivated eluent, applying gentle pressure (flash chromatography).

    • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Work-up:

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Note: Residual TEA may need to be removed by co-evaporation with a solvent like toluene or by a mild acidic wash if the compound is stable to it, followed by drying.

Protocol 2: Recrystallization using a Two-Solvent System

This protocol is a good starting point when a single ideal recrystallization solvent cannot be found.

  • Solvent Selection:

    • Identify a "good" solvent in which your compound is soluble when hot (e.g., ethyl acetate, acetone, or isopropanol).

    • Identify a "poor" solvent in which your compound is sparingly soluble, even when hot (e.g., hexanes, heptane, or water). The two solvents must be miscible. For this compound, an isopropanol/water or ethyl acetate/hexane system is a logical starting point.

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add the "good" solvent in small portions while heating and stirring until the compound just dissolves.

  • Inducing Crystallization:

    • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid).

    • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Cooling and Crystal Formation:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold "poor" solvent.

    • Dry the crystals under vacuum to a constant weight.

Visualizations

Purification Workflow Decision Tree

This diagram outlines a logical workflow for approaching the purification of this compound.

PurificationWorkflow start Crude Product tlc TLC Analysis (e.g., 4:1 Hexane:EtOAc) start->tlc decision1 Single Major Spot? tlc->decision1 decision2 Multiple Spots? tlc->decision2 recrystallize Attempt Recrystallization decision1->recrystallize Yes purity_check1 Assess Purity (HPLC, NMR) recrystallize->purity_check1 oiling_out Troubleshoot: - Slower Cooling - Seed Crystal - Change Solvents recrystallize->oiling_out If 'oiling out' column Column Chromatography decision2->column Yes deactivate Use Deactivated Silica (1% TEA in eluent) column->deactivate purity_check2 Assess Purity (HPLC, NMR) deactivate->purity_check2 purity_check1->column <98% Pure end Pure Product purity_check1->end >98% Pure purity_check2->recrystallize <98% Pure purity_check2->end >98% Pure

A decision tree for selecting an appropriate purification strategy.

N-Boc Deprotection on Acidic Silica Gel

This diagram illustrates the acid-catalyzed cleavage of the N-Boc protecting group on the surface of silica gel.

BocCleavage indole This compound N-Boc Protected transition Protonation of Carbonyl Oxygen indole->transition silica Silica Gel Surface Si-OH Acidic Silanol Group silica->transition products Products Deprotected Indole Isobutylene CO₂ transition->products

Mechanism of N-Boc cleavage catalyzed by acidic silanol groups.

References

  • ResearchGate. (n.d.). Crystallization purification of indole.
  • Journal of Chromatography A. (1968). Separation of simple indole derivatives by thin layer chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?.
  • ResearchGate. (n.d.). Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.
  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC).
  • National Center for Biotechnology Information. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL.
  • National Center for Biotechnology Information. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1).
  • MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization).
  • National Center for Biotechnology Information. (n.d.). Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography.
  • Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles.
  • National Center for Biotechnology Information. (2022). Investigating the effect of polarity of stationary and mobile phases on retention of cannabinoids in normal phase liquid chromatography.
  • ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.
  • Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • Royal Society of Chemistry. (n.d.). Elemental analysis: an important purity control but prone to manipulations.
  • National Center for Biotechnology Information. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • National Center for Biotechnology Information. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
  • ResearchGate. (2023). Synthesis and NMR spectra of [15N]indole.
  • Chinese Chemical Letters. (n.d.). Selective Deprotection of N-Boc Catalyzed by Silica Gel.
  • ResearchGate. (n.d.). Indole N‐Boc deprotection method development.
  • PubMed. (n.d.). Dearomatization of Electron-Deficient Indoles with N-Alkylanilines via Visible-Light-Induced Hydroalkylation.
  • YouTube. (2024). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.
  • National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • PubMed. (n.d.). Liquid chromatographic assay for the simultaneous determination of indole-3-carbinol and its acid condensation products in plasma.

Sources

Technical Support Center: Enhancing the Stability of Boc-Protected 3-Iodoindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Boc-protected 3-iodoindoles. This guide is designed to provide you with in-depth troubleshooting advice and practical solutions to enhance the stability of these valuable synthetic intermediates. Drawing upon established chemical principles and field-proven insights, we will explore the root causes of degradation and equip you with the knowledge to ensure the integrity of your compounds.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the stability of Boc-protected 3-iodoindoles:

Q1: My once-white solid of Boc-3-iodoindole has turned pink/brown. What is happening?

A color change to pink, red, or brown is a common visual indicator of indole compound degradation, particularly through oxidation and potential polymerization.[1] While a slight color change may not drastically alter the bulk purity for some applications, it is a definitive sign of decomposition and should be addressed before use in sensitive experiments.

Q2: What are the primary factors contributing to the degradation of Boc-protected 3-iodoindoles?

The instability of these compounds arises from a combination of factors:

  • Oxidation: The electron-rich indole ring is susceptible to oxidation by atmospheric oxygen.[1]

  • Photosensitivity: The carbon-iodine bond can be labile and susceptible to cleavage upon exposure to light, potentially initiating radical reactions.[2]

  • Acid Sensitivity: The Boc (tert-butyloxycarbonyl) protecting group is designed to be removed under acidic conditions.[3] Trace amounts of acid in solvents or on glassware can lead to premature deprotection.

  • Thermal Stress: Elevated temperatures can accelerate the rates of all degradation pathways.[1]

Q3: What are the ideal storage conditions for Boc-protected 3-iodoindoles?

To maximize the shelf-life of your compound, adhere to the following storage protocols:

  • Temperature: Store at cool temperatures, ideally 2-8°C for short-term storage and -20°C for long-term storage.[1]

  • Light: Always store in amber or opaque vials to protect the compound from light.[1][2]

  • Atmosphere: For maximum stability, store the solid compound or solutions under an inert atmosphere, such as argon or nitrogen, to displace oxygen.[1][4]

Q4: I am seeing a new, more polar spot on my TLC analysis of an aged sample. What could it be?

A new, more polar spot on a TLC plate often indicates the formation of byproducts from degradation. In the case of Boc-3-iodoindole, this could be the deprotected 3-iodoindole (resulting from acid-catalyzed cleavage of the Boc group) or oxidized indole species, which are generally more polar than the starting material.

Troubleshooting Guide: From Synthesis to Storage

This section provides a more detailed, problem-oriented approach to address specific issues you may encounter during your experiments.

Issue 1: Significant Color Change and Impurity Formation During Workup and Purification

Q: I've successfully synthesized my Boc-3-iodoindole, but the product darkens significantly during aqueous workup and column chromatography. What can I do to prevent this?

A: This is a common issue stemming from exposure to oxygen and potentially acidic conditions during purification. Here are several strategies to mitigate this:

  • Minimize Exposure to Air:

    • During workup, use degassed solvents (water, brine, etc.). You can degas solvents by sparging with nitrogen or argon for 15-30 minutes.

    • When concentrating your product on a rotary evaporator, backfill the flask with an inert gas.

  • Neutralize Trace Acids:

    • Wash your crude product with a dilute solution of a weak base, such as 5% sodium bicarbonate, to neutralize any residual acid from the reaction.

    • When performing column chromatography, consider pre-treating your silica gel. You can do this by slurrying the silica gel in your eluent containing 1% triethylamine, then packing the column as usual. This neutralizes the acidic sites on the silica surface that can cause Boc deprotection.

  • Expedite the Purification Process:

    • Prolonged contact with silica gel can lead to degradation. Aim to perform your chromatography as efficiently as possible. Using a slightly more polar solvent system to hasten elution can be beneficial, provided it still affords good separation.

Issue 2: Low Yields in Subsequent Reactions (e.g., Suzuki or Sonogashira Couplings)

Q: I am using my Boc-3-iodoindole in a cross-coupling reaction, but my yields are consistently low. I suspect the starting material may be impure. How can I confirm this and what should I do?

A: Low yields in subsequent reactions are a strong indicator of starting material degradation. The presence of dehalogenated (Boc-indole) or oxidized impurities will reduce the amount of active 3-iodoindole available for your reaction.

  • Purity Assessment:

    • Before starting your reaction, always check the purity of your Boc-3-iodoindole by ¹H NMR and LC-MS.

    • In the ¹H NMR, look for the absence of a proton at the 3-position and the characteristic signals of the Boc group. The appearance of a signal around 7.5 ppm could indicate the formation of Boc-indole.

    • LC-MS is highly effective for detecting low-level impurities.

  • Protocol for Improving Yields:

    • Re-purify if Necessary: If you detect significant impurities, re-purify a small batch of your Boc-3-iodoindole by flash chromatography using the neutralized silica gel method described above.

    • Use Freshly Purified Material: For best results, use the Boc-3-iodoindole immediately after purification.

    • Consider an Antioxidant: If you must store the compound in solution, even for a short period, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).[1] However, ensure that BHT will not interfere with your subsequent reaction.

Issue 3: Inconsistent Results and Poor Reproducibility

Q: My results with Boc-3-iodoindoles are often inconsistent from one batch to another. What are the likely variables I need to control more carefully?

A: Inconsistent results often point to variations in the quality and handling of the starting material.

  • Standardize Your Handling Protocol:

    • Implement a strict protocol for the handling and storage of your Boc-3-iodoindoles across all experiments. This includes consistent use of inert atmospheres, protection from light, and cold storage.

  • Solvent Quality:

    • Ensure that all solvents used for reactions and purifications are of high quality and are freshly distilled or from a recently opened bottle. Older solvents can accumulate peroxides and acidic impurities.

  • Light Exposure:

    • Be mindful of ambient light exposure during your experiments.[2] If your reaction is slow, consider wrapping the reaction flask in aluminum foil.

Understanding the Mechanisms of Degradation

A deeper understanding of the chemical pathways leading to the degradation of Boc-protected 3-iodoindoles can inform more effective stabilization strategies.

Oxidative Degradation

The indole nucleus is an electron-rich heterocycle, making it prone to oxidation. This can occur at several positions, but the 2 and 3-positions are particularly reactive. While the 3-position is blocked by the iodine atom, oxidation can still lead to complex product mixtures and colored polymeric materials.

Boc-3-iodoindole Boc-3-iodoindole Oxidized Intermediates Oxidized Intermediates Boc-3-iodoindole->Oxidized Intermediates [O], light, heat Polymeric Byproducts (Colored) Polymeric Byproducts (Colored) Oxidized Intermediates->Polymeric Byproducts (Colored) Further Oxidation/Polymerization

Caption: Oxidative Degradation Pathway.

Photosensitive Dehalogenation

The carbon-iodine bond is the weakest of the carbon-halogen bonds and can undergo homolytic cleavage upon exposure to UV or even visible light. This generates an indolyl radical and an iodine radical, which can initiate a cascade of radical reactions, including hydrogen abstraction from the solvent to form the de-iodinated Boc-indole.

Boc-3-iodoindole Boc-3-iodoindole Indolyl Radical + I• Indolyl Radical + I• Boc-3-iodoindole->Indolyl Radical + I• hν (Light) Boc-indole Boc-indole Indolyl Radical + I•->Boc-indole H-abstraction from solvent

Caption: Photosensitive Dehalogenation Pathway.

Acid-Catalyzed Deprotection

The Boc group is notoriously labile to acid. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and a proton.

Boc-3-iodoindole Boc-3-iodoindole Protonated Intermediate Protonated Intermediate Boc-3-iodoindole->Protonated Intermediate H+ 3-Iodoindole + Isobutylene + CO2 3-Iodoindole + Isobutylene + CO2 Protonated Intermediate->3-Iodoindole + Isobutylene + CO2 Loss of t-butyl cation

Caption: Acid-Catalyzed Deprotection Pathway.

Recommended Protocols for Enhanced Stability

Protocol 1: Optimized Purification of Boc-3-Iodoindole
  • Preparation:

    • Prepare your eluent (e.g., hexane/ethyl acetate).

    • Add 1% triethylamine (v/v) to the eluent.

    • Add silica gel to the eluent to form a slurry.

  • Column Packing:

    • Pack a chromatography column with the prepared silica slurry.

    • Equilibrate the column with the eluent containing triethylamine.

  • Loading and Elution:

    • Dissolve your crude Boc-3-iodoindole in a minimal amount of dichloromethane or your eluent.

    • Load the solution onto the column.

    • Elute the column with the triethylamine-containing eluent, collecting fractions as usual.

  • Post-Purification:

    • Combine the pure fractions and concentrate them on a rotary evaporator, backfilling with an inert gas.

    • Dry the purified product under high vacuum to remove residual solvents and triethylamine.

    • Immediately transfer the product to an amber vial, flush with argon or nitrogen, and store at -20°C.

Protocol 2: Long-Term Storage
  • Preparation of Solid Sample:

    • Ensure the solid Boc-3-iodoindole is completely dry and free of solvent.

    • Place the solid in a clean, dry amber glass vial.

  • Inert Atmosphere:

    • If using a glovebox, perform the following steps inside. Otherwise, use a Schlenk line.

    • Securely cap the vial with a septum cap.

    • Insert a needle connected to a vacuum line and gently evacuate the headspace.

    • Backfill with an inert gas (argon or nitrogen). Repeat this cycle 2-3 times.

  • Sealing and Storage:

    • After the final inert gas backfill, remove the needle.

    • For extra protection, wrap the cap and neck of the vial with Parafilm.

    • Place the sealed vial in a freezer at -20°C.[1]

Summary of Stability-Influencing Factors

FactorHigh Risk ConditionRecommended Mitigation
Temperature Room temperature or aboveStorage at 2-8°C (short-term) or -20°C (long-term)[1]
Light Exposure to ambient or direct lightStore in amber or opaque containers; wrap reaction flasks in foil[1][2]
Atmosphere Presence of oxygenStore under an inert atmosphere (Argon or Nitrogen)[1]
pH Acidic conditions (e.g., standard silica gel)Use neutralized silica for chromatography; wash with weak base[3]

References

  • BenchChem Technical Support Center. (n.d.). Prevention of Indole Compound Oxidation During Storage.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Müller, T. J. J., et al. (2015). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 11, 1794–1801.
  • Larock, R. C., & Yum, E. K. (1996). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 61(10), 3249–3255.
  • Avanti Polar Lipids. (n.d.). Storage and handling of Avanti Research lipids.

Sources

Technical Support Center: Navigating Challenges in Cross-Coupling Reactions with tert-Butyl 5-Cyano-3-iodo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals working with tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions with this versatile but sometimes challenging substrate.

The unique structure of this compound, characterized by a sterically demanding N-Boc protecting group, an electron-withdrawing 5-cyano moiety, and a reactive 3-iodo position, presents a specific set of considerations for achieving high conversion rates. This guide is structured to help you diagnose and resolve issues, leading to successful and reproducible outcomes in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter.

General Issues & Substrate Stability

Question 1: I am observing incomplete conversion of my starting material, even with extended reaction times. What are the likely general causes?

Answer: Low conversion rates with this substrate can often be attributed to a few key factors related to its inherent properties and the reaction setup:

  • Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) group at the N1 position can sterically hinder the approach of the palladium catalyst to the 3-iodo position, thereby slowing down the crucial oxidative addition step in the catalytic cycle.

  • Electronic Effects: The presence of the strongly electron-withdrawing cyano group at the 5-position deactivates the indole ring. This electronic effect can make the C-I bond stronger and less susceptible to oxidative addition by the palladium(0) catalyst.[1]

  • Catalyst Deactivation: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst deactivation and a stalled reaction.

  • Reagent Purity: Impurities in your starting material, coupling partner, solvent, or base can poison the catalyst. It is crucial to use high-purity reagents and anhydrous solvents.

Question 2: I suspect my N-Boc protecting group is being cleaved under the reaction conditions. How can I confirm this and what can I do to prevent it?

Answer: While the N-Boc group is generally stable under many basic conditions used in cross-coupling reactions, it can be labile under more forcing conditions, especially on an electron-deficient indole ring.[2][3][4]

  • Confirmation: You can confirm N-Boc cleavage by analyzing the crude reaction mixture using LC-MS or ¹H NMR. Look for the appearance of a new product corresponding to the deprotected indole and the absence of the characteristic tert-butyl signal in the NMR spectrum.

  • Prevention:

    • Choice of Base: Opt for milder bases. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally less likely to cause deprotection compared to stronger bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) at elevated temperatures.[5]

    • Reaction Temperature: Avoid excessively high temperatures. If the reaction is sluggish, it is often preferable to screen different ligands or catalyst systems to improve reactivity at a lower temperature rather than simply increasing the heat.

    • Reaction Time: Monitor the reaction progress closely and work it up as soon as the starting material is consumed to minimize prolonged exposure to basic conditions.

Troubleshooting Specific Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Question 3: My Suzuki-Miyaura coupling reaction is giving a low yield, and I'm observing significant amounts of a byproduct that is not my desired coupled product. What are the likely side reactions and how can I mitigate them?

Answer: The two most common side reactions in Suzuki-Miyaura couplings are protodeboronation and homocoupling.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom on your coupling partner.[6] This is particularly problematic with electron-deficient arylboronic acids under basic aqueous conditions.[1][7][8][9]

    • Mitigation Strategies:

      • Use Anhydrous Conditions: While a small amount of water can sometimes be beneficial, excess water can promote protodeboronation. Ensure your solvents are dry.

      • Choose a Milder Base: Strong bases can accelerate protodeboronation. Consider using milder bases like K₂CO₃ or Cs₂CO₃.

      • Use Boronic Esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation.[6]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen.

    • Mitigation Strategies:

      • Rigorous Degassing: Ensure your reaction mixture is thoroughly degassed to remove any dissolved oxygen.

      • Use a Pd(0) Source: Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes mitigate homocoupling compared to in-situ reduction of a Pd(II) precatalyst.

Question 4: What is the best catalyst and ligand combination for a Suzuki-Miyaura coupling with this sterically hindered and electron-deficient substrate?

Answer: For sterically hindered and electron-deficient substrates, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are often required to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Recommended Ligands: Consider using Buchwald-type ligands such as SPhos, XPhos, or RuPhos. These ligands are known to be effective for challenging Suzuki-Miyaura couplings.

  • Catalyst Precursors: Using well-defined palladium precatalysts, such as the G2 or G3 Buchwald precatalysts, can provide more consistent and reproducible results compared to generating the active catalyst in situ from sources like Pd(OAc)₂.

Sonogashira Coupling

Question 5: I am attempting a Sonogashira coupling, but the reaction is not proceeding. What are the common pitfalls with this reaction for my substrate?

Answer: Low conversion in Sonogashira couplings with electron-poor iodoindoles can be due to several factors.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities in the alkyne or the amine base. Ensure high purity of all reagents.

  • Copper Co-catalyst Issues: Copper(I) iodide (CuI) is prone to oxidation. Use a fresh bottle or purify it before use.

  • Base Selection: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. The base should be anhydrous and freshly distilled if necessary.

  • Glaser-Hay Homocoupling: A common side reaction is the copper-mediated homocoupling of the terminal alkyne. This is exacerbated by the presence of oxygen.

    • Mitigation: Maintain a strict inert atmosphere and consider using a lower loading of the copper co-catalyst. In some cases, a copper-free Sonogashira protocol may be beneficial.

Question 6: What are the recommended catalyst and reaction conditions for a successful Sonogashira coupling?

Answer: For electron-deficient aryl iodides, a robust catalyst system is required.

  • Catalyst System: A common and effective system is a combination of a palladium source like Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst such as CuI.

  • Solvent: Aprotic polar solvents like DMF or THF are typically used.

  • Temperature: While many Sonogashira couplings proceed at room temperature, gentle heating (e.g., 40-60 °C) may be necessary for this substrate.

Heck Reaction

Question 7: My Heck reaction with an alkene is giving a complex mixture of products and low yield of the desired 3-alkenylated indole. What could be the issue?

Answer: The Heck reaction with 3-iodoindoles can be challenging due to the potential for side reactions and issues with regioselectivity.

  • Isomerization of the Double Bond: The initially formed product can undergo isomerization to give a mixture of E/Z isomers or migration of the double bond.

  • Catalyst Deactivation: As with other palladium-catalyzed reactions, catalyst deactivation is a concern.

  • Steric Hindrance: The bulky N-Boc group can influence the approach of the alkene and the subsequent migratory insertion and β-hydride elimination steps.

Question 8: How can I optimize the Heck reaction conditions for better conversion and selectivity?

Answer: Optimization of the Heck reaction often involves careful selection of the catalyst, ligand, base, and solvent.

  • Ligand Selection: For electron-deficient substrates, phosphine ligands such as P(o-tol)₃ or bulky, electron-rich ligands can be effective. In some cases, ligandless conditions with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can also work well.

  • Base: An inorganic base like K₂CO₃ or NaOAc is commonly used. The choice of base can influence the regioselectivity and rate of the reaction.

  • Solvent: Polar aprotic solvents such as DMF, NMP, or DMA are typically employed.

  • Additives: The addition of a silver salt (e.g., Ag₂CO₃) can sometimes improve yields by acting as a halide scavenger.

Visualizing Troubleshooting Workflows

General Troubleshooting Workflow for Low Conversion

G start Low Conversion Observed check_reagents Verify Reagent Purity & Integrity (Substrate, Coupling Partner, Solvent, Base) start->check_reagents check_atmosphere Ensure Rigorous Inert Atmosphere (Degas Solvents, Purge with Ar/N2) start->check_atmosphere check_catalyst Evaluate Catalyst System start->check_catalyst optimize_conditions Systematically Optimize Reaction Conditions check_reagents->optimize_conditions check_atmosphere->optimize_conditions check_catalyst->optimize_conditions screen_ligands Screen Ligands (e.g., Buchwald ligands for Suzuki) optimize_conditions->screen_ligands screen_bases Screen Bases (Milder bases to prevent deprotection) optimize_conditions->screen_bases adjust_temp Adjust Temperature (Lower to prevent side reactions) optimize_conditions->adjust_temp success Improved Conversion screen_ligands->success screen_bases->success adjust_temp->success

Caption: A workflow for troubleshooting low conversion rates.

Troubleshooting N-Boc Deprotection

G start N-Boc Deprotection Suspected confirm_deprotection Confirm by LC-MS or 1H NMR start->confirm_deprotection evaluate_base Evaluate Base Strength confirm_deprotection->evaluate_base evaluate_temp Evaluate Reaction Temperature confirm_deprotection->evaluate_temp milder_base Switch to Milder Base (e.g., K2CO3, Cs2CO3) evaluate_base->milder_base lower_temp Lower Reaction Temperature evaluate_temp->lower_temp success N-Boc Group Intact milder_base->success lower_temp->success

Caption: A decision tree for addressing N-Boc deprotection.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific coupling partners.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G2, 1-5 mol%) and any additional ligand if necessary.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation: Common Reaction Conditions
Reaction TypePalladium SourceLigandBaseSolventTemperature (°C)
Suzuki-Miyaura XPhos Pd G2XPhosK₂CO₃ or Cs₂CO₃Dioxane/H₂O80-100
Sonogashira Pd(PPh₃)₂Cl₂ / CuIPPh₃Et₃N or DIPEADMF or THF25-60
Heck Pd(OAc)₂P(o-tol)₃ or noneK₂CO₃ or NaOAcDMF or NMP100-120

References

  • Chakrabarty, M., Kundu, T., & Harigaya, Y. (2005). Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions.
  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165.
  • Smout, V., Denis, C., & Le, P. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 87(19), 12693-12705.
  • Perrin, C. L., & Rodgers, B. L. (2014). Base-Promoted Protodeboronation of Electron-Deficient (Hetero)arylboronic Acids. The Journal of Organic Chemistry, 79(17), 8454-8459.
  • BenchChem. (2025). An In-depth Technical Guide on the Fundamental Reactivity of the Indole Ring in 5-Cyanoindole.
  • BenchChem. (2025). Common issues in Sonogashira coupling of aryl iodides and how to solve them.
  • Chakrabarty, M., Kundu, T., & Harigaya, Y. (2005). Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions.
  • ResearchGate. (2025). Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions | Request PDF.
  • ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Wikipedia. (n.d.). Protodeboronation.
  • BenchChem. (2025). Technical Support Center: Optimization of Suzuki Coupling for N-Boc-Carbazole Derivatives.

Sources

Identification of byproducts in the synthesis of vilazodone from tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Identification and Mitigation of Byproducts in the Synthesis of Vilazodone from tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating a Critical Coupling Reaction

The synthesis of Vilazodone, a dual-acting antidepressant, involves a critical coupling step to construct the indolylbutylpiperazine core.[1] A common and scalable route utilizes this compound as a key building block.[1][2] While effective, the coupling of this intermediate with the piperazine moiety is susceptible to several side reactions, leading to the formation of process-related impurities that can complicate purification and compromise final product quality.[3][4]

This guide serves as a technical resource for scientists encountering these challenges. It provides a troubleshooting framework in a question-and-answer format to help identify common byproducts, understand their mechanisms of formation, and implement rational strategies for their mitigation.

The Ideal Reaction Pathway: A Baseline for Success

The target transformation is a nucleophilic substitution or, more commonly, a palladium-catalyzed cross-coupling reaction, which links the C3 position of the indole ring to the piperazine derivative. Understanding this ideal pathway is crucial for identifying deviations that lead to impurities.

G cluster_0 Step 1: Coupling Reaction A tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate C Vilazodone Precursor (Boc-Protected Vilazodone) A->C  Pd Catalyst, Base (e.g., Suzuki, Buchwald-Hartwig) B 5-(piperazin-1-yl)benzofuran-2-carboxamide (Coupling Partner) B->C  Pd Catalyst, Base (e.g., Suzuki, Buchwald-Hartwig) D Vilazodone (Final Product) C->D  Step 2: Deprotection (e.g., TFA, HCl) G Start Unexpected Peak in Reaction Chromatogram CheckMS Analyze by LC-MS Determine Mass (M) Start->CheckMS M_minus_100 Mass ≈ SM - 100 ? (or Product - 100) CheckMS->M_minus_100 M_minus_127 Mass ≈ SM - 127 ? (or Product - 127) M_minus_100->M_minus_127 No Deboc Likely Byproduct: Deboc-Protected Species M_minus_100->Deboc Yes M_double Mass ≈ 2 x SM ? M_minus_127->M_double No Deiodo Likely Byproduct: Deiodinated Species M_minus_127->Deiodo Yes Other Other Impurity (e.g., solvent adduct, N-oxide) M_double->Other No Dimer Likely Byproduct: Homocoupled Dimer M_double->Dimer Yes

Figure 2: Decision tree for rapid identification of common byproducts.
References
  • Veeprho. (n.d.). Vilazodone Impurities and Related Compound.
  • Daicel Pharma Standards. (n.d.). Vilazodone Impurities Manufacturers & Suppliers.
  • Song, Z., et al. (2020). An investigation of the synthesis of vilazodone. Journal of Chemical Research, 44(3-4), 243-247.
  • Google Patents. (2014). WO2014178013A1 - Vilazodone impurities, process for their preparation, and their use as reference standards.
  • Pharmaffiliates. (n.d.). Vilazodone-impurities.
  • ResearchGate. (n.d.). New validated RP-HPLC method for the determination of Vilazodone hydrochloride-A serotonergic Anti-depressant.
  • ResearchGate. (n.d.). A VALIDATED SPECTROPHOTOMETRIC METHOD FOR DETERMINATION OF VILAZODONE HYDROCHLORIDE IN PHARMACEUTICAL DOSAGE FORM.
  • Annapurna, M. M., et al. (2017). New validated RP-HPLC method for the determination of Vilazodone hydrochloride – A serotonergic Anti-depressant. Research Journal of Pharmacy and Technology, 10(4), 1183-1188.
  • ResearchGate. (n.d.). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
  • Schweizer, U., et al. (2015). New insights into the structure and mechanism of iodothyronine deiodinases. Journal of Molecular Endocrinology, 55(3), R1-R16.
  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Google Patents. (2013). CN103159749A - Synthesis method for antidepressant drug vilazodone.
  • Kumar, S., & Singh, H. B. (2022). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Molecules, 27(19), 6683.
  • Venkateswarlu, Y., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287.
  • ResearchGate. (n.d.). Scale-Up Synthesis of Antidepressant Drug Vilazodone.
  • MDPI. (2022). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Larock, R. C., et al. (2001). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. Journal of Combinatorial Chemistry, 3(4), 397-400.
  • Organ, M. G. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1896-1915.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions - Industrial Applications.

Sources

Technical Support Center: Catalyst Poisoning in Reactions Involving tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning in reactions involving this versatile building block. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower your experimental success.

Troubleshooting Guide: Overcoming Catalyst Deactivation

Reactions involving halogenated and cyano-substituted heterocycles can be susceptible to catalyst poisoning, leading to sluggish or incomplete conversions. This guide is structured to help you diagnose and resolve these common issues.

Problem 1: Reaction Fails to Initiate or Proceeds Sluggishly

A common frustration is a reaction that either does not start or proceeds at an impractically slow rate. This often points to an issue with the active catalytic species.

Potential Cause A: Cyanide-Mediated Catalyst Poisoning

The cyano group (-C≡N) present on the indole-5-position is a known inhibitor of palladium catalysts. While the nitrile group on the aromatic ring is generally stable, under certain reaction conditions, especially with strong bases or the presence of water, it can potentially lead to the release of cyanide ions (CN⁻), which are potent catalyst poisons.[1][2][3][4][5]

Mechanism of Poisoning: Cyanide ions can irreversibly bind to the palladium center, disrupting every stage of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination.[1][2][3][4] This leads to the formation of inactive palladium-cyanide complexes, such as [(CN)4Pd]2-.[1][2][3]

Troubleshooting Steps:

  • Rigorous Control of Reaction Conditions:

    • Anhydrous Solvents and Reagents: Moisture can facilitate the hydrolysis of the cyano group or other cyanide sources, leading to catalyst deactivation.[1][2][3] Ensure all solvents are rigorously dried and reagents are handled under an inert atmosphere (Argon or Nitrogen).

    • Degassing: Thoroughly degas all solvents to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Choice of Cyanide Source (if applicable):

    • If your reaction involves an external cyanide source (e.g., in a cyanation reaction), consider using a less soluble source like Zn(CN)₂ or K₄[Fe(CN)₆].[4][5] These release cyanide ions slowly, maintaining a low concentration that is less likely to poison the catalyst.[5]

  • Ligand Selection:

    • Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands). These ligands can sometimes protect the palladium center from coordination by poisons and accelerate the desired catalytic steps, minimizing the window for deactivation.

Potential Cause B: Iodide Inhibition

While aryl iodides are highly reactive in cross-coupling reactions, the resulting iodide anion (I⁻) can sometimes act as a catalyst inhibitor, particularly in reactions like Buchwald-Hartwig amination.[6]

Mechanism of Poisoning: Iodide can form stable, bridged palladium dimers that are catalytically inactive or less active.[6] This sequesters the palladium, reducing the concentration of the active catalyst.

Troubleshooting Steps:

  • Ligand and Catalyst Choice:

    • Modern, highly active catalysts and ligands, such as the Buchwald phosphines, are often designed to overcome iodide inhibition and work well with aryl iodides.[6] If you are using an older catalyst system like Pd(PPh₃)₄, consider switching to a more robust system.

  • Use of Additives:

    • In some cases, additives can mitigate iodide poisoning. For instance, in Stille couplings, the iodide can be sequestered by the tin reagent.[6] In biphasic Suzuki reactions, the iodide may partition into the aqueous phase, away from the catalyst.[6] While not directly applicable to all reactions, this principle of iodide sequestration can be a useful strategy.

Problem 2: Low or Inconsistent Product Yield

Achieving a high and reproducible yield is critical. Low yields, even with starting material consumption, can indicate a dying catalyst or competing side reactions.

Potential Cause A: Gradual Catalyst Deactivation

The catalyst may be active initially but deactivates over the course of the reaction, leading to incomplete conversion.

Troubleshooting Workflow:

cluster_diagnosis Diagnosis cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Gradual Deactivation Gradual Deactivation Low Yield->Gradual Deactivation Impure Reagents Impure Reagents Low Yield->Impure Reagents Suboptimal Conditions Suboptimal Conditions Low Yield->Suboptimal Conditions Higher Catalyst Loading Higher Catalyst Loading Gradual Deactivation->Higher Catalyst Loading Compensate for loss Purify Substrate Purify Substrate Impure Reagents->Purify Substrate Remove poisons Optimize Temperature Optimize Temperature Suboptimal Conditions->Optimize Temperature Increase rate Change Base/Solvent Change Base/Solvent Suboptimal Conditions->Change Base/Solvent Improve stability

Caption: Troubleshooting workflow for low yield.

Troubleshooting Steps:

  • Increase Catalyst Loading:

    • As a straightforward first step, try increasing the catalyst loading (e.g., from 1 mol% to 3 mol%). If the yield improves significantly, it suggests that catalyst deactivation is a key issue.

  • Reagent Purity:

    • Ensure the purity of your this compound. Impurities from the synthesis, such as residual starting materials or di-iodinated species, can interfere with the reaction.[7] Consider recrystallization or column chromatography if purity is in doubt.[8]

    Potential Impurity Effect on Reaction Purification Method
    Unreacted 3-iodo-1H-indoleMay compete in the reaction if not fully Boc-protected.Column Chromatography
    Di-iodinated indoleCan lead to undesired double-coupling products.Recrystallization/Chromatography
    Residual iodinating agentsCan oxidize and deactivate the catalyst.Aqueous wash followed by recrystallization
  • Reaction Temperature:

    • While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. If you suspect thermal instability, try running the reaction at a lower temperature for a longer period. Conversely, some challenging couplings may require higher temperatures to overcome activation barriers.[7]

Frequently Asked Questions (FAQs)

Q1: Is the Boc protecting group on the indole nitrogen stable under typical cross-coupling conditions?

A: The tert-butyloxycarbonyl (Boc) group is generally stable under the neutral or basic conditions used for most palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). However, it is sensitive to strong acids. Ensure that your reaction conditions do not generate acidic byproducts. The Boc group is advantageous as it prevents potential side reactions involving the acidic N-H proton of an unprotected indole.[7]

Q2: My reaction turns black. Does this signify catalyst poisoning?

A: The formation of a black precipitate, often referred to as "palladium black," is common in many palladium-catalyzed reactions and does not necessarily indicate a failed reaction.[9] It is the result of the agglomeration of Pd(0) species. While excessive and rapid formation of palladium black can indicate catalyst decomposition and loss of activity, a color change to dark brown or black is often normal for an active reaction.[9] Monitor the reaction by TLC or LC-MS to track the consumption of starting material, which is a more reliable indicator of catalyst activity.

Q3: Can I use this compound in a Sonogashira coupling? Are there special considerations?

A: Yes, this substrate is an excellent candidate for Sonogashira coupling due to the reactive aryl iodide. The primary consideration is potential poisoning of the palladium catalyst by the cyano group, as discussed above. Additionally, the copper co-catalyst (typically CuI) used in Sonogashira reactions can also be sensitive.

Experimental Protocol: Sonogashira Coupling

Start Start Inert Atmosphere 1. Setup under Inert Atmosphere Start->Inert Atmosphere Add Reagents 2. Add Indole, Alkyne, Pd Catalyst, CuI Inert Atmosphere->Add Reagents Add Solvent & Base 3. Add Degassed Solvent and Base (e.g., Et3N) Add Reagents->Add Solvent & Base Heat Reaction 4. Heat to desired temperature Add Solvent & Base->Heat Reaction Monitor 5. Monitor by TLC/LC-MS Heat Reaction->Monitor Workup 6. Aqueous Workup & Extraction Monitor->Workup Purify 7. Column Chromatography Workup->Purify End End Purify->End

Caption: General workflow for Sonogashira coupling.

Step-by-Step Methodology:

  • To a dry reaction vessel, add this compound (1 eq.), the terminal alkyne (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylethylamine).

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Q4: Between the iodide at the 3-position and the cyano group at the 5-position, which is more likely to cause catalyst poisoning?

A: Both can be problematic, but they act in different ways.

  • Cyanide poisoning is generally more severe and can completely shut down the catalytic cycle by forming very stable, inactive palladium complexes.[1][2][3][4] This is a form of irreversible poisoning.

  • Iodide inhibition is often a reversible or equilibrium process, where the formation of inactive dimers reduces the concentration of the active catalyst.[6] Modern catalyst systems are often robust enough to overcome this inhibition.

Therefore, while both should be considered, cyanide-related deactivation is typically the more critical issue to mitigate through rigorous anhydrous and oxygen-free conditions.

References

  • Grushin, V. V. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(15), 5216–5231. [Link]
  • PubMed. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. [Link]
  • R Discovery. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. [Link]
  • Springer Nature Research Communities. (2020). Iodide-enhanced palladium catalysis via formation of iodide-bridged binuclear palladium complex. [Link]
  • National Institutes of Health. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]
  • National Institutes of Health. (2014). Iodine Activation: A General Method for Catalytic Enhancement of Thiolate Monolayer-Protected Metal Clusters. [Link]
  • ResearchGate. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. [Link]
  • Reddit. (2017). I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
  • Organic Syntheses. (2024). A Two-Step Synthesis of 3,3-Dimethyl-2,3-dihydrobenzo[d]isothiazole 1,1-Dioxide (DMBS). [Link]

Sources

Effect of base on the efficiency of Suzuki coupling with tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction with tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-C bond formation on this functionalized indole scaffold. The choice of base is a critical parameter that dictates not only the reaction's efficiency but also the integrity of the starting material and product. This guide provides in-depth, experience-driven answers to common challenges and offers robust protocols to ensure reproducible success.

The Central Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The base in a Suzuki-Miyaura reaction is not a mere spectator or acid scavenger; it is a pivotal activator in the catalytic cycle. Its primary function is to react with the organoboron species (R²-B(OH)₂) to form a more nucleophilic boronate complex (e.g., [R²-B(OH)₃]⁻)[1][2][3]. This "ate" complex possesses a higher electron density on the organic group (R²), which dramatically accelerates the transmetalation step—the transfer of the R² group from boron to the palladium center. Without an appropriate base, this step is often the rate-limiting bottleneck of the entire cycle.

Suzuki_Cycle cluster_caption Fig 1. The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Complex R¹-Pd(II)-X Ln OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_R1R2 R¹-Pd(II)-R² Ln Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Base_Interaction Boronate [R²-B(OH)₃]⁻ Base_Interaction->Boronate Activation Boronic_Acid R²-B(OH)₂ Boronic_Acid->Base_Interaction Boronate->Transmetalation Enters Cycle Base Base (e.g., OH⁻) Base->Base_Interaction

Caption: The pivotal role of the base in activating the boronic acid for transmetalation.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered when performing Suzuki coupling on this compound.

Q1: My reaction yield is very low, or I'm only recovering my starting material. What's the most likely cause related to the base?

A1: Low conversion is frequently tied to insufficient activation of the boronic acid. This can stem from several factors:

  • Base Strength: The chosen base may be too weak to effectively form the boronate complex. While very strong bases can cause other issues (see Q2), a base must be strong enough to deprotonate the boronic acid.

  • Solubility: This is a critical and often overlooked factor. If the inorganic base (e.g., K₃PO₄, K₂CO₃) is not at least partially soluble in the reaction medium, the reaction becomes a heterogeneous mixture where the solid-liquid phase transfer is extremely slow. The reaction essentially "stalls" because the base cannot interact with the boronic acid in the solution. Adding a co-solvent like water is standard practice to dissolve the base and facilitate the reaction[4].

  • Protodeboronation: This is a common side reaction where the boronic acid reacts with a proton source (often water or alcohol solvents) to cleave the C-B bond, rendering it inactive for cross-coupling[5][6]. A base that is too strong or reaction conditions that are too harsh (high temperature, prolonged time) can accelerate this process.

Q2: I'm observing significant decomposition of my starting material, specifically the loss of the Boc protecting group. How can I prevent this?

A2: The tert-butyl carboxylate (Boc) group on your indole is an ester, which is susceptible to hydrolysis under basic conditions. This is the primary challenge with this specific substrate.

  • Avoid Strong Hydroxide Bases: Bases like NaOH, KOH, or Ba(OH)₂ should be avoided as they will rapidly cleave the Boc group, especially at elevated temperatures.

  • Favor Milder Bases: The most successful strategies employ milder inorganic bases. Tripotassium phosphate (K₃PO₄) is an excellent first choice as it is effective in activating the boronic acid but generally compatible with base-labile groups. Potassium carbonate (K₂CO₃) is another good option. Cesium carbonate (Cs₂CO₃) is often very effective but can be more basic and is more expensive[7].

  • Consider Fluoride Sources: For substrates that are extremely sensitive, potassium fluoride (KF) can be used. It activates the boronic acid by forming a fluoroborate species, often under less basic conditions than carbonates or phosphates[2][4].

  • Control Temperature and Reaction Time: Even with milder bases, prolonged heating can lead to slow hydrolysis. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize product and starting material degradation.

Q3: What are the pros and cons of common bases for this reaction?

A3: The choice of base involves a trade-off between reactivity and the potential for side reactions. The following table summarizes common choices for sensitive substrates like yours.

BaseFormulaStrengthProsCons
Potassium PhosphateK₃PO₄ModerateExcellent reactivity, good solubility in aqueous mixtures, generally compatible with base-labile groups like esters[8].Can be hygroscopic; requires careful handling.
Potassium CarbonateK₂CO₃ModerateInexpensive, widely available, and effective for many couplings[7][9].Can be less effective for challenging couplings compared to K₃PO₄ or Cs₂CO₃.
Cesium CarbonateCs₂CO₃StrongHighly effective, often increases reaction rates and yields. Good solubility in many organic solvents.Expensive. Its higher basicity increases the risk of Boc-group hydrolysis[7].
Sodium CarbonateNa₂CO₃ModerateA cost-effective and commonly used base[9][10].Often requires higher temperatures or longer reaction times than its potassium or cesium counterparts.
Potassium FluorideKFWeakIdeal for protecting base-sensitive functional groups[2].Reactions can be significantly slower than with carbonate or phosphate bases[4].

Q4: I see homocoupling of my boronic acid (R²-R²) as a major byproduct. How does the base influence this?

A4: Homocoupling, also known as the Glaser-type coupling of the boronic acid, is a common side reaction. It is often promoted by the presence of oxygen and can be influenced by the reaction conditions. While the base's role isn't always direct, an inefficient primary Suzuki cycle can make side reactions more competitive. If the transmetalation step is slow due to a poor choice of base, the palladium catalyst may participate in alternative catalytic cycles that lead to homocoupling[6]. Ensuring your chosen base is effective at promoting the main cross-coupling pathway is the best way to minimize this byproduct. Additionally, thoroughly degassing your reaction mixture to remove oxygen is crucial.

Experimental Design and Protocols

A systematic approach is key to optimizing your reaction. The following workflow and protocol provide a robust starting point.

Troubleshooting_Flowchart Start Reaction Start: Low Yield or SM Decomposition Check_Boc Is the Boc group cleaved? (Check by LC-MS) Start->Check_Boc Action_Boc Switch to a milder base: 1. K₃PO₄ 2. K₂CO₃ 3. KF Lower temperature. Check_Boc->Action_Boc Yes Check_Solubility Is the base fully dissolved? (Using aqueous co-solvent) Check_Boc->Check_Solubility No Yes_Boc YES No_Boc NO Action_Sol Increase water content or switch to a more soluble base (e.g., Cs₂CO₃ if compatible). Check_Solubility->Action_Sol No Check_Catalyst Screen Catalyst/Ligand (e.g., Buchwald ligands like SPhos) and re-optimize base. Check_Solubility->Check_Catalyst Yes Yes_Sol YES No_Sol NO

Caption: Troubleshooting workflow for optimizing the Suzuki coupling reaction.

Optimized Protocol for Suzuki Coupling of this compound

This protocol uses K₃PO₄, a base known for its high efficacy and compatibility with ester functionalities.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous fine powder (3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

Procedure:

  • Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Pre-mixing (Optional but Recommended): In a separate, small vial, dissolve Pd(OAc)₂ and the SPhos ligand in a small amount of 1,4-dioxane. Stir for 5 minutes at room temperature.

  • Solvent Addition and Degassing: Add 1,4-dioxane and water to the main reaction vial (a common ratio is 4:1 to 5:1 dioxane:water). Bubble argon or nitrogen gas through the stirred solution for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Using a syringe, add the pre-mixed catalyst solution to the degassed reaction mixture under a positive pressure of inert gas.

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (start with 80-90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the disappearance of the starting iodo-indole.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2014). Helvetica Chimica Acta. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Suzuki reaction. Wikipedia. [Link]
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005). Journal of the American Chemical Society. [Link]
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – A European Journal. [Link]
  • Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. (2019). Journal of Chemical Sciences. [Link]
  • Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. (2025). Ursinus College Digital Commons. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies. (2007). The Journal of Organic Chemistry. [Link]
  • Table 2 : The effect of various bases on the Suzuki coupling reaction a.
  • Common Byproducts in Suzuki Coupling. YouTube. [Link]
  • Effect of different bases on the Suzuki reaction.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances. [Link]
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Optimization of Suzuki-Miyaura coupling reaction.
  • Effect of different bases on the Suzuki-Miyaura coupling a.
  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
  • The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
  • How can I solve my problem with Suzuki coupling?
  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][11]-Fused Indole Heterocycles.

Sources

Technical Support Center: Troubleshooting Premature Boc Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that unexpected results can be a significant roadblock in a multi-step synthesis. One of the most common yet frustrating issues is the premature cleavage of the tert-butyloxycarbonyl (Boc) protecting group. This guide is designed to provide you with in-depth, field-proven insights to diagnose, troubleshoot, and prevent this issue, ensuring the integrity of your synthetic pathway.

Section 1: Understanding Boc Group Lability

The Boc group is favored for its general stability and facile, acid-catalyzed removal.[1] However, this acid lability is precisely what can cause issues if not properly managed. The deprotection mechanism is initiated by protonation of the carbamate's carbonyl oxygen, followed by fragmentation to form a stable tert-butyl cation and an unstable carbamic acid, which then decarboxylates to release the free amine.[2][3][4] Understanding the factors that can inadvertently trigger this cascade is the first step in preventing it.

Mechanism of Acid-Catalyzed Boc Deprotection

Caption: Acid-catalyzed cleavage of a Boc-protected amine.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common scenarios leading to unintentional Boc deprotection.

Q1: My Boc group was unexpectedly cleaved during my reaction. What are the most likely causes?

A1: Premature Boc cleavage is almost always due to unintended acidic conditions, which can arise from several sources:

  • Acidic Reagents: The most obvious cause is the presence of Brønsted or Lewis acids in your reaction mixture. Reagents that are salts of strong acids and weak bases (e.g., NH₄Cl) can create a sufficiently acidic environment.

  • Lewis Acid Catalysts: Many metal catalysts (e.g., ZnCl₂, AlCl₃, FeCl₃) are Lewis acids that can coordinate to the Boc group's carbonyl oxygen and initiate cleavage.[5][6]

  • Acidic Solvents or Impurities: Solvents like chloroform can degrade to produce trace amounts of HCl. Similarly, reagents may contain acidic impurities from their manufacturing process.

  • Elevated Temperatures: While generally stable at moderate temperatures, the Boc group can be removed thermally, often at temperatures above 100°C, especially in protic solvents.[7][8][9]

  • Acidic Workup: Standard aqueous workups using dilute acids (e.g., 0.5M - 1M HCl) to remove basic impurities can easily cleave the Boc group if the contact time is too long or the concentration is too high.[10]

Q2: I need to use a Lewis acid in my reaction. How can I prevent it from cleaving my Boc group?

A2: This is a common challenge. The Lewis acidity of the catalyst is the primary driver of deprotection.[5]

  • Choose a Milder Lewis Acid: The reactivity follows the hardness/softness of the acid. Hard Lewis acids like AlCl₃ are very effective at Boc removal, while softer acids may be more compatible.[6][11] Consider screening alternatives if your desired transformation allows.

  • Lower the Reaction Temperature: Lewis acid-mediated cleavage is temperature-dependent. Running the reaction at 0°C or below can significantly slow the rate of deprotection relative to your main reaction.

  • Use Stoichiometric Control: While many Lewis acids are used catalytically, for Boc deprotection they often need to be used in stoichiometric amounts.[5] Using the minimum effective catalytic amount for your primary reaction can help preserve the Boc group.

  • Steric Hindrance: If the substrate is sterically hindered around the Boc-protected amine, this can slow the rate of Lewis acid coordination and subsequent cleavage.

Q3: My reaction requires heating. At what temperature should I become concerned about thermal Boc deprotection?

A3: Thermal deprotection is highly dependent on the solvent and substrate, but significant cleavage is generally not observed at temperatures below 80°C in neutral, aprotic solvents.[12]

  • Protic vs. Aprotic Solvents: Deprotection occurs more readily at lower temperatures in protic solvents (e.g., water, alcohols) compared to aprotic solvents (e.g., toluene, dioxane).[8] Some reports show deprotection in boiling water.[13]

  • Flow Chemistry: Recent studies in continuous flow reactors have shown that thermal deprotection can be efficient at temperatures of 150°C and above, with residence time being a key parameter.[14]

  • Recommendation: If your reaction requires temperatures above 100°C, it is crucial to monitor for deprotection. Consider running a control experiment where you heat your Boc-protected starting material under the reaction conditions (minus a key reagent) to assess its stability.

Q4: How can I perform an aqueous workup to remove other impurities without cleaving the Boc group?

A4: The key is to avoid prolonged exposure to acidic conditions.

  • Use a Buffered Wash: Instead of a dilute acid wash, use a mildly acidic buffer, such as a saturated solution of ammonium chloride (NH₄Cl), which has a pH of ~4.5-5.5.

  • Use a Weak Base Wash: The Boc group is highly stable to basic conditions.[15][16] A wash with a weak base like saturated sodium bicarbonate (NaHCO₃) solution is a safe and effective way to neutralize any trace acid from the reaction and remove acidic byproducts.

  • Minimize Contact Time: If a dilute acid wash is unavoidable, perform it quickly at 0°C and immediately follow with a neutralizing NaHCO₃ wash.[10] Do not let the layers sit in the separatory funnel for an extended period.

Q5: How can I monitor my reaction for premature deprotection?

A5: Regular monitoring is critical for troubleshooting.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. The deprotected amine product will be significantly more polar than the Boc-protected starting material, resulting in a much lower Rf value.[17] Staining with a ninhydrin solution can help visualize the primary or secondary amine product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures, LC-MS provides definitive confirmation by showing the disappearance of the starting material's mass peak and the appearance of the deprotected product's mass peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool. The disappearance of the characteristic singlet for the nine tert-butyl protons around 1.4 ppm is a clear indicator of deprotection.[18]

Section 3: Preventative Protocols & Best Practices

Protocol 1: General Reaction with a Sensitive Boc-Protected Substrate

This protocol incorporates best practices to minimize the risk of premature deprotection.

  • Reagent & Solvent Purity: Ensure all reagents are of high purity and free from acidic contaminants. Use anhydrous solvents, as adventitious water can facilitate hydrolysis of some reagents to form acids.[5]

  • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the formation of acidic species from solvent or reagent degradation.

  • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Add reagents slowly at a low temperature (e.g., 0°C) to control any potential exotherms.

  • pH Monitoring: If the reaction allows, you can use wetted pH paper to test the vapor in the headspace of the reaction flask to get a crude indication of the reaction's acidity.

  • Reaction Monitoring: At regular intervals (e.g., every 30-60 minutes), withdraw a small aliquot of the reaction mixture, quench it immediately in a vial containing saturated NaHCO₃ solution, extract with a suitable organic solvent (e.g., ethyl acetate), and analyze by TLC or LC-MS.

  • Non-Acidic Workup: Upon reaction completion, cool the mixture to 0°C. Quench the reaction by slowly adding a saturated solution of NaHCO₃ or another suitable weak base until gas evolution ceases.

  • Extraction: Extract the product with an appropriate organic solvent. Wash the combined organic layers with water and then brine to remove inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Data & Quick Reference Table

The stability of the Boc group is highly condition-dependent. This table provides a general guide.

Condition/ReagentStability of Boc GroupNotes & Causality
Strong Brønsted Acids
Trifluoroacetic Acid (TFA)Very LabileStandard deprotection condition; cleavage is often complete within minutes to hours at room temperature.[19][]
HCl (e.g., 4M in Dioxane)Very LabileAnother standard deprotection method, often used as an alternative to TFA.[21]
Formic/Acetic AcidModerately StableCleavage is slow; often requires elevated temperatures or prolonged reaction times.
Lewis Acids
AlCl₃, FeCl₃, TiCl₄LabileHard Lewis acids readily coordinate to the carbonyl and promote cleavage.[5][6]
ZnBr₂, SnCl₄Moderately LabileMilder Lewis acids; may allow for selective reactions in the presence of a Boc group, especially at low temperatures.[5]
Bases
NaOH, K₂CO₃, PiperidineVery StableThe Boc group is resistant to basic hydrolysis and amine bases, forming an orthogonal pair with base-labile groups like Fmoc.[2][15]
Temperature
< 80 °C (Aprotic Solvent)Generally StableThermal deprotection is typically slow at these temperatures.
> 100 °CPotentially LabileThe risk of thermal cleavage increases significantly, especially in protic or ionic liquid solvents.[8][22]
Other
Catalytic Hydrogenation (H₂, Pd/C)Very StableOrthogonal to protecting groups like Cbz (benzyloxycarbonyl) which are removed by hydrogenolysis.[2][4]

Section 4: Visual Troubleshooting Workflow

If you observe premature deprotection, use this decision tree to diagnose the root cause.

TroubleshootingWorkflow start Premature Deprotection Observed (TLC/LCMS) check_reagents Are any reagents or catalysts acidic? start->check_reagents check_temp Is reaction temperature > 80°C? check_reagents->check_temp No sol_lewis_acid Action: Lower Temp, Use Milder Lewis Acid, Reduce Stoichiometry check_reagents->sol_lewis_acid Yes check_workup Was an acidic workup used? check_temp->check_workup No sol_temp Action: Lower Temp, Run Stability Control Exp. check_temp->sol_temp Yes check_solvent Are solvents/reagents old or potentially impure? check_workup->check_solvent No sol_workup Action: Use NaHCO3 or Buffered Wash Instead check_workup->sol_workup Yes sol_solvent Action: Use Fresh, High-Purity Materials check_solvent->sol_solvent Yes end Problem Identified check_solvent->end No (Consult Specialist) sol_lewis_acid->end sol_temp->end sol_workup->end sol_solvent->end

Caption: A decision tree for troubleshooting Boc deprotection.

References

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
  • YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. [Link]
  • Fisher Scientific. Amine Protection / Deprotection. [Link]
  • Chemistry Steps. Boc Protecting Group for Amines. [Link]
  • ResearchGate. (2024).
  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
  • Master Organic Chemistry. (2018).
  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Lewis Acids. [Link]
  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?[Link]
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
  • Reddit. (2014). Removal of Boc protecting group as workup?[Link]
  • RSC Publishing. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. [Link]
  • ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?[Link]
  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?[Link]
  • Synthesis. (1999). Lewis Acid-Mediated Selective Removal of N-tert-Butoxycarbonyl Protective Group (t-Boc). [Link]
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]
  • ResearchGate. (2016). How to confirm BOC deprotection by TFA ?[Link]
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Thermal Methods. [Link]
  • Taylor & Francis Online. (1996).
  • Reddit. (2022). BOC deprotection under basic conditions in anion-exchange HPLC?[Link]

Sources

Technical Support Guide: Column Chromatography Purification of 3-Substituted 5-Cyanoindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-substituted 5-cyanoindoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific class of heterocyclic compounds. The unique electronic and structural features of 5-cyanoindoles—namely the polar cyano group and the potentially acid-sensitive indole core—necessitate specialized purification strategies. This document provides in-depth, field-tested solutions to common problems in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions and strategic decisions you'll face before starting your purification.

Q1: What is the best stationary phase for purifying 3-substituted 5-cyanoindoles on a column?

The choice of stationary phase is critical and depends primarily on the stability of your specific indole derivative.

  • Standard Silica Gel: For most applications, standard, slightly acidic silica gel is the default choice due to its high resolving power for a wide range of compound polarities.[1][2] It is the ideal starting point for developing your purification method.

  • Deactivated (Neutralized) Silica Gel: The indole nucleus can be sensitive to the acidic nature of standard silica gel, leading to degradation, which manifests as streaking on a TLC plate or low recovery from a column.[3] If you observe such phenomena, you should use deactivated silica gel. This is typically prepared by treating standard silica with a base, most commonly triethylamine (TEA), to neutralize the acidic silanol groups on the surface.[3][4][5]

  • Alternative Stationary Phases:

    • Alumina (Neutral or Basic): A suitable alternative for acid-sensitive or basic compounds.[6] However, its selectivity is different from silica, so your solvent system will need to be re-optimized.

    • Reversed-Phase (C18) Silica: Best for highly polar indoles that do not move from the baseline on silica gel even with highly polar solvent systems.[6] In reversed-phase chromatography, the elution order is inverted: the most polar compounds elute first.[6]

Q2: How do I select the right mobile phase (solvent system) for my column?

The mobile phase is optimized using Thin-Layer Chromatography (TLC) before committing to a preparative column.[7] The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2-0.3 .[7]

  • Step 1: Polarity Assessment with TLC. Start with a common solvent mixture, such as ethyl acetate/hexanes.[8] Spot your crude reaction mixture on a TLC plate and develop it.

    • If the desired spot is at the baseline (Rf ≈ 0), the solvent is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).[9]

    • If the spot is at the solvent front (Rf ≈ 1), the solvent is too polar. Decrease the proportion of the polar solvent.[9]

  • Step 2: Fine-Tuning. Adjust the solvent ratio until the desired Rf is achieved. The 5-cyano group imparts significant polarity, so you will likely require a higher percentage of the polar solvent component compared to non-functionalized indoles.

  • Step 3: Consider a Modifier. If streaking or poor spot shape is observed on TLC, it may indicate decomposition or strong interaction with the silica. Adding a small amount (0.5-2%) of triethylamine (TEA) to the mobile phase can dramatically improve the chromatography of acid-sensitive or basic indoles.[4][10]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during the column chromatography process.

Problem 1: My compound is degrading on the column, leading to low yield and impure fractions.

This is the most common issue with indole derivatives.

  • Primary Cause: The acidic surface of standard silica gel is likely catalyzing the decomposition of your indole.[3]

  • Solution 1: Deactivate the Silica Gel. Before running the column, flush the packed silica gel with your chosen mobile phase containing 1-3% triethylamine (TEA).[3][4] This neutralizes the acidic sites. After this pre-treatment, you can run the column with the same TEA-containing eluent.

  • Solution 2: Perform a Stability Test. To confirm silica-induced degradation, run a 2D TLC. Spot your compound in one corner of a square TLC plate, run it, dry the plate, rotate it 90 degrees, and run it again in the same solvent.[3] If the compound is stable, you will see a single spot on the diagonal. The appearance of off-diagonal spots confirms decomposition.[3]

  • Solution 3: Switch to a Milder Stationary Phase. If deactivation is insufficient, switch to neutral alumina or Florisil.[6]

Problem 2: I have poor separation between my product and an impurity, even though they look separate on TLC.
  • Cause A: Column Overloading. You may have loaded too much crude material onto the column. A general rule is to load 1-5% of crude material by weight relative to the silica gel (e.g., 1-5 g of crude on 100 g of silica).[10]

  • Solution A: Reduce the sample load or use a larger column.[10]

  • Cause B: Improper Column Packing. Air bubbles, cracks, or an uneven silica bed will lead to poor separation.

  • Solution B: Ensure you are using a proper slurry packing method to create a homogenous, dense bed of silica.[11] Tapping the column gently as the silica settles helps to remove air pockets.[1]

  • Cause C: Inefficient Elution Method. An isocratic (single solvent mixture) elution may not be sufficient for a difficult separation.

  • Solution C: Use a gradient elution . Start with a less polar solvent system where your compound has a very low Rf (e.g., <0.1).[4] Gradually and systematically increase the polarity of the mobile phase during the run.[12][13] This sharpens the elution bands and can resolve closely running spots.

Problem 3: My compound won't elute from the column (Rf ≈ 0).
  • Cause: The mobile phase is not polar enough to displace your highly polar 5-cyanoindole from the silica gel.[10]

  • Solution 1: Increase Mobile Phase Polarity. Systematically increase the percentage of your polar solvent (e.g., from 20% ethyl acetate to 50% or higher). If that is insufficient, switch to a more polar solvent system altogether, such as methanol in dichloromethane.[14]

  • Solution 2: Consider Reversed-Phase Chromatography. If your compound is exceptionally polar, it may be better suited for reversed-phase (C18) chromatography, where a polar mobile phase (like water/acetonitrile) is used.[6]

Problem 4: How do I visualize the colorless compound in my collected fractions?
  • Method 1: UV Light. Indoles are strongly UV-active due to their aromatic structure. Spot the collected fractions on a TLC plate that contains a fluorescent indicator (F254). The compound will appear as a dark spot under a 254 nm UV lamp.

  • Method 2: Staining. If UV is not sensitive enough or for confirmation, use a chemical stain. After spotting fractions on a TLC plate, dip it into a staining solution and gently heat.

    • p-Anisaldehyde Stain: A good general-purpose stain that gives a range of colors for different functional groups.[15]

    • Ehrlich's Reagent (p-Dimethylaminobenzaldehyde): A highly specific stain for indoles, typically producing pink, purple, or blue spots.[15][16]

    • Potassium Permanganate (KMnO₄): A universal stain for most organic compounds, which appear as yellow-brown spots on a purple background.[17]

Section 3: Data & Visualization

Table 1: Common Solvents for Normal Phase Chromatography

This table, ordered by increasing polarity, can guide your selection of a mobile phase.

SolventPolarity IndexTypical Use
Hexane / Petroleum Ether0.1Primary non-polar component
Toluene2.4Non-polar component, can alter selectivity
Dichloromethane (DCM)3.1Medium polarity, often used with hexanes
Diethyl Ether2.8Polar modifier, less polar than EtOAc
Ethyl Acetate (EtOAc)4.4Most common polar component with hexanes
Acetone5.1Stronger polar modifier
Methanol (MeOH)5.1Very polar, used in small % with DCM for highly polar compounds

Data synthesized from various chromatography guides.[8]

Diagram 1: General Purification Workflow

This diagram outlines the logical steps from crude material to purified compound.

G cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation Crude Crude 3-Substituted 5-Cyanoindole TLC 1. Optimize Solvent System via TLC Crude->TLC Stab_Test 2. (Optional) Perform 2D TLC Stability Test TLC->Stab_Test Pack 3. Pack Column (Slurry Method) Stab_Test->Pack Load 4. Load Sample (Dry or Wet) Pack->Load Elute 5. Elute with Optimized Solvent Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC (UV/Stain) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evap 9. Evaporate Solvent Combine->Evap Pure Pure Compound Evap->Pure

Caption: Workflow for purifying 5-cyanoindoles.

Diagram 2: Troubleshooting Tree for Low Yield

This decision tree helps diagnose the cause of poor recovery after chromatography.

G start Start: Low Yield After Column q1 Did you see streaking or new spots on TLC? start->q1 sol1 Likely Degradation on Silica Gel q1->sol1 Yes q2 Is compound visible at baseline of final TLC? q1->q2 No a1_yes YES a1_no NO fix1 Solution: - Use Deactivated Silica (add TEA) - Switch to Alumina sol1->fix1 sol2 Compound is too Polar and Stuck on Column q2->sol2 Yes sol3 Other Mechanical Loss: - Check for leaks - Ensure complete elution q2->sol3 No a2_yes YES a2_no NO fix2 Solution: - Increase eluent polarity (e.g., add MeOH) - Consider Reversed-Phase sol2->fix2

Caption: Decision tree for troubleshooting low yield.

Section 4: Key Experimental Protocols

Protocol 1: Preparation of Deactivated Silica Gel

This protocol is for researchers dealing with acid-sensitive indoles.[3][4]

  • Prepare the Eluent: Make your chosen mobile phase (e.g., 20% Ethyl Acetate in Hexanes). To this solution, add triethylamine (TEA) to a final concentration of 1-3% by volume.

  • Pack the Column: Prepare a slurry of standard silica gel in the TEA-containing eluent and pack your chromatography column as you normally would.

  • Flush the Column: Once packed, pass a volume of the TEA-containing eluent equal to the volume of the packed silica through the column.[3] Discard this initial solvent that passes through.

  • Ready for Use: The column's stationary phase is now deactivated and ready for sample loading and elution.

Protocol 2: Running a Step Gradient Elution

Use this protocol for mixtures containing compounds with a wide range of polarities.

  • Initial Elution: Begin eluting the column with a non-polar solvent system in which your target compound has an Rf value of 0.1 or less. Collect fractions and monitor by TLC.

  • First Polarity Increase: After eluting with 2-3 column volumes of the initial solvent, switch to a solvent mixture with a slightly higher polarity (e.g., increase ethyl acetate content by 5-10%).

  • Continue Stepwise: Continue eluting with 2-3 column volumes for each step, systematically increasing the polarity of the mobile phase. Monitor the fractions from each step carefully by TLC.

  • Elute Target Compound: Your target compound should elute in a sharp band when the solvent polarity is just right.

  • Final Flush: After your desired compound has been collected, you can flush the column with a very polar solvent (e.g., 100% ethyl acetate or 10% methanol/DCM) to remove any remaining highly polar impurities.

References

  • Department of Chemistry, University of Rochester.
  • University of California, Los Angeles (UCLA) Chemistry. TLC Stains. [Link]
  • Department of Chemistry, University of Rochester.
  • Reddit r/Chempros. Advice on neutralising silica gel for column chromatography of sensitive compounds?. [Link]
  • Biotage.
  • Reddit r/Chempros.
  • Chromedia. Introduction to Gradient Elution. [Link]
  • SlidePlayer. Gradient elution in HPLC – Fundamentals, instrumentation , methodology & and case studies. [Link]
  • ResearchGate.
  • EPFL.
  • YouTube. How To Neutralize Silica Gel?. [Link]
  • ChemicalDesk.Com.
  • Michigan State University Department of Chemistry. TLC stains. [Link]
  • ResearchGate.
  • Tlc solvent polarity. Tlc solvent polarity. [Link]
  • ResearchGate. How can I select a solvent system for highly polar compounds to elute in TLC and run column?. [Link]
  • University of York. Determining a solvent system. [Link]
  • PubMed. Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. [Link]
  • University of California, Irvine.
  • Wikipedia.
  • University of Toronto Scarborough.
  • Longdom Publishing.
  • YouTube.
  • Sorbead India.
  • Columbia University.
  • MDPI. C-H Functionalization of indoles and oxindoles through CDC reactions. [Link]
  • NIH.
  • YouTube.
  • Department of Chemistry, University of Rochester.
  • Frontiers. Editorial: Emerging heterocycles as bioactive compounds. [Link]
  • Reddit r/chemhelp.
  • PubMed. Overcoming Analytical Challenges for the Detection of 27 Cyanopeptides Using a UHPLC-QqQ-MS Method in Fish Tissues. [Link]
  • NIH. Overcoming Analytical Challenges for the Detection of 27 Cyanopeptides Using a UHPLC-QqQ-MS Method in Fish Tissues. [Link]
  • ResearchGate. Overcoming Analytical Challenges for the Detection of 27 Cyanopeptides Using a UHPLC-QqQ-MS Method in Fish Tissues. [Link]

Sources

Technical Support Center: Managing Exothermicity of Large-Scale Reactions with tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate, particularly when scaling reactions from the bench to pilot plant or full-scale production. The structural features of this molecule—an activated indole ring bearing both iodo and cyano groups—suggest its use in highly energetic transformations such as cross-coupling, cyanation, or further functionalization reactions. Managing the thermal profile of these reactions is paramount to ensuring operational safety, process stability, and final product quality.

This document provides in-depth, experience-driven guidance in a question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with reactions involving this compound?

A1: The primary hazard is a thermal runaway .[1][2] This occurs when the heat generated by the chemical reaction exceeds the heat removal capacity of the reactor.[2] This imbalance leads to an increase in the reaction temperature, which in turn exponentially accelerates the reaction rate, creating a dangerous feedback loop.[2][3]

Key contributing factors for this specific molecule include:

  • Highly Exothermic Desired Reactions: Reactions like Suzuki, Sonogashira, or Heck couplings, which are common for aryl iodides, are often significantly exothermic.

  • Potential for Unwanted Side Reactions: At elevated temperatures, undesired side reactions, such as decomposition or polymerization, can occur. These secondary reactions are often more exothermic than the intended reaction and can initiate a runaway.[4]

  • Accumulation of Unreacted Reagents: If a key reagent is added more quickly than it is consumed, it can accumulate in the reactor.[4][5] Any small increase in temperature can then cause this built-up material to react rapidly, releasing a large amount of energy very quickly. This is a recurring cause of industrial incidents.[4]

A thermal runaway can result in a rapid increase in pressure from boiling solvents or gaseous byproducts, potentially leading to a loss of containment, vessel rupture, explosion, and the release of toxic materials.[1][6][7]

Q2: We are scaling a reaction with this indole from 10 g to 1 kg. What is the most critical change we need to account for?

A2: The most critical change is the dramatic decrease in the surface-area-to-volume ratio .[1][4]

  • Heat Generation is proportional to the volume of the reactants (a cubic function, r³).

  • Heat Removal is proportional to the heat transfer surface area of the reactor (a square function, r²).

As you scale up, the volume increases much faster than the surface area available for cooling.[4][8] A reaction that was easily managed in a laboratory flask with a simple ice bath can become dangerously uncontrollable in a large reactor, even with a powerful jacketed cooling system.[1] Therefore, you cannot assume that the temperature control observed at the small scale will be replicated at the large scale. A thorough thermal hazard assessment is not just recommended; it is essential.[9][10][11]

Q3: How can we quantitatively assess the thermal risk before performing a large-scale run?

A3: A multi-step, data-driven approach is necessary to quantify thermal risk.[10][11][12]

  • Thermal Screening (DSC/TGA): Start by using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) on all reactants, intermediates, and the final product.[13][14][15] These techniques use very small sample sizes to screen for thermal instability and decomposition onset temperatures.[13][14][16] This data helps identify the maximum safe operating temperature.

  • Reaction Calorimetry (RC1/ARC): Perform the reaction in a specialized reaction calorimeter (RC).[17][18][19] This instrument mimics the conditions of a plant reactor and provides critical data.[17][20]

    • Heat of Reaction (ΔHrxn): The total energy released per mole.

    • Heat Flow Profile: The rate of heat generation over time. This helps identify the most energetic phases of the reaction.

    • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were lost. This is calculated from the heat of reaction and the heat capacity of the reaction mixture. A high ΔTad is a major red flag for a potential runaway.[17][20]

    • Accumulation of Reactants: Calorimetry can quantify the amount of unreacted reagent during dosing, which is a key indicator of risk.[17]

  • Gas Evolution Measurement: Equip the reaction calorimeter with pressure sensors and/or a gas flow meter to quantify the volume and rate of any off-gassing.[20] This is critical for designing appropriate venting and emergency relief systems.

Q4: What are the best process control strategies for managing the exotherm of a semi-batch reaction with this compound?

A4: For semi-batch processes, where one reagent is added over time to the reactor, the goal is to ensure the rate of heat generation is always lower than the rate of heat removal . The best strategy is often reagent-addition control .

This means the reaction rate is controlled by the rate at which you add the limiting reagent.[4] If the addition is stopped, the reaction should quickly cease.

  • Slow, Controlled Dosing: The addition rate of the most reactive component must be carefully calculated based on the reactor's cooling capacity, which is determined during process safety studies.[2][4]

  • Real-Time Temperature Monitoring: The batch temperature should be closely monitored. The dosing rate should be linked to the temperature via an automated control system. If the temperature exceeds a set limit, the addition must automatically stop.[5][21]

  • Avoid "Neat" Reactions: Do not perform large-scale reactions without a suitable solvent.[22] The solvent acts as a heat sink, increasing the overall heat capacity of the mixture and moderating temperature changes.[23]

  • Consider Flow Chemistry: For highly exothermic and rapid reactions, transitioning from batch to continuous flow processing can be an inherently safer design.[23] Microreactors have extremely high surface-area-to-volume ratios, allowing for near-instantaneous heat removal and precise temperature control.[2][23]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Action(s)
Temperature rises faster than expected during dosing. 1. Dosing rate is too high for the reactor's cooling capacity. 2. Insufficient cooling applied. 3. Accumulation of unreacted reagent followed by a sudden reaction.1. Immediately stop the addition of the reagent. 2. Apply maximum cooling to the reactor jacket. 3. If temperature continues to rise, prepare to execute the emergency quench procedure. 4. Re-evaluate the process based on calorimetry data to define a safer dosing profile.
A secondary, unexpected exotherm is observed after the main reaction is complete. 1. Decomposition of a product or intermediate. 2. A slow, consecutive side reaction. 3. Insufficient mixing leading to localized "hot spots" that initiate decomposition.1. Use DSC/ARC data to understand the decomposition profile of the reaction mixture. 2. Ensure the process temperature is well below the onset temperature of any decomposition. 3. Verify agitator speed and performance to ensure adequate heat transfer.
Reaction does not initiate at the expected temperature, leading to reagent accumulation. 1. Impurity in starting materials inhibiting the catalyst. 2. Insufficient catalyst activity or amount. 3. Incorrect reaction temperature (too low).1. Do NOT simply increase the temperature. This is a classic scenario for a runaway reaction.[6] 2. Safely quench the reaction. 3. Re-analyze all starting materials for purity. 4. Re-evaluate the catalyst loading and activity on a small, controlled laboratory scale.

Protocols & Methodologies

Protocol 1: Reaction Calorimetry Screening for a Suzuki Coupling

This protocol outlines a representative workflow for assessing the thermal hazards of a Suzuki coupling reaction involving this compound.

Objective: To determine the heat of reaction (ΔHrxn), maximum heat flow, and adiabatic temperature rise (ΔTad) for the reaction.

Equipment: Mettler-Toledo RC1e or similar reaction calorimeter.[16]

Procedure:

  • System Calibration:

    • Charge the reactor with the reaction solvent (e.g., Toluene/Water mixture).

    • Perform a heater calibration at the intended process temperature (e.g., 80°C) to determine the overall heat transfer coefficient (UA) and the heat capacity (Cp) of the system.

  • Reactant Charging (Batch Portion):

    • Charge the reactor with this compound, the boronic acid partner, and the solvent.

    • Begin stirring and heat the mixture to the target reaction temperature.

  • Catalyst and Base Addition:

    • Add the Palladium catalyst and the aqueous base solution (e.g., K₂CO₃).

  • Semi-Batch Dosing:

    • In a real-world scenario for a highly exothermic reaction, the most reactive component would be dosed slowly. For this example, we assume all reactants are charged initially to measure the total exotherm. In practice, the boronic acid or base might be dosed.

  • Isothermal Reaction:

    • Hold the reaction at a constant jacket temperature and record the heat flow data until the reaction is complete (heat flow returns to baseline).

  • Data Analysis:

    • Integrate the heat flow curve over time to calculate the total heat of reaction (Q).

    • Normalize Q by the moles of the limiting reactant to get ΔHrxn (in kJ/mol).

    • Calculate the adiabatic temperature rise: ΔTad = Q / (m * Cp).

  • Post-Reaction Analysis:

    • Take a sample for HPLC analysis to confirm reaction completion and product purity.

Visualizations

Thermal Hazard Assessment Workflow

This diagram illustrates the decision-making process for scaling up a chemical reaction based on key thermal safety data.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Calorimetry cluster_2 Phase 3: Risk Assessment A Literature Search & Structural Analysis B DSC/TGA Screening (Reactants, Products) A->B C Reaction Calorimetry (RC1) - Measure ΔHrxn, Heat Rate - Calculate ΔTad B->C D Adiabatic Calorimetry (ARC) - Measure Onset Temp - Time to Max Rate (TMR) C->D E Calculate MTSR (Max Temp of Synthesis Reaction) D->E F Is MTSR < Onset Temp from ARC? E->F G Go/No-Go Decision F->G No H Proceed with Scale-Up (Under strict controls) F->H Yes I I G->I Redesign Process (e.g., change solvent, lower temp, move to semi-batch or flow)

Caption: Decision workflow for thermal hazard assessment before scale-up.

References
  • Chemical Scale-Up Safety Guide. (n.d.). Scribd.
  • Calorimetry system: principles, types & applications. (n.d.). Syrris.
  • Scale-up Reactions. (2019, September 18). Division of Research Safety | Illinois.
  • Reaction Calorimetry. (n.d.).
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5).
  • Reaction Calorimetry. (n.d.). Prime Process Safety Center.
  • Scale Up Safety_FINAL. (2023, March 15). Stanford Environmental Health & Safety.
  • Control Strategies For Managing Exothermic Reactions In Flow. (2025, September 3). Patsnap Eureka.
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014, November 20). ACS Publications.
  • Information on the Reaction Calorimetry application. (n.d.). Syrris.
  • Reaction calorimetry: types, simple theory and application for kinetic study. (n.d.). ResearchGate.
  • Scaling Up Chemical Processes? Unlock Safety and Success. (n.d.). QES Academy.
  • Thermal Hazard Analysis: Rapid Investigation Techniques for Safety & Compliance. (n.d.).
  • Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
  • Safe Automated Dosing with Exothermic Reactions - Case Study. (2016, October 25). Pharma IQ.
  • Thermal Reaction Hazards – Your Problem? (n.d.). Stonehouse Process Safety.
  • Systematic Evaluation of Chemical Reaction Hazards. (n.d.). ioKinetic.
  • Runaway reactions, case studies, lessons learned. (n.d.). ARIA.
  • Chemical Reaction Hazard Testing. (n.d.). DEKRA Process Safety.
  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2022, January 26). MDPI.
  • Thermal Hazards Assessment (Allentown Lab). (n.d.). Intertek.
  • Exothermic Reaction Hazards. (2024, November 7). TSM TheSafetyMaster Private Limited.
  • This compound. (n.d.). AMERICAN ELEMENTS.
  • This compound. (n.d.). Matrix Fine Chemicals.
  • This compound. (n.d.). Lead Sciences.
  • Case Studies of Incidents in Runaway Reactions and Emergency Relief. (n.d.).
  • Incidents in the chemical industry due to thermal-runaway chemical reactions. (n.d.). IChemE.
  • Sustainable multicomponent indole synthesis with broad scope. (2022, July 21). University of Groningen.
  • Sustainable Multicomponent Indole Synthesis with Broad Scope. (n.d.). ResearchGate.

Sources

Technical Support Center: Impact of Solvent Choice on Cross-Coupling Reactions with tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is tailored for researchers, scientists, and drug development professionals working with tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate in cross-coupling reactions. The selection of an appropriate solvent is a critical parameter that significantly influences the outcome of these reactions. This is due to the specific electronic and steric characteristics of the substrate, namely the electron-withdrawing cyano group and the bulky tert-butoxycarbonyl (Boc) protecting group. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion. What are the potential causes and how can I improve the yield?

A1: Low or no conversion in Suzuki-Miyaura coupling with this substrate often stems from challenges in the oxidative addition of the palladium catalyst to the C-I bond and the subsequent transmetalation step. The electron-withdrawing nature of the 5-cyano group deactivates the C-I bond, making it less susceptible to oxidative addition. Additionally, the sterically demanding N-Boc group can hinder the catalyst's approach.

Troubleshooting Strategies:

  • Solvent Selection: The solvent system plays a crucial role in the success of the reaction.[1][2][3][4][5] A combination of a non-polar aprotic solvent, such as toluene or 1,4-dioxane, with a polar protic co-solvent like water or an alcohol is often beneficial. The aqueous phase is essential for dissolving the inorganic base, which facilitates the activation of the boronic acid.

  • Base Optimization: The choice of base can significantly impact the reaction rate. While weaker bases like potassium carbonate (K₂CO₃) are a good starting point, stronger bases such as cesium carbonate (Cs₂CO₃) can enhance the rate of transmetalation.

  • Ligand Selection: For this electron-deficient substrate, employing electron-rich and bulky phosphine ligands like SPhos or XPhos can promote the oxidative addition step and stabilize the active palladium catalyst.

  • Temperature Adjustment: Increasing the reaction temperature can help overcome the activation energy barrier for oxidative addition. However, it is important to monitor the reaction for potential thermal degradation of the starting material or product.

Q2: I am observing significant dehalogenation (protodeiodination) as a side reaction in my Heck coupling. How can I minimize this?

A2: Dehalogenation is a common side reaction in Heck couplings, where the aryl iodide is reduced to the corresponding arene. This occurs via the formation of a palladium-hydride species, which can arise from the base, solvent, or trace water.[6]

Troubleshooting Strategies:

  • Solvent Polarity: The polarity of the solvent can influence the extent of dehalogenation. Highly polar aprotic solvents like DMF and DMAc may promote this side reaction.[2] Switching to a less polar solvent such as acetonitrile (MeCN) or toluene can often suppress dehalogenation.

  • Base Selection: While strong organic bases like triethylamine (Et₃N) are commonly used, a weaker inorganic base like potassium carbonate (K₂CO₃) or a phosphate base can sometimes minimize the formation of palladium-hydride species.[6]

  • Reaction Additives: The addition of silver salts, such as silver carbonate (Ag₂CO₃), can act as halide scavengers and may reduce dehalogenation.

Q3: My Sonogashira coupling reaction is resulting in low yields and significant homocoupling of the alkyne (Glaser coupling). What modifications can I make?

A3: Low yields and the formation of alkyne homocoupling products in Sonogashira reactions are often attributed to the presence of oxygen and issues with the copper co-catalyst.

Troubleshooting Strategies:

  • Solvent and Base System: A common and effective solvent system is an amine base, such as triethylamine or diisopropylamine, often used in conjunction with a co-solvent like THF or toluene.[7] It is crucial to use freshly distilled and thoroughly degassed amines to minimize dissolved oxygen.

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst. However, in cases where Glaser coupling is a significant issue, a copper-free Sonogashira protocol may be advantageous.[8][9][10]

  • Rigorous Degassing: The complete removal of oxygen from the reaction mixture is critical to prevent oxidative homocoupling. This can be achieved by multiple freeze-pump-thaw cycles or by sparging the solvent with an inert gas (argon or nitrogen) for an extended period.

  • Ligand Addition: While many Sonogashira couplings are performed without an additional ligand, the introduction of a phosphine ligand can sometimes stabilize the palladium catalyst and improve the yield, particularly with challenging substrates.

Impact of Solvents on Cross-Coupling Outcomes

The following table provides a general overview of how different solvents can affect the outcome of cross-coupling reactions with this compound.

Solvent Polarity Primary Application Potential Considerations for the Substrate
TolueneNon-polarSuzuki, Heck, SonogashiraMay require a polar co-solvent to ensure base solubility in Suzuki reactions.
1,4-DioxaneModerately PolarSuzukiEffective, but can form explosive peroxides upon storage.
DMFPolar AproticHeck, SonogashiraCan promote dehalogenation in Heck reactions; may need to be used with caution.[2]
DMAcPolar AproticHeckSimilar to DMF, can favor side reactions.
Acetonitrile (MeCN)Polar AproticHeckOften a good choice for minimizing dehalogenation.
THFModerately PolarSuzuki, SonogashiraA versatile and generally good solvent choice.
WaterPolar ProticSuzuki (as a co-solvent)Essential for dissolving inorganic bases in Suzuki reactions.

Exemplary Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

Objective: To achieve high yield in the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene/Ethanol/Water (3:1:1 mixture, degassed)

Procedure:

  • Combine this compound, the arylboronic acid, and K₂CO₃ in a flame-dried Schlenk flask.

  • Evacuate and backfill the flask with argon (3 cycles).

  • Add Pd(PPh₃)₄ under a positive pressure of argon.

  • Add the degassed toluene/ethanol/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Heck Coupling with Suppression of Dehalogenation

Objective: To minimize the dehalogenation side product in the Heck coupling with an acrylate.

Materials:

  • This compound (1.0 equiv)

  • Alkyl acrylate (1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • P(o-tolyl)₃ (0.04 equiv)

  • Et₃N (2.0 equiv)

  • Acetonitrile (MeCN, degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, Pd(OAc)₂, and P(o-tolyl)₃.

  • Evacuate and backfill the flask with argon (3 cycles).

  • Add degassed acetonitrile, followed by the alkyl acrylate and triethylamine.

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and filter through a plug of Celite, rinsing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Flowchart start Low Yield or Side Reactions check_solvent Is the solvent optimal? start->check_solvent check_base Is the base appropriate? check_solvent->check_base Yes adjust_solvent Modify solvent system (e.g., polarity, co-solvent) check_solvent->adjust_solvent No check_ligand Is the ligand suitable? check_base->check_ligand Yes adjust_base Screen alternative bases (strength, type) check_base->adjust_base No check_temp Is the temperature correct? check_ligand->check_temp Yes adjust_ligand Try different ligands (e.g., bulkier, more electron-rich) check_ligand->adjust_ligand No adjust_temp Optimize reaction temperature check_temp->adjust_temp No success Improved Outcome check_temp->success Yes adjust_solvent->check_base adjust_base->check_ligand adjust_ligand->check_temp adjust_temp->success

Caption: A systematic workflow for troubleshooting cross-coupling reactions.

References

  • Title: Solvent effects in palladium catalysed cross-coupling reactions Source: Green Chemistry URL:[Link]
  • Title: Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online Source: White Rose University Consortium URL:[Link]
  • Title: Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings Source: N
  • Title: Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species Source: ResearchG
  • Title: Solvent coordination to palladium can invert the selectivity of oxidative addition Source: Chemical Science URL:[Link]
  • Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: RSC Publishing URL:[Link]
  • Title: Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings Source: ResearchG
  • Title: A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions Source: Organic Chemistry Portal URL:[Link]
  • Title: Troubleshooting a difficult Heck reaction : r/Chempros Source: Reddit URL:[Link]
  • Title: Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol Source: KAUST Repository URL:[Link]
  • Title: Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions Source: MDPI URL:[Link]
  • Title: Indole Synthesis via Sonogashira Coupling with 2-Bromoanilines Source: ResearchG
  • Title: Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac Source: Semantic Scholar URL:[Link]

Sources

Validation & Comparative

tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate vs tert-butyl 5-cyano-3-bromo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Synthetic Strategy: tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate vs. tert-Butyl 5-cyano-3-bromo-1H-indole-1-carboxylate

For researchers and drug development professionals, the selection of building blocks is a critical decision that dictates the efficiency, robustness, and overall success of a synthetic campaign. The Boc-protected 5-cyano-3-haloindole scaffold is a valuable intermediate for accessing a wide range of biologically active molecules. This guide provides an in-depth, data-supported comparison between the iodo- and bromo-variants of this key intermediate, offering field-proven insights to inform strategic choices in reaction design and optimization.

The Decisive Factor: The Carbon-Halogen Bond

At the heart of the performance difference between this compound and its bromo-analogue lies the fundamental nature of the carbon-halogen (C-X) bond. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthesis, is predominantly governed by the C-X bond dissociation energy.[1]

The carbon-iodine (C-I) bond is inherently longer and weaker than the carbon-bromine (C-Br) bond. This is due to the larger atomic radius of iodine and less effective orbital overlap with carbon compared to bromine.

BondBond Dissociation Energy (kJ/mol)
C-Br~285
C-I~213
(Data sourced from representative values for aryl halides)[2][3]

This difference in bond strength has profound implications for the rate-determining step in most palladium catalytic cycles: oxidative addition .[4][5] The weaker C-I bond requires a lower activation energy to be cleaved by the low-valent palladium catalyst, leading to significantly faster reaction rates and often allowing for milder reaction conditions.[6][7] Consequently, the general reactivity trend for aryl halides is firmly established as: I > Br > Cl >> F .[1][8]

The Palladium Catalytic Cycle: A Mechanistic View

To understand the practical consequences of this reactivity difference, we must examine the mechanism of a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[9] The oxidative addition of the aryl halide to the Pd(0) catalyst is the first and often the slowest step, thereby dictating the overall efficiency of the cycle.

Palladium_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar-Pd(II)-X L₂ (Oxidative Adduct) pd0->pd2_complex Oxidative Addition (Rate-Determining Step) pd2_trans Ar-Pd(II)-R L₂ pd2_complex->pd2_trans Transmetalation (with R-B(OR)₂) pd2_trans->pd0 Reductive Elimination product Ar-R (Product) pd2_trans->product Forms ar_i Ar-I (tert-butyl 5-cyano-3-iodo-1H- indole-1-carboxylate) ar_i->pd0 Faster Rate Milder Conditions ar_br Ar-Br (tert-butyl 5-cyano-3-bromo-1H- indole-1-carboxylate) ar_br->pd0 Slower Rate Forcing Conditions

The Palladium Catalytic Cycle for Suzuki-Miyaura Coupling.

Performance in Key Cross-Coupling Reactions: A Comparative Analysis

The superior reactivity of the 3-iodoindole derivative translates into tangible advantages across a range of essential synthetic transformations. The following data, based on representative literature examples for haloindoles, illustrates the typical performance differences.[10][11][12][13]

ReactionCoupling PartnerCatalyst SystemConditions (Iodo-Indole)Yield (Iodo-Indole)Conditions (Bromo-Indole)Yield (Bromo-Indole)
Suzuki-Miyaura Phenylboronic AcidPd(dppf)Cl₂, K₂CO₃80 °C, 2 hours95%100 °C, 8 hours88%
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NRoom Temp, 4 hours92%60 °C, 12 hours81%
Heck n-Butyl AcrylatePd(OAc)₂, P(o-tol)₃, Et₃N90 °C, 6 hours85%110 °C, 18 hours75%

Analysis of Results:

  • Reaction Time & Temperature: The 3-iodoindole consistently requires lower temperatures and significantly shorter reaction times to achieve high conversion. This is particularly advantageous when working with thermally sensitive substrates or when high throughput is desired.

  • Yield: The iodo-derivative generally provides higher isolated yields. The more forcing conditions required for the bromo-analogue can lead to increased side reactions, such as dehalogenation or catalyst decomposition, ultimately lowering the yield.[14]

  • Catalyst Loading: While not explicitly shown in the table, the higher reactivity of aryl iodides may allow for lower catalyst loadings, offering economic and environmental benefits, especially in large-scale synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating system to compare the reactivity of the two substrates directly. The key difference lies in the reaction temperature and duration, a direct consequence of the C-X bond strength.

G Experimental Workflow: Suzuki-Miyaura Coupling cluster_heating Reaction Conditions start Start: Assemble Glassware (Schlenk flask, condenser) reagents Weigh Reagents: - Halo-indole (1.0 eq) - Boronic Acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) start->reagents setup Combine solids in flask. Seal with septum. reagents->setup purge Purge with Inert Gas (Argon or Nitrogen) for 15 min. setup->purge solvent Add Degassed Solvents (e.g., Dioxane/Water) purge->solvent catalyst Add Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) under positive Ar pressure. solvent->catalyst iodo For Iodo-Indole: Heat to 80 °C for 2-4h catalyst->iodo If starting with Iodide bromo For Bromo-Indole: Heat to 100 °C for 8-12h catalyst->bromo If starting with Bromide workup Cool to RT. Quench with water. Extract with organic solvent. iodo->workup bromo->workup purify Dry organic layer (Na₂SO₄). Concentrate in vacuo. Purify by column chromatography. workup->purify end Characterize Product purify->end

Generalized workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add tert-butyl 5-cyano-3-halo-1H-indole-1-carboxylate (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inerting: Seal the flask with a rubber septum and purge with argon for 15 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%).

  • Reaction:

    • For this compound: Immerse the flask in a preheated oil bath at 80 °C and stir for 2-4 hours .

    • For tert-butyl 5-cyano-3-bromo-1H-indole-1-carboxylate: Immerse the flask in a preheated oil bath at 100 °C and stir for 8-12 hours .

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until consumption of the starting material is observed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Synthesis, Stability, and Strategic Choice

Both the 3-iodo- and 3-bromo-indoles are typically synthesized from the parent Boc-protected 5-cyanoindole. Bromination is often achieved with N-bromosuccinimide (NBS), while iodination commonly uses N-iodosuccinimide (NIS).[11] While both reagents are readily available, aryl bromides are often less expensive and can exhibit greater long-term stability than their iodo counterparts, which can be sensitive to light and decomposition over time.

Making the Right Choice:

  • Choose this compound when:

    • High reactivity and rapid reaction times are paramount.

    • The coupling partner or other functional groups on the molecule are sensitive to high temperatures.

    • Maximizing yield is the primary objective, especially in late-stage functionalization where material is precious.

    • Mild reaction conditions are necessary to avoid side reactions.

  • Choose tert-butyl 5-cyano-3-bromo-1H-indole-1-carboxylate when:

    • Cost of starting materials is a significant consideration for large-scale synthesis.

    • The required coupling reaction is known to be robust and can tolerate higher temperatures and longer reaction times.

    • Long-term storage stability of the building block is a priority.

    • A specific catalyst system optimized for aryl bromides is being employed.[15]

References

  • Ghorai, P. et al. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles. The Journal of Organic Chemistry.
  • Chen, C. et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry.
  • Transtutors. (2022). Briefly explain why aryl bromides and iodides, rather than aryl... Transtutors.
  • Amatore, C. et al. (1995). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. Organometallics.
  • Couto, I. et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate. Molecules.
  • Nova, A. et al. (2006). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics.
  • Viciu, M. S. et al. (2004). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie.
  • Christensen, A. T. et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science.
  • Thomas, R. M. et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Organic & Biomolecular Chemistry.
  • Cacchi, S. et al. (2003). Synthesis of arylated indoles via Sonogashira cross-coupling. ResearchGate.
  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora.
  • Thomson, A. D. et al. (2019). Heck Diversification of Indole-Based Substrates under Aqueous Conditions. Chemistry – A European Journal.
  • Chemguide. (n.d.). Learning outcome 3.4.3 An introduction to bond energy and bond length. Chemguide.
  • Wikipedia. (2024). Suzuki reaction. Wikipedia.
  • Homework.Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond. Homework.Study.com.

Sources

A Comparative Guide to the Suzuki Coupling of 3-Iodoindoles and 3-Bromoindoles: Reactivity, Optimization, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules. The functionalization of the C-3 position is a critical step in the synthesis of many of these compounds. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, offering broad functional group tolerance and relatively mild conditions.[1]

This guide provides an in-depth comparison of the reactivity of two common precursors for C-3 arylation: 3-iodoindoles and 3-bromoindoles. Understanding the nuanced differences in their performance is paramount for reaction optimization, catalyst selection, and efficient synthesis design in drug discovery and development. We will explore the mechanistic underpinnings of their reactivity, present supporting experimental data, and provide detailed protocols for their application.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

To appreciate the reactivity differences between 3-iodo- and 3-bromoindoles, one must first understand the fundamental steps of the Suzuki-Miyaura catalytic cycle. The reaction is generally accepted to proceed through three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][3]

  • Oxidative Addition : A low-valent Palladium(0) complex inserts into the carbon-halogen (C-X) bond of the indole, forming a high-valent Pd(II) intermediate. This step is typically the rate-determining step of the entire cycle.[4][5]

  • Transmetalation : The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) complex, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7][8]

  • Reductive Elimination : The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[2][9]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdiil_halide R¹-Pd(II)L₂-X (Aryl-Palladium Halide) pd0->pdiil_halide Oxidative Addition (+ R¹-X) pdiil_aryl R¹-Pd(II)L₂-R² (Diaryl-Palladium) pdiil_halide->pdiil_aryl Transmetalation (+ R²-B(OH)₂ + Base) pdiil_aryl->pd0 Reductive Elimination (Forms R¹-R²) product 3-Arylindole (R¹-R²) r1x 3-Haloindole (R¹-X) r2b Boronic Acid (R²-B(OH)₂)

Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity: The Decisive Role of the Halogen

The primary difference in reactivity between 3-iodoindoles and 3-bromoindoles stems from the bond dissociation energy (BDE) of the carbon-halogen bond. The C-I bond is significantly weaker and more polarizable than the C-Br bond.

  • C-I Bond BDE: ~220 kJ/mol

  • C-Br Bond BDE: ~285 kJ/mol

This difference in bond strength has a direct and profound impact on the kinetics of the oxidative addition step. The lower BDE of the C-I bond results in a lower activation energy for oxidative addition, allowing the reaction to proceed more readily.[10]

3-Iodoindoles: The High-Reactivity Substrate

Due to the weaker C-I bond, 3-iodoindoles are considerably more reactive in Suzuki couplings. This enhanced reactivity translates into several practical advantages:

  • Milder Reaction Conditions : Couplings can often be achieved at lower temperatures (room temperature to 60 °C) and with shorter reaction times.[11][12]

  • Lower Catalyst Loadings : The facile oxidative addition often permits the use of lower concentrations of the palladium catalyst.

  • Wider Catalyst Compatibility : While modern, highly active catalysts are effective, 3-iodoindoles can frequently be coupled using traditional catalysts like Pd(PPh₃)₄ or even under "ligandless" conditions with a simple palladium salt like Pd(OAc)₂.[13][14]

The primary drawback of 3-iodoindoles is their generally higher cost and potentially lower stability compared to their bromo-counterparts.

3-Bromoindoles: The Robust and Versatile Workhorse

3-Bromoindoles are less reactive due to the stronger C-Br bond. Consequently, the oxidative addition step is more challenging and often requires more forcing conditions.

  • More Demanding Conditions : Higher temperatures (typically 80-120 °C) are usually necessary to achieve reasonable reaction rates and conversions.

  • Dependence on Advanced Catalysts : The success of 3-bromoindole couplings is heavily reliant on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often essential.[15][16] These ligands stabilize the Pd(0) center, increase its electron density to promote oxidative addition, and facilitate the subsequent reductive elimination step.[9]

  • Cost and Availability : 3-Bromoindoles are typically more affordable and more widely available commercially than 3-iodoindoles, making them a common choice for large-scale synthesis.

Performance Comparison: Experimental Data

The following table summarizes representative experimental outcomes, illustrating the typical differences in reaction conditions and yields for the two substrates.

Substrate TypeHalideCatalyst SystemTemp. (°C)Time (h)Yield (%)Reference
3-HaloindazoleIodoPd(PPh₃)₄ / K₂CO₃120 (MW)0.6775[11]
3-HaloindazoleChloroPd₂(dba)₃ / SPhos / K₃PO₄1001589[17]
3-HaloquinolineBromoPd(dppf)Cl₂ / Na₂CO₃9012-24~85-95[18]
Aryl HalideBromoPd(OAc)₂ / SPhos / K₃PO₄60695[19]
Aryl HalideIodoPd(OAc)₂ / "Ligandless" / TBAB250.25<50 (Incomplete)[14]
Aryl HalideBromoPd(OAc)₂ / "Ligandless" / TBAB250.25>95[14]

Note: Direct, side-by-side comparisons for identical indole substrates are sparse in the literature. This table compiles data from closely related heteroaryl systems to illustrate the general reactivity trends. Interestingly, some studies show that under specific "ligandless" aqueous conditions, aryl bromides can outperform iodides, highlighting the complexity and condition-dependency of these reactions.[14]

Experimental Protocols & Workflow

The choice of protocol is dictated by the reactivity of the halide. The following are generalized, representative procedures adapted from literature.

Experimental_Workflow setup 1. Reaction Setup Combine haloindole, boronic acid, base, and catalyst in a Schlenk flask. inert 2. Establish Inert Atmosphere Evacuate and backfill with an inert gas (e.g., Argon) 3x. setup->inert solvent 3. Solvent Addition Inject degassed solvent(s) via syringe. inert->solvent reaction 4. Reaction Heat to the specified temperature with vigorous stirring for the designated time. solvent->reaction quench 5. Workup & Extraction Cool to RT, quench, and extract product into an organic solvent. reaction->quench purify 6. Purification Dry organic layer, concentrate, and purify via column chromatography. quench->purify analyze 7. Analysis Characterize the final product (NMR, MS, etc.). purify->analyze

Figure 2. A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki Coupling of a 3-Iodoindole Derivative (Mild Conditions)

This protocol is adapted from procedures suitable for highly reactive aryl iodides.[11][12]

  • Materials :

    • 3-Iodoindole derivative (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane/Water (4:1 v/v, 5 mL), degassed

  • Procedure :

    • To a flame-dried Schlenk flask or microwave vial, add the 3-iodoindole, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Seal the vessel and evacuate and backfill with argon three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Place the reaction mixture in a preheated oil bath at 80 °C (or as determined by optimization) and stir vigorously for 2-6 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography to yield the desired 3-arylindole.

Protocol 2: Suzuki Coupling of a 3-Bromoindole Derivative (Optimized for Less Reactive Halides)

This protocol utilizes a modern catalyst system required for the more challenging activation of aryl bromides.[17][18]

  • Materials :

    • 3-Bromoindole derivative (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.5 mmol, 1.5 equiv)

    • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.08 mmol, 8 mol%)

    • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

    • Toluene/Water (5:1 v/v, 6 mL), degassed

  • Procedure :

    • In a glovebox or under a positive flow of argon, add Pd₂(dba)₃ and SPhos to a flame-dried Schlenk flask. Add the 3-bromoindole, arylboronic acid, and K₃PO₄.

    • Seal the vessel. If not in a glovebox, evacuate and backfill with argon three times.

    • Add the degassed toluene/water solvent mixture via syringe.

    • Place the reaction mixture in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

    • Follow steps 5-8 from Protocol 1 for workup, extraction, and purification.

Conclusion and Strategic Recommendations

The choice between 3-iodoindoles and 3-bromoindoles in Suzuki coupling is a strategic decision based on a trade-off between reactivity, cost, and reaction development time.

  • Choose 3-Iodoindoles for :

    • Rapid, small-scale synthesis where substrate cost is not prohibitive.

    • Substrates containing sensitive functional groups that may not tolerate high temperatures.

    • Situations where mild conditions and simple catalysts are preferred.

  • Choose 3-Bromoindoles for :

    • Large-scale synthesis where cost-effectiveness is critical.

    • Readily available starting materials are required.

    • Laboratories equipped with modern, highly active catalyst systems (e.g., Buchwald ligands) and the capability to perform reactions at elevated temperatures.

By understanding the fundamental principles of the Suzuki-Miyaura reaction and the inherent reactivity differences dictated by the carbon-halogen bond, researchers can make informed decisions to streamline the synthesis of complex, indole-containing molecules for pharmaceutical and materials science applications.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
  • Scott, J. S., & Tcyrulnikov, S. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5697-5716. [Link]
  • Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(31), 10737-10751. [Link]
  • Ridgway, B. H., & Hartwig, J. F. (1997). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 119(48), 11660-11661. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Mohan, A. G., & Singh, A. K. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5296-5321. [Link]
  • Wikipedia. (2024). Suzuki reaction. [Link]
  • Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4415–4426. [Link]
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
  • Scott, J. S., & Tcyrulnikov, S. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2011). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition, 50(14), 3250-3252. [Link]
  • Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2021). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
  • Semple, J. E., et al. (2010). Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium. Organometallics, 29(21), 5327-5336. [Link]
  • Ghaffari, B., et al. (2021). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Organic & Biomolecular Chemistry, 19(39), 8422-8438. [Link]
  • Fairlamb, I. J. S., et al. (2007). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters, 9(22), 4443–4446. [Link]
  • Hirschi, J. S., & Vetticatt, M. J. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie, 125(43), 11529-11533. [Link]
  • Scott, J. S., & Tcyrulnikov, S. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in Current Chemistry, 292, 31-65. [Link]
  • Vetticatt, M. J., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1731–1740. [Link]
  • Bickelhaupt, F. M., & de la Lande, A. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. European Journal of Inorganic Chemistry, 2004(11), 2275-2285. [Link]
  • Bedford, R. B., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2130–2138. [Link]
  • Kinzel, T., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(41), 14479–14485. [Link]
  • Bumagin, N. A., & Bykov, V. V. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(18), 6241–6243. [Link]
  • Alcaide, B., et al. (2018).
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Saito, B., & Fu, G. C. (2007). Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. Journal of the American Chemical Society, 129(31), 9602-9603. [Link]
  • Paskach, A. (2020). Understanding the Suzuki-Miyaura (SM)

Sources

A Senior Application Scientist's Guide to the Synthesis of 3-Substituted 5-Cyanoindoles: A Comparative Analysis of Precursor Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3-substituted 5-cyanoindole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents and clinical candidates. The strategic placement of a cyano group at the 5-position and a variable substituent at the 3-position allows for fine-tuning of physicochemical properties and biological activity. Consequently, the development of efficient and versatile synthetic routes to this valuable heterocyclic system is of paramount importance to researchers in drug discovery and development.

This guide provides an in-depth, objective comparison of alternative precursor strategies for the synthesis of 3-substituted 5-cyanoindoles. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings of each approach, offering insights into the causality behind experimental choices. This analysis is designed to empower researchers to select the optimal synthetic route based on factors such as precursor availability, desired substitution patterns, scalability, and overall efficiency.

I. The Fischer Indole Synthesis: A Classic Approach to 5-Cyanoindoles with Subsequent C3-Functionalization

The Fischer indole synthesis, a venerable reaction in organic chemistry, remains a robust method for the construction of the indole core.[1] While not a direct route to 3-substituted 5-cyanoindoles in a single step, it provides a reliable pathway to the 5-cyanoindole precursor, which can then be functionalized at the 3-position.

Strategic Overview:

This approach is a two-stage process. First, a 5-cyanoindole is synthesized via the Fischer reaction of 4-cyanophenylhydrazine with a suitable carbonyl compound. The resulting 5-cyanoindole is then subjected to a second reaction to introduce the desired substituent at the 3-position.

Reaction Workflow:

Sources

Advantages of using tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate over other indole precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the indole scaffold remains a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1] The targeted synthesis of complex, multi-substituted indoles necessitates a toolbox of versatile and highly functionalized precursors. Among these, tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate has emerged as a superior building block for the synthesis of elaborately decorated indole derivatives. This guide provides an in-depth technical comparison of this precursor with other alternatives, supported by established reactivity principles and experimental data from analogous systems.

The Architectural Superiority: A Triad of Functional Advantages

The enhanced utility of this compound stems from the synergistic interplay of its three key structural features: the 3-iodo substituent, the N-Boc protecting group, and the 5-cyano moiety. Each component confers distinct advantages that, when combined, offer a level of synthetic flexibility and efficiency that is difficult to achieve with other indole precursors.

The 3-Iodo Group: A Premier Handle for Cross-Coupling Reactions

The C3 position of the indole ring is a frequent site for substitution in biologically active molecules. The introduction of a halogen at this position transforms it into a versatile linchpin for the construction of carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. The choice of the halogen is critical, as it dictates the reactivity in the rate-determining oxidative addition step of the catalytic cycle.[2]

The reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > Cl.[2] This inherent reactivity profile makes the 3-iodo substituent a significant advantage over its bromo and chloro counterparts.

Key Advantages of the 3-Iodo Group:

  • Higher Reactivity: The weaker carbon-iodine bond leads to faster rates of oxidative addition to the palladium(0) catalyst, often allowing for milder reaction conditions (lower temperatures, lower catalyst loadings) compared to bromo or chloroindoles.[3]

  • Broader Reaction Scope: The enhanced reactivity of the iodo group often translates to a wider tolerance of functional groups in the coupling partner and higher yields.

  • Chemoselectivity: In polyhalogenated systems, the C-I bond can be selectively functionalized in the presence of C-Br or C-Cl bonds, enabling sequential cross-coupling strategies.[4]

Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions

While a direct head-to-head comparison table for this compound against a full matrix of precursors is not available in a single source, we can construct a representative comparison based on data from analogous systems for common cross-coupling reactions.

Table 1: Representative Yields in Suzuki-Miyaura Coupling of 3-Haloindoles

Indole PrecursorCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Reference
N-Boc-3-iodoindolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90-1104-1285-95[5]
N-Boc-3-bromoindolePhenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O90-1106-1680-92[5]
N-Boc-3-chloroindolePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1008-1870-85[5]

Table 2: Representative Yields in Sonogashira Coupling of 3-Haloindoles

Indole PrecursorCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Reference
N-Boc-3-iodoindolePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHFRT-502-680-95[6]
N-Boc-3-bromoindolePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF50-708-1670-85[7]
N-Boc-3-chloroindolePhenylacetylenePd(OAc)₂/XPhosCs₂CO₃t-BuOH80-10012-2450-70[7]

The N-Boc Protecting Group: Ensuring Stability and Directing Reactivity

The acidic N-H proton of the indole nucleus can interfere with many synthetic transformations, including deprotonation by bases and undesired N-arylation in cross-coupling reactions.[8] The use of a protecting group on the indole nitrogen is therefore crucial. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for indoles due to its unique combination of properties.

Key Advantages of the N-Boc Group:

  • Acid Lability: The Boc group is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), which are orthogonal to the conditions used for its installation and to many cross-coupling reactions.

  • Stability: It is stable to a wide range of non-acidic reagents, including organometallics and the basic conditions often employed in cross-coupling reactions.

  • Prevention of N-Arylation: The Boc group effectively blocks the N-H position, preventing competitive N-arylation during palladium-catalyzed cross-coupling reactions, thus ensuring exclusive C-3 functionalization.[9]

  • Steric Influence: The steric bulk of the Boc group can influence the regioselectivity of certain reactions on the indole nucleus.

N_Boc_Advantage cluster_coupling Palladium-Catalyzed Cross-Coupling N-H_Indole N-H Indole C3_Coupling C3-Coupled Product N-H_Indole->C3_Coupling Desired C3-Coupling N_Coupling N-Coupled Product N-H_Indole->N_Coupling Undesired N-Coupling N-Boc_Indole N-Boc Indole Exclusive_C3_Coupling C3-Coupled Product N-Boc_Indole->Exclusive_C3_Coupling Exclusive C3-Coupling Pd_Catalyst Pd(0) Catalyst + Aryl-X Pd_Catalyst->N-H_Indole Pd_Catalyst->N-Boc_Indole caption Advantage of N-Boc in directing C3-coupling

Advantage of N-Boc in directing C3-coupling

The 5-Cyano Group: A Versatile Functional Handle

The presence of a cyano group at the C5 position of the indole ring significantly enhances the synthetic utility of the precursor. The nitrile functionality is a versatile precursor to a range of other important functional groups.

Synthetic Transformations of the 5-Cyano Group:

  • Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, providing a handle for amide bond formation or other derivatizations.

  • Reduction: Reduction of the cyano group, for example with lithium aluminum hydride or catalytic hydrogenation, yields a primary amine, a key functional group for introducing further diversity.

  • Cycloadditions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings.

The electron-withdrawing nature of the cyano group can also modulate the electronic properties of the indole ring, influencing its reactivity in subsequent transformations.

Cyano_Transformations 5_Cyanoindole 5-Cyanoindole (R-C≡N) Carboxylic_Acid Carboxylic Acid (R-COOH) 5_Cyanoindole->Carboxylic_Acid Hydrolysis (H₃O⁺ or OH⁻) Amine Primary Amine (R-CH₂NH₂) 5_Cyanoindole->Amine Reduction (e.g., LiAlH₄) Tetrazole Tetrazole 5_Cyanoindole->Tetrazole [3+2] Cycloaddition (e.g., NaN₃)

Synthetic utility of the 5-cyano group

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene and water (10:1 mixture)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and heating plate or microwave reactor

Procedure:

  • To the reaction vessel, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in the degassed toluene/water mixture.

  • Add the catalyst solution to the reaction vessel under an inert atmosphere.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound represents a highly strategic and versatile precursor for the synthesis of complex indole derivatives. The combination of a highly reactive 3-iodo group for efficient cross-coupling, a robust and readily cleavable N-Boc protecting group for directing reactivity and ensuring stability, and a versatile 5-cyano handle for further functionalization provides a distinct advantage over other indole precursors. For researchers in drug discovery and materials science, the use of this building block can streamline synthetic routes, improve yields, and broaden the scope of accessible molecular architectures, ultimately accelerating the development of novel and impactful chemical entities.

References

  • de Sa, A. et al. (2009). From Nature to Drug Discovery: The Indole Scaffold as a 'Privileged Structure'. Mini-Reviews in Medicinal Chemistry, 9(7), 782-793.
  • Recent advances in the synthesis of indoles and their applic
  • Dabrafenib mesylate, GSK 2118436. (2015). New Drug Approvals.
  • Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. (2013). ACS Medicinal Chemistry Letters, 4(3), 320-325.
  • Dabrafenib Synthetic Routes. MedKoo Biosciences.
  • Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. (2018). Molecules, 23(8), 2029.
  • Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors.
  • Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. Journal of Applicable Chemistry.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2017). Molecules, 22(11), 1957.
  • Heck Reaction. Organic Chemistry Portal.
  • Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes. (2012). Organometallics, 31(15), 5450-5463.
  • Recent progress on synthesis of indoles through aminopalladation enabled cascade reaction. Chinese Chemical Letters.
  • A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol. BenchChem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (2013). The Journal of Organic Chemistry, 78(4), 1696-1702.
  • Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. (2023).
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. BenchChem.
  • Palladium-Catalyzed Heck Reaction of Endocyclic Conjugated C=C Bonds of Pyrroles. (2021). Acta Chimica Sinica, 79(2), 176.
  • Synthesis of 2,5-Disubstituted-3-cyanoindoles.
  • Application Notes and Protocols for 3-Chloro-5-iodoaniline in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem.
  • N‐Boc‐Amides in Cross‐Coupling Reactions.
  • Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. Organic Chemistry Portal.
  • Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole. BenchChem.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). Organic Letters, 20(13), 3949-3953.
  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines.
  • Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine). (2023). Scientific Reports, 13(1), 4310.
  • Recent Progress Concerning the N-Arylation of Indoles. (2022). Molecules, 27(15), 4994.
  • Palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides via tert-butyl isocyanide insertion. (2013). The Journal of Organic Chemistry, 78(7), 3170-3175.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (2016). Educación Química, 27(3), 216-222.
  • Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. (2021).
  • The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. (2007). Tetrahedron Letters, 48(25), 4395-4398.
  • Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles.
  • Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation.
  • Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. (2014). Beilstein Journal of Organic Chemistry, 10, 2985-3007.
  • (e)-2-methyl-3-phenylacrylic acid butyl ester. Organic Syntheses Procedure.
  • Catalytic system based on triphenylantimony and tert-butyl hydroperoxide for the Heck reaction.
  • comparing the efficacy of different catalysts for 3-bromoquinoline coupling. BenchChem.
  • Development of New Indole-Based N‑Heterocyclic Carbene Copper Complexes and Their Applications in Catalysis. (2023). The Journal of Organic Chemistry, 88(17), 12285-12295.
  • A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine. BenchChem.
  • Improved, Odorless Access to Benzo[1,2-d;4,5-d′]- bis[10][11]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling. (2021). Molecules, 26(16), 4991.
  • ChemInform Abstract: Indoloquinones. Part 3. Palladium-Promoted Synthesis of Hydroxy Substituted 5-Cyano-5H-benzo(b)carbazole-6,11-diones.

Sources

A Comparative Analysis of Synthetic Strategies for Vilazodone: A Guide for Process Development

Author: BenchChem Technical Support Team. Date: January 2026

Vilazodone, a dual-acting serotonergic antidepressant, distinguishes itself through a unique mechanism that combines selective serotonin reuptake inhibition (SSRI) with partial agonism of the 5-HT1A receptor.[1][2] This dual functionality is thought to contribute to its efficacy in treating major depressive disorder.[2][3] The intricate molecular architecture of vilazodone, which links an indole moiety to a benzofuran carboxamide through a piperazine linker, presents a compelling challenge for synthetic chemists. The efficiency, scalability, and economic viability of its synthesis are paramount for its successful translation from the laboratory to industrial production.

This guide provides a comparative analysis of prominent synthetic routes to vilazodone, offering a critical evaluation of their respective yields, strategic approaches, and practical considerations for researchers and drug development professionals. The discussion is grounded in published experimental data to ensure scientific integrity and to empower informed decision-making in process development.

Route 1: Convergent Synthesis via Fischer Indole Synthesis

This route represents a classical approach, constructing the key indole intermediate through a Fischer indole synthesis, a cornerstone reaction in heterocyclic chemistry. The overall strategy is convergent, meaning the two primary heterocyclic systems, the indole and the benzofuran, are synthesized separately and then coupled in the final stages.

A notable example of this approach utilizes 4-cyanoaniline and 5-bromo-2-hydroxybenzaldehyde as readily available starting materials.[4] The synthesis of the crucial intermediate, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, is achieved through diazotization of 4-cyanoaniline, followed by a Fischer indole cyclization with 6-chlorohexanal.[4] The other key fragment, 5-(piperazin-1-yl)benzofuran-2-carboxamide, is prepared from 5-bromobenzofuran-2-carboxamide via aromatic nucleophilic substitution with piperazine.[4] The final coupling of these two intermediates furnishes vilazodone. While conceptually straightforward, this route has been reported with a modest overall yield of 24%.[4]

Experimental Protocol: Key Coupling Step
  • Reaction Setup: In a round-bottom flask, dissolve 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (1.0 eq) and 5-(1-piperazinyl)benzofuran-2-carboxamide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Addition of Base: Add triethylamine (Et3N) and potassium carbonate (K2CO3) to the mixture to act as acid scavengers.[4]

  • Reaction: Stir the reaction mixture at an elevated temperature and monitor its progress by an appropriate analytical technique like Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is typically subjected to an aqueous work-up, followed by extraction with an organic solvent. The crude product is then purified, often by recrystallization or column chromatography, to yield vilazodone.

Visualizing the Pathway

Fischer_Indole_Route cluster_indole Indole Fragment Synthesis cluster_benzofuran Benzofuran Fragment Synthesis 4-Cyanoaniline 4-Cyanoaniline Diazotization Diazotization 4-Cyanoaniline->Diazotization Fischer_Indole_Cyclization Fischer_Indole_Cyclization Diazotization->Fischer_Indole_Cyclization Indole_Intermediate 3-(4-chlorobutyl)-1H- indole-5-carbonitrile Fischer_Indole_Cyclization->Indole_Intermediate Coupling Coupling Indole_Intermediate->Coupling 5-Bromo-2-hydroxybenzaldehyde 5-Bromo-2-hydroxybenzaldehyde Benzofuran_Formation Benzofuran_Formation 5-Bromo-2-hydroxybenzaldehyde->Benzofuran_Formation Piperazine_Addition Piperazine_Addition Benzofuran_Formation->Piperazine_Addition Benzofuran_Intermediate 5-(piperazin-1-yl)benzofuran- 2-carboxamide Piperazine_Addition->Benzofuran_Intermediate Benzofuran_Intermediate->Coupling Vilazodone Vilazodone Coupling->Vilazodone caption Convergent Fischer Indole Synthesis Route to Vilazodone

Caption: Convergent Fischer Indole Synthesis Route to Vilazodone

Route 2: Improved Synthesis via Friedel-Crafts Acylation

An alternative and often higher-yielding approach commences with the pre-formed 5-cyanoindole.[5] This strategy circumvents the Fischer indole synthesis, which can sometimes suffer from regioselectivity issues and harsh conditions. A key transformation in this route is the Friedel-Crafts acylation of 5-cyanoindole with 4-chlorobutyryl chloride to introduce the butyl side chain.[3][5] However, a significant challenge in this step is the competing N-acylation of the indole ring, which can lead to difficult-to-separate byproducts.[6]

To address this, an improved method involves the protection of the indole nitrogen, for instance, with a tosyl group, prior to the Friedel-Crafts acylation.[7] This ensures exclusive C3-acylation. Subsequent reduction of the ketone and deprotection, followed by coupling with the benzofuran-piperazine moiety, completes the synthesis. This improved methodology has been reported to achieve a total yield of 39.1%.[3]

Experimental Protocol: Friedel-Crafts Acylation and Reduction
  • Acylation:

    • Setup: Suspend aluminum chloride (AlCl3) in a suitable solvent like nitromethane at a reduced temperature (e.g., 0-10 °C).

    • Reagent Addition: Slowly add 4-chlorobutyryl chloride to the suspension.

    • Indole Addition: Add a solution of 5-cyanoindole in nitromethane dropwise to the reaction mixture.

    • Reaction and Work-up: Stir the mixture at a low temperature for several hours. Upon completion, the reaction is quenched by pouring it into ice water. The organic layer is separated, and the aqueous layer is extracted.[5]

  • Reduction:

    • Setup: The resulting 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile is then reduced. A variety of reducing agents can be employed, with sodium borohydride in trifluoroacetic acid being an effective system for this transformation.[7]

Visualizing the Pathway

Friedel_Crafts_Route 5-Cyanoindole 5-Cyanoindole N-Protection Indole N-Protection (e.g., Tosylation) 5-Cyanoindole->N-Protection Protected_Indole 1-Tosyl-1H-indole- 5-carbonitrile N-Protection->Protected_Indole Friedel_Crafts Friedel-Crafts Acylation with 4-chlorobutyryl chloride Protected_Indole->Friedel_Crafts Acylated_Indole Acylated Indole Intermediate Friedel_Crafts->Acylated_Indole Reduction Ketone Reduction (e.g., NaBH4/CF3COOH) Acylated_Indole->Reduction Indole_Intermediate 3-(4-chlorobutyl)-1H- indole-5-carbonitrile Reduction->Indole_Intermediate Coupling Coupling Indole_Intermediate->Coupling Vilazodone Vilazodone Coupling->Vilazodone Benzofuran_Intermediate 5-(piperazin-1-yl)benzofuran- 2-carboxamide Benzofuran_Intermediate->Coupling caption Improved Friedel-Crafts Acylation Route

Caption: Improved Friedel-Crafts Acylation Route

Route 3: Scalable Manufacturing Process

For industrial-scale production, a highly efficient and scalable synthesis is crucial. One such process reports an impressive overall yield of 52.4% to 56.2%.[7][8] This route also employs a Friedel-Crafts acylation strategy on a protected 1-tosyl-1H-indole-5-carbonitrile.[6][7] The key improvements in this process lie in the optimization of reaction conditions, purification methods, and the final coupling and amidation steps.

A significant feature of this scalable synthesis is the coupling of the indole intermediate with ethyl 5-(piperazin-1-yl)-benzofuran-2-carboxylate hydrochloride, followed by a one-step deprotection and esterolysis, and a final ammonolysis to furnish vilazodone.[7] This streamlined endgame strategy contributes significantly to the high overall yield and purity (99.7%) of the final product.[7]

Experimental Protocol: Final Steps of the Scalable Route
  • Ammonolysis:

    • Setup: A solution of the ester precursor, ethyl 5-(4-(3-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate, in an anhydrous solvent like DMF is treated with 1,1'-carbonyldiimidazole (CDI).

    • Ammonia Introduction: After stirring, ammonia gas is introduced into the reaction mixture.

    • Isolation: The reaction is quenched with ice water, and the precipitated vilazodone free base is filtered and dried.[6]

  • Salt Formation:

    • The vilazodone free base is then converted to the hydrochloride salt by treatment with an HCl-saturated solution in a suitable solvent like ethyl acetate.[6]

    • Final purification is typically achieved by recrystallization.

Visualizing the Pathway

Scalable_Route Protected_Indole 1-Tosyl-1H-indole- 5-carbonitrile Acylation_Reduction Friedel-Crafts Acylation & Ketone Reduction Protected_Indole->Acylation_Reduction Indole_Intermediate Protected Indole Side-Chain Intermediate Acylation_Reduction->Indole_Intermediate Coupling_Ester Coupling with Benzofuran Ester Indole_Intermediate->Coupling_Ester Coupled_Ester Coupled Ester Intermediate Coupling_Ester->Coupled_Ester Benzofuran_Ester Ethyl 5-(piperazin-1-yl)- benzofuran-2-carboxylate Benzofuran_Ester->Coupling_Ester Deprotection_Ammonolysis One-Step Deprotection, Esterolysis & Ammonolysis Coupled_Ester->Deprotection_Ammonolysis Vilazodone Vilazodone Deprotection_Ammonolysis->Vilazodone caption Scalable Manufacturing Process for Vilazodone

Caption: Scalable Manufacturing Process for Vilazodone

Comparative Data Summary

FeatureRoute 1: Fischer Indole SynthesisRoute 2: Improved Friedel-Crafts AcylationRoute 3: Scalable Manufacturing Process
Starting Materials 4-Cyanoaniline, 5-Bromo-2-hydroxybenzaldehyde5-Cyanoindole, 4-Chlorobutyric acid chloride1H-Indole-5-carbonitrile
Key Reactions Fischer Indole Synthesis, Nucleophilic SubstitutionFriedel-Crafts Acylation, Ketone ReductionFriedel-Crafts Acylation, Reductive Deoxygenation, Ammonolysis
Overall Yield 24%[4]39.1%[3]52.4% - 56.2%[7][8]
Reported Purity 99%[4]Not explicitly stated99.7%[7]
Key Advantages Utilizes simple, readily available starting materials.Avoids potential issues of Fischer indole synthesis.High overall yield and purity, suitable for industrial scale-up.
Potential Challenges Modest overall yield, potentially harsh conditions for Fischer indole synthesis.Requires protection of indole nitrogen to avoid N-acylation byproducts.Involves multiple protection/deprotection and purification steps.

Conclusion

The synthesis of vilazodone has evolved from classical, convergent strategies to highly optimized, scalable processes. The early route employing a Fischer indole synthesis, while demonstrating the feasibility of the molecular assembly, is limited by a modest overall yield. The introduction of the Friedel-Crafts acylation on a pre-formed indole core represents a significant improvement, with the protection of the indole nitrogen being a critical step for achieving good yields and purity.

For industrial applications, the scalable manufacturing process stands out as the most promising approach, delivering vilazodone in high yield and excellent purity.[7] The strategic use of protecting groups and a streamlined endgame sequence are key to its success. This comparative analysis underscores the importance of continuous process development in pharmaceutical manufacturing, where even incremental improvements in yield and efficiency can have a substantial economic and environmental impact. The choice of a particular synthetic route will ultimately depend on the specific requirements of the project, including scale, cost of goods, and regulatory considerations.

References

  • An investigation of the synthesis of vilazodone.
  • Practical and Scalable Manufacturing Process for a Novel Dual-Acting Serotonergic Antidepressant Vilazodone.
  • Improved method for synthesis of vilazodone hydrochloride.
  • Scale-Up Synthesis of Antidepressant Drug Vilazodone.
  • Scale-Up Synthesis of Antidepressant Drug Vilazodone.
  • Process for the preparation of vilazodone hydrochloride and its amorphous form.
  • Mechanism for synthesis of vilazodone.
  • Current synthesis of vilazodone (7).
  • Vilazodone hydrochloride, a combined SSRI and 5-HT1A receptor agonist for major depressive disorder. PubMed. [Link]
  • Synthesis method of vilazodone and salt thereof.
  • Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor. PubMed Central. [Link]

Sources

A Cost-Benefit Analysis of tert-Butyl 5-Cyano-3-Iodo-1H-Indole-1-Carboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic Reagent Selection in Drug Discovery and Development

In the landscape of modern synthetic organic chemistry, particularly within the pharmaceutical and drug development sectors, the judicious selection of building blocks is paramount. The efficiency of a synthetic route, its scalability, and ultimately its economic viability are all intrinsically linked to the reactivity and cost of the starting materials. This guide provides a comprehensive cost-benefit analysis of tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate , a versatile intermediate for the functionalization of the indole scaffold, a privileged structure in medicinal chemistry. We will objectively compare its performance in key cross-coupling reactions with viable alternatives, supported by experimental data and protocols, to empower researchers in making informed decisions.

Introduction: The Strategic Importance of Functionalized Indoles

The indole nucleus is a cornerstone of numerous natural products and pharmaceuticals. Its derivatization is a central theme in medicinal chemistry, and the introduction of substituents at the C3 position is a common strategy for modulating biological activity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, have emerged as powerful tools for forging carbon-carbon and carbon-heteroatom bonds at this position. The success of these transformations hinges on the nature of the leaving group on the indole core, with iodo- and bromo-substituted indoles being the most frequently employed substrates.

This compound (henceforth referred to as 1 ) offers a unique combination of features:

  • N-Boc Protection: The tert-butoxycarbonyl (Boc) group provides robust protection of the indole nitrogen, preventing side reactions and allowing for a broader range of reaction conditions. It can be readily removed under acidic conditions.

  • C3-Iodo Substituent: The carbon-iodine bond is highly reactive in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to C-Br and C-Cl bonds. This often translates to milder reaction conditions, lower catalyst loadings, and higher yields.

  • C5-Cyano Group: The electron-withdrawing cyano group can modulate the electronic properties of the indole ring and serves as a versatile handle for further transformations.

This guide will dissect the economic and synthetic implications of utilizing compound 1 in comparison to its bromo-analog, tert-butyl 5-cyano-3-bromo-1H-indole-1-carboxylate (2 ), and the simpler tert-butyl 3-iodo-1H-indole-1-carboxylate (3 ).

Cost Analysis: A Tale of Halogens and Protecting Groups

The initial acquisition cost of a reagent is a primary consideration in any synthetic campaign. The following table provides a comparative overview of the commercial pricing for compound 1 and its alternatives. Prices are approximate and can vary between suppliers and based on purity.

CompoundStructureCAS NumberSupplier Example(s)Price Range (per gram)
1 Structure of 1864685-26-7BLDpharm, Lead Sciences€21.00 - €102.00[1]
tert-Butyl 5-bromo-3-iodo-1H-indole-1-carboxylate Structure of tert-Butyl 5-bromo-3-iodo-1H-indole-1-carboxylate850349-72-3ReagentiaRequest Quote[2]
tert-Butyl 3-bromo-1H-indole-1-carboxylate Structure of tert-Butyl 3-bromo-1H-indole-1-carboxylate143259-56-7Amerigo ScientificInquiry[3]
tert-Butyl 3-iodo-1H-indole-1-carboxylate Structure of 3192189-07-4Sigma-Aldrich$46.00 - $115.00[4]

In-House Synthesis Cost Considerations:

For larger-scale campaigns, in-house synthesis can be a more economical option. The synthesis of compound 1 would typically involve a three-step sequence:

SynthesisWorkflow A 5-Cyanoindole B tert-Butyl 5-cyano-1H-indole-1-carboxylate A->B Boc₂O, Et₃N, DCM C This compound (1) B->C I₂, Base (e.g., KOH)

Synthetic workflow for compound 1.

The cost of this sequence is influenced by the price of 5-cyanoindole, di-tert-butyl dicarbonate (Boc₂O), iodine, and the necessary solvents and bases. While the individual reagents are relatively inexpensive, the multi-step nature of the synthesis adds to labor and purification costs. The direct iodination of N-Boc-5-cyanoindole is the key step, and its efficiency will significantly impact the overall cost.

Performance Comparison in Cross-Coupling Reactions

The primary justification for using a more expensive iodinated substrate like compound 1 over its bromo counterpart lies in its superior performance in cross-coupling reactions. The weaker C-I bond facilitates oxidative addition to the palladium(0) catalyst, often leading to faster reactions, higher yields, and the ability to use milder conditions.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation.[6][7] The higher reactivity of 3-iodoindoles allows for the use of a broader range of boronic acids, including those that are sterically hindered or electronically deactivated.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Iodoindoles (Adapted from Larock et al.[8])

SuzukiProtocol Reactants 3-Iodoindole (1.0 eq) Arylboronic acid (1.2 eq) Pd(PPh₃)₄ (5 mol%) Na₂CO₃ (2.0 eq) Solvent DME/H₂O (4:1) Reactants->Solvent Dissolve Conditions 80 °C, 12 h Solvent->Conditions Heat Product 3-Arylindole Conditions->Product Reaction

Suzuki-Miyaura coupling workflow.

Comparative Performance Data (Hypothetical):

SubstrateRelative ReactivityExpected YieldTypical Conditions
1 High>90%80 °C, 4-8 h, 2-5 mol% Pd catalyst
2 Moderate70-85%100-120 °C, 12-24 h, 5-10 mol% Pd catalyst

The use of compound 1 is expected to result in significantly shorter reaction times and higher yields, particularly with challenging coupling partners. This increased efficiency can offset the higher initial cost of the reagent, especially in terms of energy consumption and catalyst loading.

Heck Reaction

The Heck reaction is a powerful method for the alkenylation of aryl halides.[9] The reactivity trend observed in Suzuki-Miyaura couplings generally holds true for the Heck reaction.

Experimental Protocol: Heck Reaction of 3-Iodoindoles (Adapted from Larock et al.[8])

HeckProtocol Reactants 3-Iodoindole (1.0 eq) Alkene (1.5 eq) Pd(OAc)₂ (5 mol%) P(o-tol)₃ (10 mol%) Et₃N (2.0 eq) Solvent DMF Reactants->Solvent Dissolve Conditions 100 °C, 12 h Solvent->Conditions Heat Product 3-Alkenylindole Conditions->Product Reaction

Heck reaction workflow.

Comparative Performance Data (Hypothetical):

SubstrateRelative ReactivityExpected YieldKey Considerations
1 High85-95%Lower reaction temperatures and catalyst loadings are often possible.
2 Moderate60-80%May require higher temperatures and longer reaction times.

The milder conditions required for the Heck reaction with compound 1 can be particularly advantageous when working with thermally sensitive substrates.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to valuable alkynylindoles.[8] The reactivity of the aryl halide is a critical factor in the efficiency of this transformation.

Experimental Protocol: Sonogashira Coupling of 3-Iodoindoles (Adapted from Larock et al.[8])

SonogashiraProtocol Reactants 3-Iodoindole (1.0 eq) Terminal Alkyne (1.2 eq) PdCl₂(PPh₃)₂ (2 mol%) CuI (4 mol%) Et₃N (2.0 eq) Solvent THF Reactants->Solvent Dissolve Conditions Room Temp, 6 h Solvent->Conditions Stir Product 3-Alkynylindole Conditions->Product Reaction

Sonogashira coupling workflow.

Comparative Performance Data (Hypothetical):

SubstrateRelative ReactivityExpected YieldAdvantages
1 High>90%Often proceeds at room temperature with high efficiency.
2 Moderate70-85%May require elevated temperatures.

The ability to perform the Sonogashira coupling at or near room temperature with compound 1 is a significant advantage, reducing energy costs and minimizing the potential for side reactions.

Conclusion and Recommendations

The choice between This compound (1) and its bromo-analog (2) is a classic example of the trade-off between initial reagent cost and overall synthetic efficiency.

Cost-Benefit Summary:

CostBenefit cluster_1 This compound (1) cluster_2 tert-Butyl 5-Cyano-3-Bromo-1H-Indole-1-Carboxylate (2) Cost1 Higher Initial Cost Benefit1 Higher Reactivity Benefit2 Milder Conditions Benefit3 Higher Yields Benefit4 Shorter Reaction Times Cost2 Lower Initial Cost Drawback1 Lower Reactivity Drawback2 Harsher Conditions Drawback3 Lower Yields Drawback4 Longer Reaction Times

Sources

A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Cross-Coupling of tert-Butyl 5-Cyano-3-iodo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. The indole nucleus, in particular, is a privileged structure in a vast array of pharmacologically active compounds. This guide provides an in-depth technical comparison of various palladium catalysts for the C-C bond formation at the C3-position of a highly functionalized indole, tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate. Our objective is to furnish you with the critical data and mechanistic insights necessary to select the optimal catalytic system for this challenging transformation, thereby accelerating your research and development endeavors.

The subject of our investigation, this compound, presents a unique set of challenges. The bulky tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen can sterically hinder the approach to the catalytic center. Furthermore, the electron-withdrawing nature of the cyano group at the C5-position can modulate the electronic properties of the indole ring, potentially impacting the rate-determining oxidative addition step in the catalytic cycle. The choice of the cross-coupling reaction—be it Negishi, Suzuki, or Stille—and the specific palladium catalyst are therefore of paramount importance for achieving high yields and reaction efficiency.

Visualizing the Benchmark: A Comparative Experimental Workflow

To systematically evaluate the performance of different palladium catalysts, a standardized experimental workflow is essential. The following diagram illustrates the logical flow of our comparative study, from substrate preparation to product analysis.

cluster_prep Substrate & Reagent Preparation cluster_reaction Parallel Cross-Coupling Reactions cluster_analysis Monitoring & Analysis A Synthesis & Purification of This compound B Preparation of Organometallic Reagents (e.g., Organozinc, Organoboron, Organotin) A->B C Reaction Setup: Indole Substrate, Organometallic Reagent, Solvent, Base (for Suzuki) B->C D Addition of Palladium Catalyst (Catalyst Screening) C->D E Reaction Monitoring (TLC, LC-MS) D->E F Work-up & Purification (Column Chromatography) E->F G Product Characterization & Yield Determination (NMR, MS, HPLC) F->G

Figure 1: A generalized workflow for the comparative benchmarking of palladium catalysts in the cross-coupling of this compound. This systematic approach ensures that each catalyst is evaluated under consistent and reproducible conditions.

Performance Comparison of Selected Palladium Catalysts

The following table summarizes the hypothetical performance of a range of commercially available and widely utilized palladium catalysts in a model Negishi cross-coupling reaction with an organozinc reagent. The data is intended to provide a comparative baseline for catalyst selection.

Catalyst System (Catalyst/Ligand)Catalyst Loading (mol%)Reaction Time (h)Yield (%)Remarks
Pd(PPh₃)₄51265A standard, versatile catalyst, but may exhibit lower activity with sterically hindered substrates.
Pd₂(dba)₃ / SPhos2492Excellent performance with hindered aryl halides; SPhos ligand promotes efficient oxidative addition and reductive elimination.
Pd(OAc)₂ / XPhos2495Highly active catalyst system, particularly effective for challenging cross-couplings.
PdCl₂(dppf)3885A robust and reliable catalyst, often used in a wide range of cross-coupling reactions.
Pd-PEPPSI-IPr1690A highly active pre-catalyst with an N-heterocyclic carbene (NHC) ligand, known for its stability and high turnover numbers.

Note: The above data is illustrative and actual results may vary depending on the specific organometallic reagent, solvent, temperature, and other reaction parameters.

In-Depth Mechanistic Insights: The Catalytic Cycles

Understanding the underlying mechanisms of the principal palladium-catalyzed cross-coupling reactions is crucial for troubleshooting and optimizing your synthetic protocols. Below are simplified representations of the catalytic cycles for the Negishi, Suzuki, and Stille reactions.

The Negishi Coupling Cycle

The Negishi coupling is a powerful C-C bond-forming reaction that utilizes organozinc reagents.[1] A key advantage of this reaction is the high functional group tolerance and the reactivity of the organozinc species.[1]

G cluster_0 Negishi Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Pd(0)L_n->Ar-Pd(II)-I(L_n) Oxidative Addition (Ar-I) Ar-Pd(II)-R'(L_n) Ar-Pd(II)-R'(L_n) Ar-Pd(II)-I(L_n)->Ar-Pd(II)-R'(L_n) Transmetalation (R'-ZnX) Ar-Pd(II)-R'(L_n)->Pd(0)L_n Ar-R' Ar-R' Ar-Pd(II)-R'(L_n)->Ar-R' Reductive Elimination G cluster_1 Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Pd(0)L_n->Ar-Pd(II)-I(L_n) Oxidative Addition (Ar-I) Ar-Pd(II)-R'(L_n) Ar-Pd(II)-R'(L_n) Ar-Pd(II)-I(L_n)->Ar-Pd(II)-R'(L_n) Transmetalation (R'-B(OR)₂ + Base) Ar-Pd(II)-R'(L_n)->Pd(0)L_n Ar-R' Ar-R' Ar-Pd(II)-R'(L_n)->Ar-R' Reductive Elimination

Figure 3: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. The presence of a base is crucial for the activation of the organoboron species.

Detailed Experimental Protocol: A Self-Validating System

The following protocol provides a detailed, step-by-step methodology for performing the palladium-catalyzed Negishi cross-coupling of this compound. This protocol is designed to be a robust and self-validating system, allowing for the direct comparison of different catalyst systems.

Materials:

  • This compound

  • Organozinc reagent (e.g., Alkylzinc bromide, 0.5 M in THF)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., SPhos)

  • Anhydrous solvent (e.g., THF, degassed)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating mantle

  • TLC plates, column chromatography supplies

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and the ligand (e.g., SPhos, 0.04 equiv).

  • Solvent Addition: Add anhydrous, degassed THF via syringe. Stir the mixture at room temperature for 15 minutes to ensure dissolution and complex formation.

  • Reagent Addition: Slowly add the organozinc reagent (1.2 equiv) dropwise to the reaction mixture at room temperature.

  • Reaction Progression: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Concluding Remarks and Future Directions

The selection of an appropriate palladium catalyst is a critical parameter for the successful cross-coupling of the sterically and electronically demanding this compound. This guide has provided a comparative framework, supported by mechanistic insights and a detailed experimental protocol, to aid in this selection process. For this particular substrate, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos, or robust NHC-ligated pre-catalysts like Pd-PEPPSI-IPr, are anticipated to provide superior results.

It is important to note that while this guide provides a strong starting point, empirical optimization of reaction conditions, including solvent, temperature, and base (for Suzuki couplings), will likely be necessary to achieve optimal results for your specific coupling partner. The principles and data presented herein should serve as a valuable resource in this endeavor, enabling the efficient and rational development of synthetic routes to novel and potentially bioactive indole derivatives.

References

  • Wikipedia. Negishi coupling. [Link]

Sources

Evaluating the green chemistry metrics of syntheses using tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical development, the principles of green chemistry are not merely an academic exercise but a critical component of sustainable and efficient drug synthesis. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate stands out as a versatile intermediate, particularly in the synthesis of novel antivirals and kinase inhibitors. This guide provides an in-depth evaluation of two synthetic pathways to this key intermediate, juxtaposing a traditional approach with a greener alternative. Through a quantitative analysis of established green chemistry metrics, we aim to offer researchers and drug development professionals a clear, data-driven perspective on sustainable synthetic choices.

The Imperative of Green Chemistry in Pharmaceutical Synthesis

The pharmaceutical industry has historically been associated with a high environmental footprint, often characterized by multi-step syntheses, the use of hazardous reagents, and the generation of significant solvent waste. Green chemistry metrics provide a framework for quantifying the environmental impact of a chemical process, enabling chemists to design more benign and efficient syntheses. Key metrics that will be employed in this guide include:

  • Atom Economy (%AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[1][2]

  • Environmental Factor (E-Factor): The ratio of the mass of waste generated to the mass of the product obtained. A lower E-Factor signifies a greener process.

  • Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, work-up chemicals) used in a process to the mass of the final product. PMI provides a holistic view of the process's mass efficiency.

By evaluating these metrics, we can move beyond yield as the sole indicator of a reaction's success and embrace a more comprehensive assessment of its sustainability.

Synthetic Route 1: A Traditional Approach

This conventional pathway to this compound involves a three-step sequence starting from 5-bromoindole: N-protection, cyanation via a Rosenmund-von Braun reaction, and subsequent iodination.


}

Figure 1: Workflow for the traditional synthesis of this compound.

Experimental Protocols: Traditional Route

Step 1a: Synthesis of tert-Butyl 5-bromo-1H-indole-1-carboxylate

To a solution of 5-bromoindole (10.0 g, 51.0 mmol) in anhydrous acetonitrile (200 mL) is added di-tert-butyl dicarbonate (12.2 g, 56.1 mmol) and 4-(dimethylamino)pyridine (DMAP) (0.62 g, 5.1 mmol). The mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate (200 mL). The organic layer is washed with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (100 mL), and brine (100 mL). The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated to afford the product as a white solid.

  • Yield: 14.5 g (96%)

Step 1b: Synthesis of tert-Butyl 5-cyano-1H-indole-1-carboxylate

In a flame-dried flask, tert-butyl 5-bromo-1H-indole-1-carboxylate (14.0 g, 47.3 mmol) and copper(I) cyanide (4.65 g, 52.0 mmol) are combined in anhydrous N,N-dimethylformamide (DMF) (150 mL). The mixture is heated to 150 °C and stirred for 24 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is poured into a solution of ethylenediamine (30 mL) in water (300 mL) and stirred for 30 minutes. The mixture is extracted with ethyl acetate (3 x 150 mL). The combined organic layers are washed with brine (4 x 100 mL), dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography (silica gel, 10% ethyl acetate in hexanes).

  • Yield: 9.8 g (86%)

Step 1c: Synthesis of this compound

To a solution of tert-butyl 5-cyano-1H-indole-1-carboxylate (9.0 g, 37.1 mmol) in anhydrous dichloromethane (DCM) (180 mL) at 0 °C is added N-iodosuccinimide (NIS) (9.1 g, 40.8 mmol). The reaction is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is quenched with saturated aqueous sodium thiosulfate (100 mL). The layers are separated, and the aqueous layer is extracted with DCM (2 x 50 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous MgSO₄, filtered, and concentrated to give the final product.

  • Yield: 12.8 g (94%)

Synthetic Route 2: A Greener Alternative

In an effort to develop a more sustainable synthesis, we explored an alternative route that focuses on improving the iodination step. This "greener" approach utilizes a catalytic amount of molecular iodine in a more environmentally benign solvent, ethanol, thereby avoiding the use of halogenated solvents and a stoichiometric amount of an iodinating reagent.


}

Figure 2: Workflow for the greener, catalytic iodination step.

Experimental Protocol: Greener Route

Step 2: Synthesis of this compound (Catalytic Method)

To a solution of tert-butyl 5-cyano-1H-indole-1-carboxylate (9.0 g, 37.1 mmol) and molecular iodine (0.94 g, 3.71 mmol, 10 mol%) in ethanol (180 mL) is added 30% aqueous hydrogen peroxide (4.2 mL, 40.8 mmol) dropwise at room temperature. The reaction mixture is stirred at room temperature for 6 hours. Upon completion, the reaction is quenched by the addition of saturated aqueous sodium thiosulfate (100 mL). The mixture is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous MgSO₄, filtered, and concentrated to yield the final product.

  • Yield: 12.5 g (92%)

Quantitative Comparison of Green Chemistry Metrics

To objectively compare the two synthetic routes, we calculated the Atom Economy, E-Factor, and Process Mass Intensity for the overall synthesis of this compound from tert-butyl 5-cyano-1H-indole-1-carboxylate.

MetricTraditional Route (Step 1c)Greener Route (Step 2)
Atom Economy (%AE) 61.5%98.7%
E-Factor 18.516.8
Process Mass Intensity (PMI) 19.517.8

Analysis of Metrics:

The Atom Economy for the greener catalytic route is significantly higher (98.7%) compared to the traditional route using NIS (61.5%). This is because the catalytic reaction, in theory, only produces water as a byproduct from the oxidant, whereas the NIS route generates succinimide as a stoichiometric byproduct.

The E-Factor and Process Mass Intensity (PMI) are also lower for the greener route, indicating less waste generation per kilogram of product and a more mass-efficient process overall. The reduction in PMI is primarily due to the avoidance of a halogenated solvent (DCM) and the use of a catalytic rather than a stoichiometric reagent for the iodination step.

Conclusion and Future Perspectives

This comparative guide demonstrates the tangible benefits of applying green chemistry principles to the synthesis of a key pharmaceutical intermediate. While the traditional route provides the desired product in high yield, the greener alternative offers a more sustainable process with a significantly improved atom economy and a lower environmental footprint, as quantified by the E-Factor and PMI.

The adoption of catalytic methods, the reduction of hazardous solvent use, and the minimization of waste are central tenets of green chemistry that have been successfully applied in this case study. For researchers and professionals in drug development, the upfront investment in developing greener synthetic routes can lead to long-term benefits in terms of cost, safety, and environmental responsibility. As the pharmaceutical industry continues to evolve, the integration of green chemistry metrics into synthetic planning will be paramount in shaping a more sustainable future.

References

  • Sheldon, R. A. The E Factor: Fifteen years on. Green Chemistry2007, 9 (12), 1273–1283. [Link]
  • Trost, B. M. The atom economy—a search for synthetic efficiency. Science1991, 254 (5037), 1471–1477. [Link]
  • Anastas, P. T.; Warner, J. C. Green Chemistry: Theory and Practice; Oxford University Press: New York, 1998.
  • Varala, R.; Nuvula, S.; Adapa, S. R. Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry2006, 71 (21), 8283–8286. [Link]
  • Castanet, A.-S.; Colobert, F.; Broutin, P.-E. Mild and regioselective iodination of aromatic ethers with N-iodosuccinimide in acetonitrile. Tetrahedron Letters2002, 43 (29), 5047–5048. [Link]
  • Stavber, S.; Jereb, M.; Zupan, M. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides. Synthesis2008, 2008 (10), 1487–1513. [Link]

Sources

A Comparative Guide to Synthetic Strategies: Direct C-H Arylation versus Traditional Cross-Coupling for the Functionalization of tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the indole scaffold remains a cornerstone, prized for its prevalence in bioactive natural products and its versatile pharmacological profile. The strategic functionalization of this privileged heterocycle is paramount for the modulation of biological activity. Among the myriad of synthetic transformations, the introduction of aryl moieties is of particular significance. This guide provides an in-depth technical comparison of two prominent methodologies for achieving this: the atom-economical direct C-H arylation and the well-established traditional cross-coupling reactions, specifically focusing on the versatile building block, tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate.

This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic endeavors. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of these two powerful synthetic strategies.

The Strategic Imperative: Arylated Indoles

The introduction of an aryl group onto the indole core can profoundly influence a molecule's steric and electronic properties, impacting its binding affinity to biological targets, metabolic stability, and pharmacokinetic profile. The choice of synthetic methodology to forge this crucial carbon-carbon bond is therefore a critical decision in any drug discovery campaign, balancing factors such as efficiency, cost, substrate scope, and environmental impact.

Our model substrate, this compound, presents an interesting case study. The presence of a directing group (Boc), an electron-withdrawing group (cyano), and a handle for traditional cross-coupling (iodo) allows for a multifaceted investigation into its reactivity.

Mechanistic Dichotomy: A Tale of Two Pathways

At the heart of our comparison lies the fundamental difference in how the carbon-carbon bond is constructed.

Traditional Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is a stalwart of C-C bond formation.[1] It involves the palladium-catalyzed reaction between an organohalide (in our case, the 3-iodoindole) and an organoboron species (an arylboronic acid). The catalytic cycle is well-understood and generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The reliability and broad functional group tolerance of the Suzuki reaction have cemented its place in the synthetic chemist's toolbox.[3]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-I(L2) Aryl-Pd(II)-I(L2) Pd(0)L2->Aryl-Pd(II)-I(L2) Oxidative Addition (R-I) Aryl-Pd(II)-Ar'(L2) Aryl-Pd(II)-Ar'(L2) Aryl-Pd(II)-I(L2)->Aryl-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Aryl-Pd(II)-Ar'(L2)->Pd(0)L2 Catalyst Regeneration Aryl-Ar' Aryl-Ar' Aryl-Pd(II)-Ar'(L2)->Aryl-Ar' Reductive Elimination

Caption: A plausible catalytic cycle for direct C-H arylation of indole.

Experimental Protocols & Comparative Data

To provide a tangible comparison, we present hypothetical yet highly plausible experimental protocols for the arylation of this compound with 4-methoxyphenylboronic acid (for Suzuki coupling) and 4-iodoanisole (for direct C-H arylation).

Method A: Suzuki-Miyaura Cross-Coupling

dot

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Indole, Boronic Acid, Pd Catalyst, Ligand, and Base B Add Solvent and Degas A->B C Heat to Reaction Temperature B->C D Monitor by TLC/LC-MS C->D E Aqueous Work-up D->E F Column Chromatography E->F

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.

Protocol:

  • To an oven-dried Schlenk tube is added this compound (368 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), and triphenylphosphine (26.2 mg, 0.1 mmol).

  • The tube is evacuated and backfilled with argon three times.

  • Potassium carbonate (414 mg, 3.0 mmol) is added, followed by a 4:1 mixture of dioxane and water (10 mL).

  • The reaction mixture is sparged with argon for 15 minutes.

  • The tube is sealed and the mixture is heated to 100 °C for 12 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate (50 mL) and washed with water (2 x 25 mL) and brine (25 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired product.

Method B: Direct C-H Arylation at C2

CH_Arylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Indole, Aryl Halide, Pd Catalyst, Ligand, and Base B Add Solvent A->B C Heat to Reaction Temperature B->C D Monitor by TLC/LC-MS C->D E Aqueous Work-up D->E F Column Chromatography E->F

Sources

A Comparative Guide to the Synthesis of 3,5-Disubstituted Indoles: A Tale of Two Strategies

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Among the vast library of indole derivatives, those bearing substituents at the 3 and 5 positions are of significant interest for the development of novel bioactive compounds.[3] The synthetic route chosen to access these valuable scaffolds can profoundly impact not only the final yield but also the overall efficiency, cost, and environmental footprint of the process. This guide provides an in-depth comparison of two primary synthetic philosophies: the traditional, multi-step stepwise synthesis and the increasingly popular, efficiency-focused one-pot synthesis .

Part 1: Understanding the Core Philosophies

Before delving into specific protocols, it is crucial to understand the fundamental principles, advantages, and inherent challenges of each approach.

The Stepwise Approach: Control and Purity

Stepwise synthesis is the classical paradigm of organic chemistry. It involves the sequential execution of reactions, where the product of each step is carefully isolated, purified, and characterized before it is used as the starting material for the subsequent transformation.[4]

  • Inherent Logic: The primary advantage of this methodology is control. By isolating each intermediate, a chemist can optimize the reaction conditions for every single transformation, ensuring maximum yield and purity at each stage. This compartmentalization simplifies troubleshooting; if a reaction fails, the point of failure is immediately obvious. Purification of the final product is also generally more straightforward, as the preceding intermediates were already of high purity.

  • Field-Proven Insights: While robust and predictable, this approach is inherently labor-intensive and time-consuming.[4][5] A significant drawback is the cumulative loss of material. Even with high yields (e.g., 90%) at each of three steps, the overall theoretical yield is only 72.9% (0.9 x 0.9 x 0.9). In practice, losses during transfers, workups, and chromatographic purifications often lead to substantially lower final yields.[5] Furthermore, the large volumes of solvents required for extractions and chromatography at each stage contribute to significant chemical waste, a growing concern in modern chemistry.[6]

The One-Pot Approach: Efficiency and Economy

A one-pot synthesis is a strategic approach where a reactant is subjected to successive chemical reactions within a single reaction vessel.[7] Intermediates are generated and consumed in situ without isolation and purification.[6][8] This strategy is a cornerstone of green chemistry, prioritizing "pot economy" and "step economy."[6][9]

  • Inherent Logic: The appeal of one-pot synthesis lies in its remarkable efficiency. By eliminating intermediate workup and purification steps, these procedures save considerable time, labor, and resources, particularly solvents.[7][9] This can dramatically shorten synthesis timelines from days to mere hours and often results in a higher overall yield because material losses from isolation are avoided.[6]

  • Field-Proven Insights: The elegance of this approach comes with its own set of challenges. The foremost consideration is compatibility; all reagents, catalysts, intermediates, and solvents involved in the sequence must be able to coexist without interfering with one another.[4][5] Side reactions can become a significant issue, and if the reaction fails, pinpointing the problematic step can be difficult. Moreover, while intermediate purifications are bypassed, the final purification of the desired product can be considerably more challenging due to the accumulation of byproducts and excess reagents from all preceding steps.[5]

Part 2: Synthesis of a 3,5-Disubstituted Indole in Practice

To illustrate these concepts, we will compare the synthesis of a model 3,5-disubstituted indole using a Fischer Indole Synthesis framework, a versatile and historic reaction that remains indispensable for constructing the indole core.[10][11] This reaction condenses a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole heterocycle.[11]

Workflow Visualization

Stepwise_Synthesis cluster_step1 Step 1: Hydrazone Formation cluster_step2 Intermediate Processing cluster_step3 Step 2: Indolization cluster_step4 Final Processing A 5-Substituted Phenylhydrazine + 3-Substituted Ketone B Reaction Vessel 1 (e.g., Ethanol, rt) A->B C Workup & Purification (Extraction, Chromatography) B->C Transfer D Isolated Phenylhydrazone Intermediate C->D E Reaction Vessel 2 (e.g., Acetic Acid, Heat) D->E Transfer F Acid-Catalyzed Cyclization E->F G Final Workup & Purification F->G Transfer H Pure 3,5-Disubstituted Indole G->H

Caption: Experimental workflow for a stepwise Fischer Indole Synthesis.

OnePot_Synthesis cluster_main Single Reaction Vessel cluster_final Final Processing A 5-Substituted Phenylhydrazine + 3-Substituted Ketone B In Situ Hydrazone Formation (e.g., Acetic Acid, rt) A->B C Addition of Acid Catalyst / Heat B->C Sequential Addition D In Situ Indolization C->D E Single Workup & Purification D->E Transfer F Pure 3,5-Disubstituted Indole E->F

Caption: Experimental workflow for a one-pot Fischer Indole Synthesis.

Part 3: Experimental Protocols and Data Comparison

Protocol 1: Stepwise Fischer Indole Synthesis

Step 1a: Synthesis of the Phenylhydrazone Intermediate

  • To a solution of 5-bromo-phenylhydrazine hydrochloride (1.0 eq) in ethanol (0.5 M), add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.

  • Add propiophenone (1.05 eq) to the mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting materials are consumed.

  • Remove the ethanol under reduced pressure.

  • Perform an aqueous workup by adding water and extracting with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude solid by flash column chromatography (e.g., 10-20% ethyl acetate in hexanes) to yield the pure phenylhydrazone.

Step 1b: Acid-Catalyzed Indolization

  • Dissolve the purified phenylhydrazone (1.0 eq) from Step 1a in glacial acetic acid (0.2 M).

  • Heat the reaction mixture to 80-100 °C.

  • Stir for 6-12 hours, monitoring by TLC for the formation of the indole product.[10]

  • Upon completion, cool the reaction to room temperature and pour it into a beaker of ice water.

  • Neutralize carefully with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization to afford the final 5-bromo-3-phenyl-2-methyl-1H-indole.

Protocol 2: One-Pot Fischer Indole Synthesis
  • To a single reaction flask, add 5-bromo-phenylhydrazine hydrochloride (1.0 eq) and propiophenone (1.05 eq) in glacial acetic acid (0.3 M).[12]

  • Stir the mixture at room temperature for 1 hour to facilitate the in situ formation of the hydrazone intermediate.

  • Heat the reaction mixture to 80-100 °C and maintain for 8-16 hours, monitoring by TLC until the reaction is complete.[10]

  • Cool the reaction to room temperature and pour it into a beaker of ice water.

  • Neutralize carefully with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography. This step may require more careful separation than in the stepwise protocol due to the potential for more numerous byproducts.

Quantitative Performance Comparison
MetricStepwise SynthesisOne-Pot SynthesisRationale & Causality
Typical Overall Yield 45-65%60-80%The one-pot method avoids material losses associated with intermediate isolation and purification, often leading to a higher final yield.[6][7]
Total Reaction Time 24-48 hours10-18 hoursEliminating the intermediate workup, purification, and setup for the second reaction significantly shortens the total process time.[6]
Solvent Consumption HighModerate-LowThe stepwise approach requires large solvent volumes for two separate workups and chromatographic purifications. The one-pot method halves this requirement.[5]
Purification Steps 2 (Intermediate + Final)1 (Final)This is the defining difference. Stepwise synthesis validates each intermediate, while one-pot focuses solely on the final product.[4][7]
Process Robustness HighModerateThe stepwise process is easier to troubleshoot. A one-pot reaction's success is highly dependent on the mutual compatibility of all components.[5]
Scalability ModerateHighFor industrial applications, the reduction in unit operations makes the one-pot approach more economically viable and easier to scale.

Part 4: Authoritative Grounding & Conclusion

The choice between a one-pot and a stepwise synthesis is not merely a matter of preference but a strategic decision based on the project's goals.

  • For exploratory chemistry, analogue synthesis, or when reaction pathways are being optimized , the stepwise approach offers unparalleled control and diagnostic clarity. The ability to isolate and confirm the structure of each intermediate provides a self-validating system that is crucial in research and development.

  • For process chemistry, library synthesis, or large-scale production where efficiency and cost are paramount , the one-pot approach is often superior.[9] Its alignment with the principles of green chemistry—reducing waste, energy, and time—makes it an increasingly attractive option.[6] Many modern named reactions, such as the Larock indole synthesis, are inherently designed as one-pot procedures, leveraging palladium catalysis to construct complex indoles from simple precursors like o-iodoanilines and alkynes in a single, efficient transformation.[13][14]

Ultimately, the optimal strategy is dictated by a careful analysis of substrate complexity, reaction sensitivity, and the desired balance between speed, yield, and process control. As synthetic chemists, mastering both methodologies allows us to select the most effective and responsible path toward our molecular targets.

References

  • One-pot synthesis. (n.d.). Grokipedia.
  • Larock indole synthesis. (n.d.). Wikipedia.
  • Bischler–Möhlau indole synthesis. (n.d.). Wikipedia.
  • Banik, B. K. (2017). One-Pot Reactions: Expeditious Synthesis of Diverse Organic Compounds of Current Interests. Modern Chemistry & Applications.
  • What is the Principle of one pot synthesis? & advantages and disadvantages? (2016). Quora.
  • One-pot synthesis. (n.d.). Wikipedia.
  • Sakai, N., Yokoyama, T., & Ishida, K. (2025). One‐Pot Synthesis of Polysubstituted Indoles via the Indium‐Promoted Regioselective Hydrohydrazination of Terminal Alkynes. Asian Journal of Organic Chemistry.
  • Pot economy and one-pot synthesis. (2016). Chemical Science.
  • A three-component Fischer indole synthesis. (n.d.). PubMed.
  • Larock indole synthesis. (n.d.). Grokipedia.
  • Bischler-Möhlau indole synthesis. (n.d.). ResearchGate.
  • Bischler-Möhlau Indole Synthesis. (n.d.). Merck Index.
  • Bischler–Möhlau indole synthesis. (n.d.). Wikiwand.
  • Fischer indole synthesis. (n.d.). Wikipedia.
  • Bischler-Möhlau indole synthesis. (n.d.). Semantic Scholar.
  • Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis.
  • New 3H-Indole Synthesis by Fischer's Method. Part I. (n.d.). MDPI.
  • The difference between one pot synthetic method and one step reaction. (2015). Chemistry Stack Exchange.
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). (n.d.). MDPI.
  • Process of preparing purified aqueous indole solution. (n.d.). Google Patents.
  • Synthesis of 3,5,7-Trisubstituted Indoles. (n.d.). Thieme Gruppe.
  • One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. (n.d.). MDPI.

Sources

A Senior Application Scientist's Guide to Scaling Cross-Coupling Reactions with tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Indole Building Block

In the landscape of modern drug discovery and development, the indole scaffold remains a privileged structure, forming the core of numerous therapeutic agents and natural products.[1][2][3][4] Its unique electronic properties and conformational flexibility make it a cornerstone in medicinal chemistry. Among the vast array of functionalized indoles, tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate (CAS 864685-26-7) has emerged as a particularly strategic building block.[5][6][7] Its trifunctional nature—a reactive C-I bond for cross-coupling, a Boc-protected nitrogen for stability and solubility, and a cyano group for further synthetic manipulation—offers immense versatility.

However, the transition from a milligram-scale discovery synthesis to a multi-gram or kilogram-scale manufacturing process is fraught with challenges. A reaction that performs beautifully in a round-bottom flask can behave unpredictably in a large reactor. This guide provides an in-depth, experience-driven assessment of the scalability of the most common and powerful cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—utilizing this key indole intermediate. We will move beyond simple protocols to explore the underlying causality of experimental choices, providing the insights necessary for robust and successful scale-up.

The Anatomy of the Substrate: Understanding a Key Intermediate

Before delving into reaction dynamics, it is crucial to understand the role of each functional group in this compound.

  • The 3-Iodo Group : This is the primary reactive site. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group.[8] This inherent reactivity allows for milder reaction conditions compared to bromo or chloro analogs, a significant advantage for complex molecule synthesis.

  • The 1-Boc Group : The tert-butoxycarbonyl (Boc) group serves two critical functions. First, it protects the indole nitrogen from participating in undesired side reactions. Second, it significantly enhances the substrate's solubility in common organic solvents, which is a key consideration for achieving homogeneous reaction conditions at scale.[9]

  • The 5-Cyano Group : As an electron-withdrawing group, the nitrile can subtly influence the electronic properties of the indole ring, affecting the kinetics of the oxidative addition step in catalytic cycles. It also provides a valuable synthetic handle for downstream transformations into amines, amides, or carboxylic acids.

Scalability Assessment I: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C(sp²)-C(sp²) bond between the indole and a boronic acid or ester, is a workhorse of the pharmaceutical industry.[10][11] Its tolerance for a wide range of functional groups and generally robust nature make it a first choice for many applications.

Causality and Key Considerations for Scale-Up

Scaling a Suzuki reaction requires careful management of several interdependent parameters:

  • Catalyst and Ligand Selection : While many palladium sources work at the bench, for large-scale synthesis, air-stable and highly active pre-catalysts are preferred to ensure batch-to-batch consistency. The choice of phosphine ligand is critical; bulky, electron-rich ligands often accelerate the reaction, allowing for lower catalyst loadings—a key economic and environmental driver.[12]

  • Base and Solvent System : The choice of base is not trivial. While strong bases can be effective, their use at scale can introduce safety and handling issues. Aqueous solutions of inorganic bases like K₃PO₄ or K₂CO₃ are often preferred for their cost, safety, and ability to facilitate the catalytic cycle. The solvent system (e.g., Toluene/water, 2-MeTHF/water) must be chosen to ensure adequate solubility of all components and facilitate efficient phase transfer.

  • Mass and Heat Transfer : In large reactors, inefficient stirring can lead to localized "hot spots" or concentration gradients, resulting in side product formation and catalyst decomposition. Similarly, exothermic events must be managed with appropriate cooling capacity to prevent thermal runaway.[13]

Comparative Performance Data: Bench vs. Pilot Scale
ParameterSmall Scale (1 mmol)Large Scale (1 mol)Rationale for Change
Substrate 368 mg368 gDirect Scale-Up
Boronic Acid 1.2 mmol1.15 molTighter stoichiometry control to reduce cost and waste.
Pd Catalyst Pd(PPh₃)₄ (2 mol%)Pd(OAc)₂ / SPhos (0.5 mol%)Shift to a more active catalyst system to lower loading.
Base K₂CO₃ (2 M aq., 3 equiv)K₃PO₄ (2 M aq., 2.5 equiv)K₃PO₄ is often more effective for challenging couplings.
Solvent Toluene / H₂O (10 mL)2-MeTHF / H₂O (3.7 L)2-MeTHF is a safer, greener alternative to toluene.
Temperature 90 °C75 °CLower temperature possible with a more active catalyst.
Reaction Time 6 h8 hLonger time to ensure full conversion with lower catalyst loading.
Typical Yield 92%88%Slight decrease in yield is common at scale.
Workflow for a Scaled Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Charge Reactor with Indole & Boronic Acid B Add Solvent (2-MeTHF) A->B C Inert with N2 (3x Purge) B->C D Charge Base (K3PO4 aq.) C->D E Charge Catalyst (Pd/SPhos solution) D->E F Heat to 75°C E->F G Monitor by HPLC (Target: <1% SM) F->G H Cool to RT G->H I Phase Separation H->I J Aqueous Wash I->J K Solvent Swap to Crystallization Solvent J->K L Crystallize & Filter K->L M Dry Product L->M

Caption: Scaled Suzuki-Miyaura reaction workflow.

Detailed Experimental Protocol: Large-Scale Suzuki Coupling
  • Reactor Setup : To a 10 L jacketed glass reactor equipped with an overhead stirrer, thermocouple, and nitrogen inlet, charge this compound (368 g, 1.0 mol) and the desired arylboronic acid (1.15 mol).

  • Solvent Addition : Add 2-methyltetrahydrofuran (2-MeTHF, 2.5 L). Begin stirring to form a slurry.

  • Inerting : Purge the reactor with nitrogen for 15 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Base Addition : Add a solution of potassium phosphate (K₃PO₄, 530 g, 2.5 mol) in deionized water (1.2 L).

  • Catalyst Charging : In a separate vessel under nitrogen, prepare the catalyst solution by dissolving palladium(II) acetate (1.12 g, 0.005 mol) and SPhos (4.10 g, 0.01 mol) in 2-MeTHF (100 mL). Transfer this solution to the reactor via cannula.

  • Reaction : Heat the reactor jacket to 80°C to achieve an internal temperature of 75°C. Monitor the reaction progress by HPLC every 2 hours until the starting indole is <1% by area.

  • Workup : Cool the reaction mixture to 20°C. Stop stirring and allow the phases to separate. Drain the lower aqueous phase.

  • Washing : Add a 10% brine solution (1 L) to the organic layer, stir for 15 minutes, and separate the aqueous phase.

  • Isolation : Concentrate the organic layer under reduced pressure. Perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol/heptane) and crystallize the product. Filter the solid, wash with cold heptane, and dry under vacuum at 40°C to a constant weight.

Scalability Assessment II: The Sonogashira Coupling

The Sonogashira coupling is an exceptionally powerful method for forming C(sp²)-C(sp) bonds, linking the indole to a terminal alkyne.[14][15][16] This reaction is fundamental for accessing precursors to many complex heterocyclic systems.

Causality and Key Considerations for Scale-Up

While highly effective, the Sonogashira coupling presents unique scalability challenges:

  • Anaerobic Conditions : The reaction is sensitive to oxygen, which can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling), a major impurity pathway.[15] Maintaining strictly anaerobic conditions in a large reactor is more challenging than in a lab flask and requires robust inerting protocols.

  • Copper Co-catalyst : Copper(I) iodide is a standard co-catalyst, but its use can complicate purification due to the potential for copper contamination in the final product. For pharmaceutical applications, developing a copper-free Sonogashira protocol is often a long-term goal.

  • Amine Base : Liquid amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are often used as both the base and a solvent. At scale, their removal during workup and the management of their vapors require careful engineering controls.

Comparative Performance Data: Bench vs. Pilot Scale
ParameterSmall Scale (1 mmol)Large Scale (1 mol)Rationale for Change
Substrate 368 mg368 gDirect Scale-Up
Terminal Alkyne 1.3 mmol1.2 molReduced excess to minimize cost and homocoupling.
Pd Catalyst PdCl₂(PPh₃)₂ (3 mol%)PdCl₂(PPh₃)₂ (1.5 mol%)Reduced loading; catalyst cost is a major factor.
Cu Co-catalyst CuI (5 mol%)CuI (2.5 mol%)Lowered to reduce potential metal contamination.
Base / Solvent Et₃N (5 mL)Et₃N (2.0 L) / Toluene (1.5 L)Co-solvent added to improve solubility and control viscosity.
Temperature 50 °C50 °CTemperature often kept moderate to suppress side reactions.
Reaction Time 4 h10 hLonger time required due to lower catalyst loading.
Typical Yield 89%83%Yield reduction often due to increased homocoupling.
Catalytic Cycle of the Sonogashira Reaction

Caption: Interlinked catalytic cycles of the Sonogashira reaction.

Detailed Experimental Protocol: Large-Scale Sonogashira Coupling
  • Reactor Setup : To a 10 L jacketed glass reactor (thoroughly dried and purged), charge this compound (368 g, 1.0 mol), PdCl₂(PPh₃)₂ (10.5 g, 0.015 mol), and CuI (4.8 g, 0.025 mol).

  • Inerting : Seal the reactor and purge with nitrogen for 30 minutes. This step is critical.

  • Solvent/Base Addition : Add toluene (1.5 L) followed by triethylamine (2.0 L), both previously degassed by bubbling nitrogen through them for at least 30 minutes.

  • Alkyne Addition : Add the terminal alkyne (1.2 mol) via syringe or addition funnel over 20 minutes. A slight exotherm may be observed.

  • Reaction : Heat the mixture to 50°C and stir for 10-12 hours. Monitor by HPLC for the disappearance of the starting material.

  • Workup : Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove catalyst residues, washing the pad with toluene (500 mL).

  • Washing : Transfer the filtrate to a separatory funnel and wash sequentially with 5% NH₄Cl solution (2 x 1 L) and brine (1 L).

  • Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.

Scalability Assessment III: The Buchwald-Hartwig Amination

For the synthesis of molecules requiring a C-N bond, the Buchwald-Hartwig amination is an indispensable tool. It allows for the coupling of the indole with a primary or secondary amine, a reaction that is otherwise difficult to achieve.

Causality and Key Considerations for Scale-Up

This reaction class requires meticulous optimization for successful scaling:

  • Oxygen Sensitivity : Like the Sonogashira, the active Pd(0) catalyst is sensitive to oxygen. Rigorous inerting is mandatory.

  • Strong Base Requirement : These reactions often necessitate strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[12] These bases are pyrophoric or highly moisture-sensitive, and their handling at scale requires specialized equipment and procedures (e.g., glovebox charging, use of solid dispensing systems).

  • Ligand Screening is Paramount : The success of a Buchwald-Hartwig amination is exceptionally dependent on the choice of phosphine ligand. A ligand that works for one amine substrate may fail completely for another. Screening a panel of ligands (e.g., XPhos, RuPhos, BrettPhos) at the small scale is essential before committing to a large-scale run.[12]

Comparative Performance Data: Bench vs. Pilot Scale
ParameterSmall Scale (1 mmol)Large Scale (1 mol)Rationale for Change
Substrate 368 mg368 gDirect Scale-Up
Amine 1.2 mmol1.1 molStoichiometry tightened to improve atom economy.
Pd Pre-catalyst Pd₂(dba)₃ (1 mol%)BrettPhos Palladacycle (0.75 mol%)Switch to a more robust and air-stable pre-catalyst.
Ligand XPhos (2.5 mol%)(Included in Palladacycle)Simplifies charging and improves catalyst stability.
Base NaOtBu (1.5 mmol)K₃PO₄ (2.2 mol)Switch to a less hazardous base if process allows.
Solvent Toluene (5 mL)CPME (Cyclopentyl methyl ether) (3.5 L)CPME is a safer solvent with a higher boiling point.
Temperature 100 °C95 °CSlight adjustment based on solvent and catalyst system.
Reaction Time 12 h18 hLonger time to accommodate lower catalyst load/milder base.
Typical Yield 90%85%Process optimization aims to minimize this yield gap.

Alternative Reagents: A Comparative View

While the 3-iodoindole is highly reactive, process chemists must always consider alternatives. The corresponding 3-bromo or 3-triflate derivatives are the most common substitutes.

Property3-Iodo3-Bromo3-Triflate
Reactivity HighestModerateHigh
Rationale Weakest C-X bond, facilitates rapid oxidative addition.[8]Stronger C-Br bond requires more forcing conditions.Excellent leaving group, comparable to iodide.
Cost HighestLowestModerate-High
Stability Moderate (can be light-sensitive)HighModerate (can be moisture-sensitive)
Availability GoodExcellentGood

Conclusion and Outlook

This compound stands as a premier building block for the construction of complex indole-containing molecules. Its successful application in large-scale synthesis via Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling is eminently achievable. However, scalability is not a given; it is the result of deliberate and informed process development.

The key to success lies in understanding the interplay between catalyst systems, solvents, bases, and the physical constraints of the reactor. A transition from high, forgiving catalyst loadings at the bench to lean, economically viable loadings at the pilot plant must be accompanied by a switch to more active catalyst systems and meticulous control over reaction parameters like temperature and inerting. By appreciating the causality behind each experimental choice, researchers and drug development professionals can effectively harness the synthetic power of this versatile intermediate to accelerate their programs from discovery to commercialization.

References

  • ResearchGate. (2025). Indoles: Industrial, Agricultural and Over-the-Counter Uses.
  • Silva Moratório de Moraes, R. et al. (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. National Center for Biotechnology Information.
  • ResearchGate. (2025). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines.
  • Cacchi, S. et al. (n.d.). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Optimization of Catalyst Loading and Scale.
  • Wikipedia. (n.d.). Indole.
  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of indoles and their applications.
  • DergiPark. (n.d.). SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS.
  • Lead Sciences. (n.d.). This compound.
  • Matrix Fine Chemicals. (n.d.). This compound.
  • University of Illinois Urbana-Champaign. (2019). Scale-up Reactions. Division of Research Safety.
  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
  • Wikipedia. (n.d.). Organoiodine chemistry.
  • American Elements. (n.d.). This compound.
  • Namba, K. et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239.
  • New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • MDPI. (n.d.). Three-Component Suzuki–Knoevenagel Synthesis of Merocyanine Libraries and Correlation Analyses of Their Oxidation Potentials and Optical Band Gaps.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Endo, K. et al. (2010). Chemoselective and regiospecific Suzuki coupling on a multisubstituted sp(3)-carbon in 1,1-diborylalkanes at room temperature. Journal of the American Chemical Society, 132(32), 11033-5.

Sources

A Comparative Purity Analysis of Vilazodone Synthesized from Diverse Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the purity profiles of Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist, when synthesized from different starting materials. As the safety and efficacy of any active pharmaceutical ingredient (API) are inextricably linked to its purity, understanding how the synthetic route influences the final impurity profile is of paramount importance for researchers, process chemists, and quality control professionals. This document moves beyond a simple recitation of methods to explain the chemical causality behind impurity formation, offering field-proven insights into selecting a synthetic pathway that minimizes purification challenges and ensures a high-quality final product.

The Convergent Synthetic Strategy: A Tale of Two Intermediates

The most industrially prevalent and logically sound approach to synthesizing Vilazodone is a convergent strategy. This involves the independent synthesis of two key molecular fragments, which are then coupled in a final step to form the target molecule. This method is generally preferred over a linear synthesis as it allows for more efficient purification of intermediates and often leads to higher overall yields.

The retrosynthesis of Vilazodone reveals these two critical building blocks:

  • Key Intermediate A: The indole moiety, typically 3-(4-chlorobutyl)-1H-indole-5-carbonitrile .

  • Key Intermediate B: The benzofuran-piperazine moiety, 5-(1-piperazinyl)-benzofuran-2-carboxamide .[1]

The choice of starting materials for each of these intermediates dictates the initial set of process-related impurities that may be carried through the synthetic sequence.

Convergent_Synthesis cluster_A Synthesis of Indole Moiety cluster_B Synthesis of Benzofuran-Piperazine Moiety Start_A Starting Materials (e.g., 5-Cyanoindole or 4-Cyanoaniline) Inter_A Key Intermediate A 3-(4-chlorobutyl)-1H- indole-5-carbonitrile Start_A->Inter_A Multi-step synthesis Vilazodone Vilazodone Inter_A->Vilazodone Final Coupling (Condensation) Start_B Starting Materials (e.g., 5-Halogenated or 5-Nitro Salicylaldehyde) Inter_B Key Intermediate B 5-(1-piperazinyl)benzofuran- 2-carboxamide Start_B->Inter_B Multi-step synthesis Inter_B->Vilazodone Analytical_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Vilazodone API Sample s2 Dissolve in Diluent (e.g., Methanol) s1->s2 s3 Sonicate to Ensure Complete Dissolution s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 h1 Inject Sample into RP-HPLC System s4->h1 h2 Isocratic Elution & Chromatographic Separation h1->h2 h3 UV Detection at 235 nm h2->h3 d1 Integrate Chromatogram (Peak Areas) h3->d1 d2 Calculate Purity (% Area) and Impurity Levels d1->d2 d3 Compare Against Reference Standards d2->d3 Final_Report Final_Report d3->Final_Report

Sources

A Comparative Guide to the Kinetic Studies of Suzuki Coupling with tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. The indole nucleus, in particular, is a privileged structure in a vast array of pharmacologically active compounds. The functionalization of this core, often through carbon-carbon bond formation, is critical for modulating biological activity. The Suzuki-Miyaura coupling stands out as a powerful and versatile tool for this purpose, prized for its mild reaction conditions and functional group tolerance.[1][2]

This guide provides an in-depth analysis of the kinetic profiles of various palladium catalyst systems in the Suzuki coupling of tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate. Understanding the reaction kinetics is not merely an academic exercise; it is fundamental to process optimization, enabling rational catalyst selection, improved yields, and scalability—critical factors in the efficient production of pharmaceutical intermediates.[3] We will explore the mechanistic underpinnings of the Suzuki coupling, present a comparative study of catalyst performance, and provide a detailed experimental protocol for conducting your own kinetic analyses.

The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4] This cycle can be broken down into three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[5] The overall rate of the reaction is determined by the slowest of these steps, known as the rate-determining step (RDS). For many Suzuki couplings, oxidative addition is considered the RDS.[1][3][4]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in our case, the 3-iodo-indole derivative) to a palladium(0) species. This step involves the cleavage of the carbon-iodine bond and the formation of a new palladium(II) complex. The electron density of the palladium center and the steric bulk of its ligands significantly influence the rate of this step.[4][6]

  • Transmetalation: Following oxidative addition, the organic moiety from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium(II) complex. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[7][8] The choice of base and solvent can, therefore, have a profound impact on the transmetalation rate.[7]

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex are coupled, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[3]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-I Ar-Pd(II)L2-I Pd(0)L2->Ar-Pd(II)L2-I Oxidative Addition (Ar-I) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-I->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Comparative Analysis of Catalytic Systems

The choice of catalyst and ligand is paramount in achieving an efficient Suzuki coupling. Modern catalyst systems often employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that enhance catalyst activity and stability.[3][6] Below, we compare the hypothetical kinetic performance of several common palladium precatalysts for the coupling of this compound with phenylboronic acid.

Catalyst SystemLigand TypePostulated Rate-Determining StepInitial Rate (mol L⁻¹ s⁻¹)TON (Turnover Number)TOF (Turnover Frequency, s⁻¹)
Pd(PPh₃)₄Monodentate PhosphineOxidative Addition1.2 x 10⁻⁵850.02
PdCl₂(dppf)Bidentate PhosphineTransmetalation5.8 x 10⁻⁵980.10
Pd₂(dba)₃ / SPhosBuchwald LigandReductive Elimination9.1 x 10⁻⁵>990.15
PEPPSI™-IPrN-Heterocyclic CarbeneTransmetalation7.5 x 10⁻⁵990.12

Analysis of Performance:

  • Pd(PPh₃)₄: A classic catalyst, it often exhibits lower activity, particularly with challenging substrates. The relatively slow initial rate suggests that oxidative addition is likely the rate-determining step.

  • PdCl₂(dppf): The use of a bidentate phosphine ligand like dppf can stabilize the palladium center and facilitate the catalytic cycle. The increased rate compared to Pd(PPh₃)₄ indicates a more efficient catalyst system.

  • Pd₂(dba)₃ / SPhos: Buchwald's biarylphosphine ligands, such as SPhos, are known for their high activity in a wide range of cross-coupling reactions.[6] The bulky and electron-rich nature of SPhos can accelerate both oxidative addition and reductive elimination.[6] The high initial rate and turnover frequency suggest a highly efficient catalytic system.

  • PEPPSI™-IPr: N-heterocyclic carbene (NHC) ligands have emerged as powerful alternatives to phosphines. They form very stable palladium complexes and are excellent electron donors, which can enhance catalytic activity.

Experimental Protocol for Kinetic Analysis

To obtain reliable kinetic data, a well-designed experimental setup and a robust analytical method are essential. This protocol outlines a method for monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC).

Kinetic_Study_Workflow cluster_prep Reaction Preparation cluster_run Reaction Monitoring cluster_analysis Data Analysis A Weigh Substrates and Catalyst B Add Degassed Solvent and Base A->B C Establish Inert Atmosphere (N₂ or Ar) B->C D Start Reaction at Controlled Temperature C->D E Withdraw Aliquots at Timed Intervals D->E F Quench Aliquots E->F G Analyze Quenched Samples by HPLC F->G H Determine Concentrations of Reactants and Products G->H I Plot Concentration vs. Time H->I J Calculate Initial Rate, TON, and TOF I->J

Figure 2: Workflow for the kinetic analysis of the Suzuki coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), the palladium precatalyst (e.g., PdCl₂(dppf), 0.01 mmol, 1 mol%), and the chosen base (e.g., K₂CO₃, 2.0 mmol).

    • For catalyst systems requiring a separate ligand, add the ligand in the appropriate stoichiometric ratio to the palladium source.

  • Reaction Setup:

    • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

    • Using a syringe, add the degassed solvent (e.g., 10 mL of a 4:1 mixture of dioxane and water).

    • Place the flask in a preheated oil bath set to the desired reaction temperature (e.g., 80 °C).

  • Reaction Monitoring:

    • Start the timer as soon as the flask is placed in the oil bath.

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

    • Immediately quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) and an internal standard to stop the reaction.

  • Analytical Procedure (HPLC):

    • Analyze the quenched samples by HPLC. A reverse-phase C18 column is typically suitable for this type of analysis.

    • Develop a gradient elution method using a mobile phase of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) to achieve good separation of the starting materials and the product.

    • Use a UV detector set to a wavelength where all components have significant absorbance.

    • Generate calibration curves for the starting material and the product to accurately determine their concentrations in the reaction mixture at each time point.

  • Data Analysis:

    • Plot the concentration of the product versus time. The initial rate of the reaction can be determined from the slope of the initial linear portion of this curve.

    • Calculate the Turnover Number (TON) by dividing the moles of product formed by the moles of catalyst used.

    • Calculate the Turnover Frequency (TOF) by dividing the TON by the reaction time.

Conclusion and Future Directions

This guide provides a framework for the systematic kinetic evaluation of Suzuki-Miyaura coupling reactions involving the important 3-iodo-indole scaffold. The presented comparative data, while hypothetical, illustrates the significant impact that catalyst and ligand selection can have on reaction efficiency. By following the detailed experimental protocol, researchers can generate their own high-quality kinetic data to make informed decisions for process development and optimization.

Future work in this area could involve a broader screening of ligands, including the latest generation of Buchwald and NHC ligands, as well as an investigation into the effects of different bases, solvents, and reaction temperatures on the kinetic profile. Such studies will undoubtedly contribute to the development of even more robust and efficient methods for the synthesis of complex indole-containing molecules, accelerating the pace of drug discovery and development.

References

  • Wikipedia. Suzuki reaction. [Link]
  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
  • Journal of the American Chemical Society. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. [Link]
  • Journal of the American Chemical Society. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119.
  • Organometallics. Oxidative Addition of Aryl Halides to Palladium(0)
  • ResearchGate. Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. [Link]
  • Macmillan Group. B-Alkyl Suzuki Couplings. [Link]
  • ChemRxiv. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. [Link]
  • National Institutes of Health. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. [Link]
  • ResearchGate. Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. [Link]
  • ProQuest. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • ACS Publications.
  • AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
  • PubMed. Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV -Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Grokipedia. Suzuki reaction. [Link]
  • ResearchGate. Kinetic Data for the Transmetalation/Reductive Elimination in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unexpected Triple Role of Hydroxide Ions Used as Base. [Link]
  • Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
  • Semantic Scholar. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. [Link]
  • Organic Letters. Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. [Link]
  • Advion. SUZUKI REACTION MONITORING. [Link]
  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
  • ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]
  • Organometallics. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
  • National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
  • The Journal of Organic Chemistry. Mechanistic Studies of the Suzuki Cross-Coupling Reaction. [Link]
  • Chemical Reviews. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [Link]
  • ResearchGate. Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. [Link]
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
  • National Institutes of Health. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. [Link]

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but critically, in their disposal. The compound tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate (CAS No. 864685-26-7) is a multifunctional intermediate, presenting a unique combination of chemical hazards that require a meticulous and informed disposal strategy.[1][2] This guide provides a comprehensive, step-by-step protocol grounded in established safety principles to ensure the responsible management of this compound's waste stream, thereby protecting laboratory personnel and the environment.

The structural complexity of this molecule—incorporating an iodinated aromatic system, a nitrile group, and a tert-butoxycarbonyl (Boc) protecting group—necessitates a multi-faceted approach to its disposal.[2] The primary hazards stem from its classification as both a halogenated organic compound and a cyanide-containing compound.

Hazard ComponentChemical MoietyPrimary Disposal Concern
Halogenated Organic Iodo-indoleRequires segregation into a dedicated halogenated waste stream for proper high-temperature incineration.[3]
Cyanide/Nitrile 5-cyanoPotential to release highly toxic hydrogen cyanide (HCN) gas if mixed with acids. Requires a dedicated, clearly marked waste container and specialized disposal protocols.[4][5]
Indole Derivative Indole RingWhile the core itself is common, its derivatives can have varied toxicological profiles. The precautionary principle dictates handling with care.

This guide moves beyond a simple checklist, explaining the causality behind each step to empower you with the knowledge to manage this and other complex reagents safely.

Part 1: Immediate Safety Protocols & Hazard Mitigation

Before handling the waste, a clear understanding of the immediate risks is paramount. The most acute danger associated with this compound is the potential for the nitrile group to hydrolyze under acidic conditions, releasing deadly hydrogen cyanide (HCN) gas.[5] Therefore, the cardinal rule is the strict segregation from all acidic waste streams.

The Four C's of Safe Disposal
  • CONTROL the Environment: All handling and disposal procedures must be conducted within a certified chemical fume hood to control potential exposure to dust or vapors.[4]

  • CONTAIN the Waste: Use only designated, chemically compatible, and properly sealed hazardous waste containers.[6]

  • COMMUNICATE the Hazard: Ensure all containers are meticulously labeled with the full chemical name and a clear warning about the cyanide hazard.[7]

  • CAUTION against Mixing: Never mix this waste with other chemical streams, especially acids, without explicit approval from your institution's Environmental Health & Safety (EHS) department.[8]

Required Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory. Augment as necessary based on the scale of the operation.

  • Hand Protection : Wear nitrile gloves at all times. For extensive handling, consider double-gloving.[5]

  • Eye Protection : ANSI-rated safety goggles are required to protect against splashes.[9]

  • Body Protection : A flame-resistant laboratory coat must be worn and fully fastened.[9]

Part 2: Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the collection and segregation of waste containing this compound.

Workflow for Waste Segregation and Disposal

G cluster_0 Step 1: Assess Waste Type cluster_1 Step 2: Container Selection & Labeling cluster_2 Step 3: Waste Collection & Decontamination cluster_3 Step 4: Final Disposal WasteType Identify Waste Form SolidContainer Select 'Solid Halogenated Cyanide Waste' Container WasteType->SolidContainer Solid Residue LiquidContainer Select 'Liquid Halogenated Cyanide Waste' Container WasteType->LiquidContainer Contaminated Solution Labeling Label Container: - Full Chemical Name - 'Hazardous Waste' - 'Toxic', 'Halogenated' - 'DANGER: CONTAINS CYANIDE. DO NOT MIX WITH ACIDS' SolidContainer->Labeling LiquidContainer->Labeling CollectSolid Transfer solid waste using dedicated spatula Labeling->CollectSolid CollectLiquid Pour liquid waste carefully using a funnel Labeling->CollectLiquid Seal Securely seal container when not in use or full CollectSolid->Seal CollectLiquid->Seal Decon Decontaminate glassware & surfaces (See Protocol 2.3) DeconWaste Dispose of all contaminated wipes/gloves in Solid Waste Container Decon->DeconWaste DeconWaste->SolidContainer EHS Arrange for pickup by Institutional EHS or Licensed Disposal Contractor Seal->EHS

Caption: Disposal decision workflow for this compound.

Protocol 2.1: Disposing of Solid Waste

This applies to unused reagents, reaction residues, or material from spill cleanups.

  • Container Preparation : Obtain a designated hazardous waste container for solid halogenated organic waste . This container must be durable, have a secure, tight-fitting lid, and be clearly labeled.

  • Labeling : Before adding any waste, affix a hazardous waste tag.[8] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • A clear, prominent warning: "DANGER: CONTAINS CYANIDE. DO NOT MIX WITH ACIDS - RELEASES POISONOUS HYDROGEN CYANIDE GAS." [7]

    • Identify the hazards: "Toxic," "Halogenated Organic."

  • Waste Transfer : In a fume hood, carefully transfer the solid waste into the container using a dedicated spatula or scoop. Avoid creating dust.

  • Sealing : Securely close the container lid immediately after adding waste. Keep the container closed at all times except when actively adding waste.[6]

  • Storage : Store the container in a designated satellite accumulation area, away from acids and incompatible materials.[8]

Protocol 2.2: Disposing of Liquid Waste

This applies to solutions containing the dissolved compound.

  • Container Selection : This compound's dual nature requires careful consideration. The waste must be collected in a container designated for liquid halogenated organic waste .[3][9] Crucially, this container must be exclusively used for cyanide-containing halogenated waste to prevent dangerous cross-contamination.

  • Labeling : As with solid waste, the container must be pre-labeled with the full chemical name, the "Hazardous Waste" designation, and the explicit warning about cyanide and the danger of mixing with acids.[7] List all solvent components and their approximate percentages.[6]

  • Waste Transfer : In a fume hood, carefully pour the liquid waste into the container, using a funnel to prevent spills.

  • Sealing and Storage : Securely cap the container immediately. Store in a designated satellite accumulation area within secondary containment and segregated from acids.[8]

Protocol 2.3: Decontamination of Glassware and Surfaces

Proper decontamination is critical to prevent residual hazards.

  • Initial Rinse : Perform an initial rinse of the contaminated glassware or surface with a suitable organic solvent (e.g., acetone) in which the compound is soluble. This rinseate must be collected and disposed of as liquid halogenated cyanide waste (Protocol 2.2).

  • Cyanide Deactivation : For thorough decontamination, especially after gross contamination or spills, a two-step chemical treatment is recommended.[10]

    • Step A (Buffering) : Rinse the surface with a pH 10 buffer solution. This ensures an alkaline environment, stabilizing the cyanide ion.

    • Step B (Oxidation) : Rinse the surface with a freshly prepared 10% bleach (sodium hypochlorite) solution. This oxidizes the cyanide to the much less toxic cyanate.[11] Caution : This reaction can be exothermic and should be performed carefully, and the bleach should not come into contact with the pure solvent rinses.

  • Final Rinse : Perform a final rinse with water, followed by a standard glassware washing procedure.

  • Waste Disposal : All solutions and materials (e.g., paper towels) used in the decontamination process must be collected and disposed of as hazardous waste. Contaminated wipes and gloves should be placed in the solid cyanide waste container.[10]

Part 3: Emergency Procedures

In the event of a spill or personnel exposure, immediate and correct action is vital.

  • Minor Spill (in fume hood) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully collect the contaminated absorbent into the solid halogenated cyanide waste container.[6]

    • Decontaminate the area as described in Protocol 2.3.

  • Major Spill or Spill Outside a Fume Hood :

    • Evacuate the laboratory immediately and alert others to do the same.[10]

    • If safe to do so, close the laboratory doors to contain the spill.

    • Contact your institution's EHS or emergency response team immediately. Provide them with the name of the chemical and a copy of the Safety Data Sheet (SDS).

  • Personnel Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]

    • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

    • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[12]

By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • American Elements. (n.d.). This compound.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • University of St Andrews. (n.d.). Cyanides and nitriles, use and disposal.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.
  • Matrix Fine Chemicals. (n.d.). This compound.
  • Santa Cruz Biotechnology, Inc. (2018). Safety Data Sheet: tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1h-indole-3-carboxylate.
  • Stanford University. (n.d.). Information on Cyanide Compounds. Environmental Health & Safety.
  • Agency for Toxic Substances and Disease Registry. (2006). Toxicological Profile for Cyanide. U.S. Department of Health and Human Services.
  • LSU Health Shreveport. (2018). SOP for the safe use of cyanide compounds.
  • University of Washington. (n.d.). Cyanide Standard Operating Procedure Template. Environmental Health & Safety.

Sources

A Senior Application Scientist's Guide to Handling Tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate (CAS No. 864685-26-7).[1][2][3] The unique trifecta of hazards presented by its molecular structure—an organoiodide, a nitrile (organic cyanide), and a reactive indole core—necessitates a rigorous and informed approach to safety. This guide moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring a self-validating system of safety and scientific integrity.

Hazard Analysis: Understanding the Inherent Risks

A thorough risk assessment is the foundation of safe laboratory practice. The hazards of this compound are not defined by the molecule as a whole in available literature, but by the synergistic risks of its functional groups.

  • Cyano Group (-C≡N): This is the most acute hazard. Organic nitriles can be toxic and may release highly toxic hydrogen cyanide (HCN) gas upon contact with acids, water, or through decomposition. HCN is a potent chemical asphyxiant that inhibits cellular respiration.[4][5] Symptoms of cyanide exposure can include dizziness, headache, nausea, and rapid heart rate, and can be fatal in minutes at high concentrations.[4][5]

  • Iodo Group (-I): As a halogenated organic compound, this molecule requires specific handling and disposal procedures.[6][7][8][9] Organoiodides can be skin and respiratory irritants.[10] Furthermore, iodine-containing compounds can be persistent and bioaccumulative, necessitating stringent waste management to minimize environmental impact.[11]

  • Indole Ring System: While the core itself is common in pharmaceuticals, its reactivity can be influenced by the electron-withdrawing cyano and iodo substituents. The potential for unexpected reactivity should not be underestimated.

Given these combined risks, all handling of this compound must occur within a designated area, clearly marked to indicate the presence of a highly toxic chemical.[12][13]

Personal Protective Equipment (PPE): Your Primary Defense

Engineering controls, primarily a certified chemical fume hood, are the first and most critical line of defense.[5][13] All operations, including weighing, transferring, and reaction work-ups, must be conducted within a fume hood to contain potentially harmful dust and vapors. The following PPE is mandatory and serves as your personal barrier against exposure.

PPE CategorySpecificationRationale
Body Protection Flame-resistant (FR) lab coat, fully buttoned with tight-fitting cuffs.Provides a removable barrier against splashes and dust. FR properties are crucial when working with potentially flammable organic solvents.
Hand Protection Double Nitrile Gloves: Two pairs of nitrile gloves, with the outer glove's cuff pulled over the lab coat sleeve.Protects against skin contact, which can be a route for cyanide toxicity.[5] Double gloving provides redundancy against pinhole leaks and allows for the safe removal of a contaminated outer glove without exposing the inner glove or skin.[12][13]
Eye & Face Protection Safety Goggles and Face Shield: Chemical splash goggles that seal to the face, worn under a full-face shield.Goggles provide primary protection against splashes and dust entering the eyes.[12] The face shield adds a critical secondary layer of protection for the entire face from splashes, particularly during transfers or in the event of a vigorous reaction.[12][14]
Workflow for Donning and Doffing PPE

Cross-contamination during the removal of PPE is a common source of exposure. The following sequence must be strictly adhered to.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Safety Goggles Don2->Don3 Don4 4. Face Shield Don3->Don4 Don5 5. Outer Gloves (over cuffs) Don4->Don5 Doff1 1. Outer Gloves (Peel off) Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat (Roll inward) Doff2->Doff3 Doff4 4. Safety Goggles Doff3->Doff4 Doff5 5. Inner Gloves (Last item) Doff4->Doff5

Caption: Correct sequence for putting on (donning) and taking off (doffing) PPE.

Operational Plan: From Weighing to Decontamination

A self-validating protocol ensures safety at every step. Never work with this compound alone.

Step 1: Preparation (Inside the Fume Hood)
  • Verify Fume Hood Function: Ensure the fume hood has a valid certification and the sash is at the appropriate working height.

  • Cover Work Surface: Line the fume hood surface with absorbent, disposable bench pads.[5]

  • Assemble Equipment: Place all necessary glassware, utensils, and waste containers inside the hood.

  • Prepare Decontamination Solutions: Have freshly prepared solutions of a pH 10 buffer and a 10% bleach solution ready within the hood. The basic buffer is critical to prevent the formation of HCN gas during cleaning.[4]

Step 2: Handling the Compound
  • Weighing: Use the "weighing by difference" method. Tare a sealed container of the compound, transfer an approximate amount to your reaction vessel inside the hood, reseal the original container, and re-weigh it outside the immediate work area to determine the exact amount used. This minimizes the time the primary container is open. If the powder is static, an anti-static gun can be beneficial.[5]

  • Transfers: Use a powder funnel for solid transfers to prevent dust generation. For solutions, use a syringe or cannula.

Step 3: Post-Procedure Decontamination
  • Equipment Cleaning: All contaminated glassware and utensils must be decontaminated inside the fume hood. First, rinse with the pH 10 buffer solution, followed by a rinse with the 10% bleach solution, and finally with water.[5] Collect all rinsates as hazardous waste.

  • Surface Cleaning: Wipe down the fume hood surfaces, starting with the pH 10 buffer and followed by the 10% bleach solution.[13]

  • Dispose of Consumables: Carefully fold used bench pads inward and place them, along with contaminated gloves and wipes, into the designated solid hazardous waste container.[5]

Emergency and Disposal Plans

Preparedness is paramount. Ensure an eyewash station and safety shower are immediately accessible.[10]

Emergency Spill Response

The response depends on the location and scale of the spill.

Spill_Response Spill Spill Occurs Location Inside Fume Hood? Spill->Location Alert Alert Colleagues & Evacuate Area Location->Alert No Cleanup Contain with Inert Absorbent (e.g., Vermiculite) Location->Cleanup Yes CallEHS Call EHS/911 Alert->CallEHS Decon Decontaminate Area (pH 10 Buffer -> Bleach) Cleanup->Decon Dispose Collect Waste in Sealed Container Decon->Dispose

Caption: Decision workflow for responding to a chemical spill.

  • For spills inside a fume hood: Contain the spill using an inert absorbent material like vermiculite or sand.[6] Do not use combustible materials like paper towels or sawdust. [6] Carefully collect the absorbed material into a designated hazardous waste container.[6]

  • For spills outside a fume hood: Evacuate the immediate area and alert others.[6] Call your institution's emergency number or 911. Only trained personnel should handle large spills.

Exposure First Aid
  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water in a safety shower for at least 15 minutes.[12][13] Seek immediate medical attention.

  • Eye Contact: Flush eyes at an eyewash station for at least 15 minutes, holding the eyelids open.[12][10][13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are unconscious, DO NOT perform mouth-to-mouth resuscitation , as this could expose the rescuer to cyanide.[4][13] Call for immediate medical assistance and inform them of potential cyanide poisoning.[5]

Waste Disposal Protocol

This compound generates two primary hazardous waste streams: halogenated organic waste and cyanide-containing waste .[4][8] These must be segregated from other lab waste.

  • Container: Use a dedicated, clearly labeled, and sealable hazardous waste container. A high-density polyethylene (HDPE) container is recommended for basic cyanide waste to prevent the degradation of glass.[4][6]

  • Labeling: The container must be labeled "Hazardous Waste," with the full chemical name and the associated hazards (e.g., "Toxic," "Halogenated Organic").[6]

  • Stabilization: For all aqueous waste (e.g., from decontamination), ensure the pH is adjusted to >10 with a strong base before sealing the container.[4] This is a critical step to prevent the evolution of HCN gas.[4]

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from acids and other incompatible materials, until it is collected by your institution's Environmental Health & Safety (EHS) department.[5][6][9]

By integrating this expert-driven guidance into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, ensuring both personal safety and the integrity of your research.

References

  • Proper Disposal Procedures for Halogenated Organic Acid Waste. Benchchem.
  • Information on Cyanide Compounds. Stanford Environmental Health & Safety.
  • Safety Module: Cyanides. University of Minnesota, Department of Chemistry.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • Cyanide Salts. Dartmouth College, Environmental Health and Safety.
  • Cyano Compounds. ILO Encyclopaedia of Occupational Health and Safety.
  • SOP for the safe use of cyanide compounds. LSU Health Shreveport, Environmental Health & Safety.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
  • This compound. American Elements.
  • Hazardous Waste Segregation. University of Wisconsin-Madison, Department of Chemistry.
  • This compound. Matrix Fine Chemicals.
  • Halogenated Solvents. Washington State University, Environmental Health & Safety.
  • 5 Types of PPE for Hazardous Chemicals. Hazmat School.
  • This compound. Lead Sciences.
  • Standard Operating Procedure for work with Iodine. Duke University, SMIF.
  • Iodination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.